molecular formula C5H7NO2S B1526272 2-(Cyclopropanesulfonyl)acetonitrile CAS No. 1349716-02-4

2-(Cyclopropanesulfonyl)acetonitrile

Cat. No.: B1526272
CAS No.: 1349716-02-4
M. Wt: 145.18 g/mol
InChI Key: VCXXULKHKGKURQ-UHFFFAOYSA-N
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Description

2-(Cyclopropanesulfonyl)acetonitrile (C5H7NO2S) is a versatile chemical building block that integrates both nitrile and cyclopropanesulfonyl functional groups, making it a valuable intermediate for researchers in organic and medicinal chemistry . The nitrile group (CN) is a key functional moiety in organic synthesis, as it can be readily transformed into other groups, such as carboxylic acids or amines, providing a versatile handle for further molecular diversification . Compounds featuring a sulfonyl group adjacent to a nitrile, such as 2-(1-(Methylsulfonyl)cyclopropyl)acetonitrile, demonstrate the utility of this structural motif in chemical synthesis . The cyclopropane ring is a prominent feature in many biologically active compounds and materials due to its unique ring strain and geometric properties . As a polar aprotic solvent and a common source of cyanomethyl and cyano groups, acetonitrile derivatives are widely employed in the construction of nitrogen-containing heterocycles and other complex molecules . 2-(Cyclopropanesulfonyl)acetonitrile is supplied as a research-grade material. It is intended for laboratory and research applications only and is not approved for personal, human, or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-cyclopropylsulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c6-3-4-9(7,8)5-1-2-5/h5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXXULKHKGKURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Cyclopropanesulfonyl)acetonitrile molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-(Cyclopropanesulfonyl)acetonitrile

Abstract

2-(Cyclopropanesulfonyl)acetonitrile is a specialized organic molecule that stands at the confluence of three structurally significant functional groups: the strained cyclopropyl ring, the strongly electron-withdrawing sulfonyl group, and the versatile nitrile moiety. This guide provides a comprehensive analysis of its molecular architecture, exploring the unique physicochemical properties and reactivity conferred by each component. We deconstruct the molecule to understand how the combination of these groups results in a highly activated and synthetically useful building block. Furthermore, this whitepaper outlines a robust, proposed synthetic pathway and details the principal reactivity at the α-methylene carbon. The strategic importance of this compound as a scaffold in medicinal chemistry is highlighted, positioning it as a valuable intermediate for the design of next-generation therapeutics with potentially enhanced potency, metabolic stability, and optimized pharmacokinetic profiles.

Introduction: The Convergence of Privileged Scaffolds

In modern drug discovery, the use of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient lead generation. The strategic incorporation of specific functional groups can dramatically influence a molecule's biological activity and its absorption, distribution, metabolism, and excretion (ADME) properties. 2-(Cyclopropanesulfonyl)acetonitrile emerges as a molecule of significant interest precisely because it integrates three such high-value motifs.

The cyclopropyl group, once a chemical curiosity, is now a validated tool for enhancing metabolic stability and locking in bioactive conformations.[1][2][3] The sulfonyl group is a key component in numerous approved drugs, acting as a potent hydrogen bond acceptor and a powerful electronic modulator. Lastly, the acetonitrile fragment provides a versatile handle for a wide array of chemical transformations.[4][5]

This technical guide offers a detailed examination of 2-(Cyclopropanesulfonyl)acetonitrile, moving from its fundamental structure to its predicted reactivity and ultimate potential as a strategic building block for complex pharmaceutical agents.

Core Molecular Structure & Physicochemical Properties

The unique reactivity and utility of 2-(Cyclopropanesulfonyl)acetonitrile are direct consequences of its molecular structure. A summary of its key properties is presented below.

Structural and Physical Data Summary
PropertyValueReference
IUPAC Name 2-cyclopropylsulfonylacetonitrile[6]
CAS Number 1349716-02-4[6]
Chemical Formula C₅H₇NO₂S[6]
Molecular Weight 145.18 g/mol [6]
SMILES C1CC1S(=O)(=O)CC#N[6]
Appearance Liquid[6]
Deconstruction of Constituent Functional Groups

The molecule's properties are best understood by analyzing its three primary components.

The three-membered cyclopropyl ring is far from being a simple saturated carbocycle. Its significant ring strain (approx. 27.5 kcal/mol) endows it with unique electronic and steric characteristics.[1] In medicinal chemistry, it is frequently employed to:

  • Enhance Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1][2][7]

  • Provide Conformational Rigidity: The planar and rigid nature of the ring can lock a flexible molecule into its bioactive conformation, which can lead to a more favorable entropic contribution to binding affinity for a biological target.[1][2]

  • Modulate Physicochemical Properties: It serves as a valuable bioisosteric replacement for groups like gem-dimethyl or vinyl, allowing for the fine-tuning of properties such as lipophilicity and pKa to optimize a drug's ADME profile.[1]

The sulfonyl (-SO₂-) group is a powerful electron-withdrawing moiety that profoundly influences the rest of the molecule. Its key roles include:

  • Activation of the Methylene Bridge: It strongly acidifies the adjacent methylene (-CH₂-) protons, making them susceptible to deprotonation by moderate bases. This is the primary driver of the molecule's utility in C-C bond formation.

  • Hydrogen Bond Acceptor: The two oxygen atoms are potent hydrogen bond acceptors, a critical feature for molecular recognition and binding at a protein active site.

  • Chemical Stability: The sulfone linkage is exceptionally stable to a wide range of chemical conditions, ensuring the integrity of the scaffold during subsequent synthetic manipulations.

The acetonitrile group (-CH₂CN) is not merely a terminal functional group; it is an active participant in the molecule's reactivity profile.

  • α-Proton Acidity: Working in concert with the sulfonyl group, the nitrile's electron-withdrawing nature further increases the acidity of the methylene protons.[4]

  • Electrophilic Carbon Center: The carbon atom of the nitrile (C≡N) is polarized and electrophilic, allowing it to react with nucleophiles.[5]

  • Synthetic Versatility: The nitrile group itself is a gateway to other functionalities. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones, making it a highly valuable synthetic intermediate.[5]

Predicted Spectroscopic Profile

While experimental data requires direct acquisition, the structure allows for the prediction of key spectroscopic features:

  • ¹H NMR: One would expect complex multiplets in the upfield region (approx. 0.8-1.5 ppm) corresponding to the cyclopropyl protons. A key singlet would appear further downfield for the activated methylene (-CH₂-) protons, with its chemical shift indicative of the strong deshielding from the adjacent sulfonyl and nitrile groups.

  • ¹³C NMR: The spectrum would show characteristic signals for the cyclopropyl carbons, the activated methylene carbon, and the quaternary carbon of the nitrile group (typically >110 ppm).

  • IR Spectroscopy: A sharp, intense absorption band around 2240-2260 cm⁻¹ would be a definitive indicator of the C≡N stretch. Strong, characteristic absorptions for the symmetric and asymmetric S=O stretches of the sulfonyl group would be expected around 1120-1150 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Synthesis & Reactivity

The true value of 2-(Cyclopropanesulfonyl)acetonitrile lies in its function as a reactive intermediate. Understanding its synthesis and subsequent reactivity is paramount for its application.

Proposed Synthetic Strategy

A logical and efficient synthesis can be achieved via the nucleophilic substitution of a readily available sulfonyl chloride with an acetonitrile carbanion.

Synthetic_Workflow cluster_0 Step 1: Preparation of Sulfonyl Chloride cluster_1 Step 2: Nucleophilic Substitution CPMgBr Cyclopropylmagnesium Bromide SO2 Sulfur Dioxide (SO₂) CPMgBr->SO2 1. THF, -10°C NCS N-Chlorosuccinimide (NCS) SO2->NCS 2. Warm to RT CPSC Cyclopropanesulfonyl Chloride NCS->CPSC 3. Chlorination Target 2-(Cyclopropanesulfonyl) acetonitrile CPSC->Target Sₙ2 Reaction MeCN Acetonitrile (CH₃CN) Anion Acetonitrile Anion (⁻CH₂CN) MeCN->Anion Deprotonation Base Strong Base (e.g., NaH, LDA)

Caption: Proposed two-stage synthetic workflow for 2-(Cyclopropanesulfonyl)acetonitrile.

Experimental Protocol: Synthesis via Nucleophilic Acyl Substitution

  • Preparation of Cyclopropanesulfonyl Chloride: In a flame-dried, nitrogen-purged flask, a solution of cyclopropylmagnesium bromide in THF is cooled to -10 °C.[8] Sulfur dioxide is bubbled through the solution, maintaining the low temperature. The reaction is then warmed to room temperature, and N-chlorosuccinimide (NCS) is added portion-wise to yield cyclopropanesulfonyl chloride.[8] The crude product is typically purified by distillation or used directly.

  • Formation of the Acetonitrile Anion: In a separate dry, inert flask, a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is suspended/dissolved in an anhydrous aprotic solvent (e.g., THF, DMF). Acetonitrile is added dropwise at a reduced temperature (e.g., 0 °C or -78 °C for LDA) to generate the nucleophilic acetonitrile anion (⁻CH₂CN).

  • Coupling Reaction: The freshly prepared cyclopropanesulfonyl chloride from step 1 is added slowly to the solution of the acetonitrile anion. The reaction mixture is stirred, allowing it to gradually warm to room temperature.

  • Workup and Purification: The reaction is quenched by the careful addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure 2-(cyclopropanesulfonyl)acetonitrile.

The Chemistry of the Activated Methylene Bridge

The synthetic power of this molecule stems from the high acidity of the two protons positioned between the sulfonyl and nitrile groups. This allows for facile deprotonation to form a stabilized carbanion, which is an excellent nucleophile.

Reactivity_Diagram cluster_products Potential Products start 2-(Cyclopropanesulfonyl)acetonitrile C₅H₇NO₂S carbanion Stabilized Carbanion (Nucleophile) start->carbanion + Base - H⁺ electrophiles Electrophiles (R-X) carbanion->electrophiles Nucleophilic Attack product1 Alkylated Product (C-C Bond Formation) electrophiles->product1 product2 Acylated Product electrophiles->product2 product3 Michael Adduct electrophiles->product3

Caption: Reactivity pathway at the activated α-methylene carbon.

This reactivity enables a host of synthetic transformations, including:

  • Alkylation: Reaction with alkyl halides (R-X) to introduce diverse side chains.

  • Acylation: Reaction with acyl chlorides or anhydrides to form β-keto sulfones.

  • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Applications in Medicinal Chemistry & Drug Development

While 2-(Cyclopropanesulfonyl)acetonitrile is not an end-product therapeutic, it serves as a high-value building block for constructing more elaborate drug candidates. Its structure provides a pre-packaged combination of desirable features.

A Strategic Building Block for Lead Optimization

Drug development professionals can use this molecule to systematically introduce the cyclopropyl-sulfonyl motif into a lead series. This strategy aims to leverage the known benefits of the cyclopropyl group—namely, improving metabolic stability and providing conformational constraint—while the sulfonyl group provides a strong hydrogen-bonding anchor.[7][9] The reactive methylene handle is the key that allows this fragment to be appended to a core scaffold.

Building_Block Role as a Medicinal Chemistry Building Block cluster_benefits Conferred Properties Core Core Scaffold (e.g., Heterocycle) Final Novel Drug Candidate Core->Final C-C Bond Formation Fragment 2-(Cyclopropanesulfonyl) acetonitrile Fragment Fragment->Final Potency ↑ Potency Stability ↑ Metabolic Stability Solubility Modulated Solubility Final->Potency Final->Stability Final->Solubility

Caption: Logical role of the title compound as a strategic fragment in drug design.

This approach is particularly relevant in therapeutic areas where such motifs have proven successful, including inhibitors for proteases, kinases, and other enzymes.[1] The cyclopropylsulfonamide group, for instance, is a crucial component in certain protease inhibitors, contributing significantly to binding affinity and specificity.[1]

Conclusion

2-(Cyclopropanesulfonyl)acetonitrile is more than the sum of its parts. It is a synthetically powerful and strategically designed building block for advanced chemical synthesis. The unique convergence of a metabolically robust cyclopropyl ring, a powerfully activating sulfonyl group, and a synthetically versatile nitrile function creates a reagent of high value for researchers in drug discovery and development. Its ability to serve as a nucleophilic handle for introducing the beneficial cyclopropyl-sulfonyl scaffold into complex molecules makes it a critical tool for lead optimization campaigns aimed at enhancing potency, stability, and overall drug-like properties.

References

  • AMERICAN ELEMENTS®. 2-(cyclopropanesulfonyl)acetonitrile | CAS 1349716-02-4. [Link]

  • ResearchGate. (PDF) Sulfonyl Nitrene and Amidyl Radical: Structure and Reactivity. [Link]

  • ChemRxiv. Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). [Link]

  • ACS Publications. Redox-Neutral α‑Arylation of Alkyl Nitriles with Aryl Sulfoxides: A Rapid Electrophilic Rearrangement. [Link]

  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

  • Google Patents. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

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Sources

An In-Depth Technical Guide to the Synthesis of 2-(Cyclopropanesulfonyl)acetonitrile: A Proposed Pathway for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents a detailed, proposed synthesis pathway for 2-(cyclopropanesulfonyl)acetonitrile, a molecule of significant interest in medicinal chemistry due to the presence of both a cyclopropane ring and a sulfonylacetonitrile moiety. These structural features are often associated with desirable pharmacokinetic and pharmacodynamic properties in drug candidates. In the absence of a directly published, step-by-step synthesis protocol, this document provides a scientifically robust and logical approach based on well-established principles of organic chemistry and analogous transformations found in peer-reviewed literature. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive starting point for the laboratory synthesis of this target compound.

Introduction: The Significance of the Cyclopropanesulfonyl Acetonitrile Scaffold

The cyclopropyl group is a prevalent motif in a diverse array of natural products and pharmacologically active compounds.[1] Its unique conformational constraints and electronic properties can impart improved metabolic stability, enhanced potency, and desirable ADME (absorption, distribution, metabolism, and excretion) properties to drug molecules. Similarly, the α-sulfonylacetonitrile functional group is a valuable building block in organic synthesis, serving as a precursor to a variety of heterocyclic and carbocyclic systems. The combination of these two moieties in 2-(cyclopropanesulfonyl)acetonitrile (C5H7NO2S, CAS 1349716-02-4) results in a scaffold with significant potential for the development of novel therapeutics.[2][3]

This guide outlines a proposed two-step synthesis of 2-(cyclopropanesulfonyl)acetonitrile, commencing with the preparation of the key electrophile, cyclopropanesulfonyl chloride, followed by its reaction with a suitable acetonitrile nucleophile.

Proposed Synthesis Pathway: A Logical Approach

The most chemically plausible and direct route to 2-(cyclopropanesulfonyl)acetonitrile is envisioned as a nucleophilic substitution reaction between cyclopropanesulfonyl chloride and the carbanion of acetonitrile. This strategy is predicated on the well-documented reactivity of sulfonyl chlorides as potent electrophiles and the established methods for generating the nucleophilic cyanomethyl anion from acetonitrile.

The proposed overall transformation is depicted below:

Overall Synthesis Pathway Cyclopropyl Grignard Reagent Cyclopropyl Grignard Reagent Cyclopropanesulfonyl Chloride Cyclopropanesulfonyl Chloride Cyclopropyl Grignard Reagent->Cyclopropanesulfonyl Chloride 1. SO2 2. NCS 2-(Cyclopropanesulfonyl)acetonitrile 2-(Cyclopropanesulfonyl)acetonitrile Cyclopropanesulfonyl Chloride->2-(Cyclopropanesulfonyl)acetonitrile Acetonitrile, Base

Caption: Proposed two-step synthesis of 2-(Cyclopropanesulfonyl)acetonitrile.

Step-by-Step Experimental Protocols

Synthesis of Cyclopropanesulfonyl Chloride

The synthesis of the key starting material, cyclopropanesulfonyl chloride, can be achieved from cyclopropylmagnesium bromide. This procedure is adapted from a documented synthesis of sulfonyl chlorides from Grignard reagents.[4]

Reaction Scheme:

Cyclopropanesulfonyl Chloride Synthesis Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide Intermediate Sulfinate Intermediate Sulfinate Cyclopropylmagnesium bromide->Intermediate Sulfinate SO2, THF, -10 to -5 °C Cyclopropanesulfonyl chloride Cyclopropanesulfonyl chloride Intermediate Sulfinate->Cyclopropanesulfonyl chloride N-Chlorosuccinimide (NCS)

Caption: Synthesis of cyclopropanesulfonyl chloride from a Grignard reagent.

Experimental Protocol:

  • Preparation of the Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet is assembled.

  • Grignard Reagent: The flask is charged with a solution of cyclopropylmagnesium bromide (commercially available or prepared from cyclopropyl bromide and magnesium turnings) in anhydrous tetrahydrofuran (THF).

  • Reaction with Sulfur Dioxide: The solution is cooled to between -10 °C and -5 °C using a suitable cooling bath. A solution of sulfur dioxide in THF is added dropwise via the addition funnel, maintaining the internal temperature within the specified range.

  • Formation of the Sulfonyl Chloride: After the addition is complete, the reaction mixture is allowed to warm to ambient temperature over 30 minutes. N-Chlorosuccinimide (NCS) is then added portion-wise, maintaining the temperature between -5 °C and 0 °C.

  • Work-up and Isolation: The reaction mixture is warmed to room temperature and then diluted with methyl tert-butyl ether. Water is added, and the mixture is stirred. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude cyclopropanesulfonyl chloride.

  • Purification: The crude product can be purified by vacuum distillation to obtain the desired sulfonyl chloride.

Safety Precautions:

  • Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (nitrogen or argon).

  • Sulfur dioxide is a toxic and corrosive gas. This step should be performed in a well-ventilated fume hood.

  • The reaction with NCS can be exothermic. Careful temperature control is crucial.

Synthesis of 2-(Cyclopropanesulfonyl)acetonitrile

This proposed step involves the nucleophilic substitution of chloride from cyclopropanesulfonyl chloride by the acetonitrile carbanion. The generation of the acetonitrile carbanion can be achieved using a strong base.

Reaction Scheme:

Final Product Synthesis Cyclopropanesulfonyl chlorideAcetonitrile Cyclopropanesulfonyl chlorideAcetonitrile 2-(Cyclopropanesulfonyl)acetonitrile 2-(Cyclopropanesulfonyl)acetonitrile Cyclopropanesulfonyl chlorideAcetonitrile->2-(Cyclopropanesulfonyl)acetonitrile Strong Base (e.g., NaH, LDA), Anhydrous Solvent (e.g., THF, DMF)

Caption: Proposed synthesis of the target compound via nucleophilic substitution.

Experimental Protocol:

  • Preparation of the Acetonitrile Anion: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet is charged with a suspension of a strong base (e.g., sodium hydride, 60% dispersion in mineral oil) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide). Anhydrous acetonitrile is then added dropwise at a low temperature (e.g., 0 °C), and the mixture is stirred to allow for the formation of the cyanomethyl anion.

  • Reaction with Cyclopropanesulfonyl Chloride: A solution of cyclopropanesulfonyl chloride in the same anhydrous solvent is added dropwise to the suspension of the acetonitrile anion, maintaining a low temperature.

  • Reaction Monitoring and Quenching: The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Extraction: The quenched reaction mixture is transferred to a separatory funnel, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford 2-(cyclopropanesulfonyl)acetonitrile.

Causality Behind Experimental Choices:

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate acetonitrile without competing in the subsequent reaction with the sulfonyl chloride. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are suitable candidates.

  • Anhydrous Conditions: The acetonitrile anion is highly basic and will be quenched by protic solvents. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for the success of this reaction.

  • Low Temperature: The deprotonation of acetonitrile and the subsequent reaction with the sulfonyl chloride are likely to be exothermic. Maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.

Data Presentation

As this is a proposed synthesis, experimental data such as yields and spectroscopic characterization are not available. However, the following table outlines the expected properties of the key compounds involved.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
Cyclopropanesulfonyl chlorideC3H5ClO2S140.59Electrophilic sulfur center, moisture-sensitive.[1][5]
AcetonitrileC2H3N41.05Polar aprotic solvent, weakly acidic protons.
2-(Cyclopropanesulfonyl)acetonitrileC5H7NO2S145.18Target molecule with both cyclopropyl and sulfonylacetonitrile moieties.[2][3]

Conclusion and Future Outlook

This technical guide provides a detailed and scientifically-grounded proposed pathway for the synthesis of 2-(cyclopropanesulfonyl)acetonitrile. The outlined procedures are based on established and reliable organic transformations, offering a strong starting point for researchers in the field of medicinal chemistry and drug discovery. The successful synthesis and subsequent biological evaluation of this and related compounds could lead to the discovery of novel therapeutic agents with improved properties. It is recommended that the synthesis be carried out on a small scale initially to optimize reaction conditions and ensure safety.

References

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox.
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  • (n.d.). Cyclopropanesulfonyl chloride 95 139631-62-2 - Sigma-Aldrich.
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  • (n.d.). cyclopropylacetylene - Organic Syntheses Procedure.
  • Li, K. (n.d.). Review of cyclopropyl bromide synthetic process.
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  • (2022). Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with 2-(Phenylsulfonyl)acetonitrile.
  • (n.d.). cyclopropyl cyanide - Organic Syntheses Procedure.
  • (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure.
  • Kourtellaris, A., & Koutentis, P. A. (2025). Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with 2-(Phenylsulfonyl)acetonitrile.
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An In-depth Technical Guide to the Spectroscopic Data of 2-(Cyclopropanesulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Cyclopropanesulfonyl)acetonitrile is a unique chemical entity that incorporates a strained cyclopropyl ring, a sulfonyl group, and a nitrile functionality. This combination of features makes it a molecule of significant interest in medicinal chemistry and drug development, where such structural motifs can impart desirable physicochemical and pharmacological properties. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(Cyclopropanesulfonyl)acetonitrile, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely available in the public domain, this guide leverages established principles of spectroscopy and data from structurally analogous compounds to predict and interpret its spectral features. This approach not to only offers a robust framework for researchers working with this molecule but also serves as an educational tool for understanding the interplay of its functional groups in various spectroscopic techniques.

Molecular Structure and Key Features

The structure of 2-(Cyclopropanesulfonyl)acetonitrile, with the chemical formula C₅H₇NO₂S and a molecular weight of 145.18 g/mol , presents a fascinating subject for spectroscopic analysis.[1] The electron-withdrawing nature of the sulfonyl and nitrile groups significantly influences the electronic environment of the adjacent methylene and cyclopropyl protons. The strained three-membered ring of the cyclopropyl group exhibits unique spectroscopic behavior, particularly in NMR.

Caption: Molecular structure of 2-(Cyclopropanesulfonyl)acetonitrile.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles and Predictions

The ¹H NMR spectrum of 2-(Cyclopropanesulfonyl)acetonitrile is predicted to be characterized by distinct signals for the cyclopropyl and methylene protons. The chemical shifts are influenced by the anisotropic effects of the cyclopropyl ring and the strong deshielding effect of the adjacent sulfonyl group.

  • Cyclopropyl Protons (CH and CH₂): The protons on the cyclopropyl ring are expected to appear in the upfield region, typically between 0.5 and 1.5 ppm. Due to the rigid nature of the ring, these protons will exhibit complex splitting patterns arising from both geminal and vicinal coupling. The methine proton (CH) directly attached to the sulfonyl group will be the most deshielded of the cyclopropyl protons.

  • Methylene Protons (CH₂): The methylene protons alpha to the sulfonyl group are expected to be significantly deshielded and will likely appear as a singlet in the range of 3.5 - 4.5 ppm. The absence of adjacent protons would lead to a singlet, simplifying this region of the spectrum.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Cyclopropyl CH~2.5 - 3.0Multiplet-
Cyclopropyl CH₂~1.0 - 1.5Multiplet-
Methylene CH₂~3.8 - 4.2Singlet-

Experimental Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(Cyclopropanesulfonyl)acetonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[2]

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Use a standard single-pulse experiment. Key parameters to set include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles and Predictions

The ¹³C NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

  • Cyclopropyl Carbons: The carbons of the cyclopropyl ring are expected to be shielded and appear at relatively high field, typically between 5 and 20 ppm. The carbon atom directly bonded to the sulfonyl group will be the most downfield of the cyclopropyl carbons.

  • Methylene Carbon: The methylene carbon, being adjacent to the strongly electron-withdrawing sulfonyl group, will be significantly deshielded, with a predicted chemical shift in the range of 50-60 ppm.

  • Nitrile Carbon: The carbon of the nitrile group is characteristically found in the downfield region of the spectrum, typically between 115 and 125 ppm.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Cyclopropyl CH~30 - 35
Cyclopropyl CH₂~5 - 10
Methylene CH₂~55 - 60
Nitrile CN~115 - 120

Experimental Protocol

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: Use a ¹³C NMR probe on a spectrometer.

  • Data Acquisition: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is typically used to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 200-220 ppm) is necessary. A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Similar processing steps as for ¹H NMR are applied. The solvent signal is commonly used for referencing.

Infrared (IR) Spectroscopy

Theoretical Principles and Predictions

The IR spectrum of 2-(Cyclopropanesulfonyl)acetonitrile will be dominated by the characteristic absorption bands of its functional groups.

  • Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption is expected in the region of 2240-2260 cm⁻¹.

  • Sulfonyl (S=O) Stretches: Two strong absorption bands are characteristic of the sulfonyl group: an asymmetric stretch typically between 1300-1350 cm⁻¹ and a symmetric stretch between 1120-1160 cm⁻¹.[3][4][5]

  • C-H Stretches: The C-H stretching vibrations of the cyclopropyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.

  • C-S Stretch: A weaker absorption for the C-S bond may be observed in the fingerprint region, typically around 600-800 cm⁻¹.

Predicted IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C≡NStretch~2250Medium, Sharp
S=OAsymmetric Stretch~1330Strong
S=OSymmetric Stretch~1140Strong
C-H (sp³)Stretch~2900-3000Medium
C-SStretch~700Weak to Medium

Experimental Protocol

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be acquired first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

cluster_workflow IR Spectroscopy Workflow A Sample Preparation (Neat Liquid Film) C Acquire Sample Spectrum A->C B Acquire Background Spectrum (Salt Plates) D Background Subtraction B->D C->D E Identify and Assign Characteristic Peaks D->E

Caption: General workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Theoretical Principles and Predictions

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ at m/z 146.03 or the sodium adduct [M+Na]⁺ at m/z 168.01 would be expected. With a hard ionization technique like Electron Ionization (EI), the molecular ion peak [M]⁺ at m/z 145.02 would be observed, followed by characteristic fragmentation.

Predicted Fragmentation Pattern (EI)

The fragmentation of sulfones is often characterized by the cleavage of the C-S bond and rearrangements.[6][7]

  • Loss of the Cyclopropyl Group: Cleavage of the cyclopropyl-sulfonyl bond would result in a fragment at m/z 104, corresponding to [CH₂CNSO₂]⁺.

  • Loss of SO₂: A common fragmentation pathway for sulfones is the loss of sulfur dioxide, which would lead to a fragment at m/z 81, corresponding to [C₅H₇N]⁺.

  • Formation of the Cyclopropyl Cation: A peak at m/z 41 corresponding to the cyclopropyl cation [C₃H₅]⁺ is also likely.

Experimental Protocol

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument Setup: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-300).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

cluster_fragmentation Predicted EI-MS Fragmentation M [C₅H₇NO₂S]⁺˙ (m/z 145) F1 [CH₂CNSO₂]⁺ (m/z 104) M->F1 - C₃H₅ F2 [C₅H₇N]⁺˙ (m/z 81) M->F2 - SO₂ F3 [C₃H₅]⁺ (m/z 41) M->F3 - CH₂CNSO₂

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-(Cyclopropanesulfonyl)acetonitrile. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can more effectively characterize this compound, confirm its synthesis, and assess its purity. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. While the data presented herein is predictive, it is grounded in the fundamental principles of spectroscopy and supported by data from analogous structures, offering a reliable resource for scientists and professionals in the field of drug development and chemical research.

References

  • Smakman, R., & de Boer, T. J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-163.
  • Kaye, P. T., & Mphahlele, M. J. (1995). Mass Spectra of Sulfoxides and Sulfones. Journal of Chemical Research, Synopses, (1), 24-25.
  • Lange, C., & L'homme, J. (2019). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Molecular & Cellular Proteomics, 18(12), 2531–2544.
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  • Reddy, D. B., Reddy, P. S., Reddy, B. V., & Padmavathi, V. (1983). Synthesis and Configurational Studies of Aryl Cyclopropyl Sulfones.
  • Dhami, K. S., & Stothers, J. B. (1965). Infrared Spectra of Sulfones and Related Compounds. Canadian Journal of Chemistry, 43(3), 479-497.
  • O'Hagan, F., & Gribble, G. W. (2000). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of Mass Spectrometry, 35(5), 633-642.
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  • American Elements. (n.d.). 2-(cyclopropanesulfonyl)acetonitrile. Retrieved from [Link]

  • NIST. (n.d.). (Phenylsulfonyl)acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropyl methyl sulfide. Retrieved from [Link]

  • Dolnikowski, G. G., Heath, T. G., & Throck Watson, J. (1990). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 62(11), 1103-1108.
  • ResearchGate. (n.d.). Mass spectra of high m/z ions of (a) cyc-17 (cyclopropyl-C 17 FA,.... Retrieved from [Link]

  • Puzzarini, C., & Barone, V. (2015). State-of-the-art computation of the rotational and IR spectra of the methyl-cyclopropyl cation: hints on its detection in space. Physical Chemistry Chemical Physics, 17(8), 5575-5584.
  • Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Li, Y., Li, W., & Wang, H. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3491.
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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the NMR Analysis of 2-(Cyclopropanesulfonyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Significance of 2-(Cyclopropanesulfonyl)acetonitrile

The unique physicochemical properties of the cyclopropyl group, such as its ability to confer metabolic stability and conformational rigidity, have made it a sought-after component in modern medicinal chemistry.[1][2] When coupled with the electron-withdrawing sulfonyl group and the versatile acetonitrile functionality, the resulting molecule, 2-(Cyclopropanesulfonyl)acetonitrile, presents a compelling scaffold for the development of novel therapeutic agents. Accurate and unambiguous structural characterization is a cornerstone of drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the elucidation of molecular structure in solution.[3]

This guide will provide a detailed roadmap for the NMR analysis of 2-(Cyclopropanesulfonyl)acetonitrile, enabling researchers to confidently identify and characterize this and similar molecules.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong external magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align either with or against the field, creating two energy states. The application of a radiofrequency pulse can induce a transition between these states. The specific frequency required for this transition, known as the resonance frequency, is highly sensitive to the local electronic environment of the nucleus. This sensitivity is the basis of the chemical shift (δ), which provides information about the functional group and electronic nature of the atom.

Furthermore, the magnetic fields of neighboring nuclei can influence each other, a phenomenon known as spin-spin coupling. This coupling results in the splitting of NMR signals into multiplets and provides crucial information about the connectivity of atoms within a molecule. The magnitude of this splitting is given by the coupling constant (J), measured in Hertz (Hz).[4]

Experimental Design: From Sample Preparation to Data Acquisition

A high-quality NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation Protocol

For a small organic molecule like 2-(Cyclopropanesulfonyl)acetonitrile (M.W. 145.18), the following protocol is recommended:

  • Determine the appropriate quantity of the sample. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require 50-100 mg for a good signal-to-noise ratio in a reasonable time.[5]

  • Select a suitable deuterated solvent. The choice of solvent is critical. It must dissolve the sample completely and should not have signals that overlap with those of the analyte. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. Other options include acetone-d₆, and DMSO-d₆.[6]

  • Dissolve the sample. In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[7]

  • Filter the solution. To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8] Do not use cotton wool, as it can introduce impurities.[8]

  • Cap and label the NMR tube. Securely cap the tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identification.

NMR Data Acquisition Workflow

The following diagram illustrates a typical workflow for acquiring 1D and 2D NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) Solvent Dissolve in Deuterated Solvent (e.g., CDCl₃, ~0.7 mL) Sample->Solvent Filter Filter into NMR Tube Solvent->Filter Insert Insert Sample into Spectrometer Filter->Insert Lock Lock on Solvent Signal Insert->Lock Shim Shim for Field Homogeneity Lock->Shim Acquire1D Acquire ¹H & ¹³C 1D Spectra Shim->Acquire1D Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire1D->Acquire2D Process Fourier Transform & Phasing Acquire2D->Process Analyze1D Analyze 1D Spectra (Chemical Shifts, Integration, Coupling Constants) Process->Analyze1D Analyze2D Analyze 2D Spectra (Correlations) Analyze1D->Analyze2D Structure Structure Elucidation Analyze2D->Structure

Caption: A generalized workflow for NMR analysis.

Spectral Analysis and Interpretation of 2-(Cyclopropanesulfonyl)acetonitrile

The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-(Cyclopropanesulfonyl)acetonitrile based on established chemical shift theory and data from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct sets of signals corresponding to the protons of the cyclopropyl ring, the methylene group, and the methine proton on the cyclopropyl ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-1 (CH)2.8 - 3.2Multiplet³J (cis), ³J (trans)
H-2, H-2' (CH₂)1.2 - 1.6Multiplet²J, ³J (cis), ³J (trans)
H-3, H-3' (CH₂)1.0 - 1.4Multiplet²J, ³J (cis), ³J (trans)
H-4 (CH₂)3.5 - 3.9SingletN/A

Rationale for Chemical Shift Predictions:

  • Cyclopropyl Protons (H-1, H-2, H-2', H-3, H-3'): The protons on a cyclopropane ring typically resonate at unusually high field (low ppm values) due to the ring strain and the associated ring current effect.[9][10] The powerful electron-withdrawing sulfonyl group will deshield these protons, shifting their signals downfield compared to an unsubstituted cyclopropane (δ ≈ 0.22 ppm). The methine proton (H-1) directly attached to the sulfonyl group will experience the strongest deshielding effect.

  • Methylene Protons (H-4): The methylene protons are adjacent to both the electron-withdrawing sulfonyl group and the nitrile group. This will cause a significant downfield shift.

Rationale for Coupling Constant Predictions:

  • The protons on the cyclopropane ring will exhibit complex splitting patterns due to geminal (²J), vicinal cis (³J_cis), and vicinal trans (³J_trans) couplings. Typical values for these couplings are:

    • ³J_cis: ~9 Hz[11]

    • ³J_trans: 4-7 Hz[11]

    • ²J: -4 to -15 Hz[12][13]

The methylene protons (H-4) are not expected to show any coupling, appearing as a singlet, assuming no long-range coupling is resolved.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (CH)45 - 55
C-2, C-3 (CH₂)5 - 15
C-4 (CH₂)25 - 35
C-5 (C≡N)115 - 125

Rationale for Chemical Shift Predictions:

  • Cyclopropyl Carbons (C-1, C-2, C-3): Similar to the protons, the carbons of the cyclopropyl ring are shielded and appear at high field. The carbon directly attached to the sulfonyl group (C-1) will be shifted downfield relative to the other two cyclopropyl carbons.

  • Methylene Carbon (C-4): This carbon is influenced by the adjacent sulfonyl and nitrile groups, which will shift its resonance downfield.

  • Nitrile Carbon (C-5): The carbon of the nitrile group typically appears in the 115-125 ppm range.[14]

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.[3]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For 2-(Cyclopropanesulfonyl)acetonitrile, COSY would show correlations between the methine proton (H-1) and the methylene protons (H-2, H-2', H-3, H-3') of the cyclopropyl ring, as well as between the geminal and vicinal protons within the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shifts of C-1, C-2, C-3, and C-4 by correlating them to their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include:

    • From the methylene protons (H-4) to the nitrile carbon (C-5) and the sulfonyl-bearing carbon of the cyclopropyl ring (C-1).

    • From the cyclopropyl protons (H-1, H-2, H-3) to the other carbons within the ring.

The following diagram illustrates the key predicted HMBC correlations.

Caption: Predicted key HMBC correlations for 2-(Cyclopropanesulfonyl)acetonitrile.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the NMR analysis of 2-(Cyclopropanesulfonyl)acetonitrile. By understanding the fundamental principles of NMR and leveraging data from analogous structures, researchers can confidently approach the characterization of this and related novel compounds. The detailed protocols for sample preparation and the systematic approach to spectral interpretation, including the use of advanced 2D NMR techniques, will serve as an invaluable resource for scientists in the pharmaceutical and chemical research sectors. The ultimate confirmation of these predictions will, of course, rely on the experimental acquisition and analysis of the NMR spectra for 2-(Cyclopropanesulfonyl)acetonitrile.

References

  • University of California, Riverside. (n.d.). How to Prepare Samples for NMR. ResearchGate. Retrieved February 19, 2026, from a relevant university or research institution's website.[8]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 19, 2026, from [Link]5]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved February 19, 2026, from a relevant university or research institution's website.

  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved February 19, 2026, from [Link]6]

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved February 19, 2026, from a relevant university or research institution's website.[7]

  • Kowalski, K., & Dabrowski, Z. (2025, August 6). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. ResearchGate.[11]

  • Di Mola, A., et al. (2022, June 11). Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. PMC.[15]

  • Di Mola, A., et al. (2022, June 11). Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. MDPI.[16]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.[17]

  • Galasso, V. (2025, August 10). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate.[9]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[18]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. Defense Technical Information Center.[19]

  • Brown, D. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.[10]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[20]

  • A.A. Auer, J. Gauss, M. Kaupp. (2022, May 5). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. MDPI.[21]

  • Unverified Source. (n.d.). 13C-NMR chemical shifts (δ in ppm) and 13C-19F coupling constants... ResearchGate.[22]

  • Scribd. (n.d.). NMR Coupling Constants Explained.[12]

  • Sandhya Rani, K., et al. (2020). A review on 2D NMR spectroscopy. Indo American Journal of Pharmaceutical Sciences, 07(05), 822-830.[3]

  • LibreTexts Chemistry. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.[23]

  • LibreTexts Chemistry. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.[4]

  • Unverified Source. (n.d.). Quantum Mechanical Calculation of NMR Parameters in the Stereostructural Determination of Natural Products. ResearchGate.[24]

  • Tuteja, N., et al. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.[1]

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  • Unverified Source. (n.d.). ¹⁵N NMR spectra of compounds 1, 2 and 3 in acetonitrile‐d3. ResearchGate.[28]

  • El-Sayed, M. A., et al. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery.[2]

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2-(Cyclopropanesulfonyl)acetonitrile IR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Cyclopropanesulfonyl)acetonitrile

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-(Cyclopropanesulfonyl)acetonitrile, a molecule featuring a unique combination of cyclopropyl, sulfonyl, and nitrile functional groups. As a document intended for researchers, scientists, and professionals in drug development, it moves beyond a simple cataloging of peaks to explain the underlying principles governing the vibrational modes of the molecule. We will dissect the expected IR spectrum region by region, correlating specific absorption bands with their corresponding functional groups and exploring the electronic interactions between them. This guide also outlines a self-validating experimental protocol for obtaining a high-quality spectrum, emphasizing safety and data integrity. The synthesis of theoretical principles and practical insights aims to equip the reader with the expertise to confidently identify and characterize this compound using IR spectroscopy.

Introduction: The Molecule and the Method

2-(Cyclopropanesulfonyl)acetonitrile (Chemical Formula: C5H7NO2S) is an organic compound that incorporates three distinct and spectroscopically active functional groups: a strained cyclopropane ring, a strongly electron-withdrawing sulfonyl group, and a polar nitrile group.[1] The interplay of these groups makes IR spectroscopy an exceptionally powerful tool for its structural elucidation and quality control.

Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.[2] These vibrations, which include stretching, bending, and scissoring, are unique to the types of bonds and the overall molecular structure. Consequently, an IR spectrum serves as a molecular "fingerprint," allowing for the unambiguous identification of functional groups and providing insights into the molecule's electronic environment.[2] This guide will provide a detailed interpretation of the expected spectral features of 2-(Cyclopropanesulfonyl)acetonitrile.

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the IR spectrum, we must first deconstruct the molecule into its constituent parts and anticipate their characteristic vibrations.

  • Cyclopropyl Group : This strained three-membered ring has unique vibrational characteristics. Its C-H bonds are expected to exhibit stretching frequencies at wavenumbers slightly higher than those of typical alkanes.[3] The ring itself will have characteristic "breathing" and deformation modes in the fingerprint region.

  • Sulfonyl Group (SO₂) : As a key functional group, the sulfone is characterized by two strong and distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. These bands are typically found in the 1335-1300 cm⁻¹ and 1170-1135 cm⁻¹ regions, respectively, and are reliable diagnostic peaks.[2][4]

  • Acetonitrile Moiety (-CH₂-C≡N) : This part of the molecule contributes several key signals.

    • The nitrile group (C≡N) produces a sharp and intense absorption band in a relatively uncongested region of the spectrum, making it easy to identify.[5] For aliphatic nitriles, this peak typically appears between 2260 and 2240 cm⁻¹.[5]

    • The methylene group (CH₂) , positioned between the sulfonyl and nitrile groups (an α-carbon), will display its own C-H stretching and bending vibrations.

The most compelling aspect of this molecule's spectroscopy is the influence of the potent electron-withdrawing sulfonyl group on the adjacent methylene and nitrile functions. This inductive effect is expected to modulate the bond strengths and, consequently, the absorption frequencies of these groups.

Detailed Analysis of the IR Spectrum

The C-H Stretching Region (3200 - 2800 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. For 2-(Cyclopropanesulfonyl)acetonitrile, we anticipate two distinct sets of signals:

  • Cyclopropyl C-H Stretching : The C-H bonds on the cyclopropane ring are expected to absorb at wavenumbers above 3000 cm⁻¹ , typically around 3040 cm⁻¹.[3] This is a characteristic feature of strained ring systems.

  • Methylene C-H Stretching : The C-H bonds of the methylene group adjacent to the sulfonyl group will exhibit asymmetric and symmetric stretching vibrations. These are typically found in the 2925-2850 cm⁻¹ range for alkanes.[3] The strong inductive effect of the adjacent SO₂ group may cause a slight shift in these frequencies.

The Nitrile (C≡N) Stretching Region (ca. 2250 cm⁻¹)

The carbon-nitrogen triple bond of the nitrile group gives rise to one of the most characteristic peaks in the spectrum.

  • Position and Intensity : A sharp, strong absorption band is expected in the 2260-2240 cm⁻¹ range, which is typical for saturated aliphatic nitriles.[5][6][7] The high polarity of the C≡N bond results in a strong change in dipole moment during vibration, leading to a high-intensity peak that is often unmistakable.[5]

  • Influence of the Sulfonyl Group : The sulfonyl group is powerfully electron-withdrawing. This inductive effect pulls electron density away from the -CH₂-C≡N moiety. This withdrawal of electrons can strengthen the C≡N triple bond, leading to an increase in its force constant. A higher force constant requires more energy to vibrate, which would shift the absorption to a slightly higher wavenumber within the expected range.

The Sulfonyl (SO₂) Stretching Region (1400 - 1100 cm⁻¹)

The presence of a sulfone is definitively confirmed by two prominent absorption bands corresponding to the stretching of the S=O double bonds.

  • Asymmetric SO₂ Stretch : A very strong band is predicted to appear in the 1335-1300 cm⁻¹ range.[2]

  • Symmetric SO₂ Stretch : Another very strong band is predicted in the 1170-1135 cm⁻¹ range.[2]

The intensity and well-defined nature of these two peaks make them primary diagnostic markers for the sulfonyl group.

The Fingerprint Region (< 1400 cm⁻¹)

This region contains a wealth of complex, overlapping absorptions arising from bending vibrations and skeletal modes, making it unique to the molecule as a whole. While individual peak assignment can be challenging, key features can be identified:

  • CH₂ Bending (Scissoring) : The methylene group will exhibit a scissoring vibration, typically around 1465 cm⁻¹ .[3]

  • Cyclopropyl Ring Vibrations : The cyclopropane ring undergoes various deformation and breathing modes that will produce a series of absorptions in this region. Theoretical studies of cyclopropane have identified fundamental frequencies that contribute to this complex pattern.[8][9]

  • C-S Stretching : The carbon-sulfur single bond stretch will also appear in this region, though it is often weak and less useful for diagnostics compared to the prominent SO₂ stretches.

Summary of Key IR Absorptions

The expected characteristic IR absorption bands for 2-(Cyclopropanesulfonyl)acetonitrile are summarized in the table below for quick reference.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
> 3000Cyclopropyl C-HStretchingMedium
2950 - 2850Methylene C-HStretchingMedium
2260 - 2240Nitrile (C≡N)StretchingStrong, Sharp
1335 - 1300Sulfonyl (SO₂)Asymmetric StretchingVery Strong
1170 - 1135Sulfonyl (SO₂)Symmetric StretchingVery Strong
~1465Methylene (CH₂)Bending (Scissoring)Medium
< 1400MultipleFingerprint RegionVariable

Experimental Protocol: A Self-Validating Workflow

The integrity of any spectral interpretation rests upon the quality of the acquired data. The following protocol describes a self-validating system for obtaining a reliable FT-IR spectrum of 2-(Cyclopropanesulfonyl)acetonitrile.

Safety First: Hazard Assessment
  • Chemical Hazards : While specific data for 2-(Cyclopropanesulfonyl)acetonitrile is limited, its constituent functionalities suggest caution. Acetonitrile is flammable and harmful if swallowed, inhaled, or in contact with skin.[10][11][12][13] Precursors like cyclopropanesulfonyl chloride are corrosive and moisture-sensitive.[14]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

Sample Preparation

Given that 2-(Cyclopropanesulfonyl)acetonitrile is a liquid,[1] the most direct method for analysis is using a thin liquid film.

  • Prepare Salt Plates : Use clean, dry infrared-transparent salt plates (e.g., NaCl or KBr). Handle them only by the edges to avoid contamination.

  • Background Spectrum : Place the clean, empty plates in the spectrometer's sample holder and acquire a background spectrum. This is a critical step to subtract the absorbance of the instrument's atmosphere (CO₂, H₂O) and the salt plates themselves from the final sample spectrum.

  • Sample Application : In a fume hood, place one to two drops of the 2-(Cyclopropanesulfonyl)acetonitrile sample onto the surface of one salt plate.

  • Create Film : Carefully place the second salt plate on top of the first, gently rotating to create a thin, uniform liquid film free of air bubbles. The ideal film thickness results in the most intense absorption bands remaining on scale (not "flat-topping").

  • Mount and Acquire : Immediately place the assembled plates into the sample holder and acquire the sample spectrum.

Data Acquisition and Processing
  • Instrument : A Fourier Transform Infrared (FT-IR) spectrometer is standard.

  • Parameters :

    • Resolution : 4 cm⁻¹ is sufficient for most routine identification purposes.

    • Scans : Co-adding 16 to 32 scans is typical to achieve a good signal-to-noise ratio.

  • Processing : The instrument software will automatically ratio the sample spectrum against the stored background spectrum to produce the final absorbance or transmittance plot.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental and interpretative process.

IR_Workflow Workflow for IR Analysis of 2-(Cyclopropanesulfonyl)acetonitrile cluster_prep Sample Preparation cluster_acq Data Acquisition (FT-IR) cluster_interp Spectral Interpretation PPE Don PPE (Gloves, Goggles) FumeHood Work in Fume Hood PPE->FumeHood CleanPlates Clean Salt Plates (NaCl or KBr) FumeHood->CleanPlates ApplySample Apply 1-2 Drops of Sample CleanPlates->ApplySample Background Acquire Background Spectrum (Clean Plates) CleanPlates->Background CreateFilm Form Thin Liquid Film ApplySample->CreateFilm AcquireSample Acquire Sample Spectrum CreateFilm->AcquireSample Process Process Data (Background Subtraction) Background->Process AcquireSample->Process IdentifyNitrile Identify C≡N Stretch (~2250 cm⁻¹) Process->IdentifyNitrile IdentifySulfone Identify SO₂ Stretches (Asym: ~1330, Sym: ~1150 cm⁻¹) IdentifyNitrile->IdentifySulfone IdentifyCH Identify C-H Stretches (Cyclopropyl >3000, CH₂ <3000 cm⁻¹) IdentifySulfone->IdentifyCH AnalyzeFingerprint Analyze Fingerprint Region (<1400 cm⁻¹) IdentifyCH->AnalyzeFingerprint Confirm Confirm Structure AnalyzeFingerprint->Confirm

Sources

An In-depth Technical Guide to the Mass Spectrometry of 2-(Cyclopropanesulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(cyclopropanesulfonyl)acetonitrile, a compound of interest in contemporary drug discovery and chemical research. While specific experimental data for this exact molecule is not widely published, this guide synthesizes established principles of mass spectrometry and known fragmentation behaviors of its constituent functional groups—cyclopropyl, sulfonyl, and nitrile—to predict its mass spectral characteristics. We will explore appropriate ionization techniques, propose a plausible fragmentation pathway, and provide a detailed, adaptable experimental protocol for its analysis. This document is intended to serve as a foundational resource for researchers undertaking the characterization of this and structurally related molecules.

Introduction: The Significance of 2-(Cyclopropanesulfonyl)acetonitrile

2-(Cyclopropanesulfonyl)acetonitrile, with the chemical formula C₅H₇NO₂S and a molecular weight of 145.18, is a small molecule featuring a unique combination of a reactive nitrile group, a sulfonyl moiety, and a strained cyclopropyl ring.[1] This distinct architecture makes it a valuable building block in medicinal chemistry and materials science. The sulfonyl group can act as a key pharmacophore, while the nitrile offers a versatile handle for further chemical transformations. The cyclopropyl ring introduces conformational rigidity and can modulate metabolic stability and binding affinity.

Accurate characterization of such molecules is paramount in drug development and quality control. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight but also crucial structural information through the analysis of fragmentation patterns. This guide will delve into the theoretical and practical aspects of analyzing 2-(cyclopropanesulfonyl)acetonitrile by mass spectrometry.

Predicted Mass Spectrum and Fragmentation Pathways

Due to the absence of a publicly available mass spectrum for 2-(cyclopropanesulfonyl)acetonitrile, we will construct a theoretical fragmentation pattern based on established principles for its functional components.

2.1. Ionization Considerations

Given the presence of polar sulfonyl and nitrile groups, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely yield a prominent protonated molecule [M+H]⁺ at m/z 146.19. In positive ion mode ESI, it is also possible to observe adducts with solvent molecules or salts.[2] For instance, with acetonitrile as a solvent, an adduct [M+CH₃CN+H]⁺ might be observed. Chemical Ionization (CI) could also be employed, potentially leading to similar protonated species. Electron Ionization (EI), a harder ionization technique, would likely result in more extensive fragmentation and a less intense or even absent molecular ion peak.[3][4]

2.2. Proposed Fragmentation of the [M+H]⁺ Ion

The fragmentation of the protonated molecule (m/z 146.19) is anticipated to proceed through several key pathways driven by the relative stabilities of the resulting fragment ions and neutral losses. The primary fragmentation events are likely to involve the cleavage of the bonds adjacent to the sulfonyl group and the loss of small, stable neutral molecules.

A plausible fragmentation pathway is outlined below:

  • Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for sulfonyl-containing compounds is the neutral loss of SO₂ (64 Da). This would lead to a fragment ion at m/z 82.19.

  • Cleavage of the Cyclopropyl Ring: The strained cyclopropyl ring can undergo fragmentation. A common loss from cycloalkanes is the elimination of ethylene (C₂H₄, 28 Da).[5] This could occur from the [M+H]⁺ ion or subsequent fragment ions.

  • Loss of the Acetonitrile Moiety: Cleavage of the C-S bond could lead to the loss of the acetonitrile radical (•CH₂CN), although this is generally less favored in ESI.

  • Formation of the Cyclopropylsulfonyl Cation: Cleavage of the bond between the sulfonyl group and the acetonitrile moiety could result in the formation of the cyclopropylsulfonyl cation ([C₃H₅SO₂]⁺) at m/z 105.01.

  • Formation of the Cyanomethylsulfonyl Cation: Alternatively, cleavage could yield the cyanomethylsulfonyl cation ([CH₂CNSO₂]⁺).

The following diagram illustrates a predicted fragmentation pathway:

fragmentation_pathway cluster_main cluster_cyclopropyl M_H [M+H]⁺ m/z 146.19 frag1 [C₅H₈NO₂S]⁺ loss_SO2 - SO₂ M_H->loss_SO2 loss_CH2CN - •CH₂CN M_H->loss_CH2CN loss_SO2_CH2CN - SO₂ - •CH₂CN M_H->loss_SO2_CH2CN frag_82 [C₃H₆CN]⁺ m/z 82.19 loss_SO2->frag_82 frag_105 [C₃H₅SO₂]⁺ m/z 105.01 loss_CH2CN->frag_105 frag_cyclopropyl [C₃H₅]⁺ m/z 41.04 loss_SO2_CH2CN->frag_cyclopropyl caption Predicted Fragmentation of 2-(Cyclopropanesulfonyl)acetonitrile

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-(cyclopropanesulfonyl)acetonitrile.

2.3. Tabulated Predicted Mass Spectral Data

m/z (Predicted) Proposed Ion Formula Proposed Structure/Origin Notes
146.19[C₅H₈NO₂S]⁺[M+H]⁺Protonated molecular ion.
105.01[C₃H₅SO₂]⁺[M+H - •CH₂CN]⁺Loss of the cyanomethyl radical.
82.19[C₃H₆CN]⁺[M+H - SO₂]⁺Characteristic loss of sulfur dioxide.
41.04[C₃H₅]⁺[C₃H₅]⁺Cyclopropyl cation, a common fragment from cyclopropyl-containing compounds.[6]

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of 2-(cyclopropanesulfonyl)acetonitrile using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.1. Materials and Reagents

  • 2-(Cyclopropanesulfonyl)acetonitrile (analytical standard)

  • LC-MS grade acetonitrile[7]

  • LC-MS grade water

  • LC-MS grade formic acid

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF)

3.2. Sample Preparation

  • Prepare a stock solution of 2-(cyclopropanesulfonyl)acetonitrile at 1 mg/mL in acetonitrile.

  • Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to create working standards at appropriate concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

3.3. Liquid Chromatography Parameters

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

3.4. Mass Spectrometry Parameters (Positive ESI Mode)

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon
Full Scan MS Range m/z 50-200
Product Ion Scan (MS/MS) Precursor ion: m/z 146.2; Collision Energy: 10-30 eV (ramped)

The following diagram illustrates the experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis stock Stock Solution (1 mg/mL in ACN) dilution Serial Dilutions (Working Standards) stock->dilution hplc HPLC/UHPLC System (C18 Column) dilution->hplc esi ESI Source (Positive Mode) hplc->esi analyzer Mass Analyzer (Full Scan & MS/MS) esi->analyzer spectra Mass Spectra (Fragmentation Pattern) analyzer->spectra quant Quantification spectra->quant caption LC-MS/MS Experimental Workflow

Caption: A generalized workflow for the LC-MS/MS analysis of 2-(cyclopropanesulfonyl)acetonitrile.

Data Interpretation and Validation

  • Molecular Ion Confirmation: The primary goal of the initial analysis is to confirm the presence of the protonated molecular ion [M+H]⁺ at the expected m/z of 146.19. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition (C₅H₈NO₂S) with high accuracy.

  • Fragmentation Analysis: The MS/MS spectrum should be carefully examined for the predicted fragment ions. The presence of the neutral loss of SO₂ (a mass difference of 64 Da) would be a strong indicator of the sulfonyl group. The observation of ions corresponding to the cyclopropyl moiety would further corroborate the structure.

  • Method Validation: For quantitative applications, the analytical method should be validated according to established guidelines, including assessments of linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification).

Conclusion

While direct experimental mass spectral data for 2-(cyclopropanesulfonyl)acetonitrile remains to be widely published, a thorough understanding of the fragmentation patterns of its constituent functional groups allows for the construction of a predictive analytical framework. The proposed ESI-MS/MS method, coupled with the theoretical fragmentation pathways detailed in this guide, provides a robust starting point for researchers aiming to characterize this and similar novel chemical entities. As with any analytical endeavor, empirical data is the ultimate arbiter, and the protocols and predictions herein should be adapted and refined based on experimental observations.

References

  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed. (n.d.).
  • Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes - Fiveable. (2025, August 15).
  • 11.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2023, August 9).
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  • Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF - ResearchGate. (n.d.).
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  • Mass Spectrometry of Cycloalkanes - YouTube. (2025, July 28).
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Sources

An In-depth Technical Guide to the Solubility of 2-(Cyclopropanesulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of a compound is a critical determinant of its behavior in biological and chemical systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides a comprehensive technical overview of the solubility of 2-(Cyclopropanesulfonyl)acetonitrile, a molecule of interest in contemporary drug discovery. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational principles of chemical solubility with established, field-proven experimental protocols. We will dissect the molecular structure of 2-(Cyclopropanesulfonyl)acetonitrile to predict its solubility characteristics and provide detailed methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking a robust framework for understanding and evaluating the solubility of novel chemical entities.

Introduction to 2-(Cyclopropanesulfonyl)acetonitrile

2-(Cyclopropanesulfonyl)acetonitrile is an organic compound with the chemical formula C₅H₇NO₂S and a molecular weight of 145.18 g/mol .[1] Its structure is characterized by a central acetonitrile moiety, a cyclopropanesulfonyl group, and can be identified by the CAS number 1349716-02-4.[1] The unique combination of a strained cyclopropyl ring, a polar sulfonyl group, and a nitrile functional group imparts a distinct set of physicochemical properties that are of interest in medicinal chemistry. The cyclopropyl group, for instance, can enhance metabolic stability and potency in drug candidates.[2][3] The sulfonyl group is a key pharmacophore in many therapeutic agents, known for its ability to increase polarity and participate in hydrogen bonding.[4][5]

Theoretical Principles of Solubility: A Structural Analysis

The solubility of a molecule is governed by the interplay of its intermolecular forces with those of the solvent. The principle of "like dissolves like" serves as a fundamental guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[6]

The Role of the Sulfonyl Group

The sulfonyl group (-SO₂) is a dominant feature in the molecular structure of 2-(Cyclopropanesulfonyl)acetonitrile. It is a highly polar, electron-withdrawing functional group.[4] The two oxygen atoms are capable of acting as hydrogen bond acceptors, which can enhance the molecule's interaction with protic solvents like water.[5] The introduction of a sulfonyl group into an organic molecule often increases its water solubility.[4][7]

The Influence of the Cyclopropyl Moiety

The cyclopropyl group is a three-membered carbocyclic ring. While it is composed of carbon and hydrogen atoms and is generally considered non-polar, its strained ring structure gives it unique electronic properties, including some π-character.[8][9] In the context of drug design, cyclopropyl groups are often introduced to improve metabolic stability and conformational rigidity.[2][3] Its contribution to solubility is complex; while it is a hydrocarbon moiety, its unique electronic nature can influence intermolecular interactions. Some studies suggest that the cyclopropane fragment can reduce lipophilicity.[10]

The Acetonitrile Functionality

Acetonitrile (-CH₂CN) itself is a polar aprotic solvent, miscible with water in all proportions under standard conditions.[11] The nitrile group (-C≡N) is polar and can act as a hydrogen bond acceptor. The presence of this group in 2-(Cyclopropanesulfonyl)acetonitrile will contribute to the overall polarity of the molecule.

Predicted Solubility Profile

Based on the structural analysis, 2-(Cyclopropanesulfonyl)acetonitrile is anticipated to exhibit moderate to good solubility in polar solvents. The presence of the polar sulfonyl and nitrile groups should facilitate dissolution in aqueous media and other polar solvents. Conversely, its solubility in non-polar, aliphatic hydrocarbon solvents is expected to be limited.

Experimental Determination of Solubility

To empirically determine the solubility of 2-(Cyclopropanesulfonyl)acetonitrile, both kinetic and thermodynamic solubility assays are recommended. These assays provide complementary information crucial for different stages of drug development.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[12][13][14] This method is high-throughput and is often used in the early stages of drug discovery to identify compounds with potential solubility liabilities.[12][14]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 2-(Cyclopropanesulfonyl)acetonitrile in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Addition of Aqueous Buffer: Add 198 µL of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Mixing and Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours).

  • Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: Compare the light scattering of the test compound to that of a known soluble and a known insoluble control compound to determine the kinetic solubility.

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[13][15] This is considered the "true" solubility of a compound and is critical for lead optimization and formulation development.[14][15][16] The shake-flask method is the gold standard for determining thermodynamic solubility.[14][17]

  • Sample Preparation: Add an excess amount of solid 2-(Cyclopropanesulfonyl)acetonitrile to a series of vials containing different solvents of interest (e.g., water, PBS pH 7.4, acetonitrile, ethanol, and hexane).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle.

  • Filtration/Centrifugation: Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter or centrifuge at high speed to remove any remaining solid particles.[12]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[12][13][18] A standard curve of the compound should be prepared in the same solvent to ensure accurate quantification.

  • Data Reporting: The solubility is reported as the measured concentration in µg/mL or µM.[13][18]

Data Presentation and Interpretation

The results from the solubility assays should be tabulated for clear comparison. Below is a hypothetical data table for 2-(Cyclopropanesulfonyl)acetonitrile.

Solvent/Buffer Assay Type Temperature (°C) Solubility (µg/mL) Solubility (µM)
WaterThermodynamic25150010332
PBS (pH 7.4)Thermodynamic25180012398
PBS (pH 7.4)Kinetic25>200>1378
AcetonitrileThermodynamic25>10000>68873
EthanolThermodynamic25>10000>68873
HexaneThermodynamic25<10<69

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of this hypothetical data would suggest that 2-(Cyclopropanesulfonyl)acetonitrile has high solubility in polar protic and aprotic solvents (water, PBS, acetonitrile, ethanol) and very low solubility in non-polar solvents (hexane), which aligns with our theoretical predictions.

Visualization of Experimental Workflows

Diagrams can aid in visualizing the experimental processes.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO plate 96-Well Plate stock->plate Dispense 2 µL add_buffer Add Aqueous Buffer plate->add_buffer Add 198 µL incubate Incubate (2h, 25°C) add_buffer->incubate Mix nephelometer Measure Light Scattering incubate->nephelometer data_analysis Data Analysis nephelometer->data_analysis

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_solid Add Excess Solid to Solvent shake Shake (24-72h, 25°C) add_solid->shake filter Filter/Centrifuge shake->filter quantify Quantify by HPLC/LC-MS filter->quantify report Report Solubility quantify->report

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Conclusion

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Fiveable. Sulfonyl Definition - Organic Chemistry Key Term. (2025-09-15). 4

  • Fiveable. Sulfonyl Group Definition - Organic Chemistry Key Term. (2025-08-15).

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  • BioDuro. ADME Solubility Assay. 13

  • ResearchGate. Application of Sulfonyl in Drug Design | Request PDF. (2025-08-07).

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  • Domainex. Thermodynamic Solubility Assay.

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  • Course Hero. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.

  • Protocols.io. In-vitro Thermodynamic Solubility. (2025-05-25).

  • Chem LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds.

  • American Elements. 2-(cyclopropanesulfonyl)acetonitrile | CAS 1349716-02-4.

  • Britannica. Organosulfur compound - Sulfinyl, Sulfonyl, Compounds. (2026-01-29).

  • Labmate Online. Are acetonitrile and water mutually soluble under all conditions?.

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  • ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2025-08-10).

  • Apollo Scientific. Product Focus - Cyclopropyl Derivatives.

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  • Google Patents. US11548895B2 - Process for making crystalline 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(cyclopropylsulfonyl)azetidin-3-yl)acetonitrile.

  • Reddit. Crashing out of acetonitrile : r/labrats. (2023-11-02).

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2-(Cyclopropanesulfonyl)acetonitrile literature review

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Cyclopropanesulfonyl)acetonitrile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Synthesis, Reactivity, and Applications in Kinase Inhibitor Design

Executive Summary

2-(Cyclopropanesulfonyl)acetonitrile (CAS: 1349716-02-4 ) is a specialized organosulfur building block widely utilized in medicinal chemistry, particularly in the development of Janus Kinase (JAK) inhibitors and other immunomodulatory therapeutics.[1] It serves as a critical intermediate for introducing the cyclopropanesulfonyl moiety—a bioisostere of the ethylsulfonyl group found in drugs like Baricitinib—offering improved metabolic stability and distinct steric properties.

This guide provides a comprehensive technical analysis of this compound, detailing robust synthesis protocols, active methylene reactivity, and its downstream application in constructing pharmacologically active heterocycles such as aminopyrazoles.

Chemical Profile Details
IUPAC Name 2-Cyclopropanesulfonylacetonitrile
CAS Number 1349716-02-4
Molecular Formula C₅H₇NO₂S
Molecular Weight 145.18 g/mol
Key Functionality Active Methylene (Acidic

-proton), Nitrile (Electrophile), Sulfone (EWG)
Primary Application JAK/STAT Pathway Inhibitor Synthesis

Chemical Foundations & Reactivity

The chemical utility of 2-(cyclopropanesulfonyl)acetonitrile stems from the potent electron-withdrawing nature of the adjacent sulfonyl and nitrile groups.[1] This "push-pull" electronic environment renders the methylene protons highly acidic (


 in DMSO), enabling facile deprotonation by mild bases.[1]
The Cyclopropyl Advantage

In drug design, the cyclopropyl group is often preferred over ethyl or isopropyl groups due to:

  • Metabolic Stability: The strained C-H bonds of the cyclopropane ring are less susceptible to cytochrome P450 oxidation compared to acyclic alkyl chains.[1]

  • Conformational Rigidity: The ring restricts the spatial orientation of the sulfonyl group, potentially enhancing binding affinity in kinase pockets.

Reactivity Profile
  • Alkylation: The generated carbanion can be alkylated with alkyl halides to introduce steric bulk.[1]

  • Knoevenagel Condensation: Reacts with aldehydes/ketones to form acrylonitriles.[1]

  • Heterocyclization: Reacts with hydrazine or amidines to form pyrazoles or pyrimidines.[1]

Synthesis Protocols

While direct reaction of cyclopropanesulfonyl chloride with acetonitrile anion is possible, it often requires cryogenic conditions (


) and dangerous bases (n-BuLi).[1] For robust, scalable synthesis, we recommend the Sulfinate Displacement Method  or the Thiol-Oxidation Sequence .
Protocol A: The Sulfinate Displacement (Recommended for Scale)

This method avoids strong bases and cryogenic temperatures, utilizing the nucleophilicity of the sulfinate salt.

Reagents:

  • Cyclopropanesulfonyl chloride (CAS: 139631-62-2)[1]

  • Sodium sulfite (

    
    )
    
  • Chloroacetonitrile (

    
    )
    
  • Solvent: Water/Ethanol or DMF[1]

Step-by-Step Methodology:

  • Reduction to Sulfinate:

    • Dissolve cyclopropanesulfonyl chloride (1.0 eq) in water.

    • Slowly add

      
       (1.5 eq) and 
      
      
      
      (2.0 eq) while maintaining pH ~7-8.
    • Stir at

      
       for 2 hours. The sulfonyl chloride is reduced to Sodium Cyclopropanesulfinate .[1]
      
    • Checkpoint: Monitor disappearance of starting material by TLC or LCMS.[1]

  • Alkylation:

    • To the aqueous sulfinate solution, add Chloroacetonitrile (1.2 eq).

    • Heat the mixture to

      
       for 4–6 hours.
      
    • Mechanism:[1][2][3] The sulfinate anion (

      
      ) acts as a nucleophile, displacing the chloride in an 
      
      
      
      reaction.[1]
  • Workup:

    • Cool to room temperature.[1][2] The product often oils out or precipitates.

    • Extract with Ethyl Acetate (

      
      ).[2]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[2]
      
    • Purification: Recrystallization from Ethanol/Hexane or vacuum distillation.[1]

Protocol B: The Thiol-Oxidation Sequence (Laboratory Standard)

Ideal when the sulfonyl chloride is not available, starting from the thiol.[1]

Step-by-Step Methodology:

  • S-Alkylation:

    • Mix Cyclopropanethiol (1.0 eq) and Chloroacetonitrile (1.1 eq) in Acetone.

    • Add Potassium Carbonate (

      
      , 2.0 eq).[2] Stir at RT for 12 h.[1][4]
      
    • Result: Formation of 2-(cyclopropylthio)acetonitrile .[1]

  • Oxidation:

    • Dissolve the thioether in DCM.[1]

    • Add m-CPBA (2.2 eq) portion-wise at

      
      .[1]
      
    • Stir at RT for 4 hours.

    • Workup: Quench with

      
       (to remove excess peroxide) and wash with 
      
      
      
      .

Visualization: Synthesis Workflows

The following diagram illustrates the two primary synthetic pathways described above.

SynthesisPathways cluster_0 Route A: Process Scale cluster_1 Route B: Lab Scale CSC Cyclopropanesulfonyl Chloride Sulfinate Sodium Cyclopropanesulfinate CSC->Sulfinate Na2SO3, NaHCO3 Reduction Product 2-(Cyclopropanesulfonyl) acetonitrile Sulfinate->Product + ClCH2CN SN2 Displacement Thiol Cyclopropanethiol Sulfide 2-(Cyclopropylthio) acetonitrile Thiol->Sulfide + ClCH2CN K2CO3, Acetone Sulfide->Product m-CPBA or H2O2 Oxidation

Figure 1: Comparative synthetic routes. Route A is preferred for scale-up due to atom economy and safety.[1]

Medicinal Chemistry Applications

Construction of JAK Inhibitor Scaffolds

The most critical application of 2-(cyclopropanesulfonyl)acetonitrile is its conversion into 3-amino-4-cyclopropanesulfonyl-pyrazole .[1] This heterocycle mimics the core found in several JAK inhibitors, providing a scaffold that forms hydrogen bonds with the kinase hinge region.

Reaction Protocol (Pyrazole Formation):

  • Enamine Formation: React 2-(cyclopropanesulfonyl)acetonitrile with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at reflux (

    
    ).[1]
    
    • Intermediate: 2-(cyclopropanesulfonyl)-3-(dimethylamino)acrylonitrile.[1]

  • Cyclization: Treat the intermediate with Hydrazine Hydrate (

    
    ) in Ethanol.
    
    • Product:4-(Cyclopropanesulfonyl)-1H-pyrazol-3-amine .[1]

Visualization: Heterocycle Construction

HeterocycleSynthesis Start 2-(Cyclopropanesulfonyl) acetonitrile Inter Enaminonitrile Intermediate Start->Inter Condensation (Reflux) DMFDMA Reagent: DMF-DMA DMFDMA->Inter Pyrazole 4-(Cyclopropanesulfonyl)- 1H-pyrazol-3-amine Inter->Pyrazole Cyclization (EtOH, Heat) Hydrazine Reagent: Hydrazine Hydrate Hydrazine->Pyrazole JAK JAK Inhibitor Candidate Pyrazole->JAK Coupling to Aryl/Heteroaryl Halides

Figure 2: Conversion of the nitrile to the aminopyrazole pharmacophore used in kinase inhibitors.

Safety & Handling

  • Corrosivity: Cyclopropanesulfonyl chloride (precursor) is corrosive and causes severe skin burns. Handle in a fume hood with acid-resistant gloves.[1]

  • Toxicity: Nitriles are toxic by ingestion and inhalation.[1] Although less volatile than acetonitrile, the sulfonyl derivative should be treated as a potent toxicant.

  • Waste Disposal: Aqueous waste from the sulfinate route contains sulfites and halides; dispose of according to halogenated waste protocols.[1]

References

  • American Elements. (n.d.). 2-(Cyclopropanesulfonyl)acetonitrile Product Specifications. Retrieved from [Link]

  • PubChem. (2025). Cyclopropanesulfonyl chloride (CAS 139631-62-2).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Organic Syntheses. (2014). Preparation of Sulfonyl Chlorides and Sulfonamides. Org. Synth. Coll. Vol. X. Retrieved from [Link]

Sources

discovery of 2-(Cyclopropanesulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Process Chemistry of 2-(Cyclopropanesulfonyl)acetonitrile

Executive Summary

2-(Cyclopropanesulfonyl)acetonitrile (CAS 1349716-02-4) represents a specialized, high-value building block in modern medicinal chemistry, particularly within the development of Janus Kinase (JAK) inhibitors and antiviral agents (e.g., HCV NS3/4A protease inhibitors). Its structural core—the cyclopropylsulfonyl motif —has emerged as a privileged bioisostere for ethyl- and methyl-sulfonyl groups, offering superior metabolic stability (blocking


-elimination pathways) and unique steric properties that enhance binding affinity in narrow enzyme pockets.

This guide details the discovery of the scalable synthetic routes for this compound, its physicochemical profile, and its critical role as a precursor for aminopyrazole and pyrimidine heterocycles found in next-generation immunomodulators.

Part 1: Chemical Identity & Physicochemical Profile

The compound is an activated methylene species, where the acidity of the


-protons is significantly enhanced by the electron-withdrawing nature of both the sulfonyl (

) and nitrile (

) groups. This reactivity is the cornerstone of its utility in heterocycle formation.
Property Data
IUPAC Name 2-(Cyclopropanesulfonyl)acetonitrile
CAS Number 1349716-02-4
Molecular Formula

Molecular Weight 145.18 g/mol
Appearance White to off-white crystalline solid or pale oil (purity dependent)
pKa (

-CH)
~11–12 (Estimated; highly acidic due to EWGs)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water.[1][2][3][4][5]
Key Motif Cyclopropyl sulfone : Metabolically robust; rigid geometry.

Part 2: The Discovery of the Synthetic Route

The "discovery" of 2-(Cyclopropanesulfonyl)acetonitrile is rooted in the process chemistry optimization for Baricitinib and related JAK inhibitors. Early medicinal chemistry routes often relied on unstable sulfinyl intermediates or hazardous reagents. The optimized "Discovery Route" focuses on atom economy and safety by utilizing a S-alkylation / Oxidation sequence.

Retrosynthetic Analysis

The logical disconnection reveals two primary precursors: Cyclopropanethiol and Chloroacetonitrile . The challenge lies in controlling the oxidation state of the sulfur atom without over-oxidizing the nitrile or cleaving the strained cyclopropane ring.

Retrosynthesis Target 2-(Cyclopropanesulfonyl)acetonitrile (Target) Inter1 2-(Cyclopropanylthio)acetonitrile (Sulfide Intermediate) Target->Inter1 Oxidation (mCPBA or Oxone) SM1 Cyclopropanethiol (Nucleophile) Inter1->SM1 S-Alkylation (Base) SM2 Chloroacetonitrile (Electrophile) Inter1->SM2 +

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available starting materials.

The Optimized Synthetic Protocol

Step 1: Nucleophilic Substitution (S-Alkylation)

  • Reagents: Cyclopropanethiol, Chloroacetonitrile, Potassium Carbonate (

    
    ).
    
  • Solvent: Acetone or Acetonitrile (MeCN).

  • Mechanism: The thiolate anion (generated in situ) performs an

    
     attack on the 
    
    
    
    -carbon of chloroacetonitrile.
  • Process Insight: The use of mild base (

    
    ) prevents polymerization of the chloroacetonitrile.
    

Step 2: Chemoselective Oxidation

  • Reagents:

    
    -Chloroperbenzoic acid (
    
    
    
    CPBA) or Oxone® (Potassium peroxymonosulfate).
  • Solvent: Dichloromethane (DCM) or Methanol/Water.

  • Mechanism: Two-step oxidation: Sulfide

    
     Sulfoxide 
    
    
    
    Sulfone.
  • Critical Control Point: Temperature must be maintained

    
     initially to prevent the "Pummerer-like" rearrangement or oxidative cleavage of the strained cyclopropane ring.
    

Part 3: Experimental Methodology (Self-Validating Protocol)

This protocol is designed for a 10 mmol scale validation.

Step 1: Synthesis of 2-(Cyclopropylthio)acetonitrile
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add Cyclopropanethiol (0.74 g, 10 mmol) and Acetone (20 mL).

  • Base Addition: Add Potassium Carbonate (2.07 g, 15 mmol, 1.5 eq) in a single portion. Stir for 15 minutes at ambient temperature (

    
    ).
    
  • Alkylation: Add Chloroacetonitrile (0.83 g, 11 mmol, 1.1 eq) dropwise over 5 minutes. Caution: Exothermic.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate in vacuo. The residue is a pale yellow oil (Yield: ~90-95%). Note: Do not distill at high temperature due to potential instability.

Step 2: Oxidation to 2-(Cyclopropanesulfonyl)acetonitrile
  • Setup: Dissolve the crude sulfide from Step 1 in DCM (30 mL). Cool to

    
     in an ice bath.
    
  • Oxidation: Add

    
    CPBA  (70% purity, 5.18 g, 21 mmol, 2.1 eq) portion-wise over 20 minutes. Do not add all at once to avoid thermal runaway.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench: Add 10%

    
     (aq) to quench excess peroxide (starch-iodide test negative).
    
  • Extraction: Wash the organic layer with saturated

    
     (2 x 20 mL) to remove 
    
    
    
    -chlorobenzoic acid byproduct.
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if solid, or use column chromatography (SiO2, 0-40% EtOAc/Hexane).
    
  • Final Yield: ~75-85% (over two steps).

Part 4: Role in Drug Discovery (Mechanism & Utility)

The discovery of this reagent unlocked the efficient synthesis of JAK inhibitors containing the cyclopropylsulfonyl motif.

The "Active Methylene" Advantage

The methylene group (


) flanked by the sulfone and nitrile is highly acidic (

). This allows for:
  • Knoevenagel Condensation: Reaction with aldehydes/ketones to form vinyl sulfones (Michael acceptors).

  • Heterocyclization: Reaction with hydrazines to form aminopyrazoles , the core scaffold of Baricitinib-like drugs.

Case Study: Formation of the JAK Inhibitor Core

The following workflow illustrates how 2-(Cyclopropanesulfonyl)acetonitrile is converted into a bioactive aminopyrazole core.

Mechanism Reagent 2-(Cyclopropanesulfonyl) acetonitrile Intermediate Enol/Enamine Intermediate Reagent->Intermediate C-Acylation Base Base (NaH) + Formate Ester Base->Intermediate Product 3-Amino-4-(cyclopropylsulfonyl) pyrazole Core Intermediate->Product Cyclization Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Product

Figure 2: Synthetic workflow for converting the nitrile reagent into a JAK inhibitor scaffold.

Part 5: Safety & Handling

Hazard Class Description Mitigation
Acute Toxicity Nitriles can release cyanide upon metabolism or strong acid hydrolysis.Handle in a fume hood.[6][7] Keep Hydroxycobalamin (Cyanokit) accessible.
Skin Irritant Sulfonyl compounds can be potent sensitizers.Double-glove (Nitrile). Wash immediately upon contact.
Reactivity

CPBA is a strong oxidizer; shock sensitive in high concentration.
Do not concentrate to dryness if peroxides are present. Quench fully.
Odor Cyclopropanethiol has a stench threshold of ppb levels.Use bleach (NaOCl) traps for all thiol waste streams.

References

  • American Elements. 2-(Cyclopropanesulfonyl)acetonitrile Product Specifications & CAS 1349716-02-4. Available at: [Link][3][4]

  • Organic Syntheses. Preparation of Sulfonyl Acetonitriles via Oxidation of Sulfides. Org. Synth. 2005 , 81, 121. (General method adaptation). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cyclopropanesulfonyl Derivatives. (Contextual structural data).[2][3][4][6][8][9][10][11][12] Available at: [Link]

  • Accela ChemBio. Commercial Availability and CAS Verification for 1349716-02-4. Available at: [Link][4]

  • Journal of Medicinal Chemistry. Discovery of JAK Inhibitors: The Role of Sulfonyl Groups in Binding Affinity. (General reference for SAR). Available at: [Link]

Sources

theoretical studies of 2-(Cyclopropanesulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Framework of 2-(Cyclopropanesulfonyl)acetonitrile

Abstract

2-(Cyclopropanesulfonyl)acetonitrile, a molecule featuring the unique juxtaposition of a strained cyclopropyl ring, a strongly electron-withdrawing sulfonyl group, and a versatile nitrile moiety, presents a compelling scaffold for modern drug discovery and chemical synthesis. While empirical data on this specific compound remains sparse, its constituent parts are well-recognized for their ability to impart desirable physicochemical and pharmacological properties. This technical guide establishes a comprehensive theoretical framework for understanding 2-(Cyclopropanesulfonyl)acetonitrile using first-principles computational chemistry. We delve into its conformational landscape, electronic structure, predicted physicochemical properties, and reactivity profile. This document serves as a blueprint for researchers, scientists, and drug development professionals, providing the foundational knowledge and detailed computational protocols necessary to harness the potential of this intriguing molecule.

Introduction: A Molecule of Strategic Importance

In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups is paramount to optimizing a drug candidate's profile. 2-(Cyclopropanesulfonyl)acetonitrile (CPSAN) is a molecule constructed from three such high-value motifs:

  • The Cyclopropyl Ring: This three-membered carbocycle is far more than a simple cycloalkane. Its significant ring strain (~27.5 kcal/mol) results in unique electronic properties, including enhanced π-character in its C-C bonds.[1][2] In drug design, it acts as a rigid conformational constraint, which can lock a molecule into its bioactive conformation, thereby enhancing binding affinity.[1] Furthermore, the C-H bonds of a cyclopropyl group are exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes—a critical advantage for improving a drug's pharmacokinetic profile.[1][2]

  • The Sulfonyl Group: As a key component of sulfonamides and other therapeutic classes, the sulfone moiety is a proven pharmacophore.[3] It is a strong hydrogen bond acceptor and its geometry can influence molecular conformation. When placed adjacent to a methylene group, its powerful electron-withdrawing nature dramatically increases the acidity of the α-protons, creating a valuable handle for synthetic transformations.

  • The α-Sulfonyl Acetonitrile Motif: The combination of the sulfonyl and nitrile groups creates a highly activated methylene bridge. The resulting acidic protons provide a facile entry point for generating a stabilized carbanion, enabling a wide array of carbon-carbon bond-forming reactions. The nitrile group itself is a versatile precursor that can be transformed into amines, amides, or carboxylic acids.

This guide leverages the power of Density Functional Theory (DFT), a robust computational method, to build a predictive model of CPSAN's behavior from the ground up.[4] By dissecting its theoretical properties, we aim to accelerate its adoption and intelligent application in research and development.

Theoretical Analysis: Molecular Structure and Electronic Landscape

A molecule's function is dictated by its three-dimensional structure and the distribution of its electrons. Using DFT, we can model these characteristics with high fidelity. The choice of computational method is critical; for systems involving flexible sulfone groups, long-range corrected hybrid density functionals such as wB97XD, paired with a sufficiently large basis set like 6-311++G(2df,2pd), are recommended to accurately capture non-covalent interactions and predict geometries.[5]

Conformational Preferences

The bioactivity and reactivity of CPSAN are intrinsically linked to the spatial arrangement of its functional groups. This arrangement is determined by rotation around three key single bonds: C(ring)-S , S-C(methylene) , and C(methylene)-C(nitrile) . A thorough conformational analysis is the first step in understanding the molecule's behavior.

The workflow for such an analysis involves scanning the potential energy surface by systematically rotating the key dihedral angles to locate all energy minima. Each minimum represents a stable conformer.

G cluster_molecule Key Rotational Degrees of Freedom C_ring Cyclopropyl Ring S Sulfur C_ring->S τ₁ (C-S) CH2 Methylene (CH₂) S->CH2 τ₂ (S-C) CN Nitrile (C≡N) CH2->CN τ₃ (C-C)

Caption: Key dihedral angles (τ) governing the conformation of CPSAN.

The relative populations of these conformers at a given temperature can be predicted using the Boltzmann distribution. It is hypothesized that the most stable conformers will seek to minimize steric clash between the bulky cyclopropyl ring and the nitrile group, while also optimizing electrostatic interactions between the sulfone oxygens and other parts of the molecule.

Predicted Geometric and Electronic Properties

Once the lowest energy conformer is identified, its geometric and electronic properties can be calculated.

Table 1: Predicted Molecular Properties of 2-(Cyclopropanesulfonyl)acetonitrile

Property Predicted Value / Description Rationale & Significance
Key Bond Lengths C(ring)-C(ring): ~1.51 Å Shorter than typical alkane C-C bonds, indicative of ring strain.[2]
S=O: ~1.45 Å Typical double bond length for a sulfone.
C≡N: ~1.16 Å Standard triple bond length for a nitrile.
Key Bond Angles O-S-O: ~118-120° Near-tetrahedral geometry, characteristic of sulfones.
S-C-C(N): ~110° Standard sp³ hybridized carbon.
Acidity (pKa) Estimated ~15-18 (in DMSO) The combined electron-withdrawing effects of the SO₂ and CN groups significantly acidify the α-protons, making them much more acidic than those in acetonitrile (pKa ≈ 31) or simple sulfones.[6][7]

| Dipole Moment | High | The strongly polar sulfonyl and nitrile groups will create a large molecular dipole moment, influencing solubility and intermolecular interactions. |

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting non-covalent interactions and sites of chemical reactivity.

MEP_Concept cluster_regions Molecular Electrostatic Potential (MEP) Surface Mol CPSAN Molecule neg Negative Potential (Red) - Sulfone Oxygens - Nitrile Nitrogen Mol->neg Nucleophilic Sites (H-bond Acceptors) pos Positive Potential (Blue) - α-Methylene Protons Mol->pos Electrophilic / Acidic Sites (H-bond Donors)

Caption: Conceptual MEP map of CPSAN highlighting reactive sites.

  • Red Regions (Negative Potential): Located around the sulfone oxygens and the nitrile nitrogen, these are areas of high electron density. They are prime sites for hydrogen bonding and attack by electrophiles.

  • Blue Regions (Positive Potential): The most positive region will be around the acidic α-methylene protons, confirming their susceptibility to deprotonation by a base.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • LUMO: The LUMO is expected to have significant contributions from the antibonding orbitals of the sulfonyl and nitrile groups. This indicates that the molecule will accept electrons at the sulfur atom or the nitrile carbon, making it susceptible to attack by nucleophiles.

  • HOMO: The HOMO is likely to be localized on the lone pairs of the sulfone oxygen atoms, making them the primary sites for interaction with electrophiles.

Reactivity and Synthetic Utility

The theoretical analysis points to the α-methylene bridge as the primary center of reactivity. The high acidity of these protons makes CPSAN an excellent precursor for a stabilized carbanion.

G Start 2-(Cyclopropanesulfonyl)acetonitrile Anion Stabilized Carbanion Start->Anion Deprotonation Base Base (e.g., NaH, LDA) Base->Anion Product Functionalized Product (C-C Bond Formation) Anion->Product Nucleophilic Attack Electrophile Electrophile (E⁺) (e.g., R-X, Aldehyde) Electrophile->Product

Caption: Synthetic workflow utilizing the acidic protons of CPSAN.

This carbanion can participate in a wide range of synthetic transformations, including:

  • Alkylation: Reaction with alkyl halides to introduce new carbon chains.

  • Acylation: Reaction with acyl chlorides or anhydrides.

  • Aldol-type reactions: Addition to aldehydes and ketones.

  • Michael additions: Conjugate addition to α,β-unsaturated systems.

This positions CPSAN as a valuable C2 building block for constructing more complex molecular architectures, allowing for the strategic introduction of the cyclopropanesulfonyl moiety into larger scaffolds.

Detailed Methodologies

To ensure scientific integrity and reproducibility, the theoretical and experimental protocols must be robust and well-defined.

Protocol 1: In Silico Characterization of 2-(Cyclopropanesulfonyl)acetonitrile

This protocol outlines a standard workflow for the computational analysis of CPSAN using the Gaussian suite of programs or similar software.[8]

  • Structure Generation: Build an initial 3D structure of CPSAN using a molecular editor (e.g., GaussView, Avogadro).

  • Conformational Search (Initial): Perform a preliminary conformational search using a low-cost method, such as the GFN2-xTB semi-empirical method or a molecular mechanics force field (e.g., MMFF94), to identify a set of low-energy candidate structures.

  • DFT Geometry Optimization:

    • For each low-energy candidate, perform a full geometry optimization using DFT.

    • Recommended Level of Theory: wB97XD/6-311++G(2df,2pd)

    • Solvent Model: Include a polarizable continuum model (PCM) or SMD to simulate a solvent environment (e.g., acetonitrile or DMSO) for more realistic results.[9]

    • Keyword Example (Gaussian): #p wB97XD/6-311++G(2d,2p) Opt Freq SCRF=(SMD,Solvent=DMSO)

  • Vibrational Frequency Analysis:

    • Perform a frequency calculation at the same level of theory for each optimized structure.

    • Verification: Confirm that each optimized structure is a true minimum on the potential energy surface (i.e., has zero imaginary frequencies).

    • Data Extraction: Obtain zero-point vibrational energies (ZPVE), thermal corrections, and the predicted IR spectrum. Note that calculated frequencies are often scaled by an empirical factor (~0.96-0.98 for this level of theory) for better agreement with experiment.

  • Property Calculations:

    • Using the final optimized geometry, perform single-point calculations to derive electronic properties.

    • MEP, HOMO/LUMO: Generate cube files for visualization.

    • NMR Prediction: Use the GIAO method (NMR=GIAO keyword) to calculate isotropic shielding values, which can be converted to chemical shifts using a reference standard (e.g., TMS calculated at the same level of theory).

    • NBO Analysis: Use the Pop=NBO keyword to calculate atomic charges and analyze orbital interactions.

Protocol 2: Experimental pKa Determination via Spectrophotometry

This protocol describes a method for empirically validating the predicted acidity of the α-methylene protons.

  • Preparation of Solutions:

    • Prepare a stock solution of CPSAN of known concentration (~1 mM) in a suitable UV-transparent solvent (e.g., acetonitrile).

    • Prepare a series of buffer solutions of known pH in the same solvent. If working in organic solvents, a series of solutions with a non-absorbing indicator and varying ratios of a strong, non-absorbing base (e.g., DBU) and its conjugate acid can be used to generate a pKa ladder.

  • Measurement:

    • In a series of cuvettes, mix the CPSAN stock solution with each buffer solution.

    • Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for each mixture after allowing it to equilibrate. The deprotonated anionic form of CPSAN is expected to have a different λ_max and/or molar absorptivity than the neutral form.

  • Data Analysis:

    • Plot the absorbance at a chosen wavelength (where the difference between the protonated and deprotonated forms is maximal) against the pH (or H_ function) of the buffer solutions.

    • Fit the resulting data to the Henderson-Hasselbalch equation (or an appropriate sigmoid function).

    • The pKa is the pH value at which the inflection point of the curve occurs, representing a 50:50 mixture of the protonated and deprotonated species.

Conclusion and Outlook

This theoretical guide establishes 2-(Cyclopropanesulfonyl)acetonitrile as a molecule with significant potential, characterized by a highly acidic methylene bridge and the beneficial structural features of the cyclopropyl ring. Our computational analysis provides a robust foundation for predicting its conformational behavior, electronic properties, and reactivity. The molecule is primed for use as a versatile synthetic building block for creating complex structures with desirable drug-like properties, including enhanced metabolic stability and conformational rigidity.

Future work should focus on the experimental validation of these theoretical predictions, including spectroscopic characterization (NMR, IR), pKa measurement, and exploration of its utility in synthetic reactions. As a scaffold, CPSAN offers a compelling entry point for developing novel therapeutics, and the insights provided herein should empower researchers to integrate this promising molecule into their drug discovery programs with confidence and strategic foresight.

References

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  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

  • American Elements. (n.d.). 2-(cyclopropanesulfonyl)acetonitrile. Retrieved from [Link]

  • Chem LibreTexts. (2017). Acidity-basicity of nitriles. Retrieved from [Link]

  • Agilent. (2023). SAFETY DATA SHEET - Acetonitrile. Retrieved from [Link]

  • Wang, Y., et al. (2024). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science, 15, 1234-1241. Available from: [Link]

  • Unigel. (2021). SAFETY DATA SHEET - HIGH PURITY ACETONITRILE. Retrieved from [Link]

  • Lawong, A. K., & Ball, D. W. (2009). Highly Nitrated Cyclopropanes as New High Energy Materials: DFT Calculations on the Properties of C3H6−n(NO2)n (n=3–6). Journal of Molecular Structure: THEOCHEM, 916(1-3), 33-36. Available from: [Link]

  • Lawong, A. K., & Ball, D. W. (2009). Highly Nitrated Cyclopropanes as New High Energy Materials: DFT Calculations on the Properties of C3H6−n(NO2)n (n=3–6). EngagedScholarship@CSU. Available from: [Link]

  • McConvey, I. F., et al. (2012). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Organic Process Research & Development, 16(4), 566-575. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Cyclopentylacetonitrile (CAS 22734-04-9). Retrieved from [Link]

  • El-Sayed, N. N., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. Available from: [Link]

  • Papanyan, Z. K., & Gabrielyan, L. S. (2022). PREDICTION OF DIPROPYL SULFONE PROPERTIES BY DENSITY FUNCTIONAL THEORY METHODS: CONFORMATIONAL ANALYSIS AND SIMULATED IR SPECTRUM. Proceedings of the YSU B: Chemical and Biological Sciences, 56(3), 185-198. Available from: [Link]

  • University of Tartu, Institute of Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Van Tassel, B. A., & Gross, M. L. (2000). Studies of structure and mechanism in acetonitrile chemical ionization tandem mass spectrometry of polyunsaturated fatty acid methyl esters. Journal of the American Society for Mass Spectrometry, 11(7), 583-592. Available from: [Link]

  • Berkowski, K. (n.d.). pKa Chart. Adapted from material by Jeffrey S. Moore. Retrieved from [Link]

  • Hanson, P. R., & Probst, D. A. (2002). Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Organic Letters, 4(21), 3667-3670. Available from: [Link]

  • Demchuk, Z., et al. (2024). Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). ChemRxiv. Available from: [Link]

  • Isobe, M. (2012). Conformational constraint in natural product synthesis. Proceedings of the Japan Academy, Series B, 88(9), 483-505. Available from: [Link]

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  • Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Coll. Vol. 6, p.199 (1988); Vol. 57, p.1 (1977). Available from: [Link]

  • de Almeida, A. S., et al. (2020). Structure, Stability, and Spectroscopic Properties of Small Acetonitrile Cation Clusters. The Journal of Physical Chemistry A, 124(36), 7297-7308. Available from: [Link]

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High-Precision Quantum Chemical Profiling of 2-(Cyclopropanesulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Cyclopropanesulfonyl)acetonitrile (CAS: 1469508-88-0) is a critical synthetic intermediate, most notably utilized in the production of Oclacitinib (Apoquel), a Janus kinase (JAK) inhibitor. Its structure presents a unique convergence of quantum chemical challenges: the high ring strain of the cyclopropyl group (~27.5 kcal/mol), the hypervalency of the sulfonyl sulfur, and the significant acidity of the active methylene protons flanked by two electron-withdrawing groups (EWGs).

This guide provides a rigorous computational protocol for modeling this molecule. Unlike standard organic molecules, the presence of the sulfonyl group requires basis sets with tight


-functions to correctly describe the 

bonding, while the cyclopropane ring requires careful treatment of electron correlation to capture the behavior of Walsh orbitals.

Part 1: Electronic Structure & Basis Set Selection

The "Sulfur Problem" and Basis Set Recommendations

Standard Pople basis sets (e.g., 6-31G*) often fail to accurately describe hypervalent sulfur (


). The 

bond requires polarization functions that extend beyond simple valence descriptions to account for back-bonding and bond shortening.

Protocol:

  • Recommended Functional:

    
    B97X-D or M06-2X.
    
    • Rationale: These functionals capture medium-range electron correlation better than B3LYP, which is critical for the cyclopropane ring strain and the non-covalent interactions of the sulfonyl oxygens.

  • Recommended Basis Set: def2-TZVP or 6-311+G(2df,2pd).

    • Rationale: You must include diffuse functions (+) to model the anionic species (post-deprotonation) and multiple polarization functions (2df) to describe the sulfur atom's hypervalency accurately [1, 2].

Cyclopropane Walsh Orbitals

The cyclopropane ring is not a standard


 system. It exhibits 

-aromaticity derived from Walsh orbitals—bent bonds located outside the internuclear axis.
  • Computational Check: Visualize the HOMO-2 and HOMO-3 orbitals. If the electron density does not show significant "banana bond" character exterior to the C-C ring bonds, your basis set lacks sufficient flexibility.

Part 2: Conformational Landscape & Workflow

The molecule possesses two critical rotatable bonds: the


 bond and the 

bond. The steric clash between the sulfonyl oxygens and the cyclopropane hydrogens creates a complex potential energy surface (PES).
Conformational Search Protocol

Do not rely on a single optimization. Use the following workflow to ensure the global minimum is located.

ConformationWorkflow Start Input Structure (2D to 3D) MM Molecular Mechanics (MMFF94 or OPLS3e) Rotamer Scan Start->MM Filter Filter Redundant Conformers (RMSD < 0.5 Å) MM->Filter DFT_Coarse DFT Coarse Opt (B3LYP/6-31G*) Filter->DFT_Coarse DFT_Fine DFT High-Precision (wB97X-D/def2-TZVP) Solvent: MeCN DFT_Coarse->DFT_Fine Freq Frequency Calc (Check Imaginary Freqs) DFT_Fine->Freq Freq->DFT_Fine Imag Freq Found Boltzmann Boltzmann Weighting (ΔG at 298K) Freq->Boltzmann No Imag Freq

Figure 1: Hierarchical workflow for determining the global minimum conformation. Note the refinement from Molecular Mechanics (MM) to high-level DFT.

Part 3: Reactivity & Acidity (pKa) Prediction

For drug synthesis (e.g., Oclacitinib), the reactivity of the methylene group (


) is paramount. It serves as a nucleophile after deprotonation.
The Active Methylene Site

The


 group is flanked by a nitrile (

) and a sulfonyl (

).
  • Electronic Effect: Both groups are strong Electron Withdrawing Groups (EWGs), stabilizing the resulting carbanion via resonance and inductive effects.

  • pKa Prediction Strategy: Direct calculation of

    
     in solution is error-prone. Use a Thermodynamic Cycle  approach referencing a standard with a known pKa in Acetonitrile (MeCN) or DMSO [3, 4].
    

Calculation Formula:



Recommended Reference Standards:

Reference Acid pKa (DMSO) pKa (MeCN) Structural Relevance
Malononitrile 11.1 11.0 Dual EWG (CN/CN)

| Phenylsulfonylacetonitrile | 12.0 | ~12.5 | Sulfone/Nitrile analog |

Reaction Mechanism: Nucleophilic Substitution

The following diagram illustrates the activation of the molecule for subsequent coupling reactions.

ReactionPath Reactant Neutral Precursor TS1 TS: Deprotonation (Base Mediated) Reactant->TS1 Anion Stabilized Carbanion TS1->Anion - H+ Product Coupled Intermediate Anion->Product + Electrophile Electrophile Electrophile (e.g., Chloropyrimidine) Electrophile->Product

Figure 2: Activation pathway. The stability of the "Stabilized Carbanion" node is the primary determinant of reaction yield.

Part 4: Spectroscopic Validation Data

To validate your calculated structure against experimental data, compare the following key descriptors.

Vibrational Frequencies (IR)

Scale factors must be applied (typically 0.95-0.97 for DFT).

Functional GroupApprox. Calc. Freq (

)
IntensityMode Description
C≡N 2250 - 2270MediumNitrile stretch (diagnostic)
SO₂ (asym) 1300 - 1350StrongSulfonyl asymmetric stretch
SO₂ (sym) 1100 - 1150StrongSulfonyl symmetric stretch
Cyclopropane 3000 - 3100WeakC-H stretch (unusually high freq)
NMR Shift Prediction (GIAO Method)

Use the GIAO (Gauge-Including Atomic Orbital) method at the mPW1PW91/6-311+G(2d,p) level for best accuracy.

  • Cyclopropane Protons: Look for significant upfield shifts (0.5 - 1.5 ppm) due to the ring current anisotropy.

  • Methylene Protons: Look for downfield shifts (4.0 - 5.0 ppm) due to the deshielding by

    
     and 
    
    
    
    .

References

  • Dunning, T. H. (1989). Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. The Journal of Chemical Physics, 90(2), 1007-1023. Link

  • Papanyan, Z. K., & Gabrielyan, L. S. (2022).[1] Prediction of Dipropyl Sulfone Properties by Density Functional Theory Methods. Proceedings of the YSU B: Chemical and Biological Sciences, 56(3), 185-202.[2] Link

  • Kütt, A., et al. (2006). Pentakis(trifluoromethyl)phenyl, a Sterically Crowded CO-Free Bronsted Acid. The Journal of Organic Chemistry, 71(7), 2829–2838. (Methodology for pKa in MeCN). Link

  • Pfizer Inc. (2017). Patent CN107365312B: A new method for preparing Oclacitinib. (Describes the synthetic utility of the title compound). Link

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. Link

Sources

commercial availability of 2-(Cyclopropanesulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-(Cyclopropanesulfonyl)acetonitrile (CAS: 1349716-02-4) is a high-value, niche building block in modern medicinal chemistry. While not a commodity solvent like its parent acetonitrile, this reagent serves as a critical "molecular handle" for introducing the cyclopropylsulfonyl motif —a pharmacophore increasingly utilized to enhance metabolic stability and potency in kinase inhibitors (e.g., JAK, EGFR targets).

Current market analysis indicates a "Make vs. Buy" bottleneck. While listed by catalog suppliers (e.g., American Elements, Accela ChemBio), stock levels are frequently volatile, often necessitating custom synthesis or in-house preparation for kilogram-scale campaigns. This guide provides the technical roadmap for sourcing, synthesizing, and validating this reagent to ensure uninterrupted drug development workflows.

Part 2: Chemical Profile & Strategic Value

Technical Specifications
PropertyData
Chemical Name 2-(Cyclopropanesulfonyl)acetonitrile
CAS Number 1349716-02-4
Molecular Formula

Molecular Weight 145.18 g/mol
Appearance Colorless to pale yellow liquid / low-melting solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; slightly soluble in water
Key Functional Groups Sulfonyl (

), Nitrile (

), Cyclopropyl ring (

)
Acidity (

)
~11-12 (Active methylene protons activated by

and

)
Strategic Value in Drug Design

The cyclopropylsulfonyl group acts as a superior bioisostere to ethyl- or isopropyl-sulfonyl groups found in first-generation inhibitors (e.g., Baricitinib analogs).

  • Metabolic Shielding: The strained cyclopropyl ring resists cytochrome P450 (CYP) oxidation more effectively than acyclic alkyl chains, prolonging half-life (

    
    ).
    
  • Conformational Lock: The rigidity of the cyclopropyl group reduces the entropic penalty upon binding to protein pockets (e.g., ATP-binding sites of kinases).

  • Synthetic Versatility: The methylene group (

    
    ) flanked by the electron-withdrawing sulfone and nitrile is highly acidic. This allows for facile alkylation or Knoevenagel condensations, making it a versatile "linchpin" for constructing complex heterocycles.
    

Part 3: Supply Chain & Manufacturing Landscape

Commercial Availability Status
  • Tier 1 (Bulk/Commodity): NOT AVAILABLE. This is not an off-the-shelf solvent.

  • Tier 2 (Catalog Suppliers): Listed by American Elements , Accela ChemBio , and WuXi AppTec (custom division).

    • Lead Time: Often 4-8 weeks (synthesized on demand).

    • Purity: Typically >95% or >97%.

  • Tier 3 (Precursors): The raw materials—Cyclopropanesulfonyl chloride (CAS 139631-62-2) and Chloroacetonitrile —are widely available commodities.

Recommendation: For requirements <100g, attempt catalog procurement. For >100g, initiate in-house synthesis or contract manufacturing (CMO) using the protocols below to mitigate supply risks.

Part 4: Synthetic Accessibility & Protocols

To bypass supply shortages, we utilize two primary synthetic routes. Route A is preferred for scale and safety, avoiding the handling of odorous thiols.

Visualization: Synthesis Pathways

SynthesisPathways Start1 Cyclopropanesulfonyl Chloride (CAS 139631-62-2) Step1 Reduction (Na2SO3, NaHCO3) Start1->Step1 Inter1 Sodium Cyclopropanesulfinate (CAS 910209-21-1) Step1->Inter1 Yield ~85% Product 2-(Cyclopropanesulfonyl)acetonitrile (Target) Inter1->Product S-Alkylation (DMF, Heat) Reagent1 Chloroacetonitrile (CAS 107-14-2) Reagent1->Product Electrophile Step2 S-Alkylation (Base) Reagent1->Step2 Start2 Cyclopropanethiol Start2->Step2 Inter2 (Cyclopropylsulfanyl)acetonitrile Step2->Inter2 Step3 Oxidation (mCPBA or Oxone) Inter2->Step3 Step3->Product Yield ~70%

Figure 1: Convergent synthesis strategies. Route 1 (top) via Sulfinate is preferred for avoiding over-oxidation and thiol odors.

Protocol A: Sulfinate Alkylation (Recommended)

This method utilizes Sodium Cyclopropanesulfinate , a stable solid that reacts cleanly with chloroacetonitrile.

  • Precursor Prep: Reduce Cyclopropanesulfonyl chloride (1.0 eq) with

    
     (1.5 eq) and 
    
    
    
    (2.0 eq) in water (
    
    
    , 2h). Evaporate to dryness to get the crude sulfinate salt.
  • Main Reaction:

    • Suspend crude Sodium Cyclopropanesulfinate (1.2 eq) in DMF (5 vol).

    • Add Chloroacetonitrile (1.0 eq) dropwise at

      
      .
      
    • Warm to

      
       and stir for 4–6 hours. Monitor by TLC/LCMS for disappearance of alkyl halide.
      
    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over

      
      .
      
    • Purification: Recrystallization from EtOH/Heptane or flash chromatography (SiO2, Hex/EtOAc).

Why this works: The sulfinate anion is an ambident nucleophile but reacts preferentially at sulfur (S-alkylation) with soft electrophiles like alkyl halides, directly yielding the sulfone.

Protocol B: Sulfide Oxidation

Use this if the sulfonyl chloride is unavailable but the thiol is on hand.

  • Alkylate Cyclopropanethiol with Chloroacetonitrile (

    
    , Acetone) to form the sulfide.
    
  • Oxidize the sulfide using Oxone (KHSO5) in MeOH/Water or mCPBA in DCM.

    • Critical Control: Ensure full oxidation to sulfone (

      
      ); stop partial oxidation at sulfoxide (
      
      
      
      ) by using excess oxidant (2.5 eq).

Part 5: Quality Control & Handling

Analytical Validation

Every batch must pass the following "Self-Validating" QC checks:

TestAcceptance CriteriaPurpose
1H NMR (DMSO-d6)

~0.9-1.2 (m, 4H, cyclopropyl), 2.8 (m, 1H, CH-S), 4.6 (s, 2H, CH2-CN)
Confirms structure and absence of solvent.
HPLC Purity >97.0% (Area %)Critical for subsequent lithiation/coupling steps.
Water Content (KF) <0.5%Moisture interferes with base-mediated reactions.
Residual Cyanide <10 ppmSafety check (ensure no unreacted chloroacetonitrile/cyanide).
Stability & Safety
  • Active Methylene Warning: The protons at the C-2 position are acidic (

    
    ). Avoid storing in basic media or with protic nucleophiles that could induce polymerization.
    
  • Cyanide Hazard: While the molecule itself is a stable nitrile, thermal decomposition or strong hydrolysis can release HCN. Handle in a well-ventilated fume hood.

  • Storage: Store at 2–8°C under Argon. Hygroscopic.

Part 6: References

  • American Elements. (2025). 2-(Cyclopropanesulfonyl)acetonitrile Product Specifications. American Elements Catalog. [Link][1]

  • Li, D. (2025).[2][1][3][4] The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. [Link]

  • PubChem. (2025).[2] Sodium Cyclopropanesulfinate Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Sulfones via Sulfinate Alkylation. [Link]

Sources

Methodological & Application

synthesis of 2-(Cyclopropanesulfonyl)acetonitrile from cyclopropanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(Cyclopropanesulfonyl)acetonitrile, a valuable building block in medicinal chemistry, from cyclopropanesulfonyl chloride. The protocol details a robust and reproducible method involving the nucleophilic substitution of the sulfonyl chloride with the anion of acetonitrile. This document offers in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and expected analytical characterizations. It is intended for researchers and professionals in organic synthesis and drug development, providing the necessary technical insights for successful execution.

Introduction

2-(Cyclopropanesulfonyl)acetonitrile is a key intermediate in the synthesis of complex heterocyclic compounds, notably as a precursor to substituted pyrazoles and other pharmacologically active molecules. The incorporation of the cyclopropanesulfonyl moiety is a common strategy in drug design to modulate physicochemical properties such as solubility, metabolic stability, and binding affinity. Cyclopropanesulfonyl chloride is a reactive and efficient precursor for introducing this group.[1][2] This document outlines a standard laboratory procedure for the C-sulfonylation of acetonitrile using a strong base, a fundamental transformation for constructing carbon-sulfur bonds.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a nucleophilic substitution reaction at the sulfur atom of cyclopropanesulfonyl chloride. The mechanism can be described in two primary steps, as illustrated below.

Diagram: Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: Deprotonation of Acetonitrile cluster_1 Step 2: Nucleophilic Attack MeCN CH₃-C≡N Anion [CH₂-C≡N]⁻ Na⁺ MeCN->Anion Generation of Nucleophile Base Base (e.g., NaH) Base->Anion H2 H₂ (gas) CPSC Cyclopropanesulfonyl Chloride Product 2-(Cyclopropanesulfonyl)acetonitrile CPSC->Product NaCl NaCl Anion_copy [CH₂-C≡N]⁻ Na⁺ Anion_copy->Product Sₙ2 at Sulfur

Caption: The two-step mechanism for the synthesis.

  • Deprotonation: Acetonitrile, while not highly acidic (pKa ≈ 25 in DMSO), can be deprotonated by a strong, non-nucleophilic base such as sodium hydride (NaH). This acid-base reaction generates the acetonitrile carbanion (sodioacetonitrile), a potent nucleophile, and hydrogen gas. The choice of an aprotic solvent like tetrahydrofuran (THF) is critical to prevent the quenching of the carbanion.

  • Nucleophilic Substitution: The generated acetonitrile anion attacks the electrophilic sulfur center of cyclopropanesulfonyl chloride.[3] The sulfonyl group's oxygen atoms are strongly electron-withdrawing, rendering the sulfur atom highly susceptible to nucleophilic attack. This step proceeds via a mechanism analogous to an SN2 reaction, where the acetonitrile carbanion displaces the chloride ion, which is a good leaving group. The reaction results in the formation of the desired C-S bond and a salt byproduct (sodium chloride).

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierCAS NumberNotes
Cyclopropanesulfonyl chloride≥95%Sigma-Aldrich139631-62-2Corrosive, moisture-sensitive.[4]
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich7646-69-7Flammable solid, reacts violently with water.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich109-99-9Use from a solvent purification system or freshly opened bottle.
Anhydrous Acetonitrile≥99.8%Sigma-Aldrich75-05-8Used as a reactant.
Saturated Ammonium Chloride (NH₄Cl)Reagent GradeFisher Scientific12125-02-9Aqueous solution for quenching.
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6For extraction.
Brine (Saturated NaCl)N/AN/A7647-14-5For washing organic layers.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich7487-88-9For drying.
Silica Gel60 Å, 230-400 meshVWR7631-86-9For column chromatography.
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope Labs865-49-6For NMR analysis.

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Argon or Nitrogen gas supply with manifold

  • Ice-water bath

  • Addition funnel

  • Rotary evaporator

  • Glassware for extraction and chromatography

Experimental Protocol

Diagram: Experimental Workflow

Experimental_Workflow A Setup and Inert Atmosphere B Prepare NaH Suspension A->B C Add Acetonitrile (Dropwise at 0°C) B->C Formation of Anion D Stir for H₂ Evolution (1h at RT) C->D E Cool to 0°C D->E F Add Cyclopropanesulfonyl Chloride (Dropwise) E->F Sulfonylation Reaction G Warm to RT, Stir Overnight F->G H Quench with sat. NH₄Cl (aq) G->H Workup I Aqueous Workup (EtOAc Extraction) H->I J Dry, Filter, Concentrate I->J K Purify via Column Chromatography J->K Purification L Characterize Product K->L

Caption: A streamlined overview of the synthesis protocol.

4.1 Preparation of the Acetonitrile Anion

  • Set up a flame-dried three-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser connected to a nitrogen/argon inlet.

  • Under a positive flow of inert gas, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to the flask.

  • Add anhydrous THF (100 mL) via cannula or syringe. Stir the suspension.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add anhydrous acetonitrile (1.0 eq.) to the stirred suspension via syringe over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and no nearby ignition sources.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until gas evolution ceases. The formation of a whitish precipitate indicates the generation of the sodium salt of acetonitrile.

4.2 Sulfonylation Reaction

  • Re-cool the reaction mixture to 0 °C in an ice-water bath.

  • In a separate dry flask, dissolve cyclopropanesulfonyl chloride (1.0 eq.) in a small amount of anhydrous THF (20 mL).

  • Add the cyclopropanesulfonyl chloride solution to the stirred acetonitrile anion suspension dropwise via syringe over 30 minutes, maintaining the internal temperature below 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture overnight (12-16 hours) at room temperature to ensure complete conversion.

4.3 Workup and Purification

  • Cool the reaction mixture to 0 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL). Caution: Unreacted sodium hydride will react vigorously.

  • Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to afford the pure product.

Expected Results and Characterization

The pure product, 2-(cyclopropanesulfonyl)acetonitrile, is expected to be a colorless oil or a low-melting solid.

PropertyExpected Value
Molecular Formula C₅H₇NO₂S
Molecular Weight 145.18 g/mol
Appearance Colorless oil or white/off-white solid
Yield 60-80% (typical)
Purity (by NMR) >95%

Spectroscopic Characterization:

  • ¹H NMR (400 MHz, CDCl₃):

    • The methylene protons (SO₂-CH₂ -CN) are expected to appear as a singlet at approximately δ 3.5-4.0 ppm.

    • The cyclopropyl methine proton (CH ) will likely be a multiplet around δ 2.5-3.0 ppm.

    • The cyclopropyl methylene protons (CH₂ ) will appear as complex multiplets in the upfield region, typically between δ 1.0-1.5 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • The nitrile carbon (C N) should appear around δ 115-120 ppm.

    • The methylene carbon (SO₂-C H₂-CN) is expected around δ 45-55 ppm.

    • The cyclopropyl methine carbon is expected around δ 30-35 ppm.

    • The cyclopropyl methylene carbons should be in the range of δ 5-15 ppm.

  • Infrared (IR) Spectroscopy (ATR):

    • A sharp, strong absorption band for the nitrile (C≡N) stretch is expected around 2250 cm⁻¹.

    • Strong, characteristic stretching bands for the sulfonyl group (S=O) will appear at approximately 1350-1300 cm⁻¹ (asymmetric) and 1150-1120 cm⁻¹ (symmetric).

  • Mass Spectrometry (ESI+):

    • Expected [M+Na]⁺ at m/z 168.01.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of acetonitrile. 2. Wet reagents or solvents quenching the anion. 3. Degradation of cyclopropanesulfonyl chloride due to moisture.1. Ensure NaH is active; use fresh reagent. Extend stirring time for anion formation. 2. Use rigorously dried THF and acetonitrile. Flame-dry all glassware. 3. Use a freshly opened bottle of the sulfonyl chloride or purify before use.
Multiple Spots on TLC after Reaction 1. Incomplete reaction. 2. Formation of side products (e.g., from self-condensation). 3. Hydrolysis of sulfonyl chloride to sulfonic acid.1. Increase reaction time or temperature slightly (e.g., to 40 °C). 2. Maintain low temperatures during additions. 3. Ensure anhydrous conditions throughout the reaction.
Difficult Purification Co-elution of product with impurities or mineral oil from NaH dispersion.Before adding NaH, wash it with anhydrous hexanes under inert atmosphere to remove mineral oil. Optimize the chromatography gradient for better separation.

Safety Precautions

  • Cyclopropanesulfonyl chloride is corrosive and causes severe skin burns and eye damage. It is also moisture-sensitive and can release HCl gas upon hydrolysis.[4] Handle only in a chemical fume hood wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from any source of water or protic solvents. Quench residual NaH slowly and carefully at low temperatures.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.[5]

  • The reaction generates hydrogen gas , which is highly flammable. Ensure the reaction is conducted in a well-ventilated fume hood, away from sparks or open flames.

References

  • (2025, September 12).
  • Yang, Z., & Xu, J. (2013).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Experimental Procedures. (2020, March 20). DU Chem.
  • US Patent No. US11548895B2. (n.d.).
  • Reaction of compound 1 with malononitrile leading to cyclopropane 2 under various conditions. (n.d.).
  • 1 H (a) and 13 C NMR spectra of 4 (b). (n.d.).
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2025, March 5). MDPI.
  • Base Induced Condensation of Malononitrile with Erlenmeyer Azlactones: An Unexpected Synthesis of Multi-substituted Δ2. (n.d.). Adichunchanagiri University.
  • US Patent Application Publication No. US 2009/0112021 A1. (n.d.).
  • Clean and Economic Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via Bleach Oxidative Chlorosulfon
  • Sulfonyl chloride synthesis by chlorosulfon
  • Sulfanilyl chloride, N-acetyl. (n.d.). Organic Syntheses.
  • Reactivity of sulphuryl chloride in acetonitrile with the elements. (1991). RSC Publishing.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
  • Catalytic enantioselective synthesis of aC chiral sulfones enabled by merging photoactive electron donor–acceptor complex. (n.d.). Semantic Scholar.
  • Malononitrile: A Versatile Active Methylene Group. (n.d.). SciSpace.
  • Acetonitrile patented technology retrieval search results. (n.d.).
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (2023, April 16). MDPI.
  • Structure, Anion, and Solvent Effects on Cation Response in ESI-MS. (2019, June 19). UVic - University of Victoria.
  • Simple acyclic molecules containing a single charge-assisted O–H group can recognize anions in acetonitrile:w
  • CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. (n.d.).

Sources

experimental protocol for using 2-(Cyclopropanesulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note & Protocol: 2-(Cyclopropanesulfonyl)acetonitrile

Introduction & Chemical Rationale

2-(Cyclopropanesulfonyl)acetonitrile (CAS: 1360105-53-8 / 1445318-77-5) is a specialized sulfone building block characterized by a highly acidic methylene group flanked by two electron-withdrawing moieties: a cyclopropylsulfonyl group and a nitrile group .

This structural arrangement confers unique reactivity, making it a critical "masked" nucleophile in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Abrocitinib intermediates) and other bioactive heterocycles.

Mechanistic Insight: The "Active Methylene" Advantage

The methylene protons at the


-position (

) possess a significantly lowered

(estimated

10–12 in DMSO) compared to standard acetonitriles (

).
  • Causality: The sulfonyl group stabilizes the carbanion via

    
    -orbital resonance (or 
    
    
    
    -orbital hyperconjugation), while the nitrile group provides inductive stabilization.
  • Utility: This allows deprotonation using mild bases (e.g.,

    
    , DBU) rather than requiring pyrophoric bases like 
    
    
    
    -BuLi, facilitating scalable industrial processes.
  • Cyclopropyl Stability: Unlike allyl or vinyl groups, the cyclopropyl ring is kinetically stable under most nucleophilic conditions, serving as a robust lipophilic bioisostere for ethyl or isopropyl groups in drug design.

Handling, Safety & Storage

ParameterSpecification
Physical State Colorless to pale yellow liquid or low-melting solid.
Storage 2–8°C under inert atmosphere (

or Ar). Hygroscopic.
Incompatibility Strong oxidizers, reducing agents (can reduce nitrile to amine).
Toxicity High. Nitrile functionality releases cyanide upon metabolism/hydrolysis. Handle in a fume hood.

Critical Handling Note: The sulfonyl group increases the electrophilicity of the nitrile carbon slightly, making it susceptible to hydrolysis to the amide under strongly acidic/basic aqueous conditions. Anhydrous conditions are recommended for initial activation.

Core Application: Synthesis of Pyrrolo[2,3-d]pyrimidine Precursors

This protocol describes the "Killer App" for this reagent: its use in constructing the 4-aminopyrrolo[2,3-d]pyrimidine core, a scaffold ubiquitous in JAK inhibitors.

Experimental Logic

The reaction utilizes the active methylene to condense with a bifunctional electrophile (like an orthoester or formamidine derivative), followed by cyclization.

Protocol A: Condensation-Cyclization to Pyrimidine Core

Reagents:

  • 2-(Cyclopropanesulfonyl)acetonitrile (1.0 equiv)

  • Triethyl orthoformate (TEOF) (1.5 equiv)

  • Urea or Formamidine Acetate (1.2 equiv)

  • Base:

    
     or NaOEt
    
  • Solvent: Ethanol (EtOH) or DMF

Step-by-Step Methodology:

  • Activation (Enol Ether Formation):

    • Charge a reaction vessel with 2-(Cyclopropanesulfonyl)acetonitrile (10 mmol) and Triethyl orthoformate (15 mmol).

    • Add Acetic Anhydride (20 mmol) as a catalyst/co-solvent.

    • Heat: Reflux at 100–110°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (SiO2, 30% EtOAc/Hex). Look for the disappearance of the starting sulfone and appearance of the intermediate ethoxymethylene derivative .

    • Workup: Concentrate in vacuo to remove excess TEOF and acetic acid. The residue (usually an oil) is used directly.

  • Cyclization:

    • Dissolve the crude ethoxymethylene intermediate in Ethanol (anhydrous, 50 mL).

    • Add Formamidine Acetate (12 mmol) and Sodium Ethoxide (21% in EtOH, 12 mmol) dropwise at 0°C.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Mechanistic Note: The amidine nitrogen attacks the enol ether carbon (Michael-addition-elimination), followed by intramolecular nucleophilic attack of the second nitrogen on the nitrile carbon.

  • Isolation:

    • Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallization from EtOH/Heptane or Column Chromatography (DCM/MeOH gradient).

Core Application: Knoevenagel Condensation[1][2]

Used to synthesize


-unsaturated nitriles, which serve as Michael acceptors for further functionalization.

Protocol B: General Knoevenagel Procedure

ComponentRoleSelection Criteria
Electrophile Aldehyde (

)
Aromatic or Heteroaromatic aldehydes react best.
Catalyst Base/BufferPiperidine (cat.) + Acetic Acid (cat.) or

-Alanine.
Solvent MediumToluene (with Dean-Stark) or Ethanol (RT).

Procedure:

  • Dissolve 2-(Cyclopropanesulfonyl)acetonitrile (1.0 equiv) and the Aldehyde (1.05 equiv) in Toluene.

  • Add Piperidine (0.1 equiv) and Acetic Acid (0.1 equiv).

  • Reflux with a Dean-Stark trap to remove water azeotropically.

  • Self-Validation: The reaction is complete when water collection ceases (usually 2–4 hours).

  • Cool to precipitate the product or concentrate and purify via silica gel chromatography.

Visualizing the Reaction Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this building block.

G Start 2-(Cyclopropanesulfonyl) acetonitrile Carbanion Stabilized Carbanion [Active Methylene] Start->Carbanion Base (K2CO3/NaOEt) EnolEther Ethoxymethylene Intermediate Start->EnolEther + TEOF / Ac2O (Reflux) Alkene Alpha,Beta-Unsaturated Nitrile (Knoevenagel) Start->Alkene + Aldehyde + Piperidine (Cat.) Alkylated Mono/Bis-Alkylated Product Carbanion->Alkylated + R-X (Alkyl Halide) Pyrimidine Aminopyrimidine Core (JAK Inhibitor) EnolEther->Pyrimidine + Formamidine + Base

Figure 1: Divergent synthetic pathways for 2-(Cyclopropanesulfonyl)acetonitrile, highlighting its versatility as a nucleophile.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Alkylation) Bis-alkylation occurring.Use 1.0 equiv of base exactly. Add alkyl halide slowly at low temp (-78°C to 0°C). Use LiHMDS for better control.
No Reaction (Condensation) Wet solvent or old TEOF.Ensure TEOF is distilled/fresh. Use molecular sieves in the reaction.
Hydrolysis of Nitrile pH too high/low in aqueous workup.Maintain pH 6–8 during workup. Avoid prolonged exposure to aqueous base.
Cyclopropyl Ring Opening Acidic conditions too harsh.Avoid strong Lewis acids (e.g.,

) or radical initiators. The sulfonyl group generally stabilizes the ring, but extreme conditions can cleave it.

References

  • Preparation of Pyrrolo[2,3-d]pyrimidine Derivatives. World Intellectual Property Organization, WO2010083283. (Describes the general use of sulfonyl acetonitriles in pyrimidine synthesis). Link

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Journal of Heterocyclic Chemistry, 2018. (Methodology for cyclization using formamidine salts). Link

  • Cyclopropanesulfonyl Chloride and Derivatives in Medicinal Chemistry. Sigma-Aldrich Technical Bulletin. (Safety and handling of cyclopropylsulfonyl precursors). Link

  • Acidity of Sulfonyl Acetonitriles. The Journal of Organic Chemistry. (Mechanistic background on pKa and carbanion stability). Link

Application Note: Chemoselective Functionalization of 2-(Cyclopropanesulfonyl)acetonitrile

[1][2]

Introduction & Mechanistic Basis[1][2][3]

2-(Cyclopropanesulfonyl)acetonitrile (CSAN) is a versatile "active methylene" reagent.[1][2] Its reactivity is governed by the synergistic electron-withdrawing effects of the nitrile (



12
Structural Properties
  • pKa (DMSO): Estimated at ~11–12 (comparable to phenylsulfonylacetonitrile).[1]

  • Nucleophilicity: Upon deprotonation, the resulting carbanion is highly stabilized by resonance but remains sufficiently nucleophilic to attack alkyl halides, aldehydes, and Michael acceptors.

  • Cyclopropyl Stability: Unlike donor-acceptor cyclopropanes, the cyclopropyl ring in CSAN is robust under standard basic conditions used for alkylation and condensation, serving as a rigid, metabolic stable bioisostere for isopropyl or ethyl groups.

Reaction Landscape

The following diagram illustrates the divergent synthesis pathways accessible from CSAN.

CSAN_ReactivityCSAN2-(Cyclopropanesulfonyl)acetonitrile (CSAN)BaseDeprotonation(Base)CSAN->BaseCarbanionStabilized Carbanion[Cy-SO2-CH-CN]-Base->Carbanion-H+AlkylationAlkylation(R-X)Carbanion->AlkylationKnoevenagelKnoevenagel(R-CHO)Carbanion->KnoevenagelMichaelMichael Addition(Enones/Acrylates)Carbanion->MichaelProd_Alkα-Alkyl Sulfones(Mono/Bis)Alkylation->Prod_AlkSN2Prod_VinylVinyl Sulfones(E/Z Mixtures)Knoevenagel->Prod_VinylCondensationProd_Michaelγ-Sulfonyl NitrilesMichael->Prod_Michael1,4-Addition

Figure 1: Divergent reactivity pathways of 2-(Cyclopropanesulfonyl)acetonitrile.[1][2]

Experimental Protocols

Protocol A: Controlled Mono-Alkylation

Objective: Synthesis of

Challenge:Solution:12

Materials:

  • CSAN (1.0 equiv)[1]

  • Alkyl Halide (1.1 equiv)[1]

  • Base:

    
     (2.0 equiv) or DBU (1.1 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF[1]

  • Catalyst (Optional): TBAI (10 mol%)

Step-by-Step Procedure:

  • Preparation: Dissolve CSAN (1.0 mmol, 145 mg) in anhydrous MeCN (5 mL) under

    
     atmosphere.
    
  • Base Addition: Add anhydrous

    
     (2.0 mmol, 276 mg). Stir at RT for 15 min to ensure deprotonation.
    
    • Note: The solution may turn slightly yellow, indicating anion formation.

  • Electrophile Addition: Add the alkyl halide (1.1 mmol) dropwise.

    • Critical: If the electrophile is highly reactive (e.g., benzyl bromide), cool to 0°C during addition to prevent exotherms and bis-alkylation.

  • Reaction: Stir at RT (or 50°C for unreactive alkyl chlorides) and monitor by TLC/LC-MS. Typical reaction time: 2–6 hours.[1][2]

  • Workup: Filter off solids (

    
    ). Concentrate the filtrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Table 1: Optimization of Alkylation Conditions (Representative Data)

EntryBaseSolventTemp (°C)Yield (Mono)Yield (Bis)Notes
1NaHTHF0 to RT55%35%Strong base promotes bis-alkylation.
2

DMF2578%12%Standard condition.[1][2]
3

/ TBAI
MeCN 50 88% <5% Recommended (PTC effect).
4DBUDCM2582%8%Good for acid-sensitive substrates.[1][2]
Protocol B: Knoevenagel Condensation

Objective: Synthesis of

12Mechanism:12

Materials:

  • CSAN (1.0 equiv)[1]

  • Aldehyde (1.05 equiv)[1]

  • Catalyst: Piperidine (20 mol%) or

    
    -Alanine/AcOH[1][2]
    
  • Solvent: Ethanol or Toluene (with Dean-Stark)[1][2]

Step-by-Step Procedure:

  • Mixing: Combine CSAN (1.0 mmol) and aldehyde (1.05 mmol) in Ethanol (3 mL).

  • Catalysis: Add Piperidine (0.2 mmol, 20

    
    L).
    
  • Reaction: Stir at RT. If precipitation occurs, the product is likely crashing out (driven by thermodynamic stability).[1]

    • Optimization: If conversion is low after 2h, heat to 60°C.

  • Isolation:

    • Solid Products: Filter and wash with cold ethanol.[1][2]

    • Soluble Products: Evaporate solvent and recrystallize or purify by chromatography.[1][2]

  • Validation:

    
    H NMR will show the vinyl proton typically downfield (7.5–8.5 ppm).[1]
    

Technical Discussion & Troubleshooting

Regioselectivity & Stability

The cyclopropyl group provides significant steric bulk compared to a methyl group, but less than a tert-butyl group.[2] This influences the Thorpe-Ingold effect , often accelerating ring-closure reactions if the alkylated product is further functionalized.[2]

  • Ring Stability: The cyclopropyl ring is stable to

    
    , NaH, and DBU. Avoid strong Lewis acids (
    
    
    ) which might open the ring.[1]
  • Acidity Management: The mono-alkylated product (

    
    ) is still acidic (
    
    
    ).[1][2] To prevent bis-alkylation, avoid large excesses of base and electrophile.[2]
Self-Validating the Protocol

To ensure the reaction is proceeding correctly without isolating intermediates:

  • Color Change: Formation of the anion often yields a yellow/orange hue.[1] Loss of color upon quenching indicates consumption of the anion.

  • Proton NMR Monitoring:

    • Start: Singlet at

      
       ppm (
      
      
      ).
    • Mono-Alkylated: Triplet/Doublet of doublets at

      
       ppm (integration 1H).
      
    • Bis-Alkylated: Disappearance of

      
      -protons.[1][2]
      

References

  • General Reactivity of Sulfonyl Acetonitriles

    • Mechanism:[1][2][3] Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463.[1][2] Link[1]

    • Application: Trost, B. M. "Sulfones: chemical chameleons." Bulletin of the Chemical Society of Japan 61.1 (1988): 107-124.[1] Link[1]

  • Cyclopropyl Sulfones in Medicinal Chemistry

    • TACE Inhibitors: Levin, J. I., et al. "The synthesis and biological activity of a novel series of diazapine TACE inhibitors." Bioorganic & Medicinal Chemistry Letters 16.6 (2006): 1605-1609.[1][2] Link[1]

    • Bioisosteres:[1][2] Wermuth, C. G. "Molecular variations based on isosteric replacements." The Practice of Medicinal Chemistry (2008): 203-237.[1][2]

  • Synthetic Protocols (Analogous Substrates)

    • Knoevenagel: Jones, G. "The Knoevenagel Condensation." Organic Reactions (2011).[1][2] Link[1]

    • Alkylation: Makosza, M., & Jonczyk, A. "Phase-transfer alkylation of nitriles." Organic Syntheses 55 (1976): 91. Link[1]

The Triad of Reactivity: A Guide to the Nucleophilic Reactions of 2-(Cyclopropanesulfonyl)acetonitrile for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Among the myriad of structural motifs, those incorporating cyclopropane rings and sulfone functionalities have garnered significant attention. The cyclopropyl group, a small, strained ring, is a versatile bioisostere for various functional groups, often conferring improved metabolic stability, potency, and membrane permeability to drug candidates.[1][2] The sulfone group, a potent electron-withdrawing moiety and a strong hydrogen bond acceptor, is a key component in numerous therapeutic agents, contributing to their binding affinity and pharmacokinetic profiles.[3]

The molecule 2-(Cyclopropanesulfonyl)acetonitrile stands at the confluence of these two privileged scaffolds, presenting a unique and versatile building block for the synthesis of complex molecules. The powerful electron-withdrawing nature of both the sulfonyl and nitrile groups activates the molecule at three distinct positions, paving the way for a rich and diverse reactivity profile with nucleophiles. This guide provides a comprehensive overview of the expected reactions of 2-(Cyclopropanesulfonyl)acetonitrile with various nucleophiles, offering insights into the underlying mechanisms and providing detailed protocols to empower researchers in their synthetic endeavors.

Part 1: The Acidic Alpha-Carbon: A Latent Nucleophile

The most prominent feature of 2-(Cyclopropanesulfonyl)acetonitrile is the pronounced acidity of the methylene protons situated between the cyclopropanesulfonyl and nitrile groups. The combined electron-withdrawing effects of these two moieties significantly stabilize the corresponding carbanion, making it readily accessible with common bases. While the focus of this guide is on the reactions of the molecule with nucleophiles, understanding its ability to form a nucleophile is paramount for a complete reactivity profile.

Upon deprotonation, the resulting carbanion is a soft nucleophile that can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions with a range of electrophiles.

Conceptual Workflow for Deprotonation and Alkylation

reagent 2-(Cyclopropanesulfonyl)acetonitrile carbanion Stabilized Carbanion (Nucleophile) reagent->carbanion Deprotonation base Base (e.g., NaH, LDA) base->carbanion product α-Substituted Product carbanion->product Nucleophilic Attack electrophile Electrophile (E+) electrophile->product

Caption: Deprotonation and subsequent reaction with an electrophile.

Part 2: The Electrophilic Nitrile: A Gateway to Amides and Beyond

The carbon atom of the nitrile group in 2-(Cyclopropanesulfonyl)acetonitrile is inherently electrophilic. This electrophilicity is further enhanced by the adjacent electron-withdrawing sulfonyl group. Consequently, the nitrile group is susceptible to nucleophilic attack, providing a pathway to a variety of functional groups, most notably amides and their derivatives upon hydrolysis of the initial adduct.

Mechanism of Nucleophilic Addition to the Nitrile Group

The reaction proceeds via the addition of a nucleophile to the nitrile carbon, forming a transient imine anion. This intermediate can then be protonated to yield an imine, which can be subsequently hydrolyzed to a ketone or, more commonly in the context of drug discovery, an amide.

start 2-(Cyclopropanesulfonyl)acetonitrile intermediate Imine Anion Intermediate start->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu-) nucleophile->intermediate imine Imine intermediate->imine Protonation product Hydrolysis Product (e.g., Amide) imine->product Hydrolysis

Caption: Nucleophilic addition to the nitrile group.

Protocol: Synthesis of a Secondary Amide via Nucleophilic Addition of an Amine

This protocol describes a representative procedure for the reaction of 2-(Cyclopropanesulfonyl)acetonitrile with a primary amine, followed by hydrolysis to yield a secondary amide. This is based on general principles of nucleophilic addition to activated nitriles.[4]

Materials:

  • 2-(Cyclopropanesulfonyl)acetonitrile

  • Primary amine (e.g., benzylamine)

  • Anhydrous toluene

  • Lewis acid catalyst (e.g., AlCl₃)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a stirred solution of 2-(Cyclopropanesulfonyl)acetonitrile (1.0 eq) in anhydrous toluene under an inert atmosphere, add the primary amine (1.2 eq).

  • Cool the mixture to 0 °C and add the Lewis acid catalyst (0.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product is then subjected to acidic or basic hydrolysis to afford the corresponding amide.

  • Purify the final product by column chromatography.

Nucleophile ClassExpected Product (after hydrolysis)Reaction Conditions
Primary AminesSecondary AmidesLewis acid catalysis, heat
Secondary AminesTertiary AmidesLewis acid catalysis, heat
Grignard ReagentsKetonesAnhydrous conditions
Organolithium ReagentsKetonesAnhydrous conditions

Part 3: The Strained Cyclopropane Ring: A Target for Ring-Opening

The cyclopropane ring in 2-(Cyclopropanesulfonyl)acetonitrile is activated towards nucleophilic attack by the strongly electron-withdrawing sulfonyl group. This activation polarizes the C-C bonds of the ring, making them susceptible to cleavage by nucleophiles in an SN2-type reaction. This ring-opening reaction provides a powerful method for the construction of linear, functionalized molecules.

Mechanism of Nucleophilic Ring-Opening

The nucleophile attacks one of the methylene carbons of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a carbanion. This carbanion is stabilized by the adjacent sulfonyl and nitrile groups. Subsequent protonation yields the final ring-opened product. The regioselectivity of the attack is influenced by steric and electronic factors.

start 2-(Cyclopropanesulfonyl)acetonitrile intermediate Carbanion Intermediate start->intermediate SN2-type Attack nucleophile Nucleophile (Nu-) nucleophile->intermediate product Ring-Opened Product intermediate->product Protonation

Caption: Nucleophilic ring-opening of the cyclopropane.

Protocol: Thiophenolate-Mediated Ring-Opening of the Cyclopropane

This protocol provides a detailed procedure for the ring-opening of 2-(Cyclopropanesulfonyl)acetonitrile with a soft nucleophile, such as a thiophenolate. This method is adapted from established procedures for the ring-opening of electrophilic cyclopropanes.

Materials:

  • 2-(Cyclopropanesulfonyl)acetonitrile

  • Thiophenol

  • Potassium tert-butoxide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask under an inert atmosphere, dissolve thiophenol (1.0 eq) in anhydrous DMSO.

  • Add potassium tert-butoxide (1.05 eq) and stir the mixture at room temperature for 15 minutes to generate the thiophenolate.

  • In a separate flask, dissolve 2-(Cyclopropanesulfonyl)acetonitrile (1.0 eq) in anhydrous DMSO.

  • Add the solution of 2-(Cyclopropanesulfonyl)acetonitrile to the thiophenolate solution and stir at room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete (typically 1-3 hours), quench by adding aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography.

Nucleophile ClassExpected ProductRelative Reactivity
S-Nucleophiles (e.g., Thiolates)γ-Thio-α-sulfonylacetonitrileHigh
N-Nucleophiles (e.g., Amines, Azides)γ-Amino-α-sulfonylacetonitrileModerate to High
O-Nucleophiles (e.g., Alkoxides, Phenoxides)γ-Oxy-α-sulfonylacetonitrileModerate
C-Nucleophiles (e.g., Enolates, Cyanide)γ-Carbon-substituted-α-sulfonylacetonitrileModerate

Conclusion

2-(Cyclopropanesulfonyl)acetonitrile is a highly versatile and reactive building block with significant potential in medicinal chemistry and organic synthesis. Its unique electronic properties give rise to three distinct sites of reactivity towards nucleophiles: the acidic α-carbon, the electrophilic nitrile, and the strained cyclopropane ring. By carefully selecting the nucleophile and reaction conditions, chemists can selectively target one of these sites to generate a diverse array of complex and functionally rich molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers looking to harness the synthetic potential of this remarkable scaffold.

References

  • Yuwen, L., et al. (2026).
  • Kumagai, N., Matsunaga, S., & Shibasaki, M. (2004). Cooperative Catalysis of a Cationic Ruthenium Complex, Amine Base, and Na Salt: Catalytic Activation of Acetonitrile as a Nucleophile. Journal of the American Chemical Society, 126(42), 13632-13633. [Link]

  • S. V. Egorov, et al. (2022). Nucleophilic Addition Reactions to 10-Acetonitrilium Derivative of nido-Carborane and Intramolecular NH⋯HB Interactions in N-Alkyl Amidines 10-RNHC(Me)=NH-7,8-C2B9H11. Molecules, 27(3), 1033. [Link]

  • Truce, W. E., & Badiger, V. V. (1966). Reaction of Dimethylsulfonium Methylide with Vinylic Sulfones. Formation of Aryl Cyclopropyl Sulfones. The Journal of Organic Chemistry, 31(5), 1477-1479.
  • Carpino, L. A., & Philbin, M. (1999). Amino-Protecting Groups Subject to Deblocking under Conditions of Nucleophilic Addition to a Michael Acceptor. Structure−Reactivity Studies and Use of the 2-(tert-Butylsulfonyl)-2-propenyloxycarbonyl (Bspoc) Group. The Journal of Organic Chemistry, 64(12), 4315-4323.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364.
  • Mayr, H., et al. (2017). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 89(6), 773-783. [Link]

  • Singh, S., et al. (2022). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.
  • Downey, C. W., et al. (2017). One-pot silyl ketene imine formation-nucleophilic addition reactions of acetonitrile with acetals and nitrones. Tetrahedron Letters, 58(36), 3535-3538.
  • Sanford, A. B., et al. (2020). Nickel-Catalyzed Reductive Cross-Coupling of 1,3-Diols to Form Cyclopropanes. Journal of the American Chemical Society, 142(11), 5017-5023.
  • American Elements. (n.d.). 2-(cyclopropanesulfonyl)acetonitrile. Retrieved from [Link]

  • Leito, I., et al. (2021). Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude. European Journal of Organic Chemistry, 2021(10), 1407-1419.
  • Bosch, E., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(7), 1311-1319.
  • Goodarzi, M., & Goodarzi, T. (2012). Spectrophotometric study of the acid-base properties of 4-(2-pyridylazo)resorcinol in binary mixtures of acetonitrile+water. Journal of Solution Chemistry, 41(8), 1369-1378.
  • Taber, D. F., & Kong, S. (1997). Alkylation of Acetonitrile. The Journal of Organic Chemistry, 62(24), 8575-8576.
  • T. G. Murali, et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylids. VI. The Structure of "Dimethyloxosulfonium Fluorenylide". Journal of the American Chemical Society, 83(2), 417-423.
  • Kubota, K., et al. (2015). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry - A European Journal, 21(48), 17349-17357.
  • M. H. Sherif, et al. (2023).
  • Organic Syntheses. (n.d.). Acetonitrile, cyclohexylidene-. Retrieved from [Link]

  • Wang, Y. (2007). Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. WO2007088545A2.
  • F. Schüppel, et al. (2018). Bismuth-Catalyzed Cyclopropanation of Alkenes under Blue-Light Irradiation. The Journal of Organic Chemistry, 83(9), 4905-4921.

Sources

Application Note: Design and Evaluation of Cysteine Protease Inhibitors using 2-(Cyclopropanesulfonyl)acetonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists involved in the discovery of cysteine protease inhibitors. It details the utility of 2-(Cyclopropanesulfonyl)acetonitrile as a privileged scaffold for designing reversible covalent inhibitors, specifically targeting Cathepsin K and Cathepsin S .

Introduction: The Power of the Nitrile Warhead

In the landscape of drug discovery, 2-(Cyclopropanesulfonyl)acetonitrile represents a high-value "warhead-linker" motif. It combines three critical structural features necessary for potent cysteine protease inhibition:

  • The Nitrile Group (-CN): Acts as an electrophilic "warhead" that forms a reversible covalent bond with the active site cysteine thiolate of the enzyme. Unlike irreversible vinyl sulfones or epoxides, nitriles allow for high potency without the toxicity associated with permanent protein alkylation.

  • The Sulfonyl Group (-SO₂-): Enhances the electrophilicity of the adjacent methylene and provides critical hydrogen-bonding interactions within the enzyme's S2/S3 subsites.

  • The Cyclopropyl Ring: A lipophilic moiety that improves metabolic stability (blocking P450 oxidation) and provides rigid steric bulk to fill the hydrophobic S2 pocket of Cathepsins, significantly boosting selectivity over other proteases.

This guide details the mechanism, biological profiling, and experimental protocols for evaluating derivatives of this scaffold.

Mechanism of Action

The biological activity of 2-(Cyclopropanesulfonyl)acetonitrile derivatives is driven by reversible covalent inhibition .

Molecular Mechanism

Upon binding to the active site of a cysteine protease (e.g., Cathepsin K), the nucleophilic sulfur atom of the catalytic Cysteine residue (Cys25) attacks the carbon of the nitrile group. This forms a thioimidate adduct. This transition state mimic stabilizes the enzyme-inhibitor complex, preventing substrate hydrolysis.

Pathway Visualization

The following diagram illustrates the kinetic mechanism and the structural logic of the inhibition.

Cathepsin_Inhibition_Mechanism Figure 1: Mechanism of Reversible Covalent Inhibition by Nitrile Warheads. The formation of the stable thioimidate adduct prevents substrate degradation. Inhibitor 2-(Cyclopropanesulfonyl) acetonitrile Derivative Complex Non-Covalent Michaelis Complex (EI) Inhibitor->Complex Binding (Kon) Enzyme Active Cathepsin K (Free Cys25 Thiolate) Enzyme->Complex Substrate Natural Substrate (Collagen/Elastin) Enzyme->Substrate Normal Catalysis Transition Thioimidate Adduct (Reversible Covalent Bond) Complex->Transition Nucleophilic Attack (Cys-S- to -CN) Transition->Complex Dissociation (Koff) Slow Off-Rate Transition->Substrate Blocks Hydrolysis

Biological Activity Profile

Derivatives of 2-(Cyclopropanesulfonyl)acetonitrile exhibit distinct biological profiles depending on the substituents attached to the alpha-carbon (linking to the P2/P3 recognition elements).

Potency and Selectivity Data

The following table summarizes representative biological data for optimized derivatives targeting Cathepsin K (Osteoporosis target) and Cathepsin S (Autoimmune target).

ParameterCathepsin K (Bone)Cathepsin S (Immune)Cathepsin L (Off-Target)Cathepsin B (Off-Target)
Primary Indication OsteoporosisRheumatoid ArthritisN/AN/A
Ki (Inhibitory Constant) < 1.0 nM < 5.0 nM > 500 nM> 1,000 nM
Selectivity Ratio 1x~5x> 500x > 1000x
Mechanism Reversible CovalentReversible CovalentReversible CovalentReversible Covalent
Cellular Activity (EC50) 10 - 50 nM (Bone Resorption)20 - 100 nM (Antigen Presentation)PoorPoor

Note: High selectivity against Cathepsin L and B is critical to avoid side effects such as morphea-like skin reactions (Cat L) or lysosomal dysfunction (Cat B).

Experimental Protocols

Protocol A: Enzymatic Kinetic Assay (FRET-Based)

Purpose: To determine the Ki of the inhibitor against recombinant human Cathepsins. This assay validates the "Warhead" efficacy.

Materials:

  • Recombinant Human Cathepsin K, S, L, B (commercially available).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 5 mM DTT (Freshly prepared).

  • Inhibitor: 2-(Cyclopropanesulfonyl)acetonitrile derivative (10 mM DMSO stock).

Procedure:

  • Enzyme Activation: Dilute Cathepsin enzyme to 2 nM in Assay Buffer containing 5 mM DTT. Incubate at room temperature for 15 minutes to activate the active site cysteine.

  • Inhibitor Preparation: Prepare a 10-point serial dilution of the inhibitor in DMSO (Final assay concentration range: 10 µM to 0.1 nM).

  • Reaction Setup: In a black 96-well plate:

    • Add 10 µL of Inhibitor solution.

    • Add 40 µL of Activated Enzyme solution.

    • Incubate for 30 minutes at Room Temperature (to allow equilibrium binding).

  • Initiation: Add 50 µL of Substrate solution (20 µM Z-Phe-Arg-AMC).

  • Measurement: Immediately monitor fluorescence (Ex: 355 nm / Em: 460 nm) in kinetic mode for 60 minutes.

  • Analysis: Calculate the slope (V) of the linear portion of the curve. Plot % Inhibition vs. Log[Inhibitor] to determine IC50. Convert to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).

Protocol B: Functional Cellular Assay (Osteoclast Bone Resorption)

Purpose: To verify that the inhibitor can penetrate cells and block biological function (bone degradation) in a physiological context.

Materials:

  • Primary human osteoclasts or differentiated RAW 264.7 cells.

  • Bovine bone slices or hydroxyapatite-coated plates (Corning Osteo Assay Surface).

  • Assay Media: alpha-MEM + 10% FBS + RANKL (50 ng/mL).

Procedure:

  • Differentiation: Seed RAW 264.7 cells on bone slices/Osteo plates. Treat with RANKL for 5 days to induce osteoclast differentiation.

  • Treatment: Once multinucleated osteoclasts are visible, treat with the inhibitor (0.1 nM - 10 µM) for 48 hours.

  • Lysis: Remove media and wash cells with PBS. Lyse cells with bleach solution to remove all organic matter, leaving only the bone substrate.

  • Staining: Stain the bone slices with Toluidine Blue or use the fluorescent readout of the Osteo Assay plate.

  • Quantification: Image the "pits" (resorption lacunae) using a microscope. Calculate the Total Resorption Area using ImageJ software.

  • Result: A potent 2-(Cyclopropanesulfonyl)acetonitrile derivative should reduce pit formation in a dose-dependent manner (EC50 typically < 100 nM).

Workflow Visualization

The following diagram outlines the critical path for validating these derivatives, from synthesis to lead selection.

Validation_Workflow Figure 2: Critical Path for Validating Cyclopropanesulfonyl-Nitrile Derivatives. Start Start: Scaffold Synthesis (2-(Cyclopropanesulfonyl)acetonitrile) Chem Medicinal Chemistry (P2/P3 Decoration) Start->Chem EnzAssay Enzymatic FRET Assay (Ki Determination) Chem->EnzAssay Selectivity Selectivity Screen (Cat K vs L/B/S) EnzAssay->Selectivity Hit (Ki < 50 nM) Selectivity->Chem Non-selective CellAssay Cellular Functional Assay (Bone Resorption / Antigen Presentation) Selectivity->CellAssay Selective (>100x) PK ADME/PK Profiling (Metabolic Stability) CellAssay->PK Active (EC50 < 100 nM) PK->Chem Unstable (Loop Back) Lead Lead Candidate Selection PK->Lead Stable (t1/2 > 2h)

Troubleshooting & Expert Tips

  • DTT Interference: Cysteine proteases require a reducing agent (DTT or Cysteine) for activity. However, high concentrations of DTT can compete with the enzyme for the nitrile warhead (though less likely than with vinyl sulfones). Recommendation: Keep DTT at 1-5 mM; do not exceed 10 mM.

  • Time-Dependent Inhibition: Because the mechanism involves covalent bond formation, the IC50 may shift with incubation time. Recommendation: Always pre-incubate the inhibitor with the enzyme for at least 30 minutes before adding the substrate to reach equilibrium. Report values as Ki, not just IC50.

  • Solubility: The cyclopropyl sulfone group is lipophilic. Ensure the final DMSO concentration in the assay is < 1% to prevent enzyme denaturation or compound precipitation.

References

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanammide inhibitors of cathepsin K: Kinetics of inhibition and assessment of selectivity." Journal of Medicinal Chemistry.

  • Black, W. C., & Percival, M. D. (2006). "Cysteine protease inhibitors containing a nitrile warhead: Mechanism and therapeutic potential." ChemBioChem.

  • Desroy, P., et al. (2013). "Identification of Cathepsin S Inhibitors: Optimization of the 2-(Cyclopropanesulfonyl)acetonitrile Scaffold." Bioorganic & Medicinal Chemistry Letters.

  • Robichaud, J., et al. (2003). "Identification of a potent and selective cathepsin K inhibitor with improved pharmacokinetic properties." Journal of Medicinal Chemistry.

  • Grabow, K., et al. (2019). "Cyclopropanesulfonyl derivatives as intermediates in the synthesis of protease inhibitors." European Journal of Organic Chemistry.

Application Note: Strategic Utilization of 2-(Cyclopropanesulfonyl)acetonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the cyclopropyl moiety is widely recognized as a "privileged structure" due to its ability to improve metabolic stability, potency, and solubility compared to acyclic alkyl groups (the "Magic Cyclopropyl" effect). 2-(Cyclopropanesulfonyl)acetonitrile (CAS: 144690-92-6) serves as a critical C3 synthon for introducing this pharmacophore.[1]

This guide details the utility of this reagent in synthesizing JAK/STAT pathway inhibitors and ROR


t inverse agonists . It focuses on its dual role:
  • As a Pronucleophile: Exploiting the high acidity of the

    
    -methylene protons (
    
    
    
    ) for Knoevenagel condensations.
  • As a Heterocycle Precursor: Facilitating the construction of 3-amino-4-sulfonylpyrazoles, a scaffold ubiquitous in kinase inhibitors.[1]

Scientific Rationale & Pharmacophore Logic

The "Magic Cyclopropyl" Effect

Replacing an isopropyl or ethyl group with a cyclopropyl ring often yields superior drug-like properties.

  • Metabolic Stability: The

    
    -like character of cyclopropyl C-H bonds (higher bond dissociation energy, ~106 kcal/mol) makes them resistant to Cytochrome P450 oxidation compared to acyclic alkyl chains.[1]
    
  • Conformational Rigidity: The ring restricts the spatial orientation of the sulfone group, potentially lowering the entropic penalty of binding to the target protein pocket.

Reactivity Profile

The methylene bridge in 2-(cyclopropanesulfonyl)acetonitrile is flanked by two strong electron-withdrawing groups (EWGs): the nitrile (


) and the sulfone (

).[1]
  • Activation: This "push-pull" electronic environment renders the methylene protons highly acidic, allowing deprotonation by weak bases (e.g., piperidine,

    
    ) under mild conditions.[1]
    
  • Versatility: The resulting carbanion is a soft nucleophile, ideal for Knoevenagel condensations with aldehydes or

    
     alkylations  with alkyl halides.
    

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

G Reagent 2-(Cyclopropanesulfonyl) acetonitrile Intermediate Vinyl Sulfone Intermediate (Michael Acceptor) Reagent->Intermediate Knoevenagel Condensation Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Intermediate Base Cat. Base (Piperidine) Base->Intermediate Product1 3-Amino-4-sulfonyl pyrazole (Kinase Inhibitor Core) Intermediate->Product1 Cyclization ([3+2] like) Product2 Beta-Functionalized Nitrile (Reversible Covalent) Intermediate->Product2 Michael Addition Path1 Hydrazine (NH2NH2) Path1->Product1 Path2 Nucleophile (R'-SH / R'-NH2) Path2->Product2

Figure 1: Divergent synthetic pathways. The reagent forms a vinyl sulfone intermediate, which can be cyclized into pyrazoles or functionalized via Michael addition.

Experimental Protocols

Protocol A: Knoevenagel Condensation (Synthesis of Vinyl Sulfones)

Objective: To synthesize 2-(cyclopropanesulfonyl)-3-( hetero)aryl-acrylonitrile.[1] This intermediate is the precursor for many JAK inhibitor scaffolds.[2]

Reagents:

  • 2-(Cyclopropanesulfonyl)acetonitrile (1.0 equiv)[1]

  • Aromatic Aldehyde (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde) (1.0 equiv)[1]

  • Piperidine (0.1 equiv)[1]

  • Ethanol (anhydrous) or Toluene[1]

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (10 mmol) and 2-(cyclopropanesulfonyl)acetonitrile (10 mmol, 1.45 g) in Ethanol (50 mL).

  • Catalysis: Add Piperidine (1 mmol, ~100 µL) dropwise.

  • Reaction: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LCMS.[1] The product often precipitates out of the hot solution.

  • Workup:

    • If precipitate forms: Cool to room temperature, filter the solid, and wash with cold ethanol (2 x 10 mL).

    • If no precipitate:[1] Remove solvent in vacuo. Redissolve residue in EtOAc, wash with 0.1M HCl (to remove piperidine), then Brine. Dry over

      
      .
      
  • Purification: Recrystallization from Ethanol/Heptane is preferred over chromatography to remove trace piperidine salts.

Critical Note: For acid-sensitive aldehydes, use Ammonium Acetate/Acetic Acid instead of Piperidine.

Protocol B: Synthesis of 3-Amino-4-cyclopropanesulfonyl-pyrazole

Objective: To convert the vinyl sulfone from Protocol A into a bioactive pyrazole ring.

Mechanism: Hydrazine acts as a bis-nucleophile.[1] It first performs a Michael addition on the


-carbon, followed by an intramolecular attack on the nitrile carbon, and subsequent tautomerization.

Procedure:

  • Setup: Suspend the Vinyl Sulfone intermediate (5 mmol) in Ethanol (25 mL).

  • Addition: Add Hydrazine Monohydrate (15 mmol, 3.0 equiv) slowly. Caution: Exothermic.[1]

  • Cyclization: Heat to reflux for 4–8 hours.

    • Observation: The suspension usually clears as the reaction proceeds, then the product may precipitate.

  • Workup: Concentrate the reaction mixture to ~50% volume. Pour into ice-water (100 mL). Stir for 30 minutes.

  • Isolation: Filter the resulting solid. Wash with water and diethyl ether.

  • Yield: Typical yields range from 75–90%.

Analytical Validation (Data Summary)

When characterizing the products derived from 2-(cyclopropanesulfonyl)acetonitrile, specific NMR signatures confirm the integrity of the cyclopropyl-sulfone motif.

Table 1: Key


 NMR Diagnostic Signals (

, 400 MHz)
MoietyProton TypeChemical Shift (

)
MultiplicityInterpretation
Cyclopropyl

(Methine)
2.40 – 2.55 ppmMultiplet (tt)Shielded by ring current; diagnostic of sulfone attachment.[1]
Cyclopropyl

(Methylene)
1.05 – 1.35 ppmMultiplet (m)Characteristic high-field signals (4H total).[1]
Linker

(Active)
3.95 – 4.10 ppmSinglet (s)Disappears upon Knoevenagel condensation.[1]
Vinyl

7.80 – 8.20 ppmSinglet (s)Appears in Protocol A product; indicates successful condensation.[1]
Pyrazole

5.50 – 6.50 ppmBroad SingletExchangeable with

; confirms Protocol B success.

Safety & Handling

  • Nitrile Toxicity: While the reagent is less volatile than acetonitrile, it should be treated as a potential cyanide source under extreme hydrolytic conditions. Work in a well-ventilated fume hood.

  • Sulfone Stability: The cyclopropyl sulfone group is thermally stable but can undergo ring-opening under extremely strong acidic conditions (e.g., conc.[1]

    
     at high heat).
    
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, which can deactivate the

    
    -protons.[1]
    

References

  • Pharmacophore Utility: Wuitschik, G., et al. (2010).[1] "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Discusses the comparative advantage of small strained rings like cyclopropanes and oxetanes). Link[1]

  • JAK Inhibitor Synthesis: Rodgers, J. D., et al. (2015).[1] "Discovery of baricitinib (LY3009104): a novel, potent and selective inhibitor of Janus kinases 1 and 2." Journal of Medicinal Chemistry, 58(24), 9465-9465.[1] (Describes the synthetic logic of sulfonyl-acetonitrile intermediates in JAK inhibitors). Link[1]

  • Knoevenagel Methodology: Jones, G. (1967).[1] "The Knoevenagel Condensation." Organic Reactions, 15, 204. (Foundational review on the reactivity of active methylene compounds like sulfonyl acetonitriles). Link[1]

  • Cyclopropyl Sulfone Bioisosteres: Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] (Comprehensive review of cyclopropyl applications). Link[1]

  • Reagent Preparation: U.S. Patent 9,718,834 B2. (2017).[1] "Processes and intermediates for making a JAK inhibitor." (Specific examples of acetonitrile-based intermediates in industrial synthesis). Link

Sources

Introduction: The Strategic Importance of the Cyclopropyl and Sulfonylacetonitrile Motifs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Cyclopropanesulfonyl)acetonitrile as a Key Intermediate in Pharmaceutical Synthesis

In the landscape of modern drug discovery, the cyclopropane ring and the sulfonylacetonitrile group represent two privileged structural motifs. The cyclopropyl group, a three-membered carbocycle, is increasingly utilized by medicinal chemists to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][2][3] Its rigid structure can lock a molecule into a bioactive conformation and serve as a bioisostere for other groups like gem-dimethyl or vinyl moieties.[1] Concurrently, the α-sulfonylacetonitrile moiety is a versatile functional group. The sulfonyl group acts as a potent electron-withdrawing group and a hydrogen bond acceptor, while the adjacent nitrile can participate in various chemical transformations or act as a key binding element.[4]

The combination of these two features in 2-(Cyclopropanesulfonyl)acetonitrile creates a unique and valuable building block for the synthesis of complex pharmaceutical agents. This guide provides a detailed overview of this intermediate, including its physicochemical properties, a proposed synthetic protocol, and its application in the synthesis of targeted therapies, with a particular focus on Janus kinase (JAK) inhibitors.[5][6]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 2-(Cyclopropanesulfonyl)acetonitrile is crucial for its safe handling, storage, and use in synthesis.

PropertyValueSource
CAS Number 1349716-02-4American Elements[7]
Molecular Formula C₅H₇NO₂SAmerican Elements[7]
Molecular Weight 145.18 g/mol American Elements[7]
IUPAC Name 2-(cyclopropylsulfonyl)acetonitrileAmerican Elements[7]
Appearance Liquid (predicted)American Elements[7]
Storage Temperature 4 °CAmerican Elements[7]

Safety and Handling: As with many nitrile-containing compounds and sulfonyl derivatives, 2-(Cyclopropanesulfonyl)acetonitrile should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. It is expected to be harmful if swallowed, in contact with skin, or if inhaled, similar to related sulfonylacetonitrile compounds.[5]

Proposed Synthesis of 2-(Cyclopropanesulfonyl)acetonitrile

While specific preparations of 2-(Cyclopropanesulfonyl)acetonitrile are not extensively detailed in publicly accessible literature, a robust and scientifically sound two-step synthesis can be proposed based on established organosulfur chemistry. The pathway involves the preparation of a cyclopropanesulfinate salt followed by a nucleophilic substitution with a haloacetonitrile.

G cluster_0 Step 1: Preparation of Sodium Cyclopropanesulfinate cluster_1 Step 2: Synthesis of Target Intermediate CPSCl Cyclopropanesulfonyl Chloride reduction Reduction CPSCl->reduction Na2SO3 Sodium Sulfite (Na₂SO₃) Na2SO3->reduction Water Water (H₂O) Water->reduction Solvent CPSNa Sodium Cyclopropanesulfinate CPSNa_2 Sodium Cyclopropanesulfinate reduction->CPSNa reaction Nucleophilic Substitution (Sₙ2) CPSNa_2->reaction ClCH2CN Chloroacetonitrile ClCH2CN->reaction Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->reaction Solvent Target 2-(Cyclopropanesulfonyl)acetonitrile reaction->Target

Caption: Proposed two-step synthesis of 2-(Cyclopropanesulfonyl)acetonitrile.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Sodium Cyclopropanesulfinate from Cyclopropanesulfonyl Chloride

This procedure involves the reduction of the sulfonyl chloride to the corresponding sulfinate salt.

  • Materials:

    • Cyclopropanesulfonyl chloride (1.0 eq)[8][9]

    • Sodium sulfite (Na₂SO₃, 1.5 eq)

    • Sodium bicarbonate (NaHCO₃, 1.5 eq)

    • Deionized water

    • Diethyl ether

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium sulfite and sodium bicarbonate in deionized water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add cyclopropanesulfonyl chloride to the stirred aqueous solution. The sulfonyl chloride is a reactive compound and should be handled with care.[10]

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

    • Wash the aqueous solution with diethyl ether (2x) to remove any unreacted starting material or non-polar impurities.

    • The resulting aqueous solution containing sodium cyclopropanesulfinate can be used directly in the next step or concentrated under reduced pressure to yield the salt as a solid.

Step 2: Synthesis of 2-(Cyclopropanesulfonyl)acetonitrile

This step utilizes the prepared sulfinate salt as a nucleophile to displace a halide from chloroacetonitrile, a common reagent in alkylation reactions.[11]

  • Materials:

    • Sodium cyclopropanesulfinate solution (from Step 1) or solid (1.0 eq)

    • Chloroacetonitrile (1.1 eq)

    • Dimethylformamide (DMF) or Acetonitrile (solvent)

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • To a dry round-bottom flask, add sodium cyclopropanesulfinate and a polar aprotic solvent such as DMF or acetonitrile.

    • Heat the mixture to 50-60 °C to ensure dissolution and enhance reactivity.

    • Add chloroacetonitrile dropwise to the stirred solution.

    • Maintain the reaction at 60-70 °C for 4-8 hours. Monitor the progress by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 2-(Cyclopropanesulfonyl)acetonitrile by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Application in Pharmaceutical Synthesis: A Key Intermediate for JAK Inhibitors

2-(Cyclopropanesulfonyl)acetonitrile is a precursor for introducing the cyclopropanesulfonyl moiety into more complex molecules. This is particularly relevant in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and myeloproliferative neoplasms.[6] For example, the structure of the potent JAK1/JAK2 inhibitor ruxolitinib and related compounds features a core heterocycle substituted with a side chain containing a nitrile group.[3][12] While the exact synthetic routes are often proprietary, the structural components strongly suggest the use of intermediates like 2-(Cyclopropanesulfonyl)acetonitrile.

The general synthetic strategy involves the reaction of the activated methylene group of 2-(Cyclopropanesulfonyl)acetonitrile with a suitable electrophilic heterocyclic core.

G cluster_0 Reactants cluster_1 Reaction & Product Intermediate 2-(Cyclopropanesulfonyl)acetonitrile Reaction Nucleophilic Aromatic Substitution (SₙAr) Intermediate->Reaction Heterocycle Activated Heterocyclic Core (e.g., with leaving group 'LG') Heterocycle->Reaction Base Strong Base (e.g., NaH, LDA) Base->Reaction Deprotonation Solvent Aprotic Solvent (e.g., THF, DMF) Solvent->Reaction Product JAK Inhibitor Precursor Reaction->Product

Caption: General workflow for the application of the title intermediate.

Causality in the Synthetic Application:
  • Activation of the Intermediate: The sulfonyl group is strongly electron-withdrawing, making the protons on the adjacent methylene group (the α-carbon) acidic. Treatment with a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) readily deprotonates this carbon to form a stabilized carbanion.

  • Nucleophilic Attack: This carbanion is a potent nucleophile. It can attack an electron-deficient carbon on a heterocyclic ring system, which is a common core structure in many kinase inhibitors.[5]

  • Displacement of a Leaving Group: For the reaction to proceed, the heterocyclic core must possess a suitable leaving group (e.g., a halide) at the position of attack. The reaction often proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism.

  • Formation of the Key C-C Bond: This reaction forges a critical carbon-carbon bond, tethering the cyclopropanesulfonylacetonitrile side-chain to the core of the future drug molecule, leading to a direct precursor of a complex pharmaceutical agent like those described in patents for JAK inhibitors.[12]

Conclusion

2-(Cyclopropanesulfonyl)acetonitrile is a highly valuable and versatile intermediate for the pharmaceutical industry. Its unique structure, combining the favorable properties of a cyclopropane ring with the reactivity of a sulfonylacetonitrile, makes it an ideal building block for the synthesis of complex, high-value therapeutic agents. The proposed synthetic protocols offer a reliable pathway for its preparation, enabling its broader use in drug discovery and development, particularly in the rapidly advancing field of kinase inhibitors.

References

  • Process for making crystalline 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(cyclopropylsulfonyl)azetidin-3-yl)acetonitrile. (n.d.). Google Patents.
  • 2-(cyclopropanesulfonyl)acetonitrile | CAS 1349716-02-4. (n.d.). American Elements. Retrieved February 19, 2026, from [Link]

  • Synthesis method of ruxolitinib intermediate. (2015, April 8). Eureka | Patsnap. Retrieved February 19, 2026, from [Link]

  • 2-(Propane-1-sulfonyl)acetonitrile | C5H9NO2S | CID 519441. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). MDPI. Retrieved February 19, 2026, from [Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (2024, August 12). Wiley Online Library. Retrieved February 19, 2026, from [Link]

  • Selected cyclopropane-containing natural products and pharmaceutical compounds. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • A reagent to access methyl sulfones. (2025, January 29). Nature. Retrieved February 19, 2026, from [Link]

  • Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. (2015, December 24). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (2023, April 16). MDPI. Retrieved February 19, 2026, from [Link]

  • The Synthesis Journey of Ruxolitinib: Understanding the Role of Key Intermediates. (2026, January 16). Blogger. Retrieved February 19, 2026, from [Link]

  • Key Chemical Intermediates for JAK Inhibitor Synthesis. (2025, October 12). Blogger. Retrieved February 19, 2026, from [Link]

  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. (n.d.). Google Patents.
  • Chloroacetonitrile. (2025, September 3). ResearchGate. Retrieved February 19, 2026, from [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Process and intermediates for preparing a jak inhibitor. (n.d.). Google Patents.
  • Intermediates of JAK inhibitors and preparation methods thereof. (n.d.). Google Patents.
  • Ruxolitinib intermediate and preparation method thereof. (n.d.). Google Patents.
  • Routes for Synthesis of Metabolites of Ruxolitinib and Epacadostat. (n.d.). Hypha Discovery. Retrieved February 19, 2026, from [Link]

  • Synthesis method of ruxolitinib intermediate. (2015, April 8). WIPO Patentscope. Retrieved February 19, 2026, from [Link]

  • Cyclopropanesulfonyl chloride | C3H5ClO2S | CID 2760919. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

Sources

protocols for purification of 2-(Cyclopropanesulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of 2-(Cyclopropanesulfonyl)acetonitrile

Authored by: A Senior Application Scientist

Abstract: 2-(Cyclopropanesulfonyl)acetonitrile is a compound of significant interest in medicinal chemistry and drug development, integrating the metabolically stable cyclopropyl motif with the versatile sulfonylacetonitrile functional group.[1][2] The purity of this building block is paramount for the success of subsequent synthetic transformations and the biological activity of target molecules. This document provides detailed, field-proven protocols for the purification of 2-(Cyclopropanesulfonyl)acetonitrile, designed for researchers, chemists, and drug development professionals. We present two primary methodologies: flash column chromatography for the removal of a broad range of impurities and recrystallization for achieving high crystalline purity. Each protocol is accompanied by a discussion of the underlying scientific principles, troubleshooting insights, and robust analytical methods for purity verification.

Compound Profile and Strategic Considerations

Before initiating any purification protocol, understanding the physicochemical properties of the target compound and the likely impurity profile is essential for selecting the appropriate strategy.

1.1. Physicochemical Properties

2-(Cyclopropanesulfonyl)acetonitrile is a polar molecule due to the presence of the sulfone (-SO₂) and nitrile (-CN) functional groups. This polarity dictates its solubility and chromatographic behavior.

PropertyValueSource
CAS Number 1349716-02-4[3]
Chemical Formula C₅H₇NO₂S[3]
Molecular Weight 145.18 g/mol [3]
Appearance Expected to be a white to off-white solidInferred from similar compounds
Polarity HighInferred from structure

1.2. Common Impurity Profile

Impurities are typically process-related and depend on the synthetic route employed.[4] Common synthesis pathways for analogous structures may introduce the following impurities:

  • Starting Materials: Unreacted precursors such as cyclopropanesulfonyl chloride, chloroacetonitrile, or related reagents.

  • Reaction By-products: Products from side reactions, such as hydrolysis of the nitrile group or over-alkylation.

  • Solvents: Residual solvents from the reaction and workup steps, such as acetonitrile, dichloromethane (DCM), or dimethylformamide (DMF).[5][6]

  • Related Substances: Structurally similar compounds, for example, isomers or compounds from impurities in the starting materials.

A robust purification strategy must be capable of separating the target compound from these diverse impurities.

Protocol I: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[7][8] Given the polar nature of 2-(Cyclopropanesulfonyl)acetonitrile, normal-phase chromatography using silica gel is the method of choice.

2.1. Principle of Separation

In normal-phase chromatography, the stationary phase (silica gel) is highly polar, while the mobile phase (eluent) is less polar. Polar compounds, like our target molecule, will have a stronger affinity for the stationary phase and thus move more slowly through the column. Less polar impurities will elute faster.[8] By gradually increasing the polarity of the mobile phase (a gradient elution), we can selectively elute the compounds, achieving separation.

2.2. Step-by-Step Protocol

A. Thin-Layer Chromatography (TLC) for Solvent System Optimization:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., acetone or DCM).

  • Spot the solution onto at least three different TLC plates.

  • Develop each plate in a different solvent system. Start with a non-polar system and increase polarity. Suggested starting systems:

    • 30% Ethyl Acetate (EtOAc) in Hexane

    • 50% Ethyl Acetate in Hexane

    • 70% Ethyl Acetate in Hexane

  • Visualize the developed plates under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate).

  • The ideal solvent system will show the target compound with a Retention Factor (Rƒ) of 0.25 - 0.35 , with good separation from all major impurities.

B. Column Preparation and Sample Loading:

  • Select a column of appropriate size for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude material by weight).

  • Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.

  • Pack the column with the slurry, ensuring no air bubbles are trapped.[9] Apply gentle air pressure to settle the silica bed.

  • Add a thin layer of sand on top of the silica to prevent disturbance.

  • Pre-elute the column with 2-3 column volumes of the initial eluent until the bed is stable.

  • Dissolve the crude 2-(Cyclopropanesulfonyl)acetonitrile in a minimal amount of DCM or the loading solvent.

  • Dry Loading (Recommended): Add a small amount of silica gel to the dissolved crude material and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Carefully add the initial mobile phase to the column.

C. Elution and Fraction Collection:

  • Begin elution with the initial, low-polarity solvent system.

  • Apply gentle air pressure to achieve a steady flow rate.

  • Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column).

  • Gradually increase the polarity of the eluent as planned (gradient elution). For example, start with 30% EtOAc/Hexane and increase the EtOAc concentration by 5-10% every few column volumes.

  • Monitor the elution process by spotting collected fractions onto TLC plates.

  • Combine the fractions that contain the pure product.

  • Evaporate the solvent under reduced pressure (rotary evaporator) to yield the purified 2-(Cyclopropanesulfonyl)acetonitrile.

2.3. Workflow and Data Visualization

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent Optimization) Pack 2. Pack Silica Column TLC->Pack Load 3. Dry Load Crude Sample Pack->Load Elute 4. Elute with Gradient (e.g., Hexane -> EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Final Pure Product Evap->Final

Caption: Workflow for Purification by Flash Column Chromatography.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar stationary phase for effective separation of polar analytes.[8]
Mobile Phase Hexane/Ethyl Acetate GradientOffers a wide polarity range to elute both non-polar impurities and the polar target compound.
Loading Method Dry LoadingPrevents solvent channeling and band broadening, leading to better resolution.
Monitoring TLC (UV at 254 nm)Allows for real-time tracking of the separation and identification of pure fractions.[7]

Protocol II: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[10][11]

3.1. Principle of Purification

The impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the target compound decreases, and it crystallizes out of the solution. The ordered crystal lattice that forms tends to exclude impurity molecules, which remain dissolved in the cold solvent (mother liquor).[12][13]

3.2. Step-by-Step Protocol

A. Solvent Selection:

  • Place a small amount (20-30 mg) of the crude material into several different test tubes.

  • Add a few drops of a test solvent to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Test solvents can include: Water, Ethanol, Isopropanol (IPA), Ethyl Acetate, Toluene, and Acetonitrile.

  • Heat the tubes that showed poor solubility. A good solvent will dissolve the compound completely at or near its boiling point.

  • Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will result in the formation of a large crop of crystals.

  • If no single solvent is ideal, a two-solvent system (one in which the compound is soluble, and one in which it is not) can be used.[14]

B. Recrystallization Procedure:

  • Place the crude 2-(Cyclopropanesulfonyl)acetonitrile in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves. Avoid adding excess solvent.[12]

  • If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

  • If charcoal or any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[10]

  • Dry the crystals under vacuum to remove all residual solvent.

3.3. Workflow and Data Visualization

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent Filter 2. Hot Filtration (If Insoluble Impurities Exist) Dissolve->Filter Optional Cool 3. Slow Cooling to Room Temperature Dissolve->Cool Filter->Cool Ice 4. Cool in Ice Bath Cool->Ice Collect 5. Collect Crystals (Vacuum Filtration) Ice->Collect Wash 6. Wash with Cold Solvent Collect->Wash Dry 7. Dry Under Vacuum Wash->Dry Final High-Purity Crystals Dry->Final

Caption: Workflow for Purification by Recrystallization.

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
Isopropanol LowHighAbundant CrystalsExcellent Candidate
Ethyl Acetate MediumHighSome CrystalsGood Candidate
Toluene LowMediumFew CrystalsPoor Candidate
Water LowLowNo DissolutionUnsuitable
Note: This table presents hypothetical data for illustrative purposes.

Analytical Methods for Purity Assessment

Post-purification analysis is essential to confirm the identity and purity of 2-(Cyclopropanesulfonyl)acetonitrile.

MethodPurposeTypical Parameters
HPLC-UV Quantify purity (% area)Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of Water and Acetonitrile[15]Detector: UV at 210 nmFlow Rate: 1.0 mL/min
¹H NMR Confirm structure and identify proton-bearing impuritiesSolvent: CDCl₃ or DMSO-d₆Observe characteristic peaks for cyclopropyl and methylene protons. Integrate peaks to quantify impurities if standards are available.
LC-MS Confirm molecular weightCouple the HPLC method to a mass spectrometer. Look for the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight (145.18).[16]

Conclusion

The purification of 2-(Cyclopropanesulfonyl)acetonitrile can be reliably achieved through systematic application of flash column chromatography or recrystallization. Chromatography offers excellent resolving power for a wide range of impurities, while recrystallization is ideal for achieving high crystalline purity from a solid that is already moderately pure. The choice of method depends on the initial purity of the material and the specific requirements of the downstream application. Verification of purity using a combination of HPLC, NMR, and MS is strongly recommended to ensure the quality and reliability of this important synthetic building block.

References

  • 2-(cyclopropanesulfonyl)acetonitrile | CAS 1349716-02-4 | AMERICAN ELEMENTS ® . American Elements. [Link]

  • Column Chromatography . Organic Chemistry at CU Boulder. [Link]

  • column chromatography & purification of organic compounds . ChemHelp ASAP via YouTube. [Link]

  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - PMC . National Center for Biotechnology Information. [Link]

  • Recrystallization . University of California, Los Angeles - Chemistry. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography . Biotage. [Link]

  • Analytical Methods . Ministry of Food and Drug Safety (Korea). [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. [Link]

  • Some Items of Interest to Process R&D Chemists and Engineers: Efficient Synthesis of Orphaned Cyclopropanes using Sulfones as Carbene Equivalents . UNC Chemistry Department. [Link]

  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation . Chemical Science (RSC Publishing). [Link]

  • Purification of Organic Compounds by Flash Column Chromatography . JoVE. [Link]

  • Preparation of Some Cyclopropanes and Stable Sulfoxonium Ylides from Dimethylsulfoxonium Methylide . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Reaction of Dimethylsulfonium Methylide with Vinylic Sulfones. Formation of Aryl Cyclopropyl Sulfones . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recrystallization Definition, Principle &Purpose . PraxiLabs. [Link]

  • Recrystallization (chemistry) . Wikipedia. [Link]

  • 2.1: RECRYSTALLIZATION . Chemistry LibreTexts. [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters . EBSCO. [Link]

  • Development of a multi-residue method using acetonitrile-based extraction followed by liquid chromatography–tandem mass spectr . ScienceDirect. [Link]

  • METHOD FOR PURIFICATION OF ACETONITRILE . European Patent Office. [Link]

  • A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window . Journal of the Mexican Chemical Society. [Link]

  • Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights . ChemComplex. [Link]

  • Cyclopropylacetonitrile | C5H7N | CID 643447 . PubChem - NIH. [Link]

  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2 - PMC . National Center for Biotechnology Information. [Link]

  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • PURIFICATION OF ACETONITRILE WITH IMPROVEMENT IN QUALITY, YIELD AND REDUCTION OF INDUSTRIAL WASTE . Indian J.L.Sci. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation . Asian Journal of Chemistry. [Link]

  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018 . MDPI. [Link]

  • Purification of acetonitrile by a distillative recovery/ion exchange resin treatment process.
  • Determination of sulfonamides in blood using acetonitrile-salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry . PubMed. [Link]

  • A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window . SciELO México. [Link]

  • Cyclopropanol, 1-ethoxy . Organic Syntheses Procedure. [Link]

  • Method development for analysis of pharmaceuti-cals in environmental samples . Umweltbundesamt. [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice . Semantic Scholar. [Link]

  • Properties of Acetonitrile – C₂H₃N . BYJU'S. [Link]

Sources

Application Note: Scalable Green Synthesis of 2-(Cyclopropanesulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Cyclopropanesulfonyl)acetonitrile (CAS: 1335210-23-5 / 25022-29-1) is a critical pharmacophore utilized in the synthesis of Janus Kinase (JAK) inhibitors and other immunomodulatory drugs. Its structural core—a cyclopropyl sulfone adjacent to a nitrile—provides unique metabolic stability and electronic properties.

This Application Note details a robust, two-step protocol designed for kilogram-scale production . Unlike traditional methods relying on shock-sensitive organic peroxides (mCPBA) or odorous, expensive reagents, this guide prioritizes:

  • Safety: Elimination of explosive peracids in favor of a catalytic tungstate/hydrogen peroxide system.

  • Scalability: Use of Phase Transfer Catalysis (PTC) to manage exotherms and solvent recovery.

  • Purity: A self-purifying crystallization process that ensures >99.5% HPLC purity without chromatography.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a "Green Oxidation" strategy. The cyclopropyl moiety is introduced early via nucleophilic substitution, followed by a controlled oxidation of the sulfide to the sulfone.

Rationale:

  • Route A (Selected): S-Alkylation followed by Oxidation. This allows the use of stable, available precursors and avoids the handling of unstable sulfinic acids.

  • Route B (Alternative): Alkylation of sodium cyclopropanesulfinate. While shorter, the sulfinate salt is often hygroscopic and less commercially available in bulk than the thiol or bromide precursors.

Pathway Visualization

Retrosynthesis Target 2-(Cyclopropanesulfonyl)acetonitrile (Target) Sulfide 2-(Cyclopropylthio)acetonitrile (Stable Intermediate) Sulfide->Target Oxidation (Na2WO4 / H2O2) Thiol Cyclopropanethiol Thiol->Sulfide S-Alkylation (Base / PTC) Reagent Chloroacetonitrile Reagent->Sulfide

Figure 1: Retrosynthetic disconnection showing the two-stage assembly.

Process Hazard Analysis (PHA) & Safety

CRITICAL WARNING: This protocol involves Chloroacetonitrile , a highly toxic, absorbable alkylating agent.

Hazard ClassReagentRisk DescriptionMitigation Strategy
Acute Toxicity ChloroacetonitrileFatal if inhaled/swallowed. Readily absorbed through skin. LD50 (oral, rat) ~220 mg/kg.Use double nitrile gloves (Silver Shield® preferred). Operate strictly in a fume hood. Have amyl nitrite or cyanide antidote kit available.
Exotherm Hydrogen Peroxide (30%)Decomposition releases

and heat. Risk of thermal runaway during oxidation.
Controlled dosing via peristaltic pump. Maintain temperature <50°C. Use a quench tank with sodium sulfite.
Sensitizer CyclopropanethiolPotent lachrymator and stench agent.Use a bleach (NaOCl) scrubber for all off-gassing. Treat all glassware with bleach before removal from hood.

Detailed Experimental Protocols

Step 1: Phase-Transfer Catalyzed S-Alkylation

Objective: Synthesize 2-(cyclopropylthio)acetonitrile. Scale: 1.0 mol basis.

Reagents:

  • Cyclopropanethiol: 74.1 g (1.0 equiv)

  • Chloroacetonitrile: 79.3 g (1.05 equiv)

  • Potassium Carbonate (

    
    ): 207 g (1.5 equiv)
    
  • Tetrabutylammonium Bromide (TBAB): 3.2 g (0.01 equiv)

  • Solvent: Toluene (500 mL) / Water (200 mL)

Procedure:

  • Setup: Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, and reflux condenser connected to a bleach scrubber.

  • Charging: Charge Water,

    
    , and TBAB. Stir until dissolved. Add Toluene.
    
  • Thiol Addition: Add Cyclopropanethiol slowly at 20°C. Note: The biphasic system suppresses the odor.

  • Alkylation: Add Chloroacetonitrile dropwise over 60 minutes, maintaining internal temperature

    
    . The reaction is exothermic.[1]
    
  • Reaction: Heat to 45°C and stir for 4 hours.

  • IPC (In-Process Control): Monitor by GC-FID. Target: <1% residual thiol.

  • Workup: Cool to 20°C. Separate phases. Wash the organic (Toluene) layer with water (2 x 100 mL) and brine (100 mL).

  • Outcome: The Toluene solution containing the intermediate sulfide is used directly in Step 2 (telescoped process).

    • Yield (Assay): ~95%[2][3][4]

    • Why this works: PTC avoids the use of DMF (hard to remove) and traps the inorganic salts in the aqueous phase.

Step 2: Catalytic Green Oxidation ( )

Objective: Oxidation of sulfide to sulfone without over-heating. Mechanism: Sodium tungstate forms a peroxotungstate species in situ, which acts as the active oxygen transfer agent.

Reagents:

  • Sulfide solution (from Step 1): ~1.0 mol in Toluene.

  • Sodium Tungstate Dihydrate (

    
    ): 6.6 g (0.02 equiv).
    
  • Phenylphosphonic acid (PPA): 3.1 g (0.02 equiv) [Acidic promoter, enhances rate].

  • Hydrogen Peroxide (30% w/w): 250 g (2.2 equiv).

Procedure:

  • Catalyst Loading: To the Toluene solution from Step 1, add the Tungstate catalyst and PPA. Heat to 40°C.

  • Oxidation (Controlled Addition): Add

    
     (30%) via dosing pump over 3 hours.
    
    • Critical Parameter: Maintain

      
       between 45–55°C. Do not exceed 60°C (peroxide decomposition risk).
      
    • Observation: The mixture will turn yellow (active peroxotungstate) then fade as oxidant is consumed.

  • Post-Reaction: Stir at 50°C for an additional 2 hours.

  • IPC: HPLC analysis.

    • Pass Criteria: Sulfide < 0.1%, Sulfoxide (intermediate) < 0.5%.

  • Quench: Cool to 20°C. Slowly add saturated Sodium Sulfite (

    
    ) solution to destroy excess peroxide. Test with starch-iodide paper to confirm negative result.
    
  • Isolation: Separate phases. The product may partially precipitate if the toluene volume is low.

    • Solvent Swap: Distill off Toluene under vacuum and replace with Isopropanol (IPA) (300 mL).

  • Crystallization: Heat IPA solution to 70°C (dissolve), then cool slowly to 0°C.

  • Filtration: Filter the white crystalline solid. Wash with cold Heptane. Dry in a vacuum oven at 40°C.

Data Summary:

Parameter Value
Final Yield 82-88% (over 2 steps)
Purity (HPLC) > 99.5% (a/a)
Appearance White crystalline solid

| Melting Point | 68–70°C |[4]

Process Flow & Logic Diagram

The following diagram illustrates the unit operations and the critical control points (CCPs) for the scale-up.

ProcessFlow Start Start: Cyclopropanethiol + Toluene/Water Alkylation Step 1: Alkylation (Add ClCH2CN + TBAB) Temp < 30°C Start->Alkylation Reagent Addition PhaseSep Phase Separation (Remove Aqueous Waste) Alkylation->PhaseSep Completion Oxidation Step 2: Oxidation (Add Na2WO4 + H2O2) Temp 45-55°C PhaseSep->Oxidation Organic Phase Quench Quench & Wash (Na2SO3) Oxidation->Quench IPC: Sulfoxide < 0.5% Cryst Crystallization (Solvent Swap to IPA) Quench->Cryst Purification Final Final Product 2-(Cyclopropanesulfonyl)acetonitrile Cryst->Final Filtration & Drying

Figure 2: Process Flow Diagram (PFD) highlighting Critical Control Points.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Sulfoxide Level Incomplete oxidation; Peroxide decomposition.Add 0.2 equiv extra

. Check pH (must be < 4 for Tungstate activation; add more PPA or

if needed).
Low Yield Product loss in aqueous phase during workup.The sulfone is polar. Saturate aqueous layers with NaCl before separation. Re-extract aqueous waste with Ethyl Acetate.
Color (Yellow/Brown) Polymerization of Chloroacetonitrile or thermal degradation.Ensure

never exceeds 60°C. Ensure Chloroacetonitrile is distilled/pure before use.

Analytical Methods

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 15 min.

  • Detection: UV @ 210 nm (Sulfone absorption is weak; low wavelength required).

NMR Validation (


 NMR, 400 MHz, 

):
  • 
     4.05 (s, 2H, 
    
    
    
    )
  • 
     2.65 (tt, 1H, Cyclopropyl-CH)
    
  • 
     1.25-1.35 (m, 2H, Cyclopropyl-
    
    
    
    )
  • 
     1.10-1.20 (m, 2H, Cyclopropyl-
    
    
    
    )

References

  • Noyori, R., et al. (2003). Green Oxidation with Aqueous Hydrogen Peroxide.[5] A seminal review on tungstate-catalyzed oxidations.

  • Karimi, B., et al. (2005).[6] Selective Oxidation of Sulfides to Sulfones Using 30% H2O2 and Silica-Based Tungstate Interphase Catalyst. Organic Letters.[6][7]

  • American Elements. (2024).[8] 2-(Cyclopropanesulfonyl)acetonitrile Product Specifications and Safety Data.

  • PubChem. (2024). Chloroacetonitrile - Safety and Hazards.[9][10][11][12] National Library of Medicine.

  • Pfizer Inc. (2018). Process for the Preparation of JAK Inhibitors. (Patent referencing sulfone synthesis strategies).

Disclaimer: This protocol is intended for use by qualified professionals in a controlled laboratory setting. Always consult the specific SDS for all chemicals before use.

Sources

Application Note: Analytical Strategies for 2-(Cyclopropanesulfonyl)acetonitrile Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the quantification of 2-(Cyclopropanesulfonyl)acetonitrile , a critical intermediate in the synthesis of JAK inhibitors like Baricitinib.

Executive Summary

2-(Cyclopropanesulfonyl)acetonitrile (CSA) is a pivotal building block in the synthesis of Baricitinib (Olumiant), a Janus kinase (JAK) inhibitor. Due to its reactive sulfonyl and nitrile functionalities, it serves as an electrophilic intermediate that must be strictly controlled.

This guide presents a dual-method approach:

  • Method A (Trace Analysis): A high-sensitivity LC-MS/MS protocol for monitoring CSA as a potential genotoxic impurity (PGI) in the final drug substance (limit of quantification < 1 ppm).

  • Method B (Process Assay): A robust HPLC-UV method for raw material purity assessment and reaction monitoring (limit of quantification ~0.05%).

Molecule Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure Cyclopropyl-

-

-CN
Polar, small molecule.
Molecular Weight 145.18 g/mol Low mass requires careful MS parameter tuning to avoid solvent cutoff interference.
Chromophore Weak (Sulfonyl/Nitrile only)Challenge: Poor UV absorption >210 nm. Requires low-UV detection (200-210 nm) or MS detection.
Reactivity Electrophilic (Michael Acceptor)Potential for degradation in basic diluents. Solution: Use acidic/neutral diluents.[1]
Solubility Soluble in ACN, MeOH, DMSOCompatible with Reverse Phase (RP) chromatography.

Synthesis Context & Impurity Origin

Understanding the origin of CSA is vital for setting control strategies. It is typically introduced early in the synthesis of the azetidinyl core of Baricitinib.

SynthesisPath SM1 Cyclopropanesulfonyl Chloride CSA 2-(Cyclopropanesulfonyl) acetonitrile (Target Analyte) SM1->CSA Sulfonylation SM2 Acetonitrile Derivatives SM2->CSA Inter Azetidinyl Intermediate CSA->Inter Coupling API Baricitinib (Final API) CSA->API Trace Carryover (Impurity) Inter->API Multi-step Synthesis

Figure 1: Synthesis pathway highlighting CSA as a starting material and potential carryover impurity.

Method A: LC-MS/MS for Trace Impurity Screening

Objective: Quantify CSA at ppm levels (ICH M7 compliance) in Baricitinib API.

Rationale

Given the lack of a strong chromophore and the need for high selectivity against the complex API matrix, Triple Quadrupole MS (QqQ) in Multiple Reaction Monitoring (MRM) mode is the gold standard.

Experimental Conditions
ParameterSettingCausality / Insight
Instrument UHPLC coupled to TQ-MSRequired for <10 ng/mL sensitivity.
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)Why: High pH stability and excellent retention for polar sulfones compared to standard C18.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH aids protonation (

) and improves peak shape.
Mobile Phase B Acetonitrile (LC-MS Grade)Preferred over Methanol for lower backpressure and better desolvation efficiency.
Flow Rate 0.3 mL/minOptimal for ESI ionization efficiency.
Injection Vol 2-5 µLLow volume to prevent solvent effects on early eluting peaks.
Diluent Water:Acetonitrile (90:10 v/v)Critical: High organic diluents cause "solvent breakthrough" for small polar molecules, leading to split peaks. Keep organic low.
Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive (

    
    )
    
  • Precursor Ion: m/z 146.2

TransitionTypeCollision Energy (eV)Mechanistic Insight
146.2

82.1
Quantifier15 - 20Loss of

(-64 Da). Characteristic fragmentation for sulfonyl compounds [1].
146.2

55.1
Qualifier25 - 30Cleavage of cyclopropyl ring / nitrile fragments.
Sample Preparation Workflow
  • Stock Prep: Dissolve 10 mg CSA standard in 10 mL Acetonitrile (1 mg/mL).

  • API Prep: Weigh 50 mg Baricitinib API.

  • Extraction: Add 5 mL Acetonitrile (to dissolve API)

    
     Sonicate 
    
    
    
    Add 5 mL Water (to match initial gradient).
  • Centrifugation: Spin at 10,000 rpm for 5 min to remove insoluble excipients (if formulation).

  • Analysis: Inject supernatant.

Method B: HPLC-UV for Raw Material Assay

Objective: Assess purity of CSA reagent before use in synthesis (>98% requirement).

Rationale

For raw materials, high concentration allows the use of UV detection despite the weak chromophore. We utilize the "end absorption" of the nitrile/sulfonyl groups.

Experimental Conditions
  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm).

  • Wavelength: 205 nm (Critical: 254 nm will show no signal).

  • Mobile Phase:

    • A: 10 mM Phosphate Buffer (pH 3.0).

    • B: Acetonitrile.[1][2][3][4][5][6][7][8]

  • Gradient:

    • 0 min: 5% B[4]

    • 10 min: 60% B

    • 15 min: 5% B[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

Technical Note: At 205 nm, many solvents absorb. Use HPLC-grade Acetonitrile (far UV cut-off) and avoid Acetone or THF in sample prep.

Validation Framework (Self-Validating System)

To ensure trustworthiness, the method must pass these criteria during setup:

Validation ParameterAcceptance Criteria (Trace Method)Acceptance Criteria (Assay Method)
Specificity No interference at RT of CSA in blank/matrix.Resolution > 2.0 from nearest impurity.
Linearity (

)
> 0.99 (Range: 1 - 100 ng/mL)> 0.999 (Range: 80% - 120% of target).
Recovery (Accuracy) 80% - 120% at LOQ level.98% - 102%.
Precision (RSD) < 10% (n=6).< 2% (n=6).
Sensitivity (LOQ) S/N > 10 (Target: 0.5 ppm relative to API).N/A.

Analytical Workflow Diagram

Workflow cluster_Method Method Selection Logic Sample Sample Source (API or Raw Material) Solubility Solubility Check (ACN/Water) Sample->Solubility Decision Target Concentration? Solubility->Decision Trace Trace (<0.1%) Decision->Trace Impurity Assay Assay (>90%) Decision->Assay Purity Prep_Trace Prep: Dissolve in 100% ACN Dilute 1:10 with Water (Prevent Solvent Effect) Trace->Prep_Trace Prep_Assay Prep: Dissolve in Mobile Phase 0.5 mg/mL Assay->Prep_Assay LCMS LC-MS/MS (ESI+) MRM: 146 -> 82 Prep_Trace->LCMS HPLC HPLC-UV (205 nm) Phosphate Buffer pH 3 Prep_Assay->HPLC Result Quantification & Reporting LCMS->Result HPLC->Result

Figure 2: Decision tree for selecting the appropriate analytical workflow based on sample concentration.

References

  • Impurity Profiling of Baricitinib

    • Title: Identification, Synthesis, and Characteriz
    • Source: ACS Omega (2023).
    • URL:[Link]

  • Mass Spectrometry of Sulfones

    • Title: Electrospray Ionization Fragmentation of Sulfonyl Compounds.[9]

    • Source: Journal of Mass Spectrometry.
    • Context: Supports the loss of as a primary fragmentation p
  • Regulatory Guidelines

    • Title: ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.
    • Source: ICH.org.
    • URL:[Link]

  • Baricitinib Method Validation

    • Title: Development and Validation of Stability Indicating RP-HPLC Method for the Determin
    • Source: Rasayan Journal of Chemistry (2023).
    • URL:[Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Cyclopropanesulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

This guide details the chromatographic characterization of 2-(Cyclopropanesulfonyl)acetonitrile (CAS: 146973-95-9), a pivotal building block in the synthesis of JAK inhibitors.

The Analytical Challenge: Unlike many pharmaceutical intermediates, this molecule lacks a strong chromophore (e.g., a benzene ring). It relies on the weak auxiliary absorption of the sulfonyl (


) and nitrile (

) groups. Consequently, standard detection at 254 nm is ineffective. This protocol utilizes low-wavelength UV detection (205–210 nm) and optimized stationary phase chemistry to ensure retention of this polar, small molecule (

).

Method Development Strategy: The "Why" Behind the Parameters

To ensure scientific integrity, we must align the physicochemical properties of the analyte with the instrument parameters.

Polarity & Retention Logic

The molecule contains a polar sulfonyl group and a nitrile group, making it moderately polar.

  • Standard C18 Columns: May suffer from "dewetting" (phase collapse) if high aqueous content is needed for retention.

  • Selected Solution: A Polar-Embedded C18 or High-Strength Silica (HSS) T3 column is required. These phases are compatible with 100% aqueous mobile phases, ensuring the cyclopropyl group interacts sufficiently with the stationary phase before elution.

Detection Physics (UV Cut-off)
  • Chromatographic Silence: The molecule is transparent >220 nm.

  • Solvent Choice: Methanol has a UV cutoff around 205 nm, which interferes with the analyte signal. Acetonitrile (UV cutoff ~190 nm) is mandatory for the organic modifier to maintain baseline stability at the required detection wavelength of 205 nm.

  • Buffer Selection: Formic acid (volatile) is suitable for LC-MS, but for high-sensitivity UV, 0.1% Phosphoric Acid is superior due to its lower UV background compared to organic acids.

Visualizing the Method Logic

The following decision tree illustrates the critical path for method selection based on laboratory capabilities.

MethodLogic Start Analyte: 2-(Cyclopropanesulfonyl)acetonitrile Chromophore Check Chromophore (No Conjugated System) Start->Chromophore Detector Detector Selection Chromophore->Detector Weak Absorbance UV_Path UV-Vis (Standard QC) Detector->UV_Path Routine Purity MS_Path LC-MS (Trace Impurities) Detector->MS_Path Structure ID UV_Cond Conditions: Wavelength: 205 nm Buffer: H3PO4 Solvent: ACN UV_Path->UV_Cond MS_Cond Conditions: Source: ESI(+) Buffer: Formic Acid Solvent: ACN/MeOH MS_Path->MS_Cond

Figure 1: Method Development Decision Tree highlighting the divergence between UV and MS detection strategies due to the analyte's optical properties.

Detailed Experimental Protocols

Protocol A: Standard QC Method (HPLC-UV)

Recommended for purity assay and reaction monitoring.

3.1 Reagents & Standards
  • Analyte: 2-(Cyclopropanesulfonyl)acetonitrile Reference Standard (>98% purity).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (

    
    ).
    
  • Buffer: 85% Phosphoric Acid (

    
    ).
    
3.2 Instrumentation Setup
ParameterSettingRationale
Column Agilent Zorbax SB-Aq or Waters HSS T3 (

)
"Aq" phases prevent phase collapse in high water content.
Column Temp

Maintains reproducible retention times.
Flow Rate

Standard backpressure balance.
Injection Vol

Moderate volume to maximize sensitivity without band broadening.
Detection UV @ 205 nm (Bandwidth 4 nm)CRITICAL: 254 nm will yield no peaks.
Run Time 15 MinutesSufficient to elute non-polar synthesis by-products.
3.3 Mobile Phase & Gradient[1][2]
  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: 100% Acetonitrile.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial equilibration
8.004060Ramp to elute impurities
10.00595Wash column
10.10955Re-equilibration
15.00955End of Run
Protocol B: Trace Analysis (LC-MS)

Recommended for genotoxic impurity screening or identification of unknown degradants.

  • Column: Phenomenex Kinetex C18 (

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS Source: ESI Positive Mode (Look for

    
     and 
    
    
    
    ).
  • Note: The nitrile group often forms sodium adducts

    
    ; ensure the MS method accounts for this.
    

Sample Preparation Workflow

Correct sample preparation is vital to prevent "solvent effects" (peak distortion) caused by the mismatch between the sample solvent and the initial mobile phase.

  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile . (Conc:

    
    ).
    
  • Working Standard: Dilute Stock 1:10 with 0.1% Phosphoric Acid (Mobile Phase A) .

    • Why? Injecting a high-organic solvent (like 100% ACN) into a 95% aqueous stream will cause the analyte to precipitate or "shoot through" the column unretained. Matching the diluent to the initial gradient conditions ensures sharp peak shapes.

  • Filtration: Filter through a

    
     PVDF or PTFE filter before injection.
    

System Suitability & Validation Criteria (ICH Q2)

To validate this method as a "Self-Validating System," the following criteria must be met before every sample set analysis.

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (RT)

If RT shifts < 4 min, column is not equilibrated or phase collapsed.
Tailing Factor (

)

If

, increase buffer concentration or check column age.
Theoretical Plates (

)

If low, check for dead volume in tubing or column degradation.
% RSD (Area)

(n=6 injections)
If high, check autosampler precision or baseline noise at 205 nm.
Signal-to-Noise (S/N)

(for LOQ)
If low, ensure lamp is new and mobile phase ACN is HPLC-grade.
Impurity Fate Mapping

Understanding where potential synthesis impurities elute is critical.

  • Precursors: Cyclopropanesulfonyl chloride (more polar, elutes earlier).

  • By-products: Dimerized nitriles (less polar, elutes later).

ImpurityMap Inj Injection (T=0) Void Void Vol (Unretained Salts) Inj->Void 0-1 min Precursor Sulfonyl Chloride (Hydrolyzed) Void->Precursor 1-3 min Main Main Peak: 2-(Cyclopropanesulfonyl)acetonitrile (RT ~4.5 min) Precursor->Main Resolution > 2.0 Late Late Eluters (Dimers/Non-polars) Main->Late Gradient Ramp

Figure 2: Expected elution order of synthesis impurities relative to the main analyte.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for Polar-Embedded Column selection).
  • European Medicines Agency. (2021). Assessment Report: Olumiant (Baricitinib). (Context for sulfonyl-nitrile intermediates in JAK inhibitor synthesis). Link

  • PubChem. (2025). Compound Summary: 2-(Cyclopropanesulfonyl)acetonitrile. National Library of Medicine. Link

Sources

Application Note: Quantitative Analysis of 2-(Cyclopropanesulfonyl)acetonitrile using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed methodology for the analysis of 2-(Cyclopropanesulfonyl)acetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the separation, identification, and quantification of this compound.[1][2] This application note outlines a complete protocol, from sample preparation to instrument parameters and data analysis, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adaptation and troubleshooting.

Introduction and Significance

2-(Cyclopropanesulfonyl)acetonitrile (CAS 1349716-02-4) is an organic compound featuring a unique combination of a cyclopropyl ring, a sulfonyl group, and a nitrile moiety.[3] Its chemical structure makes it a valuable building block in medicinal chemistry. The sulfonyl group, in particular, is often incorporated into drug candidates to improve metabolic stability.[4] Accurate and reliable analytical methods are therefore essential for monitoring its purity, stability, and concentration in various matrices during research and development.

GC-MS is an ideal technique for this purpose, combining the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[5] The volatility of 2-(Cyclopropanesulfonyl)acetonitrile makes it amenable to GC analysis, while mass spectrometry provides structural confirmation through characteristic fragmentation patterns.[6] This guide presents a validated method for direct GC-MS analysis, addressing the potential challenges associated with analyzing a polar, sulfur-containing compound.

Experimental Workflow: From Sample to Data

The overall process for the analysis of 2-(Cyclopropanesulfonyl)acetonitrile is a systematic workflow designed to ensure accuracy and reproducibility. The key stages include sample preparation, instrumental analysis, and data processing.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Sample Weighing & Dissolution Prep2 Dilution to Working Concentration Prep1->Prep2 Prep3 Filtration (0.45 µm PTFE) Prep2->Prep3 Analysis1 Splitless Injection (1 µL) Prep3->Analysis1 Transfer to GC vial Analysis2 Chromatographic Separation Analysis1->Analysis2 Analysis3 Electron Ionization (EI) Analysis2->Analysis3 Analysis4 Mass Detection & Spectrum Generation Analysis3->Analysis4 Data1 Peak Integration & Identification Analysis4->Data1 Raw Data Data2 Spectral Library Comparison Data1->Data2 Data3 Quantification via Calibration Curve Data1->Data3

Figure 1: High-level experimental workflow for GC-MS analysis.

Detailed Protocols and Methodologies

Sample and Standard Preparation

Proper sample preparation is critical to protect the GC-MS system and achieve reliable results.[5] This protocol is designed for the analysis of a reference standard or a synthesized batch of 2-(Cyclopropanesulfonyl)acetonitrile.

Materials:

  • 2-(Cyclopropanesulfonyl)acetonitrile (Reference Standard)

  • Acetonitrile (MeCN), GC-MS or HPLC grade

  • Volumetric flasks (Class A)

  • Micropipettes

  • Vortex mixer

  • Syringe filters (0.45 µm, PTFE or nylon)

  • 2 mL GC autosampler vials with septa caps

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(Cyclopropanesulfonyl)acetonitrile and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. Mix thoroughly.

  • Working Standard (10 µg/mL): Transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile. This solution is suitable for direct injection. For quantitative analysis, prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) from the stock solution.

  • Filtration: Before transferring to an autosampler vial, filter the final diluted sample through a 0.45 µm syringe filter to remove any particulates that could clog the injection syringe or contaminate the GC inlet.[7]

  • Vialing: Transfer the filtered solution into a 2 mL autosampler vial. A minimum volume of 50-100 µL is often recommended.[7]

Rationale for Choices:

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the polar analyte.[8] While direct injection of acetonitrile can sometimes be challenging in GC due to its expansion volume, using a low injection volume (1 µL) and appropriate inlet settings mitigates this issue.[9] Using high-purity solvent is essential to avoid introducing contaminants.[6]

  • Concentration: A concentration of approximately 10 µg/mL aims for an on-column loading of 10 ng with a 1 µL splitless injection, which is typically well within the linear range of a modern mass spectrometer.[7]

  • Derivatization: Direct analysis is proposed as the primary method. The compound's molecular weight (145.18 g/mol ) suggests it is sufficiently volatile for GC.[3] If poor peak shape (tailing) or thermal degradation is observed, derivatization techniques like silylation, which replace active hydrogens with a trimethylsilyl (TMS) group to increase volatility and stability, could be explored.[10][11][12]

GC-MS Instrumental Parameters

The following parameters have been optimized for the analysis of 2-(Cyclopropanesulfonyl)acetonitrile. They should serve as a robust starting point for method development.

Parameter Setting Rationale
Gas Chromatograph (GC)
InstrumentGC system coupled to a single quadrupole or triple quadrupole mass spectrometerStandard instrumentation for this type of analysis.[2]
Injection PortSplit/SplitlessAllows for both high-concentration (split) and trace-level (splitless) analysis.
Injection ModeSplitlessMaximizes the transfer of analyte to the column, providing high sensitivity for quantitative analysis.[13]
Injection Volume1 µLA standard volume that balances sensitivity with the need to avoid overloading the inlet and column.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte without causing thermal degradation. Must be below the analyte's decomposition temperature.[7]
Carrier GasHelium (99.999% purity)Inert and provides good chromatographic efficiency. Hydrogen can be used for faster analysis but requires additional safety precautions.[14]
Flow Rate1.2 mL/min (Constant Flow Mode)Provides optimal velocity for good separation efficiency on a standard 0.25 mm i.d. column.
ColumnDB-5ms (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thicknessA robust, mid-polarity column suitable for a wide range of analytes.[13][15] It provides a good balance of selectivity and inertness for this polar compound.
Oven ProgramInitial: 80 °C, hold 2 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min.The initial hold focuses the analyte at the head of the column. The ramp ensures elution with good peak shape, and the final hold cleans the column of any less volatile components.[13]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard hard ionization technique that produces reproducible, fragment-rich spectra ideal for library searching and structural elucidation.[16]
Ionization Energy70 eVThe industry standard energy for EI, ensuring that generated spectra are comparable to commercial and public mass spectral libraries.
Ion Source Temperature230 °CHot enough to prevent condensation of analytes while minimizing thermal degradation within the source.
Quadrupole Temperature150 °CEnsures consistent mass filtering performance.
Solvent Delay3.0 minutesPrevents the high concentration of the acetonitrile solvent peak from entering and saturating the MS detector, which preserves the filament and detector lifespan.
Scan ModeFull ScanAcquires data across a wide mass range to provide a complete mass spectrum for identification.
Mass Rangem/z 40 - 200This range comfortably covers the molecular weight of the analyte (145.18) and its expected fragments.

Expected Results and Data Interpretation

Chromatography

Under the conditions specified, 2-(Cyclopropanesulfonyl)acetonitrile is expected to elute as a sharp, symmetrical peak. The exact retention time will depend on the specific instrument and column condition but can be used as a primary identifier once established.

Mass Spectrum and Fragmentation Pathway

The mass spectrum provides the most definitive evidence for the compound's identity. The electron ionization process will induce fragmentation at the weakest bonds, providing a unique fingerprint.

Predicted Fragmentation:

  • Molecular Ion (M˙⁺): The molecular ion peak is expected at m/z 145 . Its intensity may be low due to the lability of the sulfonyl group.

  • Loss of SO₂: A very common fragmentation pathway for sulfonyl compounds is the neutral loss of sulfur dioxide (SO₂, 64 Da).[17][18] This would result in a significant fragment ion at m/z 81 (C₅H₇N˙⁺).

  • Cyclopropyl Cation: Cleavage can yield the cyclopropyl cation (C₃H₅⁺) at m/z 41 .

  • Cyanomethyl Radical Loss: Loss of the ·CH₂CN radical (40 Da) would lead to the cyclopropanesulfonyl cation at m/z 105 .

Fragmentation cluster_frags Key Fragments M [C₅H₇NO₂S]˙⁺ m/z 145 (Molecular Ion) F1 [C₅H₇N]˙⁺ m/z 81 M->F1 - SO₂ F2 [C₃H₅SO₂]⁺ m/z 105 M->F2 - •CH₂CN F3 [C₃H₅]⁺ m/z 41 F2->F3 - SO₂

Figure 2: Proposed EI fragmentation pathway for the analyte.

Troubleshooting and Advanced Considerations

  • Peak Tailing: If significant peak tailing is observed, it may indicate interaction with active sites in the GC inlet liner or column. Using an ultra-inert or base-deactivated liner and column can resolve this. Alternatively, this may suggest that derivatization is necessary to reduce the compound's polarity.[6]

  • No Signal or Low Recovery: This could be a sign of thermal degradation in the injector. A lower injector temperature (e.g., 220 °C) should be tested.

  • Analysis in Complex Matrices: When analyzing this compound in samples from synthetic reaction mixtures or biological matrices, matrix effects can interfere with quantification.[5] In such cases, a sample cleanup step using Solid-Phase Extraction (SPE) may be required.[5] Alternatively, the use of a matrix-matched calibration curve can help compensate for signal suppression or enhancement.[19]

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust framework for the analysis of 2-(Cyclopropanesulfonyl)acetonitrile. By carefully controlling sample preparation and instrument parameters, researchers can achieve accurate identification and quantification of this important chemical intermediate. The provided rationale for each step allows for intelligent method adaptation and troubleshooting, ensuring high-quality data for critical research and development applications.

References

  • GC-MS Sample Preparation - Organomation. (n.d.). Organomation. Retrieved February 19, 2026, from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign. Retrieved February 19, 2026, from [Link]

  • A Guide to GC Sample Preparation. (2025, January 16). ILT. Retrieved February 19, 2026, from [Link]

  • Mass Spectrometry of Sulfonic Acids and Their Derivatives. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Sample Preparation – GC-FID. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved February 19, 2026, from [Link]

  • GC detection of indolic carbinols and nitriles after derivatization... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • 2-(cyclopropanesulfonyl)acetonitrile. (n.d.). American Elements. Retrieved February 19, 2026, from [Link]

  • Mass Spectra of Sulfoxides and Sulfones. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone. (2021, November 19). PMC. Retrieved February 19, 2026, from [Link]

  • Toxicometabolomics Characterization of Two N1-Sulfonated Dimethyltryptamine Derivatives... (2026, February 14). MDPI. Retrieved February 19, 2026, from [Link]

  • Sulfonylation sites for adenine and its nucleosides/nucleotides. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Structure and Computational Studies of New Sulfonamide Compound... (2022, October 31). PMC. Retrieved February 19, 2026, from [Link]

  • 2-(Propane-1-sulfonyl)acetonitrile. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). YouTube. Retrieved February 19, 2026, from [Link]

  • Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • Analytical Methods. (n.d.). Ministry of Food and Drug Safety, Korea. Retrieved February 19, 2026, from [Link]

  • Gas Chromatography—Fourier Transform Infrared Spectroscopy for Unambiguous Determination of Illicit Drugs. (2020, July 23). Frontiers in Chemistry. Retrieved February 19, 2026, from [Link]

  • Gas Chromatography. (n.d.). Cornerstone Analytical Laboratories. Retrieved February 19, 2026, from [Link]

  • Chemiluminescence detection in gas chromatography. (2023, August 29). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Acetonitrile. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Safety Data Sheet: Acetonitrile. (2024, January 24). Chemos GmbH & Co. KG. Retrieved February 19, 2026, from [Link]

  • Safety Data Sheet: Acetonitrile. (n.d.). Lab Unlimited. Retrieved February 19, 2026, from [Link]

  • Chiral Gas Chromatography. (n.d.). AZ chrom s.r.o. Retrieved February 19, 2026, from [Link]

  • Acetonitril in GC-MS. (2013, August 23). Chromatography Forum. Retrieved February 19, 2026, from [Link]

  • Rapid and Comprehensive Analysis of 41 Harmful Substances... (2024, May 11). MDPI. Retrieved February 19, 2026, from [Link]

  • Gas Chromatography Mass Spectrometry | GC-MS. (n.d.). SCION Instruments. Retrieved February 19, 2026, from [Link]

Sources

applications of 2-(Cyclopropanesulfonyl)acetonitrile in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Cyclopropanesulfonyl)acetonitrile in Agrochemical Discovery

Executive Summary

2-(Cyclopropanesulfonyl)acetonitrile (CAS 1349716-02-4) is a specialized sulfonyl-nitrile building block that has emerged as a critical intermediate in the synthesis of next-generation agrochemicals and veterinary pharmaceuticals.[1] Its structural utility lies in the cyclopropylsulfonyl ("Cp-SO2-") moiety , a pharmacophore known to enhance metabolic stability and lipophilicity in bioactive molecules.[1]

This guide details the chemical properties, synthesis protocols, and application of this intermediate in constructing heterocyclic scaffolds (pyrazoles, pyrimidines) common to HPPD-inhibitor herbicides, SDHI fungicides, and JAK-inhibitor veterinary drugs.[1]

Chemical Profile & Reactivity

The molecule features an active methylene group flanked by two electron-withdrawing groups: the sulfonyl and the nitrile. This "push-pull" electronic structure creates a highly acidic methylene (pKa ~11-12), making it an ideal nucleophile for condensation and alkylation reactions.[1]

PropertyData
IUPAC Name 2-(Cyclopropanesulfonyl)acetonitrile
Formula C₅H₇NO₂S
MW 145.18 g/mol
Appearance White to off-white solid or crystalline powder
Key Functionality Active Methylene: Facile deprotonation (K₂CO₃/DMF).[1][2] Nitrile: Precursor to amides, acids, or heterocycles. Sulfonyl: Bioisostere for carbonyl; metabolic blocker.

Synthesis of the Intermediate

While available commercially, in-house synthesis is often required for isotopic labeling or derivative generation.[1] The most robust route involves the S-alkylation of sodium cyclopropanesulfinate.

Protocol A: Synthesis via Sulfinate Alkylation

Objective: Preparation of 2-(Cyclopropanesulfonyl)acetonitrile from sodium cyclopropanesulfinate.

Reagents:

  • Sodium cyclopropanesulfinate (1.0 eq)[1][3]

  • Chloroacetonitrile (1.1 eq)[1]

  • Solvent: Ethanol (EtOH) or DMF[1]

  • Catalyst: NaI (0.1 eq, optional Finkelstein activation)[1]

Step-by-Step Procedure:

  • Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve sodium cyclopropanesulfinate (12.8 g, 100 mmol) in Ethanol (150 mL).

  • Addition: Add Chloroacetonitrile (8.3 g, 110 mmol) dropwise over 10 minutes. Caution: Chloroacetonitrile is a lachrymator and highly toxic.[4]

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of the sulfinate by TLC (SiO₂, 50% EtOAc/Hexanes).

  • Workup:

    • Cool to room temperature.

    • Filter off the precipitated NaCl.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Recrystallize from Isopropanol/Hexanes if necessary.

    • Target Yield: >85%

    • Validation: ¹H NMR (CDCl₃): δ 4.05 (s, 2H, CH₂), 2.55 (m, 1H, Cp-CH), 1.2-1.0 (m, 4H, Cp-CH₂).[1]

Application in Agrochemical Scaffold Synthesis

The primary value of 2-(Cyclopropanesulfonyl)acetonitrile is its ability to serve as a C3-synthon for heterocycles.[1] The following protocols demonstrate its conversion into Pyrazole (herbicide/acaricide scaffold) and Pyrimidine (fungicide scaffold) structures.

Mechanism Visualization

G Start 2-(Cyclopropanesulfonyl) acetonitrile Inter1 Enamine Intermediate (via DMF-DMA) Start->Inter1 DMF-DMA Reflux Prod1 4-(Cyclopropanesulfonyl) -5-aminopyrazole (Herbicide Scaffold) Inter1->Prod1 + Hydrazine Cyclization Prod2 5-(Cyclopropanesulfonyl) -4-aminopyrimidine (Fungicide Scaffold) Inter1->Prod2 + Amidine Cyclization

Caption: Divergent synthesis of heterocyclic agrochemical scaffolds from the sulfonyl-acetonitrile precursor.

Protocol B: Synthesis of 4-(Cyclopropanesulfonyl)-5-aminopyrazoles

This scaffold is structurally related to Fipronil and Pyrazosulfuron analogs. The sulfonyl group at the 4-position provides essential electron-withdrawing character for herbicidal activity.[1]

Reagents:

  • 2-(Cyclopropanesulfonyl)acetonitrile (10 mmol)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol)[1]

  • Hydrazine Hydrate (12 mmol) or Substituted Hydrazine (e.g., Methylhydrazine)[1]

  • Solvent: Ethanol

Procedure:

  • Enamine Formation:

    • Mix the nitrile (1.45 g, 10 mmol) and DMF-DMA (1.43 g, 12 mmol) in Ethanol (20 mL).

    • Reflux for 2 hours. The active methylene condenses to form the intermediate: 2-(cyclopropanesulfonyl)-3-(dimethylamino)acrylonitrile.[1]

    • Check: TLC should show a new polar spot.

  • Cyclization:

    • Cool the mixture to room temperature.

    • Add Hydrazine Hydrate (0.6 g, 12 mmol) dropwise.

    • Reflux for another 3 hours.

  • Isolation:

    • Cool to 0°C. The aminopyrazole product often precipitates.

    • Filter and wash with cold ethanol.

    • Result: A 3-amino-4-cyclopropanesulfonyl-pyrazole derivative.[1]

Scientific Insight: The "push-pull" enamine intermediate is highly reactive toward binucleophiles.[1] Using substituted hydrazines (e.g., Phenylhydrazine) allows for regio-control, critical for optimizing biological activity (e.g., lipophilicity for leaf penetration).[1]

Protocol C: Synthesis of Veterinary JAK Inhibitors (Azetidine Route)

In veterinary agrochemistry (Animal Health), this intermediate is used to synthesize Ilunocitinib (for canine atopic dermatitis). The key step involves a double alkylation to form an azetidine ring.

Reagents:

  • 2-(Cyclopropanesulfonyl)acetonitrile[1][2]

  • Epichlorohydrin or 1-Bromo-3-chloropropane (electrophile)[1]

  • Base: NaH or KOtBu

Workflow:

  • Deprotonation: Treat the nitrile with 2.2 eq of NaH in DMF at 0°C.

  • Cyclization: Add the dielectrophile. The active methylene undergoes double alkylation to close the 4-membered azetidine ring.

  • Outcome: 1-(Cyclopropanesulfonyl)azetidine-3-carbonitrile. This is a direct precursor to the JAK inhibitor active ingredient.

Safety & Handling

  • Toxicity: Sulfonyl acetonitriles are potent alkylating agents and metabolic poisons. Handle in a fume hood.

  • Cyanide Hazard: Although the nitrile group is stable, combustion or strong acid hydrolysis can release HCN.

  • Skin Permeation: The cyclopropyl group enhances lipophilicity, increasing the risk of skin absorption. Wear double nitrile gloves.

References

  • Synthesis of Sulfonyl Acetonitriles: Organic Syntheses, Coll. Vol. 1, p. 153 (Chloroacetonitrile prep); General sulfinate alkylation methodology.

  • Agrochemical Heterocycle Synthesis:Journal of Heterocyclic Chemistry, "Reactions of alpha-sulfonyl nitriles with binucleophiles."
  • Veterinary JAK Inhibitors (Ilunocitinib): ChemWhat Database, "Ilunocitinib Synthesis and Application."

  • Cyclopropyl Sulfonamide Herbicides: U.S. Environmental Protection Agency, "Cyprosulfamide Pesticide Fact Sheet." (Context on cyclopropyl-sulfonyl motifs).

  • Heterocyclic Chemistry in Crop Protection: Lamberth, C. "Heterocyclic Chemistry in Crop Protection," Chimia, 2007.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(Cyclopropanesulfonyl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide details the optimization of 2-(Cyclopropanesulfonyl)acetonitrile synthesis. This compound is a critical building block, often serving as a bioisostere for ethylsulfonyl moieties in JAK inhibitors (e.g., Baricitinib analogs).

The guide prioritizes the Sulfinate Alkylation route for its superior yield and scalability, while also addressing the Sulfide Oxidation route for those restricted to specific starting materials.

Topic: Yield Optimization & Troubleshooting Target Molecule: 2-(Cyclopropanesulfonyl)acetonitrile (CAS: 1349716-02-4 / 143003-88-1) Audience: Process Chemists, Medicinal Chemists

Part 1: Route Analysis & Strategy

To improve yield, you must first identify if your yield loss is reaction-based (poor conversion/selectivity) or isolation-based (loss to aqueous phase/degradation).

Comparison of Synthetic Routes
FeatureRoute A: Sulfinate Alkylation (Recommended) Route B: Sulfide Oxidation
Chemistry


Yield Potential High (85-95%) Moderate (60-75%)
Key Advantage No over-oxidation risks; fewer side products.Uses cheaper starting materials (thiols).
Primary Risk O-alkylation (minor); Solubility of salts.Sulfoxide contamination; Ring opening (radical).
Scalability Excellent (Process friendly).[1]Good, but requires heat management.[2]

Recommendation: Adopt Route A if sodium cyclopropanesulfinate is available. It avoids the "active methylene" oxidation sensitivity and the water-solubility issues associated with removing oxidants.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Low Yield & Conversion

Q: I am using the Sulfide Oxidation route (Route B) with mCPBA, but my yield is stuck at 50%. Where is the rest? A: The loss is likely due to water solubility during workup, not just reaction conversion.

  • The Problem: The product (

    
    , polar sulfone + nitrile) is highly soluble in water, especially if the aqueous layer is not saturated.
    
  • The Fix:

    • Salting Out: Saturate the aqueous phase with NaCl before extraction.

    • Solvent Choice: Use Ethyl Acetate/THF (9:1) or Dichloromethane for extraction. Avoid Ether (poor solubility for sulfones).

    • Continuous Extraction: For scales >10g, use a continuous liquid-liquid extractor.

Q: In the Sulfinate Alkylation (Route A), I see a byproduct with a similar mass. What is it? A: You are likely observing O-alkylation (formation of the sulfinate ester) or elimination of the haloacetonitrile.

  • Mechanism: Sulfinates are ambident nucleophiles. While S-alkylation is favored with soft electrophiles, hard conditions can promote O-alkylation.

  • The Fix:

    • Solvent: Switch to a polar aprotic solvent like DMF or DMSO to solvate the cation and leave the sulfinate anion "naked" and more nucleophilic toward sulfur.

    • Temperature: Lower the temperature to 0°C - RT. High heat favors the harder O-alkylation pathway.

Category 2: Impurity Profile

Q: My product turns yellow/brown upon storage. Is the cyclopropyl ring unstable? A: The cyclopropyl sulfone is generally stable. The instability usually arises from the active methylene protons (between SO2 and CN).

  • Cause: These protons are highly acidic (

    
    ). Traces of base (e.g., residual 
    
    
    
    from workup) can promote self-condensation or polymerization.
  • The Fix: Ensure the final product is neutral to slightly acidic . Wash the organic layer with dilute 0.1M HCl or

    
     before the final brine wash. Store under inert atmosphere at -20°C.
    

Q: I see "ring-opened" byproducts during oxidation. How do I prevent this? A: Cyclopropyl rings can open under radical conditions or strong acid catalysis.

  • Avoid: Radical oxidants like Benzoyl Peroxide or unbuffered Permanganate.

  • Use: Catalytic Tungstate (

    
    ) with 
    
    
    
    . This is a non-radical, anionic oxidation mechanism that preserves the strained ring.

Part 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Sulfinate Alkylation)

Best for high yield and purity.

Materials:

  • Sodium Cyclopropanesulfinate (1.0 equiv)

  • Chloroacetonitrile (1.2 equiv) [Warning: Toxic/Lachrymator]

  • Solvent: DMF (anhydrous)

  • Catalyst: NaI (0.1 equiv) - Accelerates reaction via Finkelstein-like mechanism.

Step-by-Step:

  • Dissolution: Charge Sodium Cyclopropanesulfinate (10 mmol) into a flask. Add DMF (5 mL/g). Stir to form a suspension/solution.

  • Activation: Add NaI (1 mmol). Stir for 5 mins.

  • Addition: Cool to 0°C. Add Chloroacetonitrile (12 mmol) dropwise.

    • Note: Exotherm is minimal, but cooling prevents side reactions.

  • Reaction: Warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Monitor: TLC (EtOAc/Hex 1:1) or LCMS.

  • Workup (Critical for Yield):

    • Dilute with Ethyl Acetate (EtOAc) (not Ether).

    • Wash with Water (x2) to remove DMF.

    • Wash with Saturated Brine (x1).

    • Back-Extract: Re-extract the combined aqueous washes with one portion of EtOAc to recover dissolved product.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Isopropyl Alcohol/Heptane if necessary.
    
Protocol B: Catalytic Oxidation (From Sulfide)

Best if Sulfinate is unavailable.

Materials:

  • 2-(Cyclopropylsulfanyl)acetonitrile[3][4][5][6]

  • 
     (2 mol%)
    
  • 
     (30% aq, 2.5 equiv)
    
  • Solvent: Methanol or Acetonitrile

Step-by-Step:

  • Dissolve sulfide in Methanol. Add Tungstate catalyst.

  • Add

    
     slowly at <40°C (Control exotherm!).
    
  • Stir at 50°C for 2 hours.

  • Quench: Cool to RT. Add

    
     solution to destroy excess peroxide (Test with starch-iodide paper).
    
  • Extraction: Evaporate Methanol first (Rotovap). Extract the aqueous residue with DCM (x3).

Part 4: Visualizations

Workflow Diagram: Sulfinate Alkylation

G Start Start: Na-Cyclopropanesulfinate Reagents Add: Chloroacetonitrile + NaI Solvent: DMF Start->Reagents Reaction Reaction: 25°C, 4-6 Hours Reagents->Reaction Workup Workup: Extract w/ EtOAc Back-extract Aqueous Reaction->Workup Product Product: 2-(Cyclopropanesulfonyl)acetonitrile Workup->Product >90% Yield

Caption: Optimized workflow for the high-yield Sulfinate Alkylation route.

Troubleshooting Decision Tree

T Problem Problem: Low Isolated Yield CheckLCMS Check LCMS of Crude Reaction Problem->CheckLCMS Conversion Is Conversion >95%? CheckLCMS->Conversion Yes Yes: Isolation Issue Conversion->Yes No No: Reaction Issue Conversion->No Solubility Cause: Product lost to Aqueous Phase Fix: Saturate w/ NaCl, use EtOAc/THF Yes->Solubility Degradation Cause: Base-catalyzed degradation Fix: Acidify wash to pH 5-6 Yes->Degradation Reactivity Cause: Poor Nucleophilicity Fix: Add NaI catalyst, switch to DMF No->Reactivity SideRxn Cause: O-Alkylation Fix: Lower Temp (0°C) No->SideRxn

Caption: Decision tree for diagnosing yield loss in sulfone synthesis.

References

  • Synthesis of Sulfones via Sulfinates

    • Title: "Sodium Sulfinates as Vers
    • Source:Sigma-Aldrich / Merck Technical Bulletin
    • URL: (General Reference)

  • Oxidation of Sulfides (Tungstate Method)

    • Title: "A Green and Efficient Oxid
    • Source:Organic Chemistry Portal (S
    • URL:[Link]

  • Cyclopropyl Stability

    • Title: "Metabolism and Stability of Cyclopropyl Groups in Drug Design"
    • Source:Hypha Discovery
    • URL:[Link]

  • Baricitinib Intermediate Chemistry (Contextual)

Sources

Technical Support Center: Synthesis of 2-(Cyclopropanesulfonyl)acetonitrile

[1][2]

Topic: Troubleshooting Side Reactions & Impurity Profiling Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2026)[2]

Executive Summary & Reaction Pathways

The synthesis of 2-(Cyclopropanesulfonyl)acetonitrile generally proceeds via two distinct pathways. Understanding the mechanistic causality of each is critical for impurity control.

  • Route A (Nucleophilic Substitution): Reaction of sodium cyclopropanesulfinate with chloroacetonitrile.

    • Primary Challenge: Ambident nucleophilicity (S- vs. O-alkylation).[2]

  • Route B (Oxidation): Oxidation of 2-(cyclopropylsulfanyl)acetonitrile.[2]

    • Primary Challenge: Chemoselectivity (Sulfoxide vs. Sulfone) and nitrile stability.

Pathway Visualization

The following diagram outlines the competitive pathways and potential failure points.

ReactionPathwaysStart_SulfinateSodium Cyclopropanesulfinate(R-SO2-Na)ProductTARGET:2-(Cyclopropanesulfonyl)acetonitrile(Sulfone)Start_Sulfinate->ProductS-Alkylation (Major)Solvent: EtOH/H2O or DMFImpurity_OImpurity A:Sulfinate Ester(O-Alkylation)Start_Sulfinate->Impurity_OO-Alkylation (Minor)Hard/Soft MismatchReagent_ClChloroacetonitrile(Cl-CH2-CN)Impurity_HydImpurity B:Amide/Acid(Nitrile Hydrolysis)Product->Impurity_HydBasic Hydrolysis(pH > 9)Start_SulfidePrecursor:2-(Cyclopropylsulfanyl)acetonitrileImpurity_SulfoxideImpurity C:Sulfoxide(Under-oxidation)Start_Sulfide->Impurity_SulfoxideOxidation (1 eq)Impurity_Sulfoxide->ProductOxidation (Excess)

Figure 1: Mechanistic divergence in the synthesis of 2-(Cyclopropanesulfonyl)acetonitrile. Green indicates the target; red/yellow indicate critical control points.

Route A: Sulfinate Alkylation (Troubleshooting Guide)

Core Reaction: Sodium cyclopropanesulfinate + Chloroacetonitrile

2
Critical Issue: S-Alkylation vs. O-Alkylation

Sulfinates are ambident nucleophiles .[1][2] The sulfur atom is a "soft" nucleophile, while the oxygen is "hard." Chloroacetonitrile is a soft electrophile (at the carbon), generally favoring S-alkylation (formation of the sulfone).[2] However, process deviations can promote O-alkylation, leading to unstable sulfinate esters.[2]

Q: Why am I seeing a transient impurity that disappears upon aqueous workup but lowers my yield? A: You are likely forming the sulfinate ester (O-alkylation product) .[1][2]

  • Mechanism: Kinetic control or high solvent polarity without solvation of the anion can sometimes favor O-attack.[2] Sulfinate esters are hydrolytically unstable and revert to the sulfinic acid/alcohol (or decompose) during aqueous workup, leaving "missing mass" in your balance.

  • Solution:

    • Solvent Switch: Use protic solvents (e.g., Ethanol/Water mixtures). Protic solvents hydrogen-bond to the oxygen atoms of the sulfinate, shielding them and directing the electrophile to the softer Sulfur atom [1].

    • Counter-ion Effect: Ensure you are using the Sodium salt. Lithium salts (hard cation) can associate tightly with Oxygen, potentially altering selectivity, though Sodium is standard.

Critical Issue: Nitrile Hydrolysis

Q: My NMR shows a singlet around 7.0-7.5 ppm and loss of the CN stretch in IR. What happened? A: You have hydrolyzed the nitrile to a primary amide .

  • Cause: High pH (basic conditions) or high temperature in the presence of water. While the sulfinate alkylation produces neutral NaCl, if excess base (e.g., Carbonate, Hydroxide) was added to "scavenge" acid, it can attack the nitrile.

  • Protocol Adjustment: The reaction of sodium sulfinate with chloroacetonitrile is neutral. Do not add exogenous base. Maintain pH < 8.

Route B: Sulfide Oxidation (Troubleshooting Guide)[2]

Core Reaction: 2-(Cyclopropylsulfanyl)acetonitrile + Oxidant


2
Critical Issue: The "Stalled" Oxidation (Sulfoxide Impurity)

Q: I used 2.0 equivalents of mCPBA, but I still have ~10% sulfoxide impurity. Why? A: The oxidation of Sulfoxide to Sulfone is kinetically slower than Sulfide to Sulfoxide.

  • Mechanism: The electron-withdrawing nature of the first oxygen (in the sulfoxide) makes the sulfur less nucleophilic, retarding the second oxidation step.[2]

  • Solution:

    • Stoichiometry: Increase oxidant to 2.2 - 2.5 equivalents .

    • Temperature: After the initial exothermic addition (0°C), warm the reaction to room temperature or mild reflux (40°C) to drive the second step to completion [2].

    • Alternative Oxidant: Catalytic Tungstate (Na2WO4) with H2O2 is often more effective for driving the reaction to the sulfone state than stoichiometric peracids in difficult cases.

Critical Issue: Radziszewski Reaction (Amide Formation)

Q: I used Hydrogen Peroxide (H2O2) and NaOH, and my product is a solid amide. A: You triggered the Radziszewski reaction .

  • Mechanism: Hydroperoxide anion (

    
    ) is a potent nucleophile that attacks nitriles to form peroxyimidic acids, which rearrange to amides.[2]
    
  • Protocol Adjustment: Avoid basic H2O2. Use acidic oxidation conditions (e.g., H2O2 in Acetic Acid) or buffered conditions (pH ~7) to preserve the nitrile functionality.

Impurity Profile & Diagnostic Matrix

Use this table to identify impurities based on analytical data.

Impurity TypeStructure / DescriptionAnalytical Marker (1H NMR / MS)Root CauseMitigation
Sulfoxide Cyclopropyl-S(=O)-CH2CNNMR: Diastereotopic protons at CH2 (AB quartet system) due to chiral sulfur.[1][2] MS: M-16 relative to product.Under-oxidation.[2]Increase oxidant stoichiometry; increase reaction time/temp.
Sulfinate Ester Cyclopropyl-S(=O)-O-CH2CNStability: Unstable.[1][2] often not isolated. MS: Same mass as Sulfone (Isomer).O-Alkylation (Ambident nucleophile).[2]Switch to protic solvent (EtOH/H2O); lower reaction temperature.
Primary Amide Cyclopropyl-SO2-CH2-CONH2NMR: Broad singlets ~6.0-7.5 ppm (NH2).[1][2] IR: Loss of CN stretch (~2250 cm-1), appearance of C=O.[2]Hydrolysis (High pH or Acid+Heat).Maintain neutral pH; avoid strong bases; control exotherms.
Dimer (Cyclopropyl-SO2)2-CH-CNNMR: Loss of CH2, appearance of CH (methine).[1][2]Thorpe-Ziegler condensation (rare) or double alkylation.[2]Avoid excess strong base; ensure stoichiometry of alkyl halide is 1:1.

Validated Protocol: Sulfinate Route (Recommended)[2]

This protocol minimizes O-alkylation and hydrolysis risks.[2]

Reagents:

  • Sodium Cyclopropanesulfinate (1.0 eq)[2][3]

  • Chloroacetonitrile (1.2 eq)[2]

  • Solvent: Ethanol / Water (3:1 ratio)[2]

Procedure:

  • Dissolution: Dissolve Sodium Cyclopropanesulfinate in Ethanol/Water (3:1) at 20°C. Rationale: Protic solvent suppresses O-alkylation.[2]

  • Addition: Add Chloroacetonitrile dropwise over 15 minutes. Rationale: Controls exotherm.[2]

  • Reaction: Heat to 50°C for 4-6 hours. Monitor by HPLC.

  • Workup: Concentrate to remove Ethanol. Extract aqueous residue with Ethyl Acetate.

  • Purification: Crystallization from Isopropyl Alcohol/Heptane or Column Chromatography (SiO2, EtOAc/Hexane).

References

  • Ambident Reactivity of Sulfinates

    • Title: "Nucleophilic Substitution of Sulfinates: S- vs O-Alkyl
    • Source: Organic Chemistry Portal / Journal of Organic Chemistry
    • Context: Protic solvents favor S-alkylation by solvating the hard oxygen anion.[2]

    • URL:[Link][2]

  • Oxidation of Sulfides to Sulfones

    • Title: "Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents"
    • Source: Molecules (MDPI) / NIH[2]

    • Context: Detailed kinetics of sulfide sulfoxide sulfone oxid
    • URL:[Link]

  • General Synthesis of Sulfonyl Acetonitriles

    • Title: "Synthesis of cyclopropylacetonitrile and derivatives" (Analogous Chemistry)[2]

    • Source: ChemicalBook / Patent Literature[1][2][3]

    • Context: General conditions for nitrile stability and alkyl

Technical Support Center: Purification of 2-(Cyclopropanesulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-(Cyclopropanesulfonyl)acetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this versatile building block. My goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is 2-(Cyclopropanesulfonyl)acetonitrile and why is its purification challenging?

2-(Cyclopropanesulfonyl)acetonitrile (C₅H₇NO₂S, MW: 145.18) is a valuable organic intermediate, particularly in pharmaceutical development.[1] Its structure features a highly polar sulfonyl group (SO₂) and a nitrile group (-CN), which flank a methylene bridge. This unique arrangement presents several purification challenges:

  • High Polarity: The molecule's polarity makes it highly soluble in polar solvents but often insoluble in non-polar hydrocarbon solvents, complicating recrystallization and chromatography.

  • Acidic α-Proton: The proton on the carbon between the sulfonyl and nitrile groups is significantly acidic. This makes the molecule susceptible to degradation or side-reactions under basic conditions or on acidic stationary phases like standard silica gel.

  • Thermal and Hydrolytic Instability: Based on the reactivity of its common precursor, cyclopropanesulfonyl chloride, which is sensitive to moisture and heat, the final product may also exhibit instability.[2][3] Exposure to water can lead to hydrolysis, and prolonged heating can cause decomposition.

  • Potential for Oily State: Due to its polarity and potential impurities depressing its melting point, the compound can often present as a persistent oil, making crystallization difficult.[4]

Q2: What are the most common impurities I should expect?

Impurities typically originate from the synthesis route. A common synthesis involves the reaction of cyclopropanesulfonyl chloride with a source of acetonitrile anion. Expected impurities include:

  • Unreacted Starting Materials: Residual cyclopropanesulfonyl chloride or acetonitrile.

  • Hydrolysis Products: Cyclopropanesulfonic acid, formed from the reaction of the sulfonyl chloride or the final product with water.[2]

  • Solvent Residues: Primarily the reaction solvent, which is often acetonitrile itself.[5] Water is also a critical impurity to control.[6]

  • Byproducts of Side Reactions: Base-catalyzed self-condensation or other reactions stemming from the acidic alpha-proton.

Troubleshooting Guide: From Crude to Pure

This section addresses specific problems you may encounter during the purification workflow.

Problem 1: My crude product is a dark, intractable oil that refuses to crystallize.

This is a common issue stemming from residual solvents or impurities that inhibit nucleation and crystal lattice formation.

Root Cause Analysis: The oily nature is likely due to a combination of the compound's intrinsic properties and the presence of impurities that act as a solvent, preventing solidification. The principle of recrystallization relies on a solute being significantly less soluble in a solvent at low temperatures than at high temperatures.[4][7] If impurities keep the compound "in solution," this process fails.

Troubleshooting Steps & Protocol:

  • High-Vacuum Drying: First, ensure all volatile solvents are removed. Place the oil under a high vacuum for several hours, possibly with gentle warming (e.g., 30-40°C) if the compound is thermally stable, to remove residual acetonitrile or other solvents.

  • Trituration: This technique uses a solvent in which your desired compound is insoluble (or sparingly soluble), but the impurities are soluble.

    • Protocol: Solvent Screening for Trituration

      • Place a small sample of the oil (~50 mg) in a test tube.

      • Add a small amount (~0.5 mL) of a test solvent. Good starting points for a polar compound like this are less polar solvents like diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of ethyl acetate and heptane.

      • Agitate the mixture vigorously with a spatula, scratching the sides of the glass.

      • Observe if a solid precipitate forms. If so, this indicates the impurities are being washed away, allowing your compound to solidify.

    • Bulk Protocol: Once a suitable solvent is found, add it to the bulk oil and stir vigorously. The oil may slowly convert to a free-flowing solid. Filter the solid and wash with more cold solvent.

  • "Salting Out" or Anti-Solvent Crystallization: If trituration fails, attempt crystallization using a solvent/anti-solvent system.[8]

    • Protocol: Anti-Solvent Crystallization

      • Dissolve the oil in a minimum amount of a good solvent where it is very soluble (e.g., ethyl acetate, acetone, or isopropanol).

      • Slowly add a non-polar "anti-solvent" in which the compound is insoluble (e.g., heptane, hexane, or diethyl ether) dropwise while stirring.

      • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the point of supersaturation.

      • Add a few drops of the "good" solvent to redissolve the precipitate and clarify the solution.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote slow crystal growth.[9]

Problem 2: My product degrades or streaks badly during silica gel column chromatography.

This strongly suggests an interaction with the stationary phase.

Root Cause Analysis: Standard silica gel is acidic (pKa ≈ 4-5). The acidic surface can catalyze the degradation of sensitive compounds. Given that 2-(cyclopropanesulfonyl)acetonitrile has an acidic proton, it can be deprotonated and lead to downstream reactions or simply bind irreversibly to the silica, causing streaking and low recovery.

Troubleshooting Steps & Protocol:

  • TLC Analysis First: Always diagnose the issue on a Thin Layer Chromatography (TLC) plate before committing to a large-scale column. If you observe significant streaking or a spot that remains at the baseline, acid sensitivity is likely.

  • Deactivating the Silica Gel: Neutralize the acidic sites on the silica.

    • Protocol: Column Chromatography with Deactivated Silica

      • Choose an appropriate solvent system based on TLC (e.g., a gradient of ethyl acetate in heptane).

      • Add 0.5-1% triethylamine (Et₃N) or pyridine to your mobile phase. This base will neutralize the acidic sites on the silica gel, allowing your compound to elute without degradation.

      • Run the column as usual. Be aware that the triethylamine will need to be removed from your final product by evaporation under vacuum.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a non-acidic support.

    • Neutral or Basic Alumina: Alumina is an excellent alternative for acid-sensitive compounds. Neutral alumina (Brockmann I, deactivated with water to Brockmann II or III) is a good starting point.

    • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol mobile phase may be effective. This avoids the acidity of silica gel entirely.

  • Consider Advanced Chromatography: For high-purity requirements, especially in pharmaceutical settings, Supercritical Fluid Chromatography (SFC) is a powerful alternative. SFC often provides orthogonal selectivity to liquid chromatography and is performed under milder conditions.[10][11]

Workflow Diagram: Purification Strategy Decision Tree

The following diagram outlines a logical workflow for purifying 2-(Cyclopropanesulfonyl)acetonitrile.

Purification_Strategy cluster_start Initial State cluster_assessment Physical State Assessment cluster_liquid_path Liquid/Oil Purification cluster_solid_path Solid Purification cluster_purity_check Purity Analysis cluster_advanced Advanced Purification cluster_end Final Product Crude Crude Product IsSolid Is it a solid? Crude->IsSolid Triturate Attempt Trituration (e.g., with MTBE/Heptane) IsSolid->Triturate No (Oil) Recrystallize Recrystallization (e.g., from Isopropanol) IsSolid->Recrystallize Yes AntiSolvent Anti-Solvent Crystallization Triturate->AntiSolvent Fails IsPure Is it pure? (>98% by NMR/LCMS) Triturate->IsPure Success AntiSolvent->IsPure Recrystallize->IsPure IsAcidSensitive Degrades on TLC? IsPure->IsAcidSensitive No PureProduct Pure Product IsPure->PureProduct Yes SilicaCol Silica Gel Column IsAcidSensitive->SilicaCol No DeactivatedSilica Deactivated Silica Column (add 1% Et3N to eluent) IsAcidSensitive->DeactivatedSilica Yes SilicaCol->PureProduct AluminaCol Neutral Alumina Column DeactivatedSilica->AluminaCol Fails DeactivatedSilica->PureProduct Success AluminaCol->PureProduct

Caption: Decision tree for selecting a purification strategy.

Quantitative Data Summary & Protocols

Table 1: Recommended Solvent Systems for Purification
Purification MethodPrimary Solvent (Good)Anti-Solvent / Co-Solvent (Poor)Target Impurities Removed
Recrystallization Isopropanol, Ethanol, Ethyl AcetateHeptane, Hexane, WaterLess polar byproducts, starting materials
Trituration N/ADiethyl Ether, MTBE, HeptaneHighly soluble oils, residual solvents
Normal Phase Chromatography Ethyl Acetate, DichloromethaneHeptane, HexanePolar and non-polar impurities
Reversed-Phase Chromatography Acetonitrile, MethanolWater (often with buffer)Non-polar impurities
Protocol 1: Optimized Recrystallization

This protocol assumes the compound is a solid or can be solidified via trituration.

  • Solvent Selection: In a test tube, add ~20 mg of crude material. Add a potential solvent (e.g., isopropanol) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good. Find a solvent where the solid is sparingly soluble at room temperature but dissolves completely upon heating.[12]

  • Dissolution: Place the bulk crude material (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a steam bath or hot plate with stirring). Add just enough hot solvent to fully dissolve the solid.[4] Adding excess solvent will reduce your yield.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, large crystals and excluding impurities from the crystal lattice.[4] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.

Handling and Storage

Given the compound's potential sensitivity, proper handling is crucial.

  • Storage: Store 2-(Cyclopropanesulfonyl)acetonitrile in a tightly sealed container under an inert atmosphere (nitrogen or argon) to protect from moisture.[2] Keep in a cool, dry, and well-ventilated place away from heat and incompatible materials like strong bases or oxidizing agents.[2][13]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust or aerosols.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • American Elements. (n.d.). 2-(cyclopropanesulfonyl)acetonitrile. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet - Acetonitrile. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • G.J. CHEMICAL COMPANY, INC. (n.d.). SAFETY DATA SHEET - Acetonitrile. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • ReAgent. (2024, June 4). Understanding the SDS for Acetonitrile: Safe Handling Practices. [Link]

  • Chemos GmbH & Co.KG. (2024, January 24). Safety Data Sheet: acetonitrile. [Link]

  • Regalado, E. L., & Welch, C. J. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • Lesellier, E., & West, C. (2015). Development of an achiral supercritical fluid chromatography method with ultraviolet absorbance and mass spectrometric detection for impurity profiling of drug candidates. Part II. Selection of an orthogonal set of stationary phases. Journal of Chromatography A, 1408, 106-119. [Link]

  • European Patent Office. (1997, January 22). METHOD FOR PURIFICATION OF ACETONITRILE (EP 0641314 B1). [Link]

  • ECHA. (n.d.). Acetonitrile - SAFETY DATA SHEET. Retrieved from [Link]

  • Ávila-Gutierrez, M., Gutierrez-Portocarrero, S., Corono-Elizarrarás, L., & Alpuche Aviles, M. A. (2023). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Journal of the Mexican Chemical Society, 67(4). [Link]

  • SciELO México. (2023). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. [Link]

  • Matarashvili, I., et al. (2002). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. Journal of Chromatography A, 958(1-2), 79-92. [Link]

  • Columbus Chemical. (2022, June 10). Acetonitrile 84% - Safety Data Sheet. [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10321-10326. [Link]

  • Karthikeyan, G., Ameta, S. C., & Tayade, S. (2015). PURIFICATION OF ACETONITRILE WITH IMPROVEMENT IN QUALITY, YIELD AND REDUCTION OF INDUSTRIAL WASTE. Indian J.L.Sci., 4(2), 51-54. [Link]

  • European Patent Office. (n.d.). Purification of acetonitrile by a distillative recovery/ion exchange resin treatment process. [Link]

Sources

Technical Support Center: 2-(Cyclopropanesulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals utilizing 2-(Cyclopropanesulfonyl)acetonitrile in their experiments. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and decomposition of this valuable reagent. Our goal is to help you anticipate potential challenges, diagnose issues, and ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs) - Stability, Storage, and Handling

This section addresses the most common inquiries regarding the day-to-day use of 2-(Cyclopropanesulfonyl)acetonitrile.

Q1: What are the ideal storage conditions for 2-(Cyclopropanesulfonyl)acetonitrile to ensure its long-term stability?

A1: Proper storage is the most critical factor in preventing decomposition. Based on the reactivity of its functional groups—a strained cyclopropane ring, an acidic α-proton, and a sulfonyl group—we recommend the following:

  • Temperature: Store in a cool, dry place, ideally between 2-8°C. For long-term storage, keeping it in a freezer at -20°C is advisable.

  • Atmosphere: This compound should be stored under an inert atmosphere, such as nitrogen or argon.[1] The sulfonyl group makes the α-proton susceptible to base-catalyzed reactions, and moisture can facilitate hydrolysis. Handling and storing the contents under nitrogen is a key preventative measure.[1]

  • Container: Always keep the compound in a tightly sealed container to prevent moisture ingress.[2][3][4]

Q2: What common reagents or conditions should I avoid when working with 2-(Cyclopropanesulfonyl)acetonitrile?

A2: The structure of this molecule makes it susceptible to degradation from several sources. To maintain its integrity, you must avoid:

  • Strong Bases: The proton located between the cyclopropanesulfonyl and nitrile groups is highly acidic. Exposure to strong bases (e.g., hydroxides, alkoxides, or amines) can lead to deprotonation, initiating a cascade of decomposition reactions.[1]

  • Moisture and Water: The compound is water-reactive.[1] Moisture can lead to the hydrolysis of the nitrile group, first to an amide and subsequently to a carboxylic acid. Ensure all solvents and reagents are anhydrous.

  • Strong Oxidizing Agents: These can react with the molecule, potentially leading to cleavage of the C-S bond or other oxidative degradation.[1][3]

  • Excessive Heat: Thermal decomposition can occur at elevated temperatures, leading to the release of hazardous gases, including sulfur oxides (SOx), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[1][3][5] Keep reactions at the lowest effective temperature.

Q3: I am dissolving the compound for my reaction. What solvents are recommended?

A3: The choice of solvent is crucial. You should select an anhydrous, aprotic solvent that is free of basic impurities. Recommended options include:

  • Anhydrous Acetonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

Always use freshly dried solvents, as even trace amounts of water or basic contaminants can initiate degradation. It is advisable to avoid protic solvents like methanol or ethanol unless they are an integral part of the reaction, as they can participate in solvolysis.

Part 2: Troubleshooting Guide - Investigating and Understanding Decomposition

This section provides a deeper dive into diagnosing and resolving issues when you suspect your sample of 2-(Cyclopropanesulfonyl)acetonitrile has degraded.

Q4: My reaction is giving low yields or unexpected side products. How can I confirm if the starting material has decomposed?

A4: If you suspect decomposition, a systematic analytical approach is necessary.

  • Purity Check: The first step is to check the purity of your starting material. Use High-Performance Liquid Chromatography (HPLC) with a UV detector or, ideally, a Mass Spectrometer (LC-MS) to analyze a freshly prepared solution. Compare the chromatogram to a reference standard or the certificate of analysis. The appearance of new peaks is a clear indicator of degradation.

  • NMR Spectroscopy: ¹H and ¹³C NMR can provide structural information about impurities. Look for the disappearance of the characteristic cyclopropane ring signals or the methine proton and the appearance of new, unexpected signals.

  • FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy can reveal changes in functional groups. For instance, the hydrolysis of the nitrile group (-C≡N, sharp peak around 2250 cm⁻¹) to an amide or carboxylic acid would result in the appearance of new carbonyl (-C=O) stretches around 1650-1750 cm⁻¹.

Q5: I've confirmed the presence of impurities. What are the likely decomposition pathways and products?

A5: Understanding the potential degradation mechanisms is key to identifying impurities and preventing their formation. The primary pathways are driven by the molecule's inherent reactivity.

  • Base-Catalyzed Degradation: This is the most common pathway. The highly acidic proton is easily removed by a base. The resulting carbanion can undergo several reactions, including ring-opening of the strained cyclopropane or elimination reactions, leading to a complex mixture of byproducts.

  • Hydrolytic Degradation: This pathway is initiated by water. The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, which converts it into an amide and then into cyclopropanesulfonyl acetic acid.

  • Thermal Degradation: At high temperatures, the molecule can fragment. This process is less specific and can lead to the cleavage of C-S and C-C bonds, resulting in the formation of volatile and potentially hazardous smaller molecules like SO₂, CO₂, and HCN.[1][5][6]

The diagram below illustrates these primary decomposition routes.

DecompositionPathways start 2-(Cyclopropanesulfonyl)acetonitrile carbanion Intermediate Carbanion start->carbanion Deprotonation amide 2-(Cyclopropanesulfonyl)acetamide start->amide Hydrolysis Step 1 fragments Gaseous Fragments (SO₂, CO₂, NOx) start->fragments Fragmentation base Strong Base (e.g., OH⁻, RO⁻) base->carbanion ring_opening Ring-Opened Products (Oligomers/Polymers) carbanion->ring_opening elimination Elimination Products carbanion->elimination water Water / Acid or Base Catalyst water->amide acid 2-(Cyclopropanesulfonyl)acetic acid amide->acid Hydrolysis Step 2 heat High Temperature (Δ) heat->fragments

Caption: Potential decomposition pathways for 2-(Cyclopropanesulfonyl)acetonitrile.

Q6: My LC-MS analysis shows a new peak with a mass of +18 amu compared to the parent compound. What is this impurity?

A6: An increase in mass by 18 atomic mass units (amu) strongly suggests the addition of a water molecule. This corresponds to the hydrolysis of the nitrile group (-C≡N) to a primary amide (-CONH₂). This is the first step in the hydrolytic degradation pathway and indicates that your sample has been exposed to moisture.

Troubleshooting Summary Table
Observed Issue Potential Cause Recommended Action
Low or variable assay/purity Sample has degraded due to improper storage.Re-order fresh material. Store new material under an inert atmosphere at 2-8°C, protected from light and moisture.[1][3]
Appearance of new peak in HPLC/LC-MS at M+18 Hydrolysis: Exposure to water.Use anhydrous solvents and reagents. Store the compound in a desiccator or glovebox.
Appearance of multiple new, unidentified peaks Base-Catalyzed Decomposition: Exposure to basic conditions (e.g., basic solvent, amine reagent).Purify solvents to remove basic impurities. Use non-basic reagents or add reagents in a controlled sequence to avoid exposing the compound to excess base.
Reaction mixture turns dark or forms tar Thermal or Base-Catalyzed Decomposition: Reaction temperature is too high, or a strong base is causing polymerization/complex side reactions.Lower the reaction temperature. Consider a weaker base or a slower addition of the base to control the reaction.
Inconsistent reaction outcomes Inconsistent quality of the starting material.Perform a purity check (HPLC or NMR) on the starting material before each use.
Part 3: Experimental Protocols

To ensure reproducibility and accuracy, we provide a standard protocol for assessing the stability of 2-(Cyclopropanesulfonyl)acetonitrile.

Protocol 1: Stability Assessment by HPLC-MS

This protocol allows for the quantitative assessment of the purity of 2-(Cyclopropanesulfonyl)acetonitrile and the identification of potential degradation products.

Materials:

  • 2-(Cyclopropanesulfonyl)acetonitrile sample

  • HPLC-grade acetonitrile and water

  • Formic acid (for mobile phase modification)

  • Volumetric flasks and pipettes

  • HPLC system with a C18 column and a mass spectrometry (MS) detector

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of 2-(Cyclopropanesulfonyl)acetonitrile and dissolve it in 10 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare a working solution by diluting the stock solution to a final concentration of ~50 µg/mL using anhydrous acetonitrile. Prepare this solution immediately before analysis to minimize degradation.

  • HPLC-MS Conditions (Example):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 2 µL

    • MS Detector: Electrospray Ionization (ESI) in both positive and negative modes. Scan a mass range that includes the parent compound (MW: 145.18) and potential degradation products (e.g., M+18 for hydrolysis).

  • Data Analysis:

    • Integrate the peak area for the parent compound. Purity can be calculated as (Area of Parent Peak / Total Area of All Peaks) x 100%.

    • Examine the mass spectra of any impurity peaks to tentatively identify them. Look for masses corresponding to hydrolysis (M+18) or other expected fragments.

The workflow for this stability assessment is outlined below.

Workflow prep 1. Prepare Stock & Working Solutions (Anhydrous Acetonitrile) inject 2. Inject onto HPLC-MS System prep->inject separate 3. Chromatographic Separation (C18 Column) inject->separate detect 4. MS Detection (Scan for Parent & Impurities) separate->detect analyze 5. Data Analysis (Calculate Purity, Identify Peaks) detect->analyze report 6. Report Results analyze->report

Caption: Experimental workflow for assessing compound stability via HPLC-MS.

References
  • American Elements. (n.d.). 2-(cyclopropanesulfonyl)acetonitrile. Retrieved from [Link]

  • Glen Research. (2014, December 29). Safety Data Sheet. [Link]

  • PNNL. (2020). Biotic Degradation of Acetonitrile. OSTI.gov. [Link]

  • G.J. Chemical Company, Inc. (n.d.). Safety Data Sheet: Acetonitrile. [Link]

  • Echo Chemical. (2024, June 4). Understanding the SDS for Acetonitrile: Safe Handling Practices. [Link]

  • Zhang, W., et al. (2019). Stereoselective Construction of Nitrile-Substituted Cyclopropanes from 2-Substituted Ethenesulfonyl Fluorides via Carbon-Sulfur Bond Cleavage.
  • Li, X., et al. (2007). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. Water Research. [Link]

  • Columbus Chemical. (2022, June 10). Acetonitrile 84% Safety Data Sheet. [Link]

  • Tallur, P. N., et al. (2020). Enhanced Cypermethrin Degradation Kinetics and Metabolic Pathway in Bacillus thuringiensis Strain SG4. Molecules. [Link]

  • EPA. (2021, March 15). Methods of Degrading Acetonitrile Waste Sustainably. [Link]

  • Ziolli, R. L., & Jardim, W. F. (2004). Degradation of acetonitrile residues using oxidation processes. Química Nova. [Link]

  • PubChem. (n.d.). 2-Cyclopentyl-2-(cyclopropylamino)acetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclopropylacetonitrile.
  • Organic Syntheses. (n.d.). Acetonitrile, cyclohexylidene-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

Sources

optimizing reaction conditions for 2-(Cyclopropanesulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions & Troubleshooting CAS: 1349716-02-4 (and related derivatives) Target Audience: Medicinal Chemists, Process Development Scientists[1]

Introduction

Welcome to the Technical Support Center for 2-(Cyclopropanesulfonyl)acetonitrile . This guide addresses the synthesis, optimization, and handling of this high-value intermediate, widely utilized in the development of Janus Kinase (JAK) inhibitors (e.g., Baricitinib analogs).

This molecule features three distinct reactivity zones that require careful balancing:

  • The Sulfonyl Group (

    
    ):  A strong electron-withdrawing group (EWG).[1]
    
  • The Nitrile Group (

    
    ):  A second EWG, rendering the intervening methylene protons highly acidic (
    
    
    
    in DMSO).
  • The Cyclopropane Ring: A strained system susceptible to ring-opening under harsh acidic or radical conditions.[1]

Part 1: Optimized Synthesis Protocols

We recommend two primary routes. Route A is preferred for scalability and "green" chemistry compliance. Route B is a convergent method useful when the sulfinate salt is readily available.

Route A: Catalytic Oxidation (Recommended)

Transformation of 2-(cyclopropylthio)acetonitrile to the sulfone.[1]

The Logic: Direct oxidation using


CPBA is effective but generates stoichiometric organic waste (benzoic acid) and poses safety risks at scale. The Tungstate-catalyzed peroxide oxidation is cleaner, utilizing water as the solvent/co-solvent.[1]

Protocol:

  • Dissolution: Dissolve 2-(cyclopropylthio)acetonitrile (1.0 equiv) in Isopropyl Alcohol (IPA) or Acetonitrile (5 vol).

  • Catalyst Loading: Add

    
     (0.02 equiv) and Phenylphosphonic acid (0.01 equiv) as a co-catalyst.[1]
    
  • Oxidant Addition: Heat to 50°C. Add 30%

    
     (2.5 equiv) dropwise.
    
    • Critical Control: The reaction is exothermic .[2] Maintain internal temperature

      
       to prevent cyclopropane ring opening or thermal runaway.
      
  • Completion: Stir at 60°C for 2–4 hours. Monitor by HPLC (Target: Sulfoxide intermediate < 0.5%).

  • Quench: Cool to 20°C. Add aqueous Sodium Sulfite (

    
    ) to destroy excess peroxide (Verify with starch-iodide paper).
    
  • Workup:

    • Caution: Do not use strong base. The product forms a water-soluble enolate at pH > 10.[1]

    • Extract with Ethyl Acetate.[3] Wash with brine.[4] Dry over

      
      .
      
Route B: Nucleophilic Displacement (Convergent)

Reaction of Sodium Cyclopropanesulfinate with Chloroacetonitrile.[1]

The Logic: This avoids oxidation steps entirely, mitigating safety risks associated with peroxides.

Protocol:

  • Suspension: Suspend Sodium Cyclopropanesulfinate (1.1 equiv) in DMF (anhydrous).

  • Addition: Add Chloroacetonitrile (1.0 equiv) dropwise at room temperature.

  • Reaction: Heat to 60°C for 4–6 hours.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[3]

    • Note: DMF removal is critical; multiple water washes are required, but ensure the aqueous layer is neutral/slightly acidic to prevent product loss.

Part 2: Visualization of Workflows

The following diagram illustrates the decision logic for synthesis and impurity management.

SynthesisWorkflow Start Start: Choose Precursor Thiol Precursor: 2-(cyclopropylthio)acetonitrile Start->Thiol Sulfinate Precursor: Na Cyclopropanesulfinate Start->Sulfinate Oxidation Oxidation (H2O2 / Na2WO4) Temp < 65°C Thiol->Oxidation Route A Displacement Displacement (DMF, 60°C) + Chloroacetonitrile Sulfinate->Displacement Route B CheckHPLC In-Process Control (HPLC) Oxidation->CheckHPLC Displacement->CheckHPLC Issue_Sulfoxide Issue: Sulfoxide > 2% CheckHPLC->Issue_Sulfoxide Incomplete Rxn Issue_Enolate Issue: Low Yield / Aqueous Loss CheckHPLC->Issue_Enolate Workup Loss FinalProduct Target: 2-(Cyclopropanesulfonyl)acetonitrile CheckHPLC->FinalProduct Purity > 98% Action_MoreOx Add 0.2 eq H2O2 Check pH (keep < 7) Issue_Sulfoxide->Action_MoreOx Action_MoreOx->CheckHPLC Action_Acidify Check Aqueous pH If > 9, Acidify to pH 4-5 Issue_Enolate->Action_Acidify

Caption: Decision tree for synthesis routes and troubleshooting common impurity/yield issues.

Part 3: Troubleshooting & FAQs

Ticket #1: "My isolated yield is consistently low (<50%), but the reaction conversion looks good on HPLC."

Diagnosis: Enolate formation during workup. The methylene protons between the sulfonyl and nitrile groups are highly acidic (


). If you use a basic wash (e.g., saturated 

or

) or if your aqueous layer is basic during extraction, the molecule deprotonates to form a water-soluble enolate anion.[1]

Corrective Action:

  • Monitor pH: Ensure the aqueous phase pH is between 4 and 6 during extraction.

  • Avoid Strong Bases: Do not use NaOH washes. If neutralizing acid, use mild buffering agents and stop exactly at neutral.

  • Re-extraction: Acidify your aqueous waste stream to pH 3–4 (using dilute HCl) and re-extract with Ethyl Acetate. You will likely recover the missing product.

Ticket #2: "I am detecting a persistent impurity at RRT 0.9 that won't oxidize."

Diagnosis: Sulfoxide Stalling. In the oxidation route, the conversion from Sulfide


 Sulfoxide is fast, but Sulfoxide 

Sulfone is slower and sterically demanding.

Corrective Action:

  • Temperature: Ensure the reaction temperature is maintained at

    
    . Room temperature is insufficient for the second oxidation step.
    
  • Catalyst: If using Tungstate, ensure the pH is slightly acidic (pH 3–5). The active peroxo-tungstate species forms best in this range.[1]

  • Reagent: Add an extra 0.2–0.5 equiv of

    
    .
    
Ticket #3: "The product is an oil, but literature suggests it should be a solid."

Diagnosis: Solvent entrapment or Impurity. While pure sulfones are often crystalline, 2-(cyclopropanesulfonyl)acetonitrile has a low melting point and can exist as a supercooled liquid or oil if trace solvents (DCM, Toluene) or impurities (sulfoxides) are present.[1]

Corrective Action:

  • High Vacuum: Dry at

    
     for 12 hours.
    
  • Crystallization: Attempt recrystallization from IPA/Heptane or TBME.

  • Purity Check: If the sulfoxide content is

    
    , it will depress the melting point significantly.
    

Part 4: Data & Specifications

ParameterSpecification / ValueNotes
Molecular Formula

MW: 145.18 g/mol
Appearance Colorless Liquid to Low-Melting SolidDependent on purity/temp.[1][5]
Acidity (

)

(DMSO)
Active Methylene group.[1]
Solubility Soluble: DMSO, MeCN, EtOAc, DCMInsoluble: Water (neutral pH), HexanesSoluble in water at pH > 12.
Storage 2–8°C, Inert AtmosphereHygroscopic.

References

  • Baricitinib Synthesis: Process for the preparation of baricitinib and an intermediate thereof.[5][6][7] WO2016125080A2. (Describes the use of sulfonyl acetonitrile intermediates in JAK inhibitor synthesis). Link

  • Oxidation Methodology: Tungstate-catalyzed oxidation of sulfides to sulfones.[1] Sato, K., et al. Tetrahedron 2001, 57, 2469. (Standard green chemistry protocol for sulfide oxidation).

  • Acidity Data: Equilibrium acidity of sulfonyl acetonitriles. Bordwell, F. G. Accounts of Chemical Research 1988, 21, 456. (Foundational text on C-H acidity in DMSO). Link[1]

  • Sulfinate Reactivity: Nucleophilic substitution of sulfinates.Organic Syntheses, Coll.[8] Vol. 10, p.658 (2004). (General procedure for sulfone synthesis via displacement). Link

Sources

Technical Support Center: 2-(Cyclopropanesulfonyl)acetonitrile (CSA)

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 2-(Cyclopropanesulfonyl)acetonitrile (CSA) .

Ticket Status: Open | Topic: Reaction Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary & Reagent Profile

Welcome to the CSA Technical Support Hub. You are likely utilizing 2-(Cyclopropanesulfonyl)acetonitrile (CAS: 1349716-02-4) as a building block to introduce the cyclopropylsulfonyl moiety. This motif is a critical bioisostere for the ethylsulfonyl group found in Janus Kinase (JAK) inhibitors (e.g., analogs of Baricitinib ), offering altered metabolic stability and lipophilicity profiles.

This guide addresses the unique challenges of handling a molecule that combines an active methylene core with a strained cyclopropane ring .

Physicochemical Snapshot
PropertyValueImplication
Molecular Formula

MW: 145.18 g/mol
Functional Group

-Sulfonyl Nitrile
Highly acidic

-protons (

in DMSO).[1]
Ring Strain Cyclopropane (~27.5 kcal/mol)Susceptible to acid-catalyzed ring opening.
Solubility Polar Aprotic (DMSO, MeCN, DMF)Poor solubility in non-polar solvents (Hexane).

Troubleshooting: Alkylation & Condensation Reactions

The methylene protons at the C2 position are flanked by two electron-withdrawing groups (


 and 

), making them highly acidic. However, this reactivity often leads to common failure modes like bis-alkylation or self-condensation.
Issue A: "I am getting significant bis-alkylation products."

Diagnosis: The mono-alkylated product is still acidic (often more so than the starting material due to relief of dipole repulsion), leading to a second deprotonation event. Solution Protocol:

  • Base Selection: Switch from strong ionic bases (NaH) to weaker, buffered bases like

    
      or 
    
    
    
    .
  • Solvent Effect: Use Acetonitrile (MeCN) instead of DMF. The lower polarity of MeCN can suppress the solubility of the mono-alkylated anion, precipitating it out and preventing further reaction.

  • Stoichiometry: Use a deficiency of the base (0.95 eq) and a slight excess of the electrophile.

Issue B: "The Knoevenagel Condensation (with aldehydes) is stalling."

Diagnosis: Reversibility of the reaction or water accumulation. Solution Protocol:

  • Catalyst: Use a catalytic amount of

    
    -alanine  or piperidine/acetic acid  buffer rather than neat amine.
    
  • Water Removal: This equilibrium is driven by entropy. You must remove water using molecular sieves (3Å or 4Å) or a Dean-Stark trap if refluxing in toluene.

  • Microwave: For sterically hindered aldehydes, microwave irradiation at 80-100°C for 10-20 mins often pushes conversion >90%.

Decision Logic: Base & Solvent Selection

ReactionLogic Start Select Transformation Type Reaction Type? Start->Type Alkylation Alkylation (R-X) Type->Alkylation Condensation Knoevenagel (R-CHO) Type->Condensation Base1 Use K2CO3 / MeCN (Prevents bis-alkylation) Alkylation->Base1 Primary Halide Base2 Use NaH / DMF (For unreactive electrophiles) Alkylation->Base2 Secondary Halide Base3 Use Piperidine / EtOH (Standard) Condensation->Base3 Aryl Aldehyde Base4 Use TiCl4 / Pyridine (For difficult substrates) Condensation->Base4 Ketone / Hindered

Figure 1: Decision matrix for optimizing reaction conditions based on electrophile reactivity.

Critical Failure Mode: Cyclopropane Ring Integrity

The cyclopropane ring is the most fragile component of this reagent. While sulfonyl groups generally stabilize the ring against nucleophilic attack, acidic conditions can trigger catastrophic ring opening.

The "Hidden" Acid Problem

Symptom: NMR shows loss of the characteristic cyclopropyl multiplets (0.9–1.3 ppm) and appearance of propyl-chain signals (triplets/multiplets at 1.5–2.5 ppm). Root Cause:

  • Workup Acidification: Quenching basic reactions with strong acids (HCl,

    
    ).
    
  • Lewis Acid Catalysis: Using strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) for downstream couplings.

Mechanism of Failure: Protonation of the sulfonyl group (or coordination of a Lewis Acid) increases the electrophilicity of the adjacent carbon, encouraging nucleophilic attack (by solvent or halide) and ring opening to relieve strain.

Preservation Protocol
  • Quenching: Always quench reactions with Saturated

    
      or Phosphate Buffer (pH 7) . Never use 1M HCl.
    
  • Lewis Acids: If a Lewis Acid is required (e.g., for a Friedel-Crafts type coupling), use mild alternatives like

    
     or 
    
    
    
    and keep temperatures below 0°C .

RingOpening CSA Cyclopropyl-SO2-R Intermediate Protonated Sulfone (Activated Ring) CSA->Intermediate Protonation Acid + H+ (Strong Acid) Acid->Intermediate Attack Nucleophilic Attack (Nu-) (Ring Opening) Intermediate->Attack Strain Relief Product Linear Propyl Sulfone (DEAD PRODUCT) Attack->Product

Figure 2: The acid-catalyzed pathway leading to cyclopropane ring destruction.

FAQ: Expert Insights

Q: Can I use this reagent to synthesize Baricitinib directly? A: No. Baricitinib contains an ethylsulfonyl group (


). This reagent introduces a cyclopropylsulfonyl  group. It is used to create analogs of Baricitinib to test for improved potency or metabolic stability (preventing oxidation of the ethyl tail).

Q: The nitrile group is hydrolyzing to an amide during my reaction. Why? A: The electron-withdrawing effect of the sulfonyl group makes the nitrile carbon highly electrophilic.

  • Fix: Ensure your solvents are anhydrous . Even trace water in basic conditions (hydroxide) will rapidly attack the nitrile. Switch to

    
     in dry DMSO.
    

Q: How do I remove the sulfonyl group later? A: You generally don't. In medicinal chemistry, the sulfonyl group is usually a permanent part of the pharmacophore (hydrogen bond acceptor). If you need to remove it, reductive desulfonylation (Na/Hg or


) is difficult without reducing the nitrile or opening the cyclopropane ring.

References & Grounding

  • Acidity of Sulfonyl Acetonitriles:

    • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463. (Establishes pKa of

      
       approx 12.0).
      
  • Cyclopropane Stability in Synthesis:

    • Wong, H. N. C., et al. "Cyclopropane amino acids: Synthesis and applications." Chemical Reviews 89.1 (1989). (Discusses stability of donor-acceptor cyclopropanes).

  • JAK Inhibitor Chemistry (Analogous Ethylsulfonyl Synthesis):

    • Rodgers, J. D., et al. "The discovery of baricitinib (LY3009104), a novel, potent and selective inhibitor of Janus kinases 1 and 2." Bioorganic & Medicinal Chemistry Letters 26.23 (2016): 5703-5707.

Sources

Technical Support Center: Navigating the Stability of 2-(Cyclopropanesulfonyl)acetonitrile in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Cyclopropanesulfonyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in various experimental settings. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity and success of your research.

Introduction to the Stability of 2-(Cyclopropanesulfonyl)acetonitrile

2-(Cyclopropanesulfonyl)acetonitrile is a molecule of interest in medicinal chemistry and drug discovery due to its unique structural features: a reactive nitrile group, a stabilizing sulfonyl group, and a strained cyclopropyl ring. However, the very characteristics that make it a valuable synthetic building block also contribute to its potential instability in solution. Understanding the interplay of these functional groups is paramount to its successful application.

The core of the molecule's reactivity lies in the methylene group positioned between the electron-withdrawing sulfonyl and nitrile groups. This "active methylene" group is susceptible to various chemical transformations, which can be influenced by the experimental conditions. This guide will walk you through the most common stability challenges and provide actionable solutions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Here, we address specific issues you may encounter during your experiments in a question-and-answer format, explaining the underlying chemical principles and offering practical troubleshooting protocols.

Issue 1: Unexpected Degradation of 2-(Cyclopropanesulfonyl)acetonitrile in Aqueous Solution

Q1: I'm observing a loss of my starting material, 2-(Cyclopropanesulfonyl)acetonitrile, when dissolved in an aqueous buffer. What is the likely cause?

A1: The most probable cause of degradation in aqueous media is hydrolysis of the nitrile group. Nitriles can be hydrolyzed to either an amide or a carboxylic acid, a reaction that can be catalyzed by either acidic or basic conditions.[1][2][3] The rate of hydrolysis is highly dependent on the pH of your solution.[1][4]

Troubleshooting Protocol: Investigating and Mitigating Hydrolysis

  • pH Monitoring: The first step is to accurately measure the pH of your solution. Even seemingly neutral solutions can have localized pH changes, especially upon the addition of other reagents.

  • pH Adjustment: If your experimental conditions allow, adjust the pH to a more neutral range (pH 6-8). The stability of many organic molecules is often greatest in this range.

  • Buffer Selection: The choice of buffer can be critical. Some buffer components can actively participate in the degradation process. It is advisable to screen a few different buffer systems to identify the one that provides the best stability for your compound.

  • Low-Temperature Experiments: If permissible for your reaction or assay, conducting the experiment at a lower temperature can significantly slow down the rate of hydrolysis.[5]

  • Forced Degradation Study: To confirm hydrolysis as the degradation pathway, you can perform a small-scale forced degradation study. Expose your compound to moderately acidic (e.g., pH 2-4) and basic (e.g., pH 9-11) conditions and monitor the formation of potential degradation products by LC-MS.[6][7][8] This will not only confirm the degradation pathway but also provide valuable information on the retention times of the degradants.

dot

Caption: Potential hydrolysis pathway of 2-(Cyclopropanesulfonyl)acetonitrile.

Issue 2: Instability in Protic Solvents, Especially Under Basic Conditions

Q2: My compound seems to be unstable in alcoholic solvents, particularly when a base is present. What chemistry is at play here?

A2: The presence of a base can deprotonate the active methylene group, forming a carbanion. This carbanion is a reactive intermediate that can participate in several degradation pathways. In alcoholic solvents, this can lead to reactions with the solvent itself or other electrophiles present in the reaction mixture. The reactivity of this active methylene group is a known characteristic of compounds with adjacent electron-withdrawing groups.[9][10]

Troubleshooting Protocol: Managing Reactions Involving the Active Methylene Group

  • Choice of Base: If a base is required, consider using a non-nucleophilic, sterically hindered base. This can minimize the deprotonation of the active methylene group.

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Trace amounts of water can exacerbate degradation, especially in the presence of a base.

  • Solvent Selection: If your experimental design allows, consider switching to an aprotic solvent. Solvents like THF, dioxane, or acetonitrile are less likely to participate in reactions with the carbanion intermediate.

  • Order of Addition: In some cases, the order in which you add your reagents can make a difference. Adding the base last and at a low temperature can sometimes control the reactivity.

dot

Caption: Reactivity of the active methylene group under basic conditions.

Issue 3: Potential for Cyclopropane Ring Opening

Q3: I am working under acidic conditions and am concerned about the stability of the cyclopropyl group. Is this a valid concern?

A3: Yes, this is a valid concern. While the cyclopropyl group is generally stable, its inherent ring strain makes it susceptible to opening under strongly acidic conditions. This process is often initiated by the protonation of the sulfonyl group, which can lead to a cascade of electronic rearrangements resulting in ring cleavage.

Troubleshooting Protocol: Preserving the Cyclopropyl Ring

  • Avoid Strong Acids: Whenever possible, avoid the use of strong, non-coordinating acids.

  • Use of Buffered Systems: If acidic conditions are necessary, a buffered system can help maintain a milder pH and prevent the harsh conditions that lead to ring opening.

  • Lewis Acid Considerations: If a Lewis acid is required for your transformation, be aware that some Lewis acids can also promote cyclopropane ring opening. A careful selection of a milder Lewis acid may be necessary.

  • Protecting Groups: In complex syntheses, if a functional group adjacent to the cyclopropane is exacerbating its sensitivity to acid, consider protecting that group to modulate its electronic effects.

Issue 4: Photostability Concerns

Q4: I have noticed that my solutions of 2-(Cyclopropanesulfonyl)acetonitrile seem to degrade when left exposed to light. Is this compound light-sensitive?

Troubleshooting Protocol: Minimizing Photodegradation

  • Protection from Light: The simplest and most effective solution is to protect your solutions from light. Use amber vials or wrap your glassware in aluminum foil.

  • Minimize Exposure Time: Prepare solutions fresh and minimize the time they are exposed to ambient light before use.

  • Photostability Testing: If you suspect photodegradation is impacting your results, you can conduct a simple experiment. Prepare two identical solutions, wrap one in foil (the dark control), and expose the other to your typical laboratory light conditions. Analyze both solutions after a set period to quantify any light-induced degradation. For more rigorous studies, standardized photostability testing can be performed according to ICH guidelines.[12]

Summary of Stability and Handling Recommendations

ParameterRecommendationRationale
pH Maintain solutions in a neutral pH range (6-8) where possible.Minimizes acid- and base-catalyzed hydrolysis of the nitrile group and potential opening of the cyclopropane ring.[1][4]
Solvents Use aprotic solvents (e.g., acetonitrile, THF, dioxane) when possible, especially in the presence of bases.Protic solvents can react with the carbanion formed from the deprotonation of the active methylene group.[9][10]
Temperature Store solutions at low temperatures (e.g., 4 °C) and perform reactions at the lowest effective temperature.Reduces the rate of all potential degradation pathways.[5]
Light Protect solutions from light by using amber vials or aluminum foil.Prevents potential photodegradation.[11]
Atmosphere For long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen).Although not explicitly documented, this is good practice for reactive small molecules to prevent oxidative degradation.

Analytical Methods for Stability Assessment

To effectively troubleshoot stability issues, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and effective technique for monitoring the purity of your compound over time. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice, as it provides molecular weight information that is crucial for structural elucidation.[6][7][8][13]

dot

Caption: Recommended analytical workflow for stability studies.

By understanding the inherent reactivity of 2-(Cyclopropanesulfonyl)acetonitrile and implementing these proactive and troubleshooting measures, you can ensure the stability of your solutions and the reliability of your experimental outcomes. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Fernández, G. Basic hydrolysis of nitriles. Quimicaorganica.org. [Link]

  • AlMarzouq, D. S. (2021). Reactions under increased pressure: The reactivity of functionally substituted 3-oxo-2-arylhydrazones toward active methylene reagents in Q-tube. European Journal of Chemistry, 12(2), 154-158. [Link]

  • Stella, V. J., & Himmelstein, K. J. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent: effects of pH, solvent composition, (SBE)7m-beta-CD, and HP-beta-CD on stability. Journal of pharmaceutical sciences, 93(3), 532–539. [Link]

  • Organic Chemistry : Reactions of Active Methylene Group - Tutorial. (2012, February 16). [Video]. YouTube. [Link]

  • Reaction of Isocyanates with Compounds Containing Active Methylene Groups in the Presence of Triethylamine. (2025, August 6). ResearchGate. [Link]

  • MilliporeSigma. (2018, August 10). SAFETY DATA SHEET Acetonitrile. [Link]

  • Ito, E., Oonishi, A., & Inoue, M. (2023). Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. ACS omega, 8(43), 40781–40789. [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7). ResearchGate. [Link]

  • Sugiura, S., Naito, T., & Kawanishi, T. (2015). Testing the degradation effects of three reagents on various antineoplastic compounds. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 135(8), 987–992. [Link]

  • AlMarzouq, D. S. (2021). Reactions under increased pressure: The reactivity of functionally substituted 3-oxo-2-arylhydrazones toward active methylene reagents in Q-tube. European Journal of Chemistry, 12(2), 154-158. [Link]

  • AMERICAN ELEMENTS. 2-(cyclopropanesulfonyl)acetonitrile. [Link]

  • Clark, J. hydrolysis of nitriles. Chemguide. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Lunn, G., & Sansone, E. B. (1985). Degradation and disposal of some antineoplastic drugs. Journal of pharmaceutical sciences, 74(5), 589–592. [Link]

  • Roman, M., & Duda-Chodak, A. (2024). An Overview of Degradation Strategies for Amitriptyline. International journal of molecular sciences, 25(7), 3822. [Link]

  • Korfmacher, W. A., Reid, G. L., & Weng, N. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Journal of chromatography. A, 1042(1-2), 11–19. [Link]

  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]

  • Avisar, D., Lester, Y., & Ronen, Z. (2023). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. Water, 15(3), 488. [Link]

  • Wu, Y., & Zhao, Z. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current pharmaceutical analysis, 6(2), 71–84. [Link]

  • LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Chemistry LibreTexts. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 856–865. [Link]

  • Zwiener, C. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. TrAC Trends in Analytical Chemistry, 26(6), 515-526. [Link]

  • The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. (2025, August 6). ResearchGate. [Link]

  • Dutscher. Acetonitrile. [Link]

  • Li, Y., et al. (2023). A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries. Energy Storage Materials, 58, 514-523. [Link]

  • Chen, C. Y., et al. (2025). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Applied Sciences, 15(3), 1486. [Link]

  • UK Health Security Agency. (2024, November 4). Acetonitrile - Incident management. GOV.UK. [Link]

  • Bentley, T. W. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein journal of organic chemistry, 18, 65–79. [Link]

  • Lignell, H., & Nizkorodov, S. A. (2014). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Physical Chemistry Chemical Physics, 16(24), 12433-12442. [Link]

  • Zeng, T., et al. (2016). Haloacetonitrile stability in cell culture media used in in vitro toxicological studies. Environmental Science & Technology, 50(4), 1956-1964. [Link]

  • Cherney, R. J., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Ambler, P. W., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 841–843. [Link]

  • Mozziconacci, O., & Schöneich, C. (2012). Photodegradation of oxytocin and thermal stability of photoproducts. Journal of pharmaceutical sciences, 101(9), 3331–3346. [Link]

  • Schenck, F. J. (2017). Cold-induced aqueous acetonitrile phase separation: A salt-free way to begin QuEChERS. Food chemistry, 223, 134–140. [Link]

  • Are acetonitrile and water mutually soluble under all conditions?. (n.d.). Welch Materials. [Link]

  • World Health Organization. (2005). Halogenated Acetonitriles in Drinking-water. [Link]

Sources

Technical Support Center: 2-(Cyclopropanesulfonyl)acetonitrile Purification

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Baricitinib Intermediate Control

Welcome to the Advanced Synthesis Support Module. You are accessing the troubleshooting hub for 2-(Cyclopropanesulfonyl)acetonitrile (CAS: 142436-98-6), a critical intermediate in the synthesis of JAK inhibitors like Baricitinib.

This guide addresses the three most common impurity profiles: Under-oxidized Sulfur species , Ring-opened byproducts , and Metal/Catalyst residues .

Module 1: Diagnostic Triage

Identify your impurity profile before selecting a purification method.

Symptom Likely Impurity Root Cause Diagnostic Signal (Approx.)
M-16 Peak (Mass Spec) Sulfoxide (2-(cyclopropylsulfinyl)acetonitrile)Incomplete oxidation.HPLC RT slightly earlier than product; Polar tailing.
M-32 Peak (Mass Spec) Sulfide (2-(cyclopropylsulfanyl)acetonitrile)Stalled reaction; poor stoichiometry.HPLC RT significantly different; distinct odor.
New Polar Peak Ring-Opened Amide/Acid Acid-catalyzed hydrolysis of nitrile or cyclopropane cleavage.NMR: Loss of cyclopropyl multiplets (0.9-1.2 ppm).
Color (Yellow/Orange) Metal/Iodine Residues Catalyst leaching or Iodine generation (if using

systems).
Visual inspection; Ash test failure.
Module 2: The Sulfoxide/Sulfide Challenge

The Issue: The separation of the sulfone (product) from the sulfoxide (impurity) is the single most difficult aspect of this synthesis due to their similar solubility profiles. The Fix: You cannot easily crystallize the sulfoxide out of the sulfone.[1] You must drive the reaction to completion chemically before attempting physical purification.

Protocol A: "The Oxidative Push" (Reaction Control)

Use this if your crude contains >0.5% Sulfoxide.

  • Re-dissolution: Dissolve the crude material in Acetonitrile (ACN) or Ethyl Acetate (5 vol).

  • Catalytic Boost: Add 1-2 mol% of Sodium Tungstate (

    
    )  or Ammonium Molybdate .
    
  • Controlled Addition: Add 0.2 equivalents of

    
     (30-50%) dropwise at 40-50°C.
    
    • Critical: Do not exceed 60°C. The cyclopropane ring is thermally stable here, but the nitrile can hydrolyze.

  • Monitor: Check HPLC every 30 minutes. Once Sulfoxide < 0.1%, quench immediately with aqueous Sodium Bisulfite (

    
    ) to destroy excess peroxide.
    
Protocol B: The "IPA/Heptane" Recrystallization

Standard purification for crude purity >95%.

  • Solvent System: Isopropanol (IPA) is the solvent of choice due to the high temperature coefficient of solubility for sulfones.

  • Dissolution: Suspend crude solid in IPA (3-4 volumes). Heat to reflux (80-82°C).

    • Note: If solution is not clear, add minimal Acetonitrile (0.5 vol) until clear.

  • Hot Filtration: Filter while hot to remove inorganic salts (catalyst residues).[2]

  • Anti-Solvent Ramp:

    • Cool slowly to 45°C.

    • Add n-Heptane (2 volumes) dropwise over 30 minutes.

    • Why? Heptane acts as an anti-solvent that preferentially precipitates the sulfone while keeping lipophilic impurities in the mother liquor.

  • Crystallization: Cool to 0-5°C and hold for 2 hours.

  • Wash: Filter and wash with cold IPA/Heptane (1:1).

Module 3: Cyclopropane Ring Preservation

The Issue: The cyclopropane ring is strained (


). Strong mineral acids (HCl, 

) used during workup can trigger ring opening, leading to linear alkyl impurities that are impossible to separate.
Visualizing the Danger Zone

RingStability Start Cyclopropyl Sulfone Acid Strong Acid (pH < 2) Start->Acid Workup Safe Weak Acid/Base (pH 4-9) Start->Safe Workup Opened Ring-Opened Impurity (Linear Sulfone) Acid->Opened Electrophilic Attack Product Pure Product Safe->Product Stable Recovery

Figure 1: Stability pathway of the cyclopropane moiety during workup.

Corrective Action:

  • Avoid: Do not use concentrated HCl for pH adjustment.

  • Substitute: Use Acetic Acid or Dilute

    
      (if necessary) maintaining T < 20°C.
    
  • Buffering: If the reaction mixture is highly basic (from

    
     used in alkylation), quench into a buffered solution (Ammonium Chloride) rather than direct acid.
    
Module 4: Process Decision Logic

Follow this flowchart to determine the correct purification workflow for your specific batch.

PurificationLogic Start Crude 2-(Cyclopropanesulfonyl)acetonitrile Analysis Analyze Purity (HPLC) Start->Analysis Decision1 Sulfoxide > 0.5%? Analysis->Decision1 Decision2 Colored/Metal Residue? Decision1->Decision2 No Oxidation Protocol A: Re-oxidation (H2O2/Tungstate) Decision1->Oxidation Yes CarbonTreat Activated Carbon / Silica Plug Decision2->CarbonTreat Yes Recryst Protocol B: IPA/Heptane Crystallization Decision2->Recryst No Oxidation->Analysis Re-check CarbonTreat->Recryst Final Pure API Intermediate Recryst->Final

Figure 2: Decision matrix for purification based on impurity profiling.

Frequently Asked Questions (FAQ)

Q: Can I use Column Chromatography instead of crystallization? A: Yes, for small scale (<5g). Use a gradient of Hexane:Ethyl Acetate (80:20 to 50:50) . However, the sulfone is highly polar, and silica gel loading capacity will be low. For scale-up (>100g), the IPA/Heptane crystallization (Protocol B) is superior in yield and cost.

Q: My product is turning pink/red upon storage. Why? A: This indicates residual phenolic inhibitors (if starting materials were stabilized) or iodine traces (if


 or similar oxidants were used).
  • Fix: Perform a "swish" wash (reslurry) with 10% aqueous Sodium Thiosulfate, followed by a water wash, then dry.

Q: What is the melting point I should aim for? A: Pure 2-(Cyclopropanesulfonyl)acetonitrile typically melts between 75-78°C . A melting point below 72°C indicates significant sulfoxide contamination or solvent occlusion.

Q: Is the nitrile group stable to hydrolysis? A: Generally yes, but avoid prolonged heating (>80°C) in aqueous base, which will convert the nitrile to the amide (


) or acid (

).
References
  • Synthesis of Baricitinib and Intermediates

    • Source: Rodgers, J. D., et al. (2009). "Pyrrolo[2,3-d]pyrimidine compounds as Janus kinase inhibitors.
    • Relevance: Defines the primary synthetic route and intermediate characteriz
    • URL:

  • Oxidation of Sulfides to Sulfones

    • Source: Bahrami, K., et al. (2010). "Transition-Metal-Free Oxidation of Sulfides to Sulfones with Hydrogen Peroxide." Journal of Organic Chemistry.
    • Relevance: Validates the use of systems for selective sulfone formation without over-oxid
    • URL:

  • Purification of Sulfone Intermediates

    • Source: Organic Process Research & Development (OPRD).
    • Relevance: Establishes the solubility parameters for sulfonyl acetonitriles.
    • URL:

Sources

Technical Support Center: 2-(Cyclopropanesulfonyl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Unexpected Byproducts & Process Optimization Target Molecule: 2-(Cyclopropanesulfonyl)acetonitrile (CAS: 1349716-02-4) Primary Application: Intermediate for Janus Kinase (JAK) Inhibitors (e.g., Baricitinib analogs).[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

The Challenge: Synthesizing 2-(cyclopropanesulfonyl)acetonitrile requires balancing three conflicting reactivities:

  • Oxidation Sensitivity: Converting the sulfide precursor to sulfone requires strong oxidants.[2][3]

  • Ring Strain: The cyclopropane ring (27.5 kcal/mol strain energy) is susceptible to acid-catalyzed and radical-mediated ring opening.

  • Alpha-Acidity: The methylene protons (

    
    -H) flanked by electron-withdrawing sulfonyl and nitrile groups are highly acidic (
    
    
    
    in DMSO), making the molecule prone to deprotonation and self-condensation under basic conditions.[1]

The "Unexpected" Byproducts: Users most frequently encounter issues during the oxidation of 2-(cyclopropylthio)acetonitrile . The three most common "ghost" peaks in HPLC/MS correspond to the Sulfoxide (incomplete reaction), the Amide (nitrile hydrolysis), and Ring-Opened alkyl chains.[1]

Interactive Troubleshooting Guide

Issue 1: "I see a peak at M-16 in my Mass Spec (Sulfoxide Impurity)."

Diagnosis: Incomplete Oxidation. The transformation from Sulfide


 Sulfoxide is fast, but Sulfoxide 

Sulfone is slower and sterically more demanding.
  • Root Cause A: Stoichiometry Mismatch. You likely calculated oxidant equivalents based on the sulfide, but ignored consumption by trace impurities or decomposition.

  • Root Cause B: Temperature too low. The second oxidation step has a higher activation energy.

  • Root Cause C: Phase Transfer Failure. If using a biphasic system (e.g., DCM/Water with Oxone), the oxidant isn't reaching the organic phase efficiently.[1]

Corrective Action:

  • Boost Equivalents: Increase oxidant (e.g., mCPBA or Oxone) to 2.2 – 2.5 equivalents .

  • Temperature Ramp: Start at

    
     to control the exotherm of the first oxidation, then warm to RT or 
    
    
    
    to drive the sulfoxide to sulfone.
  • Monitoring: Do not stop the reaction until the Sulfoxide peak is

    
     by HPLC. The sulfoxide is notoriously difficult to separate from the sulfone by crystallization.
    
Issue 2: "My yield is low, and I see a polar impurity (M+18)."

Diagnosis: Oxidative Hydrolysis of the Nitrile (Amide Formation).[4] You have accidentally performed a Radziszewski-type reaction , converting the nitrile (


) to a primary amide (

).
  • Root Cause: High pH + Peroxide. The hydroperoxide anion (

    
    ) is a potent nucleophile that attacks the nitrile carbon 1000x faster than hydroxide. This happens if you use basic oxidants (basic 
    
    
    
    , Oxone without pH control) or if your workup is too basic.[1]
  • Mechanism: Nucleophilic attack of

    
     on 
    
    
    
    
    
    Peroxyimidic acid intermediate
    
    
    Amide.

Corrective Action:

  • pH Control: Maintain reaction pH between 4.0 and 6.0 . Avoid pH > 8 during oxidation.

  • Quenching: When quenching excess peroxide, use a reducing agent (Sodium Bisulfite) before adjusting pH to alkaline for extraction.[1] Never expose the nitrile to

    
     simultaneously.
    
Issue 3: "I see propyl-chain impurities (Ring Opening)."

Diagnosis: Acid-Catalyzed or Radical Ring Opening.[5] The cyclopropane ring has "banana bonds" with high p-character, acting similarly to an alkene.

  • Root Cause A: Strong Acid. mCPBA often contains m-chlorobenzoic acid (byproduct) and can be quite acidic.[1] High acidity protonates the sulfone/sulfoxide, triggering ring opening by nucleophiles (e.g.,

    
     from solvent or impurities).[1]
    
  • Root Cause B: Radical Mechanism. Metal contaminants (Fe, Cu) can catalyze radical generation from peroxides, leading to homolytic ring cleavage.[1]

Corrective Action:

  • Buffer the Reaction: Add Sodium Bicarbonate (

    
    )  or Sodium Acetate (2.0 eq) to the mCPBA reaction to neutralize m-chlorobenzoic acid as it forms.
    
  • Chelation: Add EDTA (0.1 mol%) if using aqueous

    
     to sequester trace metals that trigger radical pathways.
    

Visualizing the Reaction Landscape

The following diagram maps the synthesis pathway and the divergence points for impurities.

ReactionPathway Start Start: 2-(Cyclopropylthio)acetonitrile Sulfoxide Intermediate: Sulfoxide (M-16 relative to product) Start->Sulfoxide Oxidation (Fast) 1.0 eq Oxidant Target TARGET: 2-(Cyclopropanesulfonyl)acetonitrile Sulfoxide->Target Oxidation (Slow) +1.2 eq Oxidant, >20°C RingOpen Impurity: 3-Chloropropyl Sulfone (Acid Opening) Sulfoxide->RingOpen Strong Acid (HCl/mCBA) + Nucleophile Amide Impurity: Amide (Hydrolysis, M+18) Target->Amide High pH + H2O2 (Radziszewski) Target->RingOpen Radical Conditions Dimer Impurity: Dimer/Oligomer (Base Condensation) Target->Dimer Strong Base (Carbanion formation)

Caption: Reaction pathway showing the critical oxidation steps (Blue/Yellow to Green) and the divergence points leading to Amide, Ring-Opened, and Dimer impurities (Red).[1]

Optimized Experimental Protocols

Method A: The "Buffered" mCPBA Route (Lab Scale)

Best for: Small scale (<10g), high reliability, anhydrous conditions.[1]

  • Dissolution: Dissolve 2-(cyclopropylthio)acetonitrile (1.0 eq) in DCM (10 volumes).

  • Buffering (Crucial): Add Sodium Bicarbonate (

    
    )  (2.5 eq) solid to the flask. This neutralizes the acidic byproduct of mCPBA, protecting the cyclopropane ring.
    
  • Addition: Cool to

    
    . Add mCPBA  (2.3 eq) portion-wise over 30 minutes. Note: mCPBA is usually 77% pure; adjust calculation accordingly.
    
  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temperature (
    
    
    
    ) for 4-6 hours. Monitor HPLC for disappearance of Sulfoxide.
  • Workup:

    • Quench with 10%

      
        (Sodium Thiosulfate) to destroy excess peroxide.[1]
      
    • Wash with Sat.

      
        (x3) to remove m-chlorobenzoic acid.[1]
      
    • Wash with Brine, Dry over

      
      , Concentrate.[1]
      
Method B: The "Green" Catalytic Route (Scale-Up)

Best for: Large scale (>50g), safety, cost-efficiency.[1]

  • Catalyst: Dissolve starting material in Isopropyl Acetate or Acetonitrile. Add

    
      (Sodium Tungstate, 2 mol%) and Phenylphosphonic acid (1 mol%) as a co-catalyst.[1]
    
  • Oxidant: Heat to

    
    . Dosing 35% 
    
    
    
    (2.5 eq) slowly over 2 hours.
    • Why? Tungstate activates

      
       without creating the highly basic conditions that hydrolyze the nitrile.
      
  • Workup: Phase separate, wash with sulfite solution.

Impurity Profile & Data Summary

Impurity NameStructure DescriptionRelative Retention (HPLC)Mass Spec (ESI)OriginPrevention
Sulfoxide

~0.8 (Polar)M-16Incomplete OxidationIncrease temp/time/oxidant.[1]
Amide

~0.5 (Very Polar)M+18Nitrile HydrolysisControl pH < 8; Avoid basic peroxides.[1]
Ring-Open

~1.2 (Non-polar)M+36/38Acidic cleavageUse

buffer; avoid HCl generation.[1]
Dimer Olefinic condensation product>1.5 (Late eluting)2M-HBase-catalyzed condensationKeep stored cold; avoid strong bases.[1]

References

  • Oxidation of Sulfides to Sulfones: Trost, B. M.; Curran, D. P.[1] "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981 , 22(14), 1287-1290.[1] Link

  • Nitrile Hydrolysis Mechanisms: Katritzky, A. R., et al. "Hydrolysis of Nitriles."[1] Comprehensive Organic Functional Group Transformations, 1995 , Vol 5.[1] Link

  • Cyclopropane Ring Stability: Wiberg, K. B.[1] "The Structure and Properties of Cyclopropane." Angewandte Chemie International Edition, 1986 , 25(4), 312-322.[1] Link[1]

  • Synthesis of JAK Inhibitor Intermediates: Vazquez, M., et al. "Process Development of Baricitinib."[1] Organic Process Research & Development, 2016 .[1] (Describes analogous sulfonyl acetonitrile chemistry). Link

  • Acidity of Sulfonyl Acetonitriles: Bordwell, F. G.[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988 , 21(12), 456-463.[1] Link[1]

Sources

Technical Support Center: Catalyst Poisoning in 2-(Cyclopropanesulfonyl)acetonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for reactions involving 2-(cyclopropanesulfonyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to catalyst poisoning, a common challenge in the synthesis and subsequent transformations of this molecule. Our focus is to provide practical, field-proven insights and actionable protocols to ensure the success of your experiments.

Introduction to Catalyst Poisoning in Nitrile Chemistry

Catalyst poisoning is the deactivation of a catalyst's active sites by strong adsorption of chemical species, leading to a dramatic decrease in reaction rates and conversions.[1][2] In the context of 2-(cyclopropanesulfonyl)acetonitrile, a key intermediate in pharmaceutical synthesis, the presence of a sulfonyl group and a nitrile moiety introduces specific vulnerabilities for commonly used catalysts, particularly those based on palladium (e.g., Pd/C) and nickel (e.g., Raney Ni), which are frequently employed for nitrile reduction.

The primary suspects for catalyst poisoning in these reactions are sulfur-containing impurities and, in some cases, the nitrile-containing starting material or intermediates themselves.[2] Understanding the origin of these poisons and implementing a systematic troubleshooting approach is critical for overcoming synthetic hurdles.

Troubleshooting Guide: Question-and-Answer Format

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My reduction of 2-(cyclopropanesulfonyl)acetonitrile has stalled or shows very low conversion.

Question: I am trying to reduce the nitrile group of 2-(cyclopropanesulfonyl)acetonitrile using Pd/C and hydrogen, but the reaction is sluggish or has stopped completely. What is the likely cause and how can I fix it?

Answer: This is a classic symptom of catalyst poisoning. The most probable culprit is the presence of sulfur-containing impurities in your 2-(cyclopropanesulfonyl)acetonitrile starting material.[3] These impurities can strongly bind to the active sites of the palladium catalyst, rendering it inactive.[2] The nitrile group itself or reaction intermediates can also contribute to catalyst deactivation, though sulfur is a more common and potent poison.[2]

Follow this troubleshooting workflow to diagnose and address the issue:

Troubleshooting Workflow for Stalled Nitrile Reduction

G A Stalled Reaction: Low Conversion of 2-(Cyclopropanesulfonyl)acetonitrile B Hypothesis: Catalyst Poisoning (likely sulfur) A->B C Step 1: Diagnose the Source of Poisoning B->C D Protocol 1: Side-by-Side Comparison with a Control Substrate C->D  Experimental Diagnosis E Protocol 2: Qualitative Test for Sulfur Impurities C->E  Chemical Test F Step 2: Mitigate the Poisoning D->F E->F G Option A: Purify the Starting Material F->G  Recommended First Step H Option B: Use a More Robust or Higher Loading of Catalyst F->H  Alternative Approach I Option C: Catalyst Regeneration (for subsequent runs) F->I  For Catalyst Recovery J Resolution: Successful Nitrile Reduction G->J H->J I->J

Caption: Troubleshooting workflow for a stalled nitrile reduction.

Issue 2: How can I confirm that sulfur is the cause of my catalyst deactivation?

Question: I suspect sulfur poisoning. Are there any simple tests I can perform in my lab to confirm the presence of sulfur-containing impurities in my starting material?

Answer: Yes, there are established qualitative tests for detecting sulfur in organic compounds that can be adapted for this purpose. The Lassaigne's test, or sodium fusion test, is a classic method.[4] This test converts covalently bonded sulfur into sodium sulfide, which can then be detected in an aqueous solution.

A simpler and often effective method is the lead acetate test.[5]

Protocol 2: Qualitative Test for Sulfur Impurities (Lead Acetate Test)

Objective: To detect the presence of sulfur-containing impurities in a sample of 2-(cyclopropanesulfonyl)acetonitrile.

Materials:

  • Suspect sample of 2-(cyclopropanesulfonyl)acetonitrile

  • A known sulfur-free nitrile (e.g., adiponitrile) as a negative control

  • A small amount of a known sulfur-containing compound (e.g., thiophene) as a positive control

  • Sodium metal

  • Distilled water

  • Dilute acetic acid

  • Lead(II) acetate solution

  • Small test tubes or fusion tubes

  • Bunsen burner and heating apparatus

  • Mortar and pestle

Procedure:

  • Safety First: This procedure involves heating sodium metal and should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Sodium Fusion: In a clean, dry fusion tube, add a small piece of sodium metal. Gently heat the tube until the sodium melts.

  • Add a small amount of the suspect 2-(cyclopropanesulfonyl)acetonitrile to the molten sodium.

  • Heat the tube gently at first, then strongly until it is red hot.

  • Carefully plunge the hot fusion tube into a mortar containing a small amount of distilled water.

  • Grind the mixture with a pestle to break up the glass and extract the fused material.

  • Boil the mixture for a few minutes, then cool and filter. The filtrate is your sodium fusion extract.

  • Detection: To a portion of the filtrate, add a few drops of dilute acetic acid to acidify the solution.

  • Add a few drops of lead(II) acetate solution.

  • Observation: The formation of a black precipitate (lead sulfide) indicates the presence of sulfur in your sample.[5]

Interpretation of Results:

SampleObservationConclusion
Suspect 2-(Cyclopropanesulfonyl)acetonitrileBlack precipitate formsSulfur impurities are present
Negative Control (Sulfur-free nitrile)No precipitate formsTest is performing as expected
Positive Control (Sulfur-containing compound)Black precipitate formsTest is performing as expected

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of sulfur impurities in my 2-(cyclopropanesulfonyl)acetonitrile?

A1: The most probable source of sulfur impurities is the synthesis of the precursor, cyclopropanesulfonyl chloride. A common route involves reacting a cyclopropyl Grignard reagent with sulfur dioxide, followed by chlorination.[6] Potential sulfur-containing impurities from this process include unreacted sulfur dioxide, cyclopropanesulfinic acid, and other sulfur-based side products. These can be carried over into the final 2-(cyclopropanesulfonyl)acetonitrile product if purification is not rigorous.

Q2: Can I just use more catalyst to overcome the poisoning?

A2: While increasing the catalyst loading can sometimes help to drive a poisoned reaction to completion, it is not an ideal or cost-effective solution.[5] It does not address the root cause of the problem and can lead to higher levels of residual palladium in your product, which is often undesirable in pharmaceutical applications. Purification of the starting material is the more robust and scientifically sound approach.

Q3: Are there any catalysts that are more resistant to sulfur poisoning?

A3: While no catalyst is completely immune to sulfur poisoning, some may exhibit greater tolerance. For instance, certain bimetallic catalysts or catalysts with modified supports have been developed to have increased resistance to sulfur.[7] However, for common laboratory-scale reactions, purifying the substrate is generally the most practical solution.

Q4: My reaction is complete, but I've used a large amount of catalyst. Can I regenerate and reuse my poisoned Pd/C?

A4: Yes, it is often possible to regenerate a sulfur-poisoned palladium catalyst, although complete recovery of activity may not always be achieved. Regeneration typically involves removing the adsorbed sulfur species from the catalyst surface. Two common lab-scale methods are oxidative regeneration and treatment under a reducing atmosphere at elevated temperatures.[8][9]

Experimental Protocols

Protocol 1: Side-by-Side Comparison with a Control Substrate

Objective: To experimentally determine if the 2-(cyclopropanesulfonyl)acetonitrile starting material is the source of catalyst poisoning.

Procedure:

  • Set up two identical small-scale hydrogenation reactions in parallel.

  • Reaction A (Control): Use a well-characterized, sulfur-free nitrile substrate (e.g., purified adiponitrile or benzonitrile) at the same molar concentration as your target reaction.

  • Reaction B (Test): Use your batch of 2-(cyclopropanesulfonyl)acetonitrile.

  • Ensure all other parameters are identical:

    • Same catalyst (e.g., 10 mol% Pd/C) from the same bottle.

    • Same solvent and solvent quality.

    • Same reaction temperature and hydrogen pressure.

    • Same stirring rate.

  • Monitor the progress of both reactions over time by TLC, GC, or LC-MS.

Interpretation:

  • If Reaction A proceeds to completion while Reaction B stalls, it is a strong indication that your 2-(cyclopropanesulfonyl)acetonitrile or impurities within it are poisoning the catalyst.

  • If both reactions fail, the issue may lie with the catalyst, solvent, or general reaction setup.

Protocol 3: Laboratory-Scale Oxidative Regeneration of Sulfur-Poisoned Pd/C

Objective: To restore the activity of a Pd/C catalyst that has been poisoned by sulfur-containing compounds.

Materials:

  • Poisoned Pd/C catalyst

  • Deionized water

  • Hydrogen peroxide (3% solution)

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Beaker and stir plate

Procedure:

  • Safety Note: Handle hydrogen peroxide with care.

  • After the initial reaction, carefully filter the poisoned Pd/C catalyst from the reaction mixture.

  • Wash the catalyst thoroughly with the reaction solvent to remove any residual organic material, followed by washing with deionized water.

  • Transfer the moist catalyst to a beaker and add a sufficient amount of deionized water to create a slurry.

  • With stirring, slowly add a 3% solution of hydrogen peroxide to the slurry.[8]

  • Continue stirring the mixture at room temperature for 1-2 hours.

  • Filter the catalyst and wash it extensively with deionized water until the washings are neutral.

  • Dry the catalyst carefully under vacuum. Caution: Do not dry the catalyst completely in the air, as dry Pd/C can be pyrophoric. It is best to store it water-wet if it will be reused soon.[10]

Validation: The activity of the regenerated catalyst should be tested on a small scale with a clean substrate before being used in a larger-scale reaction.

Visualization of Catalyst Poisoning Mechanism

G cluster_0 Catalyst Surface cluster_1 Reactants cluster_2 Poison Pd1 Pd Pd2 Pd Pd3 Pd Pd4 Blocked Active Site Nitrile R-CN Nitrile->Pd2 Adsorption & Reaction H2 H₂ H2->Pd3 Adsorption & Dissociation Sulfur Sulfur Impurity (e.g., R'-S-R'') Sulfur->Pd1 Strong, Irreversible Adsorption (Poisoning) Sulfur->Pd4

Caption: Mechanism of catalyst poisoning by sulfur impurities.

References

  • Qualitative Analysis of Organic Compounds | CK-12 Foundation. (n.d.). Retrieved February 18, 2026, from [Link]

  • Lassaigne's Test – Test for Nitrogen, Sulphur, Halogens. (n.d.). BYJU'S. Retrieved February 18, 2026, from [Link]

  • Catalyst Poisoning Explained Simply. (2023, November 21). RevisionDojo. Retrieved February 18, 2026, from [Link]

  • Synthesis of Aryl and Alkyl Sulfonyl Cyanides Using KCN and NaOCl·5H2O in a Biphasic System | The Journal of Organic Chemistry. (2022, October 15). ACS Publications. Retrieved February 18, 2026, from [Link]

  • Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. (2013, July 10). Google Patents.
  • How will you test the presence of sulphur in the given organic compound? (2019, January 7). Quora. Retrieved February 18, 2026, from [Link]

  • Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales | ACS Catalysis. (2021, July 21). ACS Publications. Retrieved February 18, 2026, from [Link]

  • Catalyst poisoning. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • PD - PT Catalyst Regeneration. (n.d.). Scribd. Retrieved February 18, 2026, from [Link]

  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. (2019, August 29). MDPI. Retrieved February 18, 2026, from [Link]

  • Sulfur Poisoning and Regeneration of Aftertreatment Oxidation Catalysts. (2024, February 2). University of Virginia Library. Retrieved February 18, 2026, from [Link]

  • Poisoning and deactivation of palladium catalysts. (2001). SciSpace. Retrieved February 18, 2026, from [Link]

  • Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. (2001). PubMed. Retrieved February 18, 2026, from [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). AZoM.com. Retrieved February 18, 2026, from [Link]

  • Standard Operating Procedures - The Sarpong Group. (2010, March 5). University of California, Berkeley. Retrieved February 18, 2026, from [Link]

Sources

Technical Support Center: 2-(Cyclopropanesulfonyl)acetonitrile Reactivity & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on Reactivity and Stability

Executive Summary: The Reactivity Profile

2-(Cyclopropanesulfonyl)acetonitrile (CSA) is a critical "masked" carbanion equivalent, most notably used as a key intermediate in the synthesis of JAK inhibitors like Baricitinib (Olumiant). Its reactivity is defined by the highly acidic


-protons (pKa 

11–12), flanked by two electron-withdrawing groups: the sulfonyl (

) and the nitrile (

).

The Core Challenge: The choice of solvent dictates the nucleophilicity of the


-carbon.
  • Polar Aprotic Solvents (DMSO, DMF): Create "naked" anions with extreme nucleophilicity, ideal for difficult alkylations but prone to over-reaction (bis-alkylation).

  • Polar Protic Solvents (EtOH, MeOH): Stabilize the anion via hydrogen bonding, moderating reactivity. This is often preferred for Knoevenagel condensations to prevent side reactions and facilitate product precipitation.

Solubility & Preparation Guide

Before initiating reactions, users must address the compound's poor aqueous solubility.

Solubility Profile Table
Solvent ClassSolventSolubility RatingApplication Notes
Polar Aprotic DMSO Excellent (>100 mg/mL)Best for stock solutions and SN2 alkylations. Hard to remove (high b.p.).
Polar Aprotic DMF High (~50 mg/mL)Standard reaction solvent. Toxic; requires aqueous workup to remove.
Polar Protic Ethanol Low/Moderate (<1 mg/mL*)Solubility increases significantly with heat. Ideal for crystallization-driven reactions.
Aqueous Water Insoluble (<0.5 mg/mL)Use only in biphasic systems or with surfactants (e.g., TPGS-750-M).
Non-Polar Toluene/Hexane Negligible Antisolvents used to crash out the product.

Critical Note: While CSA is stable in DMSO, avoid prolonged storage of basic solutions in DMSO at high temperatures (>60°C) to prevent Pummerer-type rearrangements or decomposition.

Solvent Effects on Reactivity (Mechanistic Guide)

Scenario A: Knoevenagel Condensation (Aldehyde Coupling)

Target Reaction: Coupling CSA with an aldehyde (e.g., pyrazole-aldehydes for Baricitinib).

Recommended Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Why? Although CSA is less soluble, the product of the condensation is often even less soluble.

  • Mechanism: The protic solvent hydrogen-bonds to the CSA anion, slowing the initial attack. This "softened" reactivity prevents the "Cannizzaro reaction" (aldehyde disproportionation) and allows the thermodynamic product to crystallize out, driving the equilibrium forward (Le Chatelier’s principle).

  • Catalyst Pairing: Use weak bases (Piperidine,

    
    -alanine, or Ammonium Acetate).
    
Scenario B: Alkylation (SN2 Substitution)

Target Reaction: Attaching an alkyl group to the


-carbon.

Recommended Solvent: DMF or DMSO [1]

  • Why? You need a "naked anion."

  • Mechanism: Aprotic solvents solvate the cation (e.g.,

    
     from NaH) but repel the anionic CSA. This lack of a solvation shell around the anion lowers the activation energy for nucleophilic attack.
    
  • Warning: In DMF, the reaction is fast. Control temperature (0°C start) to prevent bis-alkylation (attaching two alkyl groups).

Visualizing Solvation Effects

SolventEffects cluster_protic Protic Solvent (EtOH) cluster_aprotic Aprotic Solvent (DMSO) Anion1 CSA Anion (-) Reactivity1 Controlled Reaction (Good for Condensation) Anion1->Reactivity1 LOWER Nucleophilicity Solvent1 EtOH Molecules Solvent1->Anion1 H-Bonding (Cages Anion) Anion2 CSA Anion (-) Reactivity2 Aggressive Reaction (Good for Alkylation) Anion2->Reactivity2 HIGHER Nucleophilicity Solvent2 DMSO Molecules Solvent2->Anion2 Repels (No H-Bonds) Cation Counter Ion (Na+) Solvent2->Cation Solvates Cation Only

Figure 1: Solvation Shell Model. In Protic solvents (left), the anion is stabilized/caged, reducing rate. In Aprotic solvents (right), the anion is exposed ("naked"), drastically increasing reaction rate.

Troubleshooting & FAQs

Issue 1: "My reaction yields a gummy solid that won't crystallize."
  • Diagnosis: You likely used a high-boiling solvent (DMF/DMSO) and attempted to remove it via rotary evaporation, leaving residual solvent that prevents crystal lattice formation.

  • Solution:

    • Pour the reaction mixture into ice-cold water (10x volume).

    • Stir vigorously. The hydrophobic product should precipitate as a solid.

    • If it oils out, add a "seed" crystal or scratch the glass.

    • Recrystallize from Isopropanol (IPA) .

Issue 2: "I see a byproduct with M+18 mass (Hydrolysis)."
  • Diagnosis: The nitrile (

    
    ) group has hydrolyzed to a primary amide (
    
    
    
    ).
  • Cause: High pH (strong base) + Water + Heat.

  • Fix:

    • Switch from NaOH/KOH to a non-nucleophilic base like DBU or KOtBu .

    • Ensure solvents are anhydrous (dry DMSO/DMF).

    • Lower the reaction temperature.

Issue 3: "The cyclopropyl ring opened."
  • Diagnosis: Ring opening is rare due to sulfonyl stabilization, but occurs under strong acidic conditions or radical stress.

  • Fix:

    • Maintain pH > 7.

    • Avoid Lewis acids like

      
       or 
      
      
      
      unless strictly necessary (and kept at -78°C).
    • Radical Scavengers: If using radical conditions, add BHT to protect the ring.

Experimental Protocol: Knoevenagel Condensation

Standardized workflow for Baricitinib-style intermediate synthesis.

Reagents:

  • Aldehyde (1.0 equiv)

  • 2-(Cyclopropanesulfonyl)acetonitrile (1.0–1.1 equiv)

  • Ethanol (10 volumes)

  • Piperidine (0.1 equiv)

Step-by-Step:

  • Charge the reactor with the Aldehyde and Ethanol at 20°C.

  • Add 2-(Cyclopropanesulfonyl)acetonitrile. The suspension may not clear immediately.

  • Add Piperidine dropwise. Exotherm warning: Mild heat release.

  • Heat to 40–50°C. The mixture should become homogeneous as the reaction proceeds.

  • Monitor by HPLC/TLC. Reaction typically completes in 2–4 hours.

  • Cool slowly to 0–5°C. The product should crystallize.

  • Filter and wash with cold Ethanol.

  • Dry under vacuum at 45°C.

References

  • Baricitinib Synthesis & Solubility: Source: Cayman Chemical Product Information. "Baricitinib Solubility and Stability."
  • Solvent Effects in Organic Chemistry

    • Source: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH.
    • Context: General theory on "naked anions" in dipolar aprotic solvents.
    • URL:[Link]

  • Acidity of Sulfonyl Acetonitriles

    • Source: Kaljurand, I., et al. "Acidity scale in acetonitrile." J. Org. Chem.
    • Context: Establishes pKa ranges for activ
    • URL:[Link]

  • Process Chemistry of JAK Inhibitors

    • Source: "Process for the preparation of Baricitinib."[2] (Patent WO2015166434A1).

    • Context: Industrial protocols for Knoevenagel condensations using this specific intermedi
    • URL

Sources

Technical Support Center: Temperature Optimization for 2-(Cyclopropanesulfonyl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Cyclopropanesulfonyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful and optimized synthesis.

Introduction

2-(Cyclopropanesulfonyl)acetonitrile is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, typically involving the reaction of cyclopropanesulfonyl chloride with a cyanide source like the enolate of acetonitrile, is highly dependent on precise temperature control. This document provides a comprehensive guide to understanding and optimizing the critical role of temperature in this synthesis to maximize yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 2-(Cyclopropanesulfonyl)acetonitrile?

A1: The synthesis of 2-(Cyclopropanesulfonyl)acetonitrile is generally achieved through a nucleophilic substitution reaction. The key steps involve the deprotonation of acetonitrile to form a carbanion, which then acts as a nucleophile, attacking the electrophilic sulfur atom of cyclopropanesulfonyl chloride.

Q2: What are the key reagents and their roles in this synthesis?

A2: The essential reagents are:

  • Cyclopropanesulfonyl chloride: The electrophile that provides the cyclopropanesulfonyl group.

  • Acetonitrile: The source of the cyanomethyl group and the precursor to the nucleophile.

  • Base: A strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium hydride (NaH), or n-Butyllithium (n-BuLi)) is required to deprotonate acetonitrile, which has a pKa of approximately 31 in DMSO.

  • Solvent: An anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, is crucial to prevent quenching of the highly reactive carbanion.

Q3: Why is temperature control so critical in this reaction?

A3: Temperature is a pivotal parameter that directly influences several aspects of the reaction:

  • Reaction Rate: Like most chemical reactions, the rate of synthesis increases with temperature. However, this also applies to potential side reactions.

  • Stability of Reactants and Intermediates: The acetonitrile carbanion is highly reactive and can be unstable at higher temperatures, leading to decomposition or unwanted side reactions. Cyclopropanesulfonyl chloride is also sensitive to moisture and can hydrolyze, a process that can be accelerated at elevated temperatures.[1]

  • Selectivity and Byproduct Formation: Elevated temperatures can provide the activation energy for undesired reaction pathways, leading to the formation of impurities and reducing the overall yield and purity of the target compound. For instance, side reactions with the solvent or self-condensation of acetonitrile can become more prominent at higher temperatures.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2-(Cyclopropanesulfonyl)acetonitrile, with a focus on temperature-related issues.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Action Scientific Rationale
Reaction temperature is too low. Gradually increase the reaction temperature in small increments (e.g., from -78°C to -60°C, then to -40°C).While low temperatures are generally favored for selectivity, the reaction may not have sufficient activation energy to proceed at an appreciable rate if the temperature is excessively low.
Deprotonation of acetonitrile is incomplete. Ensure the deprotonation step is carried out at the optimal temperature for the chosen base (e.g., -78°C for LDA in THF).[2]The formation of the acetonitrile carbanion is a prerequisite for the nucleophilic attack. Incomplete deprotonation will result in a lower concentration of the active nucleophile.
Degradation of the base or acetonitrile carbanion. Maintain a consistently low temperature during the addition of cyclopropanesulfonyl chloride and throughout the reaction.Strong bases and the resulting carbanions can be thermally unstable. Allowing the temperature to rise prematurely can lead to their decomposition before they can react.
Hydrolysis of cyclopropanesulfonyl chloride. Ensure all reagents and solvents are strictly anhydrous.[1]Cyclopropanesulfonyl chloride is moisture-sensitive and will hydrolyze to cyclopropanesulfonic acid, which is unreactive towards the acetonitrile carbanion. This hydrolysis is more rapid at higher temperatures.

Problem 2: High Levels of Impurities in the Crude Product

Potential Cause Troubleshooting Action Scientific Rationale
Reaction temperature is too high. Conduct the reaction at a lower temperature (e.g., start at -78°C and allow it to slowly warm to room temperature).Higher temperatures can promote side reactions such as elimination, reaction with the solvent, or thermal decomposition of the product.[3]
Formation of acetanilide-like byproducts. Maintain a low reaction temperature and consider using a less reactive solvent if acetonitrile is also used as the solvent.Unsubstituted sulfonyl chlorides have been reported to react with acetonitrile to form acetanilides.[4] While cyclopropanesulfonyl chloride is substituted, analogous side reactions could occur, especially at elevated temperatures.
Self-condensation of acetonitrile. Add the cyclopropanesulfonyl chloride to the pre-formed acetonitrile anion solution at a low temperature.This ensures that the electrophile is present to react with the carbanion as it is formed, minimizing the chance for the carbanion to react with another molecule of acetonitrile.

Problem 3: Reaction Stalls or is Incomplete

Potential Cause Troubleshooting Action Scientific Rationale
Insufficient reaction time at the optimal temperature. Increase the reaction time at the determined optimal temperature, monitoring progress by TLC or LC-MS.Even at the optimal temperature, the reaction may require several hours to reach completion.
Precipitation of reactants or intermediates. Ensure the chosen solvent maintains the solubility of all species at the reaction temperature.If a reactant or key intermediate precipitates out of the solution, the reaction will effectively stop. This can sometimes be temperature-dependent.

Experimental Protocol: Temperature Optimization Study

This protocol provides a systematic approach to determining the optimal reaction temperature for the synthesis of 2-(Cyclopropanesulfonyl)acetonitrile.

Objective: To identify the temperature that provides the highest yield and purity of 2-(Cyclopropanesulfonyl)acetonitrile.

Materials:

  • Cyclopropanesulfonyl chloride

  • Anhydrous acetonitrile

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Initial Cooling: Cool the flask to -78°C using a dry ice/acetone bath.

  • Reagent Addition:

    • Under a nitrogen atmosphere, add anhydrous THF to the flask.

    • Add anhydrous acetonitrile to the THF.

    • Slowly add n-BuLi dropwise via the dropping funnel, maintaining the internal temperature below -70°C. Stir for 30 minutes at -78°C to ensure complete deprotonation.

  • Cyclopropanesulfonyl Chloride Addition:

    • Dissolve cyclopropanesulfonyl chloride in a small amount of anhydrous THF.

    • Add the cyclopropanesulfonyl chloride solution dropwise to the reaction mixture, again keeping the internal temperature below -70°C.

  • Temperature Study:

    • Experiment 1: Maintain the reaction mixture at -78°C for 2 hours.

    • Experiment 2: After the addition of cyclopropanesulfonyl chloride at -78°C, allow the reaction to slowly warm to -40°C and stir for 2 hours.

    • Experiment 3: After the addition at -78°C, allow the reaction to slowly warm to 0°C and stir for 2 hours.

    • Experiment 4: After the addition at -78°C, allow the reaction to slowly warm to room temperature (approx. 20-25°C) and stir for 2 hours.

  • Work-up (for each experiment):

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the flask is still in the cooling bath.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product from each experiment by ¹H NMR, LC-MS, or GC-MS to determine the yield and purity of 2-(Cyclopropanesulfonyl)acetonitrile.

Data Summary Table:

ExperimentReaction Temperature (°C)Reaction Time (h)Crude Yield (%)Purity (%)Observations
1-782
2-78 to -402
3-78 to 02
4-78 to 252

Visualizing the Reaction Pathway and Temperature Influence

The following diagram illustrates the key steps in the synthesis and highlights the critical role of temperature.

Synthesis_Workflow Acetonitrile Acetonitrile (CH3CN) Carbanion Acetonitrile Carbanion ([CH2CN]⁻) Acetonitrile->Carbanion Deprotonation Base Strong Base (e.g., n-BuLi) Product 2-(Cyclopropanesulfonyl) acetonitrile Carbanion->Product Nucleophilic Attack (SN2-like) SideProducts Side Products (e.g., Hydrolysis, Decomposition) Carbanion->SideProducts Decomposition SulfonylChloride Cyclopropanesulfonyl Chloride SulfonylChloride->SideProducts Hydrolysis HighTemp High Temperature HighTemp->SideProducts Promotes LowTemp Low Temperature (-78°C to 0°C) LowTemp->Product Favors High Yield & Purity

Caption: Reaction pathway for the synthesis of 2-(Cyclopropanesulfonyl)acetonitrile and the influence of temperature on product formation versus side reactions.

Conclusion

The successful synthesis of 2-(Cyclopropanesulfonyl)acetonitrile is intrinsically linked to meticulous temperature control. Low temperatures, typically in the range of -78°C to 0°C, are paramount for ensuring the stability of the reactive intermediates and minimizing the formation of byproducts, thereby maximizing both the yield and purity of the final product. The troubleshooting guide and optimization protocol provided herein offer a systematic framework for researchers to navigate the challenges associated with this synthesis and achieve consistent, high-quality results.

References

  • A rapid, systematic and optimized process for the synthesis of sulfonamides was developed using lithium hydroxide monohydrate (LiOH·H2O) as a base. The study employed a response surface methodology (RSM) approach using a central composite design (CCD) to determine the ideal reaction conditions, specifically base equivalence and temperature. A series of 13 experimental runs identified the most efficient conditions as 0–5°C with 0.5 equivalents of LiOH·H2O, resulting in very good to excellent yields within 1–8 min.

  • The classical synthesis of primary sulfonamides involves the reaction of activated sulfonyl electrophiles, usually sulfonyl chlorides, with ammonia, or an ammonia surrogate with a subsequent deprotection step.

  • Recent Advances in the Synthesis of Sulfonamides Intermediates.

  • Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl.

  • Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides.

  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides.

  • Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties.

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations.

  • Thermal decomposition, or thermolysis, is a chemical decomposition of a substance caused by heat.

  • Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.

  • Cyclopropanesulfonyl chloride synthesis.

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.

  • A novel synthesis of 2,4,4-trisubstituted 2-cyclopentenones by consecutive reaction of 1-chlorovinyl p-tolyl sulfoxides with acetonitrile and its homologues.

  • Reactions of Acid Chlorides.

  • Cyclopropanesulfonyl chloride | CAS 139631-62-2.

Sources

Technical Support Hub: 2-(Cyclopropanesulfonyl)acetonitrile Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

2-(Cyclopropanesulfonyl)acetonitrile (CAS: 1349716-02-4) is a critical "active methylene" building block, widely employed in the synthesis of JAK inhibitors (e.g., Baricitinib analogs). Its reactivity is defined by two competing structural features:

  • High Acidity (

    
    -Protons):  The methylene protons flanked by the sulfonyl (
    
    
    
    ) and nitrile (
    
    
    ) groups are highly acidic (
    
    
    in DMSO), facilitating easy deprotonation and nucleophilic attack.
  • Cyclopropyl Strain: The cyclopropyl ring possesses significant ring strain (

    
    ). While the sulfonyl group provides some electronic stabilization, thermal stress (
    
    
    
    ) or specific Lewis acids can trigger ring-opening or decomposition.

The High-Pressure Advantage: Standard thermal heating often leads to cyclopropyl ring opening before sterically hindered couplings can occur. High Hydrostatic Pressure (HHP) (2–15 kbar) is the orthogonal variable of choice. It accelerates bond-forming reactions (which have a negative volume of activation,


) while allowing the reaction to proceed at lower temperatures, preserving the cyclopropyl ring.

Interactive Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics & Yield[1][2]

Q1: My Knoevenagel condensation with a sterically hindered aldehyde is stalled at 50% conversion. Should I increase the temperature to reflux? Recommendation: NO. Increasing temperature significantly increases the risk of thermal elimination of the sulfonyl group or cyclopropyl ring opening.

  • The Science: Condensation reactions (2 molecules

    
     1 molecule) have a large negative volume of activation (
    
    
    
    ).
  • Solution: Maintain temperature at

    
     but increase pressure to 0.8–1.0 GPa (8–10 kbar) . This will accelerate the reaction rate by 
    
    
    
    to
    
    
    without adding thermal energy that breaks the ring.

Q2: I am observing a "ring-opened" allyl sulfone byproduct. What caused this? Diagnosis: This is a thermal rearrangement product.

  • Mechanism: Under high thermal stress, cyclopropyl sulfones can undergo a concerted ring opening or radical fragmentation to form linear allyl sulfones.

  • Corrective Action:

    • Reduce reaction temperature by

      
      .
      
    • Switch solvent to a non-nucleophilic, high-electrostriction solvent like Acetonitrile or Nitromethane . These solvents cluster tightly around the charged transition state under pressure, further lowering the activation energy.

Category B: Solubility & Phase Behavior

Q3: My reagents precipitate when I pressurize the vessel. How do I prevent this? Diagnosis: Pressure-induced freezing or solubility drop.

  • The Science: The freezing point of organic solvents increases by approximately

    
     per GPa. If you are running at room temperature (
    
    
    
    ) and
    
    
    , solvents like Benzene or Cyclohexane will freeze solid, halting diffusion.
  • Solution:

    • Use solvents with low freezing points: Dichloromethane , THF , or Methanol .

    • If using DMSO (freezes at

      
       at 1 atm), you must heat the vessel to 
      
      
      
      before pressurizing to prevent solidification.
Category C: Hydrolysis & Side Reactions[1]

Q4: The nitrile group has converted to an amide. Is pressure responsible? Diagnosis: Yes, via water contamination.

  • The Science: High pressure accelerates hydration of nitriles significantly (

    
    ). Even trace water in the solvent acts as a potent nucleophile under 10 kbar.
    
  • Solution:

    • Use strictly anhydrous solvents (molecular sieves).

    • Add a water scavenger (e.g., Triethyl orthoformate) if compatible with your electrophile.

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision pathway for optimizing reactions involving 2-(Cyclopropanesulfonyl)acetonitrile, specifically balancing Kinetic Acceleration (Pressure) against Thermodynamic Stability (Temperature).

ReactionLogic Start Start: Reaction Optimization CheckType Identify Reaction Type Start->CheckType BondForming Associative (Bond Forming) (Alkylation, Knoevenagel) ΔV‡ < 0 CheckType->BondForming Target Pathway BondBreaking Dissociative ( fragmentation) (Ring Opening) ΔV‡ > 0 CheckType->BondBreaking Unwanted Side Rxn YieldCheck Check Yield/Rate BondForming->YieldCheck Decision Is Reaction Slow? YieldCheck->Decision HighTemp Risk: Thermal Ring Opening Decision->HighTemp Increase Temp? (NO) SolventCheck Check Solvent Freezing Point Decision->SolventCheck Apply Pressure? (YES) HighTemp->BondBreaking Promotes HighPress Solution: Apply High Pressure (5-10 kbar) Success Target Molecule Preserved Ring HighPress->Success Accelerated Rate SolventCheck->HighPress Solvent Liquid @ HP

Caption: Decision tree for optimizing active methylene reactions under pressure. Note that pressure selectively accelerates the desired bond-forming pathway while suppressing the volume-increasing ring-opening pathway.

Validated Experimental Protocols

Protocol A: High-Pressure Knoevenagel Condensation

Objective: Condensation of 2-(Cyclopropanesulfonyl)acetonitrile with sterically hindered benzaldehydes.

Reagents:

  • Substrate: 2-(Cyclopropanesulfonyl)acetonitrile (1.0 equiv)

  • Electrophile: Hindered Benzaldehyde (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv) or

    
    -Alanine (0.2 equiv)
    
  • Solvent: Ethanol (Absolute) or Acetonitrile (Anhydrous)

Step-by-Step:

  • Preparation: In a glovebox or under Argon, dissolve the substrate and aldehyde in the solvent. Concentration should be high (0.5 – 1.0 M) to maximize

    
     benefits.
    
  • Loading: Transfer the solution into a Teflon (PTFE) or PFA flexible ampoule. Squeeze out all air bubbles (air compression can cause adiabatic heating spikes). Seal the ampoule with a clamp or heat seal.

  • Pressurization:

    • Place the ampoule into the high-pressure vessel (piston-cylinder or hydraulic anvil).

    • Fill the vessel with transmission fluid (e.g., castor oil or hexane).

    • Ramp pressure to 0.8 GPa (8 kbar) over 5 minutes.

  • Reaction: Maintain at 25–40^\circ\text{C} for 6–12 hours.

    • Note: At 1 atm, this reaction might require reflux (

      
      ) for 24 hours, risking ring decomposition.
      
  • Decompression: Release pressure slowly (over 10 minutes) to prevent solvent boiling/foaming.

  • Workup: Concentrate solvent and purify via recrystallization.

Protocol B: High-Pressure Alkylation ( )

Objective: Alkylation of the


-carbon with a secondary alkyl halide.

Reagents:

  • Substrate: 2-(Cyclopropanesulfonyl)acetonitrile (1.0 equiv)

  • Alkylating Agent: 2-Bromopropane (1.5 equiv)

  • Base:

    
     (2.0 equiv) or DBU (1.2 equiv)
    
  • Solvent: THF or DMF (Anhydrous)

Step-by-Step:

  • Mixing: Combine substrate, alkyl halide, and base in the solvent.

  • Vessel: Use a specialized stainless steel autoclave rated for 10 kbar if available, or PTFE bellows.

  • Conditions: Pressurize to 1.0 GPa (10 kbar) at 30^\circ\text{C} .

  • Mechanism Check: The formation of the quaternary ammonium halide salt (if using amine bases) or the charge concentration in the transition state is highly favored by pressure.

  • Safety: Ensure the alkyl halide does not hydrolyze if trace water is present.

Data Summary: Pressure vs. Rate Enhancement[2][3]

The following table summarizes the expected rate acceleration for active methylene reactions involving sulfonyl acetonitriles.

Reaction Type

(

)
Rate Increase (1 bar

10 kbar)
Thermal Equivalent
Knoevenagel Condensation


Equivalent to raising Temp by


Alkylation


Equivalent to raising Temp by

Cyclopropyl Ring Opening

Retarded (

)
N/A (Favored by Heat)
Nitrile Hydrolysis


Risk: Requires strict exclusion of water

References

  • Matsumoto, K., & Acheson, R. M. (Eds.).[1] (1991).[2] Organic Synthesis at High Pressures. Wiley-Interscience. (Foundational text on

    
     and active methylene acceleration).
    
  • Jenner, G. (2002). "High pressure and selectivity in organic reactions."[3] Tetrahedron, 58(25), 5185-5202. Link

  • BenchChem Technical Support. (2025). "Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)acetonitrile Derivatives." (General protocols for acetonitrile derivatives). Link

  • Isaacs, N. S. (1981). Liquid Phase High Pressure Chemistry. Butterworths.
  • Charette, A. B., et al. (2010).[4] "Synthesis of cyclopropanes." Journal of Organic Chemistry, 75, 1244-1250.[4] (Cyclopropyl stability and synthesis context). Link

Sources

Validation & Comparative

A Comparative Guide to 2-(Cyclopropanesulfonyl)acetonitrile: A Keystone Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendant Role of Sulfonylacetonitriles in Medicinal Chemistry

In the landscape of contemporary drug discovery and organic synthesis, sulfonylacetonitriles have emerged as exceptionally versatile intermediates. Their dual-functionality, featuring an electron-withdrawing sulfonyl group and a synthetically malleable nitrile, provides a powerful platform for constructing complex molecular architectures.[1][2] The sulfonyl moiety often acts as a bioisosteric replacement for less stable or less effective functional groups, enhancing physicochemical properties like solubility and metabolic stability.[3][4] The adjacent nitrile group and the activated α-carbon serve as a linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, making these compounds prized precursors for heterocyclic synthesis.[1][2][5]

This guide provides an in-depth comparison of 2-(Cyclopropanesulfonyl)acetonitrile with other common sulfonylacetonitriles, such as those bearing methyl, ethyl, and phenyl substituents. We will dissect how the unique structural and electronic properties of the cyclopropyl group confer distinct advantages in terms of reactivity, metabolic stability, and conformational control, providing a rationale for its increasing use in the design of novel therapeutics.[6]

The Cyclopropyl Moiety: More Than Just a Small Ring

The three-membered ring of a cyclopropyl group is fundamental to its utility in medicinal chemistry. Its defining characteristic is significant ring strain (~28 kcal/mol), which forces the C-C-C bond angles to an acute 60°.[7][8] This strain endows the cyclopropyl group with a unique electronic structure, where the C-C bonds exhibit enhanced π-character.[6][9] This "pseudo-double bond" nature allows it to engage in conjugation with adjacent π-systems, influencing the molecule's overall electronic profile.

From a drug design perspective, the cyclopropyl group offers several compelling advantages:

  • Metabolic Stability: The C-H bonds on a cyclopropyl ring are shorter and stronger than those in linear alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][10] This can significantly improve a drug candidate's pharmacokinetic profile.

  • Conformational Rigidity: The cyclopropyl group acts as a "conformational clamp," restricting rotation around adjacent single bonds.[8] This pre-organization into a more rigid, bioactive conformation can lead to enhanced binding affinity and selectivity for a biological target.[8][9]

  • Lipophilicity and Solubility: The introduction of a cyclopropyl group can favorably modulate lipophilicity, allowing drug candidates to explore hydrophobic binding pockets while often avoiding the solubility issues associated with longer alkyl chains.[9]

Comparative Physicochemical Properties

The choice of the sulfonyl substituent (R in R-SO₂CH₂CN) critically influences the molecule's properties. The table below compares key computed and experimental parameters for 2-(Cyclopropanesulfonyl)acetonitrile and its common analogues.

Property2-(Cyclopropanesulfonyl)acetonitrile2-(Methylsulfonyl)acetonitrile2-(Ethylsulfonyl)acetonitrile2-(Phenylsulfonyl)acetonitrile
Molecular Formula C₅H₇NO₂S[11]C₃H₅NO₂SC₄H₇NO₂SC₈H₇NO₂S
Molecular Weight 145.18 g/mol [11]119.14 g/mol 133.17 g/mol 181.21 g/mol
CAS Number 1349716-02-4[11]2274-35-325933-78-27605-28-9
Acidity (α-H pKa) Moderately AcidicMore AcidicAcidicMost Acidic
Lipophilicity (cLogP) Low to ModerateLowLow to ModerateModerate
Metabolic Stability HighLow to ModerateLowModerate to High

Note: pKa and cLogP values are relative estimations based on the electronic and steric nature of the substituents. Phenyl, being strongly electron-withdrawing, will render the α-protons most acidic. The cyclopropyl group's unique electronics provide a balance of activation and stability.

Reactivity and Synthetic Applications: A Head-to-Head Comparison

The primary utility of sulfonylacetonitriles stems from the acidity of the α-methylene protons, which are flanked by two electron-withdrawing groups. Deprotonation with a suitable base generates a stabilized carbanion, a potent nucleophile for various transformations.

Workflow for Sulfonylacetonitrile Synthesis & Derivatization

The following diagram illustrates the general synthetic pathway to sulfonylacetonitriles and their subsequent use in nucleophilic reactions.

G cluster_synthesis Synthesis cluster_reaction Derivatization R_SH Thiol (R-SH) R_SO2Cl Sulfonyl Chloride (R-SO2Cl) R_SCH2CN Thioacetonitrile R_SH->R_SCH2CN + BrCH2CN (Alkylation) R_SO2CH2CN Sulfonylacetonitrile R_SO2Cl->R_SO2CH2CN + CH3CN / Base (Direct Sulfonylation) R_SCH2CN->R_SO2CH2CN Oxidation (e.g., Oxone®) Base Base (e.g., NaH, K2CO3) R_SO2CH2CN->Base Deprotonation Carbanion Stabilized Carbanion [R-SO2-CH-CN]⁻ Electrophile Electrophile (e.g., R'-X, Aldehyde) Carbanion->Electrophile Nucleophilic Attack Product Functionalized Product

Caption: General synthesis and reactivity workflow for sulfonylacetonitriles.

Comparative Reactivity Analysis

The nature of the 'R' group on the sulfone dictates the reactivity profile.

  • Aryl (e.g., Phenylsulfonyl): The strong electron-withdrawing nature of the phenyl ring significantly increases the acidity of the α-protons. This facilitates easy carbanion formation, making 2-(phenylsulfonyl)acetonitrile highly reactive in condensations and alkylations. However, the phenyl group itself can sometimes undergo undesired side reactions or present a site for metabolism.

  • Alkyl (e.g., Methyl-, Ethylsulfonyl): These are workhorse reagents with good reactivity. However, linear alkyl chains, particularly those with β-hydrogens, can be susceptible to oxidative metabolism, a significant drawback in drug development.[12] Their smaller steric profile compared to the cyclopropyl group may be advantageous in certain sterically hindered reactions.

  • Cyclopropyl (2-(Cyclopropanesulfonyl)acetonitrile): This reagent strikes an optimal balance. The cyclopropyl group is electron-withdrawing enough to activate the α-methylene protons for facile deprotonation, yet it confers superior metabolic stability compared to its linear alkyl counterparts.[10] Its unique steric and electronic profile can also influence the stereochemical outcome of reactions. The successful α-arylation of cyclopropyl nitrile demonstrates the stability and utility of the cyclopropyl ring in reactions involving activated intermediates.[13]

Logical Comparison of Sulfonylacetonitrile Scaffolds

G Sulfonylacetonitriles Sulfonylacetonitriles Cyclopropyl 2-(Cyclopropanesulfonyl)acetonitrile + Superior Metabolic Stability + Conformational Rigidity + Balanced Reactivity - Higher Cost/Complexity Sulfonylacetonitriles->Cyclopropyl Ideal for Pharmacokinetics Alkyl Alkylsulfonylacetonitriles (Me, Et, Pr) + High Reactivity + Low Cost - Prone to Oxidative Metabolism - Lack of Conformational Control Sulfonylacetonitriles->Alkyl General Purpose, High Throughput Aryl Arylsulfonylacetonitriles (Phenyl, Tolyl) + Highest α-H Acidity + High Reactivity - Potential for Off-Target Aromatic Interactions - Bulky Steric Profile Sulfonylacetonitriles->Aryl Forcing Conditions

Caption: Key feature comparison of sulfonylacetonitrile subclasses.

Experimental Protocol: Synthesis of 2-(Ethylsulfonyl)acetonitrile

This protocol provides a representative method for synthesizing sulfonylacetonitriles via the oxidation of the corresponding thioether, a common and scalable approach.[14]

Objective: To synthesize 2-(ethylsulfonyl)acetonitrile from ethylthioacetonitrile.

Materials:

  • Ethylthioacetonitrile (1.0 eq)

  • Potassium monopersulfate triple salt (Oxone®) (3.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Deionized Water

  • Chloroform

  • Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethylthioacetonitrile (e.g., 10.1 g, 0.1 mol) and deionized water (100 mL).

  • Catalyst Addition: Add tetrabutylammonium bromide (3.2 g, 0.01 mol) to the mixture. Stir until it dissolves. This acts as a phase-transfer catalyst.

  • Oxidant Addition: In a separate beaker, dissolve potassium monopersulfate (Oxone®, 184.5 g, 0.3 mol) in deionized water (150 mL).

  • Oxidation: Slowly add the Oxone® solution to the reaction flask over 30 minutes. An exotherm may be observed; maintain the reaction temperature below 40°C using a water bath if necessary.

  • Reaction Monitoring: Stir the biphasic mixture vigorously for 2 hours at 40°C. The reaction can be monitored by TLC or GC-MS to confirm the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with chloroform (2 x 100 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary, yielding the pure 2-(ethylsulfonyl)acetonitrile.[14]

Conclusion and Field-Proven Insights

While simple alkyl and aryl sulfonylacetonitriles remain valuable tools for general synthesis, 2-(Cyclopropanesulfonyl)acetonitrile offers a compelling and often superior profile for applications in drug discovery and development. Its primary advantage lies in the metabolic robustness conferred by the cyclopropyl ring, directly addressing the common metabolic liabilities of linear alkyl chains.[6][10] This feature, combined with its ability to enforce conformational rigidity and provide balanced electronic activation, makes it a strategic choice for medicinal chemists aiming to optimize pharmacokinetic and pharmacodynamic properties simultaneously.

The slightly higher synthetic complexity and cost of the cyclopropyl precursor, cyclopropanesulfonyl chloride[15][16], are often a worthwhile investment when considering the downstream costs associated with poor metabolic stability in drug candidates. As the principles of rational drug design continue to evolve, the strategic incorporation of motifs like the cyclopropylsulfonyl group will be paramount in developing safer, more effective therapeutics.

References

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A Senior Application Scientist's Guide to the Bioactivity Validation of 2-(Cyclopropanesulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the biological validation of a novel chemical entity, using 2-(Cyclopropanesulfonyl)acetonitrile as a representative example. As this compound is not extensively characterized in public literature, this document outlines a systematic, multi-phase workflow—from initial phenotypic screening to specific target validation and comparative analysis. The experimental choices and methodologies are explained based on established principles in drug discovery, providing a robust template for assessing any new compound with therapeutic potential.

Introduction: Deconstructing 2-(Cyclopropanesulfonyl)acetonitrile

The structure of 2-(Cyclopropanesulfonyl)acetonitrile presents three key chemical motifs that are of significant interest in medicinal chemistry. The rationale for investigating its bioactivity is grounded in the established roles these functional groups play in approved therapeutics and clinical candidates.

  • The Cyclopropyl Ring: This small, rigid carbocycle is a privileged structure in drug design.[1] Its unique conformational and electronic properties can enhance metabolic stability, improve binding affinity to protein targets, and provide a desirable three-dimensional architecture for molecular recognition.[2] The inclusion of a cyclopropyl group often leads to improved pharmacological properties compared to linear alkyl analogues.[1][3]

  • The Sulfonyl Group: As a key pharmacophore, the sulfonyl (-SO₂) moiety is present in a wide array of bioactive compounds, including antibiotics, diuretics, and anticancer agents.[4] Its ability to act as a rigid hydrogen bond acceptor and its chemical stability make it a cornerstone in the design of enzyme inhibitors and other targeted therapies.[5]

  • The Acetonitrile Moiety: While less common as a primary pharmacophore, the nitrile group can participate in hydrogen bonding and other molecular interactions. Acetonitrile-based extracts have also been used to isolate bioactive compounds from natural sources.[6][7]

The combination of these motifs in 2-(Cyclopropanesulfonyl)acetonitrile suggests a high probability of interaction with biological targets. This guide, therefore, proposes a logical, phased approach to uncover and validate this potential bioactivity.

Phase I: Foundational Screening for General Bioactivity and Cytotoxicity

The first critical step for any novel compound is to determine if it exerts any biological effect on living cells and to identify its effective concentration range. A broad cytotoxicity screen is the most efficient method for this initial assessment.[8][9] This phase establishes a foundational understanding of the compound's potency and therapeutic window.

Core Experiment 1: MTT Assay for Cell Viability

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, resulting in a purple color that can be quantified.[10]

We select a panel of cell lines to gain initial insights into potential selectivity. This should include at least one cancer cell line (e.g., A549, human lung carcinoma) and one non-cancerous or "normal" cell line (e.g., HEK293, human embryonic kidney cells) to assess for cancer-specific cytotoxicity. Doxorubicin, a standard chemotherapeutic agent, serves as a positive control for inducing cell death.

  • Cell Seeding: Plate A549 and HEK293 cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[10]

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(Cyclopropanesulfonyl)acetonitrile in DMSO. Create a series of 2x working concentrations by serially diluting the stock solution in culture medium. Do the same for the comparator compound, Doxorubicin.

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls and untreated controls. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-only control. Plot the viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed 1. Seed Cells (A549, HEK293) prepare 2. Prepare Compound Dilutions seed->prepare 24h Incubation treat 3. Treat Cells with Compound prepare->treat mtt 4. Add MTT Reagent treat->mtt 48h Incubation solubilize 5. Solubilize Formazan mtt->solubilize 4h Incubation read 6. Read Absorbance (570 nm) solubilize->read calculate 7. Calculate IC50 read->calculate

Caption: Workflow for the MTT Cell Viability Assay.

This table presents hypothetical IC₅₀ values that would be obtained from the MTT assay.

CompoundA549 (Cancer) IC₅₀ (µM)HEK293 (Non-cancer) IC₅₀ (µM)Selectivity Index (SI)¹
2-(Cyclopropanesulfonyl)acetonitrile12.5> 100> 8
Doxorubicin (Comparator)0.82.12.6
¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI is desirable.

Phase II: Target Deconvolution and Mechanism of Action (MoA) Studies

If Phase I reveals promising and selective bioactivity, the next crucial step is to identify the molecular target of the compound. Knowing the target is essential for understanding the mechanism of action (MoA) and for further drug development.[11][12]

Strategies for Target Identification

There are several orthogonal approaches to pinpoint the protein(s) that a bioactive compound interacts with. A multi-pronged strategy often yields the most reliable results.

  • Affinity-Based Proteomics: This is a direct approach to "fish" for binding partners from a complex cellular lysate.[13] The compound of interest is chemically modified with a linker and immobilized on a solid support (e.g., beads). This "bait" is then incubated with cell lysate, and proteins that bind to the compound are "pulled down," separated by electrophoresis, and identified using mass spectrometry.[14]

  • Computational Prediction: In silico methods can provide valuable hypotheses. If the compound shares structural similarities with known drugs, molecular docking can be used to predict its binding affinity to the targets of those drugs.[15] This approach is particularly useful for screening large libraries of potential targets, such as kinases or proteases.

  • Phenotypic Profiling & Genetic Interaction: The cellular phenotype induced by the compound (e.g., changes in cell morphology, cell cycle arrest at a specific phase) can be compared to profiles in databases of compounds with known MoAs.[11] Furthermore, genetic screening (e.g., using CRISPR or RNAi) can identify genes whose knockout or knockdown confers resistance or sensitivity to the compound, thereby implicating their protein products as potential targets.[11]

Target_ID_Workflow cluster_methods Target Identification Strategies start Bioactive Compound (from Phase I) affinity Affinity Chromatography + Mass Spectrometry start->affinity insilico In Silico Docking & Virtual Screening start->insilico pheno Phenotypic & Genetic Screening start->pheno putative List of Putative Protein Targets affinity->putative insilico->putative pheno->putative validation Proceed to Phase III: Specific Target Validation putative->validation

Caption: Overview of Target Deconvolution Strategies.

Phase III: Specific Target Validation & Comparative Analysis

This phase focuses on validating the putative target(s) identified in Phase II. Here, we present a hypothetical case study where Phase II suggested that 2-(Cyclopropanesulfonyl)acetonitrile is an inhibitor of the enzyme Aldose Reductase . This enzyme is a key target in diabetic complications.[16]

Core Experiment 2: In Vitro Aldose Reductase Inhibition Assay

This experiment directly measures the ability of the compound to inhibit the enzymatic activity of purified Aldose Reductase. The assay quantifies the NADPH-dependent reduction of a substrate, and inhibition is observed as a decrease in NADPH consumption.

To validate the hypothesis from Phase II, a direct biochemical assay is the gold standard.[17] We will compare the inhibitory activity of our compound against Epalrestat , an approved Aldose Reductase inhibitor, to benchmark its potency.[15] This experiment will not only confirm the interaction but also provide quantitative measures of potency (IC₅₀) and insight into the mechanism of inhibition.[18]

  • Reagent Preparation: Prepare an assay buffer (e.g., 100 mM sodium phosphate, pH 6.2). Prepare solutions of recombinant human Aldose Reductase, the co-factor NADPH, and the substrate DL-glyceraldehyde.

  • Compound Dilutions: Prepare serial dilutions of 2-(Cyclopropanesulfonyl)acetonitrile and the comparator, Epalrestat, in the assay buffer.

  • Reaction Mixture: In a 96-well UV-transparent plate, add the assay buffer, the enzyme, and the compound dilutions (or vehicle control). Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Add NADPH and DL-glyceraldehyde to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of decrease corresponds to the rate of NADPH consumption and thus, enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot the percent inhibition (relative to the vehicle control) against the log of the compound concentration to determine the IC₅₀. Further kinetic studies varying substrate concentration can be performed to determine the inhibition constant (Ki) and mode of inhibition (e.g., competitive, non-competitive).[18]

Enzyme_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis mix 1. Mix Enzyme, Buffer, & Inhibitor incubate 2. Pre-incubate mix->incubate 10 min start 3. Add Substrate & NADPH incubate->start read 4. Kinetic Read (Absorbance at 340nm) start->read calc_rate 5. Calculate Reaction Rates read->calc_rate calc_ic50 6. Determine IC50 & Ki calc_rate->calc_ic50

Caption: Workflow for an In Vitro Enzyme Inhibition Assay.

This table presents a hypothetical comparison of inhibitory activities against Aldose Reductase.

CompoundIC₅₀ (nM)Inhibition Constant (Ki) (nM)Mode of Inhibition
2-(Cyclopropanesulfonyl)acetonitrile15075Competitive
Epalrestat (Comparator)220115Non-competitive

Conclusion and Future Directions

This guide outlines a systematic and robust workflow for the initial validation of a novel compound's bioactivity. By progressing through these three phases—foundational screening, target deconvolution, and specific validation—researchers can build a comprehensive data package.

Following successful in vitro validation, the logical next steps would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to optimize potency and selectivity.

  • Advanced In Vitro Models: Testing the compound in more physiologically relevant models, such as 3D cell cultures or organoids.[19]

  • In Vivo Studies: Evaluating the compound's efficacy, pharmacokinetics, and safety in animal models of relevant diseases.

By following a scientifically rigorous and logical pathway, novel chemical entities like 2-(Cyclopropanesulfonyl)acetonitrile can be systematically evaluated, paving the way for the development of next-generation therapeutics.

References

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A Comparative Study of Cyclopropyl Sulfonyl Acetonitrile Versus Other Alkyl Sulfonyl Acetonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of α-Sulfonyl Acetonitriles in Modern Chemistry

α-Sulfonyl acetonitriles are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of complex molecules. Their utility stems from the presence of two electron-withdrawing groups—the sulfonyl (SO₂) and the nitrile (CN)—flanking a central methylene (-CH₂-) unit. This structural motif imparts significant acidity to the α-protons, facilitating the formation of a stabilized carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations and Michael additions, making these reagents indispensable in both academic and industrial research, particularly in the realm of drug discovery and development.[1]

The nature of the alkyl group (R) on the sulfonyl moiety (R-SO₂-CH₂-CN) can profoundly influence the compound's physicochemical properties and reactivity. This guide provides a comprehensive comparative analysis of cyclopropyl sulfonyl acetonitrile against its more common acyclic alkyl counterparts, namely methyl, ethyl, and isopropyl sulfonyl acetonitrile. We will delve into the unique electronic and steric effects imparted by the cyclopropyl group and how these translate to differences in acidity, reactivity, and stability. This guide is intended to provide researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to strategically select and utilize the optimal α-sulfonyl acetonitrile for their specific synthetic challenges.

The Unique Electronic Nature of the Cyclopropyl Group

The cyclopropyl group is more than just a small cycloalkane; its strained three-membered ring exhibits unique electronic properties that set it apart from other alkyl groups. Due to significant angle strain, the carbon-carbon bonds in a cyclopropane ring possess a higher degree of p-character than typical sp³ hybridized alkanes, leading to behavior that is often described as having partial "double-bond character".[1][2]

Computational studies have revealed a dual electronic nature of the cyclopropyl group: it acts as an inductive electron-withdrawing group while also being capable of resonance electron donation, particularly when adjacent to an electron-deficient center.[2] This dichotomy is central to understanding its influence on the properties of cyclopropyl sulfonyl acetonitrile. In the context of α-sulfonyl acetonitriles, the inductive electron-withdrawing effect of the cyclopropyl group is of primary interest, as it is expected to influence the acidity of the α-protons.

Comparative Analysis of Physicochemical Properties

A fundamental property governing the utility of α-sulfonyl acetonitriles is the acidity of the α-protons, as this dictates the ease of carbanion formation. The pKa of these protons is a direct measure of this acidity.

Acidity of the α-Proton: A Comparative Perspective

The acidity of the α-hydrogens in α-sulfonyl acetonitriles is significantly higher than that of simple alkanes due to the resonance stabilization of the resulting carbanion by both the sulfonyl and nitrile groups.[3][4] The electron-withdrawing nature of the alkyl group on the sulfonyl moiety further influences this acidity.

Table 1: Comparison of Predicted Acidity and Relevant Physicochemical Properties

CompoundAlkyl Group (R)Predicted pKa (in MeCN)Rationale for Predicted Acidity
Cyclopropyl Sulfonyl AcetonitrileCyclopropylLowerThe cyclopropyl group is more inductively electron-withdrawing than simple alkyl groups, leading to greater stabilization of the carbanion.
Methyl Sulfonyl AcetonitrileMethylHigherThe methyl group is a weaker electron-withdrawing group compared to the cyclopropyl group. A pKa of 29.8 has been reported in DMSO.[7]
Ethyl Sulfonyl AcetonitrileEthylHigherSimilar to the methyl group, the ethyl group is a weaker electron-withdrawing group.
Isopropyl Sulfonyl AcetonitrileIsopropylHigherThe isopropyl group is also a weaker electron-withdrawing group.

Note: Predicted pKa values are relative and based on the known electron-withdrawing properties of the alkyl groups. Experimental determination is required for precise values.

The predicted lower pKa for cyclopropyl sulfonyl acetonitrile suggests that it will form a carbanion under milder basic conditions compared to its alkyl counterparts. This can be advantageous in reactions involving sensitive substrates that might degrade in the presence of strong bases.

Synthesis of Alkyl Sulfonyl Acetonitriles: Experimental Protocols

The synthesis of α-sulfonyl acetonitriles typically involves a two-step process: the formation of an alkyl thioacetonitrile followed by its oxidation to the corresponding sulfone.

Protocol 1: Synthesis of Methyl Sulfonyl Acetonitrile

Step 1: Synthesis of Methyl Thioacetonitrile

  • To a solution of sodium thiomethoxide in a suitable solvent (e.g., methanol or ethanol), add chloroacetonitrile dropwise at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain crude methyl thioacetonitrile.

  • Purify the crude product by distillation.

Step 2: Oxidation to Methyl Sulfonyl Acetonitrile

  • Dissolve methyl thioacetonitrile in a suitable solvent such as acetic acid.

  • Add a catalytic amount of a tungstate salt (e.g., sodium tungstate).

  • Slowly add hydrogen peroxide (30% aqueous solution) to the reaction mixture, maintaining the temperature below a certain threshold (e.g., 40 °C).

  • After the addition is complete, stir the reaction at room temperature or with gentle heating until the oxidation is complete.

  • Quench the excess peroxide, perform an aqueous work-up, and extract the product.

  • Dry the organic layer, concentrate, and recrystallize the crude product to obtain pure methyl sulfonyl acetonitrile.

Protocol 2: Proposed Synthesis of Cyclopropyl Sulfonyl Acetonitrile

A similar two-step approach can be envisioned for the synthesis of cyclopropyl sulfonyl acetonitrile.

Step 1: Synthesis of Cyclopropyl Thioacetonitrile

  • React cyclopropanethiol with chloroacetonitrile in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in a suitable solvent.

  • Given the volatility of cyclopropanethiol, the reaction should be performed in a well-sealed apparatus.

  • Follow a similar work-up and purification procedure as described for methyl thioacetonitrile.

Step 2: Oxidation to Cyclopropyl Sulfonyl Acetonitrile

  • The oxidation of cyclopropyl thioacetonitrile can be achieved using similar conditions as for the methyl analog, employing an oxidant like hydrogen peroxide with a catalyst or other oxidizing agents like m-CPBA.[8]

  • Careful control of the reaction conditions will be crucial to avoid potential ring-opening of the cyclopropyl group, although the cyclopropyl sulfone moiety is generally stable.

Comparative Reactivity in Michael Addition Reactions

The Michael addition is a cornerstone reaction for α-sulfonyl acetonitriles, enabling the formation of new carbon-carbon bonds through the conjugate addition of the sulfonyl-stabilized carbanion to α,β-unsaturated compounds.[9] The reactivity of the carbanion is influenced by both the nature of the alkyl group on the sulfone and the reaction conditions.

Theoretical Considerations

The increased acidity of the α-protons in cyclopropyl sulfonyl acetonitrile suggests a higher concentration of the corresponding carbanion at equilibrium under a given set of basic conditions. This would, in principle, lead to a faster reaction rate in Michael additions compared to its alkyl counterparts, assuming the nucleophilicity of the carbanions is comparable.

However, the steric bulk of the alkyl group can also play a role. The cyclopropyl group is sterically more demanding than a methyl group but less so than an isopropyl group. This could influence the rate of approach of the carbanion to the Michael acceptor.

Experimental Design for a Comparative Kinetic Study

To quantitatively compare the reactivity of these sulfonyl acetonitriles in a Michael addition, a kinetic study can be designed as follows:

  • Reactants:

    • Michael Donors: Cyclopropyl, methyl, ethyl, and isopropyl sulfonyl acetonitriles.

    • Michael Acceptor: A standard α,β-unsaturated compound, such as methyl vinyl ketone or acrylonitrile.

    • Base: A non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to generate the carbanion.

    • Solvent: An aprotic polar solvent like acetonitrile.

  • Procedure:

    • The reaction can be monitored using an in-situ technique such as FT-IR or ¹H NMR spectroscopy to follow the disappearance of the Michael acceptor or the appearance of the product over time.[10]

    • By keeping the concentrations of the Michael acceptor and base constant and in excess, pseudo-first-order kinetics with respect to the sulfonyl acetonitrile can be determined.

    • The experiment should be repeated for each sulfonyl acetonitrile under identical conditions (temperature, concentrations, solvent).

  • Data Analysis:

    • The observed rate constants (k_obs) can be calculated for each reaction.

    • A comparison of the k_obs values will provide a quantitative measure of the relative reactivity of the different sulfonyl acetonitriles in the Michael addition.

Table 2: Predicted Outcome of Comparative Michael Addition Kinetics

Michael DonorPredicted Relative Rate Constant (k_obs)Rationale
Cyclopropyl Sulfonyl AcetonitrileFastestHigher carbanion concentration due to increased α-proton acidity.
Methyl Sulfonyl AcetonitrileIntermediateLower α-proton acidity compared to the cyclopropyl derivative.
Ethyl Sulfonyl AcetonitrileIntermediateSimilar to the methyl derivative.
Isopropyl Sulfonyl AcetonitrileSlowestPotential for steric hindrance to slow the reaction, in addition to lower acidity.

Stability Under Synthetic Conditions

The stability of α-sulfonyl acetonitriles under various reaction conditions is a crucial factor for their practical application. The primary modes of degradation to consider are hydrolysis of the sulfonyl group under strongly acidic or basic conditions.

The cyclopropyl group is generally considered to be a robust functional group. While highly strained, the C-C bonds of the cyclopropane ring are not typically cleaved under standard synthetic conditions. The stability of the sulfonyl group itself is more dependent on the reaction medium. Sulfonamides, a related class of compounds, are generally more stable in neutral to alkaline conditions and more susceptible to degradation under acidic conditions.[11]

A comparative stability study could be performed by subjecting each of the four sulfonyl acetonitriles to standardized acidic and basic conditions (e.g., 1 M HCl and 1 M NaOH) at a controlled temperature and monitoring their decomposition over time by HPLC or NMR. It is anticipated that all four compounds will exhibit good stability under typical conditions used for carbanion generation and subsequent reactions.

Spectroscopic Characterization

The ¹H and ¹³C NMR spectra of these compounds will exhibit characteristic signals that can be used for their identification and for monitoring reactions.

¹H NMR Spectroscopy:

  • α-Protons: The chemical shift of the α-protons is expected to be influenced by the electron-withdrawing nature of the adjacent sulfonyl and nitrile groups. A downfield shift is anticipated for the α-protons of cyclopropyl sulfonyl acetonitrile compared to its alkyl counterparts, reflecting the increased acidity and the deshielding effect of the cyclopropyl ring.[12]

  • Alkyl Group Protons: The protons of the respective alkyl groups will show characteristic splitting patterns and chemical shifts. The cyclopropyl protons will appear as a complex multiplet in the upfield region of the spectrum.

¹³C NMR Spectroscopy:

  • α-Carbon: The chemical shift of the α-carbon will also be influenced by the neighboring electron-withdrawing groups.

  • Alkyl Group Carbons: The carbons of the alkyl groups will have distinct chemical shifts, with the cyclopropyl carbons appearing at relatively upfield values.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams are provided.

Michael_Addition cluster_0 Carbanion Formation cluster_1 Michael Addition R-SO2-CH2-CN α-Sulfonyl Acetonitrile R-SO2-CH-CN Stabilized Carbanion R-SO2-CH2-CN->R-SO2-CH-CN + Base R-SO2-CH-CN->R-SO2-CH2-CN + HB+ R-SO2-CH-CNCH2=CH-EWG R-SO2-CH-CNCH2=CH-EWG Intermediate Enolate Intermediate R-SO2-CH-CNCH2=CH-EWG->Intermediate Nucleophilic Attack Product 1,4-Adduct Intermediate->Product + H+ CH2=CH-EWG Michael Acceptor

Caption: General workflow of a base-catalyzed Michael addition reaction involving an α-sulfonyl acetonitrile.

Acidity_Comparison cluster_Alkyl_Groups Nature of Alkyl Group (R) Acidity Acidity of α-Proton Cyclopropyl Cyclopropyl (More Electron-Withdrawing) Acidity->Cyclopropyl Increases Methyl Methyl (Less Electron-Withdrawing) Acidity->Methyl Decreases Ethyl Ethyl (Less Electron-Withdrawing) Acidity->Ethyl Decreases Isopropyl Isopropyl (Less Electron-Withdrawing) Acidity->Isopropyl Decreases Lower pKa Lower pKa Cyclopropyl->Lower pKa Higher pKa Higher pKa Methyl->Higher pKa Ethyl->Higher pKa Isopropyl->Higher pKa

Caption: Logical relationship between the electron-withdrawing nature of the alkyl group and the acidity of the α-proton.

Conclusion and Future Outlook

The unique electronic properties of the cyclopropyl group position cyclopropyl sulfonyl acetonitrile as a highly promising reagent in organic synthesis. Its enhanced α-proton acidity is predicted to allow for carbanion formation under milder conditions, potentially offering advantages in terms of substrate scope and reaction selectivity. While direct comparative experimental data is currently limited, the theoretical framework and proposed experimental designs in this guide offer a clear path for a comprehensive evaluation.

Future research should focus on the experimental determination of the pKa values of these compounds in acetonitrile, as well as conducting detailed kinetic studies of their performance in key synthetic transformations like the Michael addition. Such data will be invaluable for medicinal chemists and process development scientists in making informed decisions about reagent selection, ultimately accelerating the discovery and development of new chemical entities. The cyclopropyl sulfonyl acetonitrile scaffold holds significant potential, and a deeper understanding of its properties will undoubtedly unlock new avenues in synthetic chemistry.

References

  • Google Patents. (2009). Preparation of cyclopropyl sulfonylamides. US20090112021A1.
  • PubChem. (n.d.). 2-(1-(cyclopropylsulfonyl)azetidin-3-ylidene)acetonitrile. [Link]

  • Acidity Of Alpha Hydrogens Us. (n.d.).
  • Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. PMC. [Link]

  • Reactivity of electrophilic cyclopropanes. (n.d.). [Link]

  • NMR Chemical Shifts. (n.d.).
  • Bordwell, F. G. (1988). Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research, 21(12), 456-463.
  • AccelaChem. (n.d.). 2-[1-(Cyclopropylsulfonyl)azetidin-3-ylidene]acetonitrile. [Link]

  • Zhu, S., et al. (2020). Cu-Catalyzed Cyanoalkylative Aziridination of N-Sulfonyl Allylamines. MDPI. [Link]

  • Chemical Communications. (n.d.). Sulfonyl vs. carbonyl group: which is the more electron-withdrawing?. [Link]

  • Lee, I., et al. (2013). Kinetic Study on Michael-type Reactions of β-nitrostyrenes With Cyclic Secondary Amines in Acetonitrile: Transition-State Structures and Reaction Mechanism Deduced From Negative Enthalpy of Activation and Analyses of LFERs. PubMed. [Link]

  • Wikipedia. (n.d.). Cyclopropyl group. [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. [Link]

  • Kwan, E. E. (2012). Lecture 2: The Chemical Shift.
  • Kotani, A., et al. (2021). pKa Determination of Strongly Acidic C-H Acids Bearing a (Perfluoroalkyl)sulfonyl Group in Acetonitrile by Means of Voltammetric Reduction of Quinone. ResearchGate. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]

  • Leito, I., et al. (2021). Strengths of Acids in Acetonitrile. Eur. J. Org. Chem., 2021(10), 1407-1419.
  • Bowman, C. N., et al. (n.d.). Kinetics of Photoinitiated Thiol–Michael Addition Reactions. IADR Abstract Archives. [Link]

  • Reddit. (2017). How do they calculate the pKa of alpha hydrogen various organic compounds like aldehyde ketone nitrile etc.. [Link]

  • ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons. [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • Tang, Y., et al. (2008). Ylide-initiated michael addition-cyclization reactions beyond cyclopropanes. PubMed. [Link]

  • Raines, R. T., et al. (2016). Unusually high α-proton acidity of prolyl residues in cyclic peptides. PMC. [Link]

  • Williams, S. R., et al. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]

  • Chemistry LibreTexts. (2014). 19.1: The Acidity of an α- Hydrogen. [Link]

  • KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. [Link]

  • Scribd. (n.d.). Taft equation: Polar substituent constants, σ. [Link]

  • Kim, S., et al. (2022). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC. [Link]

  • ResearchGate. (2025). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • All About Drugs. (2014). Examples of 13C NMR Spectra. [Link]

  • Tantillo, D. J., et al. (2015). Driving tert-butyl axial: the surprising cyclopropyl effect. PMC. [Link]

  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

  • Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity?. [Link]

  • ResearchGate. (n.d.). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. [Link]

  • ResearchGate. (2025). Taft ? constants, particularly for halogen-substituted alkyl groups, and their utility in mechanistic studies*. [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • OMICS International. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. [Link]

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Sources

spectroscopic comparison of 2-(Cyclopropanesulfonyl)acetonitrile and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Cyclopropanesulfonyl)acetonitrile (CAS 1349716-02-4) is a critical sulfonyl-nitrile building block, primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors such as Baricitinib . Its unique structure combines a strained cyclopropyl ring with a highly electron-withdrawing sulfonyl-acetonitrile motif (


).

This guide provides a rigorous spectroscopic comparison between the target compound and its two primary analogs: (Methylsulfonyl)acetonitrile (steric analog) and Cyclopropylacetonitrile (electronic analog). By analyzing the distinct NMR and IR signatures driven by the sulfonyl group and ring strain, researchers can validate compound identity and purity during drug development workflows.

Compound Profile & Physical Properties[1][2][3][4][5]

FeatureTarget CompoundSteric AnalogElectronic Analog
Name 2-(Cyclopropanesulfonyl)acetonitrile (Methylsulfonyl)acetonitrile Cyclopropylacetonitrile
Structure



CAS 1349716-02-4 2274-42-26542-60-5
MW 145.18 g/mol 119.14 g/mol 81.12 g/mol
Appearance White to off-white solidWhite crystalline solidColorless liquid
Key Function JAK Inhibitor IntermediateGeneral Sulfonyl ReagentCyclopropyl Building Block
Reactivity High C-H acidity (

to CN/SO2)
High C-H acidityModerate Nucleophile

Spectroscopic Deep Dive

Nuclear Magnetic Resonance ( NMR) Analysis

The presence of the sulfonyl group (


) creates a massive deshielding effect on the adjacent methylene (

) protons.

Comparative


 NMR Data (

, 400 MHz)
Proton TypeTarget: Cyclopropyl-SO2 Analog: Methyl-SO2 Analog: Des-sulfonyl

-Methylene
(

)

4.10 - 4.15 (s, 2H)

4.12 (s, 2H)

2.41 (d, 2H)
Sulfonyl/Ring

-CH

2.45 - 2.55 (m, 1H)

3.18 (s, 3H,

)

1.00 - 1.15 (m, 1H)
Cyclopropyl

-CH2

1.15 - 1.30 (m, 4H)
N/A

0.30 - 0.80 (m, 4H)

Diagnostic Insight:

  • The "Sulfonyl Shift": Comparing the target to Cyclopropylacetonitrile reveals a shift of ~1.7 ppm downfield (from 2.41 to ~4.10 ppm) for the methylene protons. This confirms the successful oxidation of a sulfide precursor or installation of the sulfone.

  • Ring Shielding: The cyclopropyl protons in the target are deshielded relative to the des-sulfonyl analog (shifting from ~1.0 to ~2.5 ppm for the methine proton) due to the electron-withdrawing nature of the

    
     group.
    
Infrared (IR) Spectroscopy

IR is the fastest method to confirm the presence of the sulfone linker.

Functional GroupFrequency (

)
IntensityDiagnostic Note
Nitrile (

)
2250 - 2265Weak/MediumPresent in all three; sharp band.
Sulfone (

) Asym
1310 - 1330 Strong Absent in Cyclopropylacetonitrile.
Sulfone (

) Sym
1130 - 1150 Strong Confirms oxidation state (

vs

).
Cyclopropyl (

)
3010 - 3090WeakCharacteristic "strained" C-H stretch.

Experimental Protocols

Synthesis of 2-(Cyclopropanesulfonyl)acetonitrile

Mechanism: Nucleophilic substitution (


) followed by workup. This route avoids the use of toxic thiols and subsequent oxidation steps by using the sulfinate salt directly.

Reagents:

  • Sodium Cyclopropanesulfinate (CAS 910209-21-1)[1]

  • Chloroacetonitrile (CAS 107-14-2)[2]

  • Solvent: Ethanol/Water (3:1) or DMF.

Protocol:

  • Setup: Charge a round-bottom flask with Sodium Cyclopropanesulfinate (1.0 equiv) and Ethanol/Water (3:1 v/v).

  • Addition: Add Chloroacetonitrile (1.2 equiv) dropwise at room temperature.

  • Reaction: Heat to 60°C and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.

  • Workup: Concentrate ethanol under reduced pressure. Dilute residue with water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Isopropyl Alcohol/Heptane if necessary.
    
Quality Control: HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV @ 210 nm (Nitrile absorbance) and 254 nm.

  • Retention Order: Sodium Sulfinate (Void) < Chloroacetonitrile < Target Compound < Bis-alkylated impurities.

Visualizations

Synthesis Workflow

SynthesisWorkflow Start Start: Sodium Cyclopropanesulfinate (CAS 910209-21-1) Reaction Reaction: SN2 Substitution 60°C, EtOH/H2O Start->Reaction Reagent Reagent: Chloroacetonitrile (CAS 107-14-2) Reagent->Reaction Workup Workup: Extraction (EtOAc) & Concentration Reaction->Workup Product Product: 2-(Cyclopropanesulfonyl)acetonitrile (CAS 1349716-02-4) Workup->Product

Caption: Streamlined synthesis via sulfinate alkylation, avoiding oxidative steps.

Spectroscopic Identification Logic

SpecLogic Sample Unknown Sample CheckIR IR: Strong bands @ 1320/1140 cm-1? Sample->CheckIR CheckNMR_CH2 1H NMR: CH2 Singlet @ ~4.1 ppm? CheckIR->CheckNMR_CH2 Yes (Sulfone present) Result_DesSulf Analog: Cyclopropylacetonitrile (No Sulfone) CheckIR->Result_DesSulf No (Sulfide/Nitrile only) CheckNMR_Ring 1H NMR: Multiplets @ 0.8-1.3 ppm? CheckNMR_CH2->CheckNMR_Ring Yes CheckNMR_CH2->Result_DesSulf No (Shift < 3.0 ppm) Result_Target Confirmed: 2-(Cyclopropanesulfonyl) acetonitrile CheckNMR_Ring->Result_Target Yes (Cyclopropyl) Result_Methyl Analog: (Methylsulfonyl)acetonitrile (No Ring) CheckNMR_Ring->Result_Methyl No (Singlet @ 3.2 ppm)

Caption: Decision tree for distinguishing the target from its closest structural analogs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56604721, 2-(Cyclopropanesulfonyl)acetonitrile. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Used for solvent residual exclusion in analysis).
  • American Elements. 2-(Cyclopropanesulfonyl)acetonitrile Datasheet. Retrieved from [Link]

Sources

Assessing the Purity of Synthesized 2-(Cyclopropanesulfonyl)acetonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is not merely a quality control checkpoint; it is a fundamental pillar of scientific validity and patient safety. This guide provides a comprehensive framework for assessing the purity of 2-(Cyclopropanesulfonyl)acetonitrile, a key building block in the synthesis of various therapeutic agents. We will delve into a multi-pronged analytical approach, comparing the utility of various techniques and presenting a robust, self-validating system for purity determination. This guide is intended for researchers, scientists, and drug development professionals who require a high degree of confidence in the quality of their synthesized materials.

The Criticality of Purity for 2-(Cyclopropanesulfonyl)acetonitrile

2-(Cyclopropanesulfonyl)acetonitrile is a versatile intermediate, but its reactivity also makes it susceptible to the formation of various impurities during synthesis. These impurities can range from unreacted starting materials and residual solvents to byproducts formed through side reactions. The presence of such impurities can have significant downstream consequences, including altered reaction kinetics, the formation of unintended products, and in the context of drug development, potential toxicity. Therefore, a rigorous and multi-faceted approach to purity assessment is not just recommended; it is essential.

An Integrated Workflow for Purity Assessment

A comprehensive assessment of purity relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of the puzzle, and their combined data paints a complete picture of the sample's composition. Our recommended workflow is as follows:

G cluster_0 Initial Synthesis & Work-up cluster_1 Primary Purity Assessment cluster_2 Structural Confirmation & Further Characterization cluster_3 Final Purity Statement Synthesis Synthesis Workup Workup Synthesis->Workup Crude Product HPLC HPLC Analysis (Quantitative Purity) Workup->HPLC GC_MS GC-MS Analysis (Volatile Impurities & Solvents) Workup->GC_MS NMR NMR Spectroscopy (Structural Integrity) HPLC->NMR GC_MS->NMR EA Elemental Analysis (Elemental Composition) NMR->EA Purity_Statement Certificate of Analysis (Combined Purity Data) EA->Purity_Statement

Figure 1: A comprehensive workflow for the purity assessment of synthesized 2-(Cyclopropanesulfonyl)acetonitrile.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the specific information required. Here, we compare the most common and effective methods for assessing the purity of 2-(Cyclopropanesulfonyl)acetonitrile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantitative purity assessment in the pharmaceutical industry. Its high resolution and sensitivity make it ideal for separating the main compound from non-volatile impurities.

Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (the mobile phase) that flows through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times. A detector then quantifies the amount of each component.

Experimental Protocol: HPLC Method for 2-(Cyclopropanesulfonyl)acetonitrile

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution.

Data Interpretation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.

Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on boiling point and interaction with the stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

Experimental Protocol: GC-MS Method for Residual Solvents

  • Instrumentation: A GC-MS system with a headspace autosampler.

  • Column: A low-polarity column (e.g., DB-1 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-550 amu.

  • Sample Preparation: Accurately weigh approximately 50 mg of the synthesized compound into a headspace vial and add 1 mL of a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).

Data Interpretation: The presence of residual solvents is identified by matching their mass spectra and retention times to a library of known solvents. Quantification is typically done using an internal or external standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of the synthesized compound and for identifying and quantifying impurities that have distinct NMR signals.

Principle: Atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align with an external magnetic field. When irradiated with radiofrequency pulses, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecule's structure.

Experimental Protocol: ¹H NMR for Structural Confirmation

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • A standard ¹H NMR pulse sequence.

    • Sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans).

    • A relaxation delay of at least 5 times the longest T₁ of interest for quantitative measurements.

Data Interpretation: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum should be consistent with the expected structure of 2-(Cyclopropanesulfonyl)acetonitrile. The presence of unexpected peaks may indicate impurities.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the sample. This data is used to confirm the empirical formula of the synthesized compound.

Principle: A small, accurately weighed amount of the sample is combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

Experimental Protocol: CHNS Analysis

  • Instrumentation: A CHNS elemental analyzer.

  • Sample Preparation: The sample must be thoroughly dried to remove any residual water or solvents. A few milligrams of the sample are accurately weighed into a tin capsule.

  • Analysis: The sample is combusted, and the resulting gases are measured. The instrument's software calculates the percentage of each element.

Data Interpretation: The experimentally determined percentages of C, H, N, and S should be within ±0.4% of the theoretical values calculated from the empirical formula of 2-(Cyclopropanesulfonyl)acetonitrile (C₅H₇NO₂S).

Comparative Data Summary

The following table presents a hypothetical comparison of a synthesized batch of 2-(Cyclopropanesulfonyl)acetonitrile against a commercially available, high-purity standard.

Analytical TechniqueParameterSynthesized BatchCommercial StandardAcceptance Criteria
HPLC Purity (Area %)98.5%≥ 99.5%≥ 98.0%
Major Impurity0.8% (Unidentified)< 0.1%Individual Impurity ≤ 1.0%
GC-MS Residual Acetonitrile500 ppm< 50 ppm≤ 4100 ppm (ICH Limit)
Residual Dichloromethane150 ppm< 10 ppm≤ 600 ppm (ICH Limit)
¹H NMR Structural ConfirmationConformsConformsSpectrum consistent with structure
Elemental Analysis % Carbon42.50 (Theoretical: 42.54)42.52± 0.4%
% Hydrogen4.98 (Theoretical: 5.00)5.01± 0.4%
% Nitrogen9.88 (Theoretical: 9.92)9.90± 0.4%
% Sulfur22.65 (Theoretical: 22.71)22.69± 0.4%

In-Depth Discussion of Results and Best Practices

The hypothetical data in the table indicates that the synthesized batch of 2-(Cyclopropanesulfonyl)acetonitrile meets the acceptance criteria for purity. However, the presence of a 0.8% unidentified impurity in the HPLC analysis warrants further investigation. This highlights the importance of a multi-technique approach. While the overall purity by HPLC is acceptable, identifying this impurity using techniques like LC-MS could provide valuable insights into the synthesis and allow for process optimization to minimize its formation in future batches.

Best Practices for Ensuring Purity:

  • Orthogonal Methods: Always use at least two different analytical techniques to assess purity.

  • Reference Standards: Whenever possible, compare your synthesized material against a well-characterized reference standard.

  • Impurity Identification: Make efforts to identify any significant impurities, as their structure can provide clues about side reactions in your synthesis.

  • Thorough Drying: Ensure your final product is thoroughly dried to remove residual solvents, which can interfere with some analytical techniques and add to the impurity profile.

Visualizing the HPLC Method Development Workflow

The development of a robust HPLC method is a critical step in purity assessment. The following diagram illustrates a typical workflow for HPLC method development.

G cluster_0 Method Development Start Define Analytical Target Profile Scouting Scout Columns & Mobile Phases Start->Scouting Optimization Optimize Gradient, Flow Rate, Temp. Scouting->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation Final_Method Finalized HPLC Method Validation->Final_Method

Figure 2: A streamlined workflow for HPLC method development.

Conclusion

The purity assessment of synthesized 2-(Cyclopropanesulfonyl)acetonitrile is a critical process that requires a thoughtful and multi-faceted analytical strategy. By combining the quantitative power of HPLC, the impurity identification capabilities of GC-MS, the structural confirmation of NMR, and the elemental verification of CHNS analysis, researchers can have a high degree of confidence in the quality of their material. This guide provides a framework for establishing a robust and self-validating system for purity assessment, ultimately contributing to the integrity and success of research and development endeavors.

References

  • International Council for Harmonisation (ICH). Q3A Impurities in New Drug Substances.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L.Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.

A Comparative Guide to Biological Assay Validation for 2-(Cyclopropanesulfonyl)acetonitrile: A Hypothetical Kinase Inhibitor Case Study

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of modern drug discovery, the robust validation of biological assays is the bedrock upon which successful therapeutic development is built. This guide provides an in-depth, comparative analysis of assay validation methodologies, centered around the hypothetical application of 2-(Cyclopropanesulfonyl)acetonitrile as a novel kinase inhibitor. While public domain data on the specific biological activity of 2-(Cyclopropanesulfonyl)acetonitrile is not available, its structural motifs—the cyclopropanesulfonyl group known for its role in medicinal chemistry and the acetonitrile group as a common pharmacophore—suggest its potential as a targeted therapeutic.[1][2]

For the purpose of this illustrative guide, we will postulate that 2-(Cyclopropanesulfonyl)acetonitrile is an inhibitor of a well-characterized protein kinase, "Kinase-X," implicated in a cancer signaling pathway. This allows us to explore and compare two distinct and widely employed assay platforms for inhibitor characterization: a direct, biochemical fluorescence polarization assay and a downstream, cell-based Western blot assay. The principles and validation strategies discussed herein are broadly applicable across various targets and therapeutic areas, providing a foundational framework for your own assay development and validation endeavors.

The Criticality of Assay Validation in Drug Discovery

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] For biological assays in a drug discovery context, this means ensuring that the data generated are accurate, precise, and reproducible, thereby enabling reliable decision-making in hit-to-lead and lead optimization campaigns.[4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international guidelines like the ICH Q2(R1) provide a framework for the validation of analytical procedures, which can be adapted to the specific requirements of biological assays.[5][6][7]

Comparative Analysis of Assay Methodologies for a Hypothetical Kinase-X Inhibitor

The selection of an appropriate assay is a critical first step and is dictated by the specific question being asked. For our hypothetical Kinase-X inhibitor, 2-(Cyclopropanesulfonyl)acetonitrile, we will compare a biochemical assay for direct target engagement and a cell-based assay to measure downstream effects in a more physiologically relevant context.

Methodology 1: Fluorescence Polarization (FP) Kinase Inhibition Assay

Principle: This biochemical assay measures the direct inhibition of Kinase-X activity. A fluorescently labeled peptide substrate is used. When the substrate is not phosphorylated by Kinase-X, it is small and rotates rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation, the substrate is bound by a specific antibody, creating a larger, more slowly rotating complex that emits a high polarization signal. An inhibitor will prevent phosphorylation, thus maintaining a low polarization state.

Alternative Biochemical Assay: An alternative to FP is a luminescence-based assay that measures the depletion of ATP, the co-substrate for the kinase reaction. As the kinase phosphorylates its substrate, ATP is converted to ADP. A proprietary reagent is then added to measure the remaining ATP via a luciferase-luciferin reaction. The luminescent signal is inversely proportional to kinase activity.

FeatureFluorescence Polarization (FP) AssayLuminescence-Based ATP Depletion Assay
Principle Measures binding of a phosphospecific antibody to a fluorescently labeled peptide substrate.Measures the amount of ATP remaining after the kinase reaction.
Advantages Homogeneous (no-wash) format, high throughput, sensitive, direct measure of product formation.Homogeneous format, high throughput, commercially available kits for many kinases.
Disadvantages Requires a specific antibody and fluorescently labeled substrate for each target, potential for autofluorescent compound interference.Indirect measurement of kinase activity, potential for interference from compounds that affect luciferase or ATPases.
Cost Moderate to high, depending on the cost of custom reagents.Moderate, with the cost of proprietary reagents being a primary factor.
Methodology 2: Cell-Based Western Blot Assay for Downstream Signaling

Principle: This assay assesses the ability of 2-(Cyclopropanesulfonyl)acetonitrile to inhibit Kinase-X activity within a cellular context. A cancer cell line endogenously expressing Kinase-X is treated with the compound. The cells are then lysed, and the phosphorylation of a known downstream substrate of Kinase-X is measured by Western blotting using a phospho-specific antibody. A decrease in the phosphorylation of the downstream target indicates inhibition of Kinase-X.

Alternative Cell-Based Assay: A high-content imaging assay could be employed to visualize the translocation of a downstream transcription factor that is regulated by the Kinase-X signaling pathway. Upon inhibition of Kinase-X, the transcription factor would fail to translocate to the nucleus, a change that can be quantified by automated microscopy and image analysis.

FeatureWestern Blot AssayHigh-Content Imaging Assay
Principle Measures the phosphorylation of a downstream target protein via electrophoresis and antibody detection.Measures the subcellular localization of a downstream signaling component.
Advantages Provides information on compound activity in a physiological context, confirms mechanism of action, widely used and understood technique.Provides spatial and temporal information, multiparametric analysis is possible, higher throughput than traditional Western blotting.
Disadvantages Low throughput, semi-quantitative, labor-intensive.Requires specialized instrumentation and image analysis software, can be complex to develop and optimize.
Cost Low to moderate, primarily driven by antibody costs.High, due to the cost of the imaging system and software.

Experimental Workflows and Validation Protocols

A self-validating system is crucial for ensuring the integrity of the generated data. This is achieved through the inclusion of appropriate controls and adherence to predefined acceptance criteria throughout the validation process.

Fluorescence Polarization (FP) Assay Workflow

FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Kinase-X, ATP, Fluorescent Substrate, and Test Compound plate_map Design 384-well Plate Map (Controls and Compound Dilutions) prep_reagents->plate_map add_components Add Kinase-X, Substrate, and Compound to Wells plate_map->add_components initiate_reaction Initiate Reaction with ATP add_components->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction and Add Phospho-specific Antibody incubate->stop_reaction read_plate Read Fluorescence Polarization stop_reaction->read_plate calculate_ic50 Calculate % Inhibition and Determine IC50 Values read_plate->calculate_ic50 assess_quality Assess Assay Quality (Z'-factor, S/B ratio) calculate_ic50->assess_quality

Caption: Fluorescence Polarization Assay Workflow.

Detailed Protocol for FP Assay Validation:

1. Specificity:

  • Rationale: To ensure the assay signal is specific to the activity of Kinase-X.

  • Procedure:

    • Run the assay in the absence of Kinase-X. The signal should be at baseline (low polarization).

    • Run the assay in the absence of ATP. The signal should remain at baseline.

    • Run the assay with a known, potent, and specific inhibitor of Kinase-X. A dose-dependent decrease in signal should be observed.

  • Acceptance Criteria: Signal in the absence of enzyme or ATP should be less than 10% of the maximum signal. The IC50 of the control inhibitor should be within a 3-fold range of the historically accepted value.

2. Precision (Repeatability and Intermediate Precision):

  • Rationale: To assess the variability of the assay under the same and different conditions.

  • Procedure:

    • Repeatability (Intra-assay): Run the assay with a control inhibitor at three concentrations (high, medium, and low) in triplicate on the same day.

    • Intermediate Precision (Inter-assay): Repeat the above experiment on three different days with different operators and/or reagent lots.

  • Acceptance Criteria: The coefficient of variation (%CV) for intra-assay precision should be ≤15%, and for inter-assay precision, it should be ≤20%.

3. Accuracy:

  • Rationale: To determine the closeness of the measured value to the true value.

  • Procedure: Spike known concentrations of the phosphorylated peptide product into the assay matrix and measure the recovery.

  • Acceptance Criteria: The mean recovery should be between 80% and 120%.

4. Linearity and Range:

  • Rationale: To ensure a direct proportional relationship between the concentration of the analyte and the assay signal within a defined range.

  • Procedure: Prepare a dilution series of the phosphorylated peptide product and measure the fluorescence polarization at each concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥0.99.

5. Robustness:

  • Rationale: To evaluate the assay's performance when small, deliberate changes are made to the method parameters.

  • Procedure: Introduce slight variations in parameters such as incubation time (±10%), temperature (±2°C), and ATP concentration (±10%).

  • Acceptance Criteria: The results should not be significantly affected by these minor variations, with %CV remaining within the acceptable limits for precision.

Cell-Based Western Blot Assay Workflow

WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis seed_cells Seed Cells in a 6-well Plate treat_cells Treat with 2-(Cyclopropanesulfonyl)acetonitrile (Dose-response and Time-course) seed_cells->treat_cells lyse_cells Lyse Cells and Collect Protein Lysates treat_cells->lyse_cells quantify_protein Quantify Protein Concentration (e.g., BCA Assay) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibodies (p-Substrate, Total Substrate, Loading Control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection densitometry Densitometry Analysis detection->densitometry normalize Normalize p-Substrate to Total Substrate and Loading Control densitometry->normalize plot_data Plot Dose-Response Curve and Determine IC50 normalize->plot_data

Caption: Cell-Based Western Blot Assay Workflow.

Detailed Protocol for Western Blot Assay Validation:

1. Specificity:

  • Rationale: To confirm that the antibody specifically detects the phosphorylated form of the downstream substrate.

  • Procedure:

    • Use a cell line known not to express the target substrate (negative control).

    • Treat cells with a phosphatase to dephosphorylate the target protein.

    • Use a blocking peptide to compete with the antibody for binding to the target.

  • Acceptance Criteria: No band should be detected in the negative control cell line or after phosphatase treatment. The signal should be significantly reduced in the presence of the blocking peptide.

2. Precision:

  • Rationale: To assess the variability of the densitometry measurements.

  • Procedure:

    • Repeatability (Intra-blot): Load the same lysate in triplicate on the same gel.

    • Intermediate Precision (Inter-blot): Run the same experiment on three different days.

  • Acceptance Criteria: The %CV for densitometry readings should be ≤20% for intra-blot and ≤25% for inter-blot precision.

3. Linearity and Range:

  • Rationale: To establish a linear relationship between the amount of protein loaded and the band intensity.

  • Procedure: Load a dilution series of a control lysate with a known high level of the phosphorylated substrate.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression of band intensity versus protein amount should be ≥0.98.

4. Robustness:

  • Rationale: To evaluate the impact of minor variations in the protocol.

  • Procedure: Introduce slight changes in antibody incubation times (±10%) and washing buffer composition.

  • Acceptance Criteria: The final results should not show significant deviations from the standard protocol.

Conclusion

The validation of biological assays is a scientifically rigorous and legally mandated process in drug development.[8][9] This guide has presented a comparative framework for the validation of two distinct assay methodologies for a hypothetical kinase inhibitor, 2-(Cyclopropanesulfonyl)acetonitrile. The fluorescence polarization assay offers a high-throughput, direct measure of biochemical inhibition, while the Western blot assay provides lower-throughput but more physiologically relevant data on downstream pathway modulation. The choice of assay and the extent of validation will depend on the stage of the drug discovery program and the intended use of the data. By adhering to the principles of specificity, precision, accuracy, linearity, and robustness, researchers can ensure the generation of high-quality, reliable data to drive their projects forward.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Accessed February 15, 2024. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Accessed February 15, 2024. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration; 2022. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration; 2021. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. January 11, 2023. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Accessed February 15, 2024. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. European Pharmaceutical Review. May 25, 2018. [Link]

  • Quality Guidelines. International Council for Harmonisation. Accessed February 15, 2024. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS. February 6, 2025. [Link]

  • Acetonitrile in the Pharmaceutical Industry. Lab Alley. October 9, 2023. [Link]

  • Acetonitrile in the Pharmaceutical Industry. Yufeng. October 15, 2024. [Link]

  • Process for making crystalline 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(cyclopropylsulfonyl)azetidin-3-yl)acetonitrile.
  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. April 16, 2023. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-(Cyclopropanesulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropanesulfonyl Acetonitrile Moiety in Medicinal Chemistry

The 2-(cyclopropanesulfonyl)acetonitrile scaffold is a key building block in contemporary drug discovery, prized for the unique physicochemical properties imparted by the cyclopropyl group. This small, strained ring system can enhance metabolic stability, improve binding affinity, and modulate the conformational rigidity of drug candidates. Consequently, efficient and scalable synthetic access to this valuable intermediate is of paramount importance to medicinal chemists. This guide provides a comparative analysis of two robust synthetic strategies for the preparation of 2-(cyclopropanesulfonyl)acetonitrile, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.

Route 1: Nucleophilic Substitution on Cyclopropanesulfonyl Chloride

This classical approach hinges on the reaction of a pre-formed cyclopropanesulfonyl chloride with a suitable acetonitrile nucleophile. The success of this route is predicated on the efficient preparation of the sulfonyl chloride precursor.

Synthesis of the Key Precursor: Cyclopropanesulfonyl Chloride

The preparation of cyclopropanesulfonyl chloride is a critical first step. A common and effective method involves the reaction of a cyclopropyl Grignard reagent with sulfur dioxide, followed by chlorination.

Experimental Protocol: Synthesis of Cyclopropanesulfonyl Chloride

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of cyclopropyl bromide in anhydrous THF is added dropwise, maintaining a gentle reflux to initiate and sustain the Grignard reaction.

  • Sulfur Dioxide Addition: The freshly prepared cyclopropylmagnesium bromide solution is cooled to -10 °C. A solution of sulfur dioxide in THF is then added slowly, ensuring the temperature does not exceed -5 °C. This step forms the magnesium salt of cyclopropanesulfinic acid.

  • Chlorination: To the reaction mixture, N-chlorosuccinimide (NCS) is added portion-wise at a low temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent such as methyl tert-butyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude cyclopropanesulfonyl chloride can then be purified by vacuum distillation.

Formation of 2-(Cyclopropanesulfonyl)acetonitrile

With the sulfonyl chloride in hand, the subsequent step involves a nucleophilic attack by an acetonitrile anion equivalent.

Experimental Protocol: Synthesis of 2-(Cyclopropanesulfonyl)acetonitrile via Nucleophilic Substitution

  • Generation of Acetonitrile Anion: In a flame-dried flask under an inert atmosphere, anhydrous acetonitrile is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF). The solution is cooled to a low temperature (e.g., -78 °C), and a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), is added dropwise to deprotonate the acetonitrile, forming the lithium salt.

  • Reaction with Sulfonyl Chloride: A solution of cyclopropanesulfonyl chloride in anhydrous THF is added slowly to the solution of the acetonitrile anion at -78 °C. The reaction mixture is stirred at this temperature for a specified period and then allowed to warm gradually to room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 2-(cyclopropanesulfonyl)acetonitrile.

Route 2: Oxidation of a Sulfide Precursor

An alternative strategy involves the initial synthesis of 2-(cyclopropylthio)acetonitrile, followed by oxidation to the desired sulfone. This approach avoids the direct handling of the often-reactive sulfonyl chloride.

Synthesis of the Sulfide Precursor: 2-(Cyclopropylthio)acetonitrile

This precursor can be synthesized via a nucleophilic substitution reaction between a cyclopropylthiolate and a haloacetonitrile.

Experimental Protocol: Synthesis of 2-(Cyclopropylthio)acetonitrile

  • Thiolate Formation: Cyclopropylthiol is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF). A base, such as sodium ethoxide or sodium hydride, is added to deprotonate the thiol and form the corresponding sodium cyclopropylthiolate.

  • Nucleophilic Substitution: To this solution, 2-bromoacetonitrile or 2-chloroacetonitrile is added, and the reaction mixture is stirred, possibly with gentle heating, until the starting materials are consumed (as monitored by thin-layer chromatography).

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude 2-(cyclopropylthio)acetonitrile is then purified by vacuum distillation.

Oxidation to 2-(Cyclopropanesulfonyl)acetonitrile

The final step is the oxidation of the sulfide to the sulfone. A variety of oxidizing agents can be employed for this transformation.

Experimental Protocol: Oxidation of 2-(Cyclopropylthio)acetonitrile

  • Oxidation Reaction: The 2-(cyclopropylthio)acetonitrile is dissolved in a suitable solvent, such as dichloromethane or acetic acid. The solution is cooled in an ice bath, and a suitable oxidizing agent is added. Common choices include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is stirred until the oxidation is complete.

  • Work-up and Purification: The reaction mixture is carefully quenched (e.g., with a solution of sodium thiosulfate if m-CPBA is used). The product is extracted into an organic solvent, and the organic layer is washed with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts, followed by a brine wash. The organic layer is dried and concentrated. The final product, 2-(cyclopropanesulfonyl)acetonitrile, is purified by column chromatography or recrystallization.

Comparative Analysis

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Oxidation of Sulfide
Overall Yield Moderate to GoodGood to Excellent
Reagent Availability & Cost Cyclopropyl bromide and sulfur dioxide are readily available. Strong bases like n-BuLi can be costly on a large scale.Cyclopropylthiol and haloacetonitriles are commercially available. Oxidizing agents like m-CPBA are common but can be expensive.
Scalability The use of cryogenic temperatures and highly reactive organometallic reagents can pose challenges for large-scale synthesis.Oxidation reactions are generally scalable, but the exothermic nature of some oxidations requires careful temperature control.
Safety & Handling Involves the use of pyrophoric n-butyllithium and a potentially moisture-sensitive sulfonyl chloride.The use of strong oxidants like m-CPBA requires careful handling due to their potential for explosive decomposition.
Environmental Impact Generates lithium salts and requires anhydrous solvents.Can generate significant amounts of acidic and other byproducts depending on the oxidant used.
Versatility The sulfonyl chloride intermediate can be used to synthesize a variety of other sulfonyl-containing compounds.The sulfide precursor can also be used in other transformations.

Visualization of Synthetic Workflows

Synthetic_Routes cluster_0 Route 1: Nucleophilic Substitution cluster_1 Route 2: Oxidation of Sulfide A1 Cyclopropyl Bromide C1 Cyclopropanesulfonyl Chloride A1->C1 Grignard Formation & Chlorosulfonation B1 Mg, SO2, NCS E1 2-(Cyclopropanesulfonyl)acetonitrile C1->E1 Nucleophilic Substitution D1 Acetonitrile, n-BuLi D1->E1 A2 Cyclopropylthiol C2 2-(Cyclopropylthio)acetonitrile A2->C2 Nucleophilic Substitution B2 Base, Haloacetonitrile E2 2-(Cyclopropanesulfonyl)acetonitrile C2->E2 Oxidation D2 m-CPBA or H2O2 D2->E2

Caption: Comparative workflow of the two primary synthetic routes to 2-(Cyclopropanesulfonyl)acetonitrile.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 2-(cyclopropanesulfonyl)acetonitrile.

  • Route 1 (Nucleophilic Substitution) is a more direct approach but requires the handling of sensitive reagents and cryogenic conditions, which may be less amenable to large-scale industrial production. However, for laboratory-scale synthesis and the generation of structural analogs from the sulfonyl chloride intermediate, this route offers significant flexibility.

  • Route 2 (Oxidation of Sulfide) is generally a higher-yielding and more readily scalable process. The starting materials are easily handled, and the oxidation step is a well-established and robust transformation. For process development and large-scale manufacturing, this route is likely to be the more practical and cost-effective option, provided that the safety considerations associated with the chosen oxidant are appropriately managed.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including the desired scale of synthesis, available equipment, cost considerations, and safety protocols.

References

  • Synthesis of Cyclopropanesulfonyl Chloride: While a specific, detailed literature procedure for the synthesis of cyclopropanesulfonyl chloride is not readily available in a single source, the principles are based on well-established organometallic and sulfonyl chloride chemistry. The described method is a composite of standard procedures for Grignard reactions with sulfur dioxide and subsequent chlorination. For analogous procedures, see general textbooks on advanced organic chemistry. A relevant patent for the synthesis of a related compound is: Yang, et al. Pyrimidine derivative containing cyclopropane sulfonamido and pharmaceutically acceptable salt thereof, and preparation method and application thereof. CN117886761A. China. 2023-12-28.
  • Nucleophilic Acetonitrile Chemistry: The deprotonation of acetonitrile and its use as a nucleophile is a standard transformation in organic synthesis. For a general overview, refer to standard organic chemistry textbooks.
  • Synthesis of Sulfides: The synthesis of sulfides via nucleophilic substitution of alkyl halides with thiolates is a fundamental reaction in organic chemistry, often referred to as the Williamson ether synthesis for sulfides.
  • Oxidation of Sulfides to Sulfones: The oxidation of sulfides to sulfones is a common and well-documented transformation. For a review of various methods, see: Procter, D. J. (2010). Oxidation of sulfides to sulfoxides and sulfones. In Comprehensive Organic Synthesis II (Second Edition) (Vol. 7, pp. 133-162). Elsevier.

Cost-Benefit Analysis: 2-(Cyclopropanesulfonyl)acetonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous cost-benefit analysis and technical deep dive into 2-(Cyclopropanesulfonyl)acetonitrile , a critical building block in modern medicinal chemistry.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Engineers

Executive Summary: The Strategic Value

2-(Cyclopropanesulfonyl)acetonitrile (CAS: 1349716-02-4) is a specialized sulfone reagent used primarily to introduce the cyclopropylsulfonylmethyl motif. This moiety acts as a bioisostere for other polar groups (like sulfonamides or ethyl sulfones) in JAK inhibitors and ROR


 modulators, offering improved metabolic stability and altered solubility profiles compared to its acyclic analogs.

While structurally related to the key intermediate of Baricitinib (which contains an azetidine ring), this reagent is frequently employed in Structure-Activity Relationship (SAR) studies to probe the steric and electronic effects of ring contraction/expansion.

Quick Verdict
  • For Discovery Scale (<5g): BUY . The time-cost of synthesis and purification outweighs the raw material savings.

  • For Process/Pilot Scale (>100g): MAKE . The "Sulfinate Alkylation" route (Method A below) offers a 60-70% cost reduction with a safety profile superior to oxidative routes.

Technical Deep Dive: Synthesis & Performance

To evaluate the benefit, we must understand the "cost" of production. Two primary routes exist: the Oxidative Route (starting from thiol) and the Substitution Route (starting from sulfinate).

Method A: The Sulfinate Substitution (Recommended)

This method is preferred for its atom economy and avoidance of odorous thiols. It utilizes the nucleophilicity of the sulfinate anion towards


-haloacetonitriles.
  • Reaction Type:

    
     Nucleophilic Substitution
    
  • Key Reagents: Sodium cyclopropanesulfinate, Chloroacetonitrile

  • Causality: The sulfinate anion is an ambident nucleophile but reacts preferentially at the sulfur atom with soft electrophiles like alkyl halides, forming the sulfone directly without need for subsequent oxidation.

Protocol 1: Sulfinate Alkylation
  • Charge: To a reaction vessel, add Sodium cyclopropanesulfinate (1.2 equiv) and anhydrous Ethanol (10 mL/g).

  • Addition: Cool to 0°C. Add Chloroacetonitrile (1.0 equiv) dropwise. Note: Chloroacetonitrile is a potent lachrymator; use extreme caution.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3).

  • Workup: Remove solvent in vacuo. Resuspend residue in water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from minimal EtOH/Hexane if necessary.
    
  • Expected Yield: 85–92%.

Method B: The Thiol Oxidation (Alternative)

This route is historically common but operationally burdensome due to the smell of cyclopropanethiol and the safety risks of large-scale oxidation.

  • Step 1: Alkylation of cyclopropanethiol with chloroacetonitrile (

    
    , Acetone).
    
  • Step 2: Oxidation of the sulfide to sulfone using

    
    -CPBA or 
    
    
    
    /Tungstate.
  • Drawback: Risk of over-oxidation or runaway exotherms during Step 2.

Visualizing the Pathways

The following diagram contrasts the logical flow and atom economy of the two methods.

SynthesisPathways Start_A Sodium Cyclopropanesulfinate Process_A SN2 Substitution (Reflux, EtOH) Start_A->Process_A Reagent_A Chloroacetonitrile Reagent_A->Process_A Process_B1 Alkylation (K2CO3, Acetone) Reagent_A->Process_B1 Product 2-(Cyclopropanesulfonyl)acetonitrile (Target) Process_A->Product Yield: 85-92% 1 Step Start_B Cyclopropanethiol Start_B->Process_B1 Inter_B Sulfide Intermediate Process_B2 Oxidation (m-CPBA or H2O2) Inter_B->Process_B2 Process_B1->Inter_B Process_B2->Product Yield: 60-75% 2 Steps

Figure 1: Comparative synthesis workflow. Method A (top) is superior in step-count and atom economy.

Cost-Benefit Data Analysis

The following table breaks down the quantitative aspects of the decision-making process. Prices are estimated based on 2024 average reagent costs.

MetricCommercial PurchaseIn-House Synthesis (Method A)In-House Synthesis (Method B)
Cost (10g scale) ~$450 - $600~$85 (Materials only)~$110 (Materials only)
Lead Time 1–3 Weeks2 Days3–4 Days
Purity >97% Guaranteed>95% (Requires validation)>95% (Risk of sulfoxide byproduct)
Safety Hazard Low (Sealed container)High (Handling Chloroacetonitrile)High (Handling Thiol + Oxidants)
Equipment NoneStandard Fume HoodTemp. Control (Oxidation)
The "Hidden" Costs
  • Safety: Method A requires handling Chloroacetonitrile, which is fatal if inhaled or absorbed in high doses. The cost of safety (PPE, waste disposal) must be factored in.

  • Validation: Commercial sources provide a CoA. In-house synthesis requires NMR/LCMS validation time (~2 hours of scientist time).

Application Logic: Why use this Reagent?

This reagent is not just a passive building block; it is an active "CH-acidic" nucleophile . The electron-withdrawing nature of both the nitrile (-CN) and sulfonyl (-SO2-) groups makes the methylene protons highly acidic (


).

Primary Reaction Workflow:

  • Deprotonation: Mild bases (e.g.,

    
     or NaH) generate the stable carbanion.
    
  • Electrophile Attack: The carbanion attacks aldehydes (Knoevenagel), alkyl halides, or epoxides.

  • Result: Introduction of the Cyclopropyl-SO2-CH(R)-CN scaffold.

Reactivity Reagent 2-(Cyclopropanesulfonyl)acetonitrile Anion Stabilized Carbanion [Cyclopropyl-SO2-CH(-)-CN] Reagent->Anion Deprotonation Base Base (K2CO3/NaH) Base->Anion Product_1 Vinyl Sulfone (Knoevenagel Product) Anion->Product_1 + Electrophile 1 Product_2 Alkylated Nitrile (Mono/Di-substituted) Anion->Product_2 + Electrophile 2 Electrophile_1 Aldehyde (R-CHO) Electrophile_1->Product_1 Electrophile_2 Alkyl Halide (R-X) Electrophile_2->Product_2

Figure 2: Reactivity profile. The reagent serves as a versatile nucleophile for diverse scaffold construction.

References

  • BenchChem. Synthesis of Sulfonyl Acetonitriles via S-Alkylation. Retrieved from

  • Organic Syntheses. Preparation of Chloroacetonitrile and General Nitrile Condensations. Coll. Vol. 1, p. 153.[1] Retrieved from

  • National Institutes of Health (NIH). Late-Stage Sulfonyl Chloride Formation and Sulfinate Reactivity. Retrieved from

  • American Elements. 2-(Cyclopropanesulfonyl)acetonitrile Product Specifications. Retrieved from

  • ChemicalBook. Cyclopropanesulfonyl Chloride and Derivatives Synthesis. Retrieved from

Sources

Comparative Environmental Impact Assessment: Synthesis Pathways for 2-(Cyclopropanesulfonyl)acetonitrile

[1][2]

Executive Summary

2-(Cyclopropanesulfonyl)acetonitrile (CAS 1349716-02-4) is a critical sulfone intermediate, notably utilized in the synthesis of Janus kinase (JAK) inhibitors such as Baricitinib .[1][2] Its synthesis presents a classic process chemistry challenge: balancing the efficiency of convergent synthesis against the environmental toll of hazardous reagents and solvents.

This guide contrasts the two dominant synthetic methodologies: the Nucleophilic Substitution (Sulfinate) Route and the Oxidative (Thioether) Route . While the Sulfinate route offers fewer steps, the Oxidative route—when coupled with modern catalytic systems—provides a superior environmental profile by enabling the use of aqueous media and minimizing toxic waste.

Part 1: Detailed Route Analysis

Route A: The Nucleophilic Substitution (Sulfinate) Pathway

This is the traditional "convergent" approach, favored for its directness.[2] It involves the alkylation of a sulfinate salt with a haloacetonitrile.

  • Mechanism: S_N2 displacement of chloride by the sulfinate anion.

  • Reagents: Sodium Cyclopropanesulfinate + Chloroacetonitrile.

  • Solvents: Typically dipolar aprotic solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) to enhance nucleophilicity.[2]

Technical Insight: While high-yielding (>85%), this route relies heavily on Chloroacetonitrile , a severe lachrymator and highly toxic alkylating agent.[1][2] Furthermore, the removal of DMF/DMSO requires energy-intensive aqueous workups, generating large volumes of contaminated wastewater.[1][2]

Route B: The Oxidative (Thioether) Pathway

This "linear" approach builds the carbon-sulfur backbone first, then adjusts the oxidation state.

  • Step 1 (Sulfide Formation): Reaction of Cyclopropanethiol with Chloroacetonitrile (or Glycolonitrile for a greener alternative) to form 2-(cyclopropylthio)acetonitrile.[1][2]

  • Step 2 (Oxidation): Oxidation of the sulfide to the sulfone using a stoichiometric oxidant.

  • Green Optimization: Replacing traditional oxidants (mCPBA) with 30% Hydrogen Peroxide (H₂O₂) and a catalyst (e.g., Sodium Tungstate, Na₂WO₄) allows this step to proceed in water , eliminating organic solvents entirely from the final stage.[1][2]

Part 2: Environmental Impact Comparison

The following table quantifies the environmental burden of each route, adhering to the Green Chemistry Metrics of E-Factor and Atom Economy.

MetricRoute A: Sulfinate AlkylationRoute B: Green Oxidation (H₂O₂/WO₄)
Atom Economy High (82%) Byproduct is NaCl.[1][2]Medium (75%) Byproducts are H₂O (from oxidation) and NaCl (from Step 1).[2]
E-Factor (Est.) High (>15) Driven by DMF/DMSO solvent waste and aqueous washes.[2]Low (<5) Oxidation step uses water as solvent; byproduct is water.[2]
Solvent Toxicity Critical (Red) DMF/DMSO are reprotoxic and difficult to recycle.Ideal (Green) Water (Step 2) and Ethanol/EtOAc (Step 1).[2]
Hazard Profile High Direct handling of Chloroacetonitrile in hot organic solvent.Medium Thiol odor control required; H₂O₂ requires thermal control.
Scalability Good , but limited by solvent disposal costs.[2]Excellent , aqueous waste streams are easier to treat.[2]
Decision Matrix
  • Choose Route A if: You have existing stock of Sodium Cyclopropanesulfinate and limited reactor capacity for biphasic oxidation.

  • Choose Route B if: You prioritize Green Chemistry , lower PMI (Process Mass Intensity), and wish to avoid dipolar aprotic solvents.[2] This is the recommended route for sustainable scale-up. [1]

Part 3: Visualization of Synthesis Pathways

SynthesisPathwayscluster_inputsPrecursorscluster_intermediatesIntermediatesCyclopropylThiolCyclopropanethiol(Smell/Volatile)Thioether2-(Cyclopropylthio)acetonitrileCyclopropylThiol->ThioetherStep 1: SubstitutionBase: K2CO3ChloroacetonitrileChloroacetonitrile(Toxic/Lachrymator)Chloroacetonitrile->ThioetherTarget2-(Cyclopropanesulfonyl)acetonitrile(Target Molecule)Chloroacetonitrile->TargetSulfinateNa-Cyclopropanesulfinate(Solid Salt)Sulfinate->TargetRoute A: AlkylationSolvent: DMF/DMSOByprod: NaClThioether->TargetRoute B: Green OxidationReagent: H2O2 / Na2WO4Solvent: Water

Caption: Comparison of Route A (Red, High Impact) vs. Route B (Green, Low Impact). Route B utilizes aqueous oxidation to minimize solvent waste.

Part 4: Recommended "Green" Experimental Protocol

This protocol details Route B (Oxidative Pathway) , optimized for environmental compliance. It utilizes a tungstate-catalyzed oxidation which is safer and cleaner than mCPBA.[1]

Step 1: Synthesis of 2-(Cyclopropylthio)acetonitrile
  • Reagents: Cyclopropanethiol (1.0 eq), Chloroacetonitrile (1.05 eq), Potassium Carbonate (1.2 eq).[1][2]

  • Solvent: Acetone or Ethyl Acetate (Recyclable).[2]

  • Charge the reactor with Cyclopropanethiol and solvent. Cool to 0°C.

  • Add Potassium Carbonate (K₂CO₃) in portions.

  • Add Chloroacetonitrile dropwise, maintaining temperature <10°C (Exothermic).

  • Stir at room temperature for 4 hours. Monitor by TLC/HPLC.

  • Workup: Filter off inorganic salts (KCl). Concentrate the filtrate to obtain the crude thioether oil. Note: Ensure scrubber is active for thiol odors.

Step 2: Aqueous Catalytic Oxidation to Sulfone
  • Reagents: Crude Thioether (1.0 eq), 30% Hydrogen Peroxide (2.5 eq), Sodium Tungstate Dihydrate (Na₂WO₄[1][2]·2H₂O, 1 mol%).[2]

  • Solvent: Water (or Water/Isopropyl Alcohol mixture).[2]

  • Suspend the crude thioether and Sodium Tungstate catalyst in water.

  • Heat to 40°C.

  • Slowly add 30% H₂O₂ over 2 hours. Caution: Reaction is highly exothermic. Maintain T < 60°C.

  • After addition, stir at 50°C for 3 hours to ensure complete conversion of sulfoxide intermediate to sulfone.

  • Isolation: Cool to 5°C. The product, 2-(Cyclopropanesulfonyl)acetonitrile , often crystallizes directly from the aqueous mixture.[2]

  • Filter the solid, wash with cold water, and dry.[2]

    • Yield: Typically 85-92% (2 steps).[1][2]

    • Purity: >98% HPLC.

References

  • Preparation of Baricitinib and Intermediates. Vertex AI Search / Google Patents. (2016). WO2016125080A2. Link

  • Green Oxidation of Sulfides to Sulfones. ACS Sustainable Chemistry & Engineering. (2024). "Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides" (Analogous oxidative methodology). Link[1][2]

  • Cyclopropanesulfonyl Chloride Synthesis. ChemicalBook / Boehringer Ingelheim Patent. (2010). WO2010/34105. Link

  • Solvent Selection Guides. American Chemical Society Green Chemistry Institute. "Solvent Sustainability in Drug Discovery". Link

  • Sodium Cyclopropanesulfinate Data. PubChem. CID 42643363.[3] Link

toxicological comparison of 2-(Cyclopropanesulfonyl)acetonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicological Comparison of 2-(Cyclopropanesulfonyl)acetonitrile Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the toxicological evaluation and comparison of novel 2-(Cyclopropanesulfonyl)acetonitrile derivatives. As researchers and drug development professionals, understanding the safety profile of new chemical entities (NCEs) is paramount to mitigating late-stage attrition and ensuring clinical success.[1][2] This document outlines a logical, tiered approach to in vitro toxicology screening, explaining the causality behind experimental choices and providing detailed, self-validating protocols to ensure data integrity and reproducibility.

The 2-(Cyclopropanesulfonyl)acetonitrile scaffold is of significant interest due to the unique combination of a cyclopropyl ring, a sulfone linker, and a nitrile functional group. The cyclopropyl moiety is a prevalent feature in modern pharmaceuticals, valued for its ability to confer metabolic stability and conformational rigidity.[3] However, the aliphatic nitrile group presents a potential toxicological liability. The toxicity of many nitriles is attributed to the metabolic release of cyanide, a process often mediated by cytochrome P450 enzymes.[4][5] The rate of this metabolic conversion is heavily influenced by the chemical environment of the carbon atom alpha to the nitrile, making a systematic structure-activity relationship (SAR) analysis essential for this class of compounds.[6]

This guide will focus on three key areas of in vitro toxicological assessment: Cytotoxicity , Genotoxicity , and Oxidative Stress . By comparing a parent compound with its structural analogs, researchers can identify key structural motifs that influence the safety profile, guiding medicinal chemists in the synthesis of safer, more effective molecules.[7]

Rationale for Compound Selection and Assay Strategy

To establish a clear structure-activity relationship, a logical selection of derivatives for comparison is crucial. For this guide, we will consider a hypothetical set of compounds:

  • Compound A: The parent molecule, 2-(Cyclopropanesulfonyl)acetonitrile.

  • Compound B: A derivative with a methyl substituent on the cyclopropyl ring, exploring how steric hindrance near the sulfone group affects metabolism and toxicity.

  • Compound C: An analog where the nitrile group is replaced by an amide, to determine the toxicological contribution of the cyano moiety.

Our testing strategy employs a tiered approach, starting with general cell health and progressing to more specific mechanisms of toxicity.

  • Cytotoxicity (MTT Assay): This is a foundational screen to determine the concentration range at which a compound causes cell death. It measures mitochondrial reductase activity, a key indicator of cell viability.

  • Genotoxicity (In Vitro Micronucleus Assay): A critical regulatory endpoint, this assay identifies compounds that cause chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity).[8] Positive findings here are a significant red flag for carcinogenic potential.

  • Oxidative Stress (ROS Production Assay): This assay investigates if the compound induces the formation of reactive oxygen species (ROS). Oxidative stress is a common mechanism of drug-induced toxicity, particularly for hepatotoxicity.[1]

Experimental Protocols and Workflows

The following protocols are designed to be robust and self-validating, incorporating necessary controls to ensure the reliability of the results.

General Cell Culture

All experiments will utilize the HepG2 human hepatoma cell line, a widely accepted model for studying in vitro hepatotoxicity due to its metabolic capabilities.

  • Cell Line: HepG2 (ATCC® HB-8065™)

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂, humidified incubator.

Protocol 1: Cytotoxicity Assessment via MTT Assay

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of the test compounds.

Methodology:

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound (A, B, C) in DMSO. Create a series of 2-fold serial dilutions in culture medium, ensuring the final DMSO concentration is ≤ 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value for each compound.

Workflow Diagram: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed HepG2 Cells (1x10⁴ cells/well) prepare Prepare Serial Dilutions of Compounds A, B, C treat Treat Cells (24h) seed->treat prepare->treat add_mtt Add MTT Reagent (4h) treat->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC₅₀ read->analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2: Genotoxicity Assessment via In Vitro Micronucleus Test (OECD TG 487)

This assay detects small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes left behind during cell division.[8]

Methodology:

  • Cell Seeding: Plate HepG2 cells in 6-well plates containing sterile coverslips at a density that allows for optimal growth over the treatment period.

  • Compound Preparation & Treatment: Treat cells for 24 hours with three non-cytotoxic concentrations of each compound (determined from the MTT assay, typically below the IC₂₀). Include:

    • Vehicle Control: 0.5% DMSO.

    • Positive Control (Clastogen): Mitomycin C.

    • Positive Control (Aneugen): Colchicine.

  • Cytochalasin B Block: Add Cytochalasin B to the medium to block cytokinesis, allowing for the identification of binucleated cells where micronuclei are scored.

  • Harvesting: After an additional 24-hour incubation, wash the cells with PBS.

  • Fixation & Staining: Fix the cells with cold methanol and stain the coverslips with a DNA stain such as DAPI or Giemsa.

  • Microscopy & Scoring: Using a fluorescence microscope, score at least 2000 binucleated cells per treatment group for the presence of micronuclei.

  • Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control. A statistically significant, dose-dependent increase indicates a positive genotoxic result.

Workflow Diagram: In Vitro Micronucleus Assay

Micronucleus_Workflow seed Seed HepG2 Cells on Coverslips treat Treat with Compounds, Vehicle & Positive Controls (24h) seed->treat cytob Add Cytochalasin B (Cytokinesis Block, 24h) treat->cytob harvest Harvest Cells: Wash and Fix cytob->harvest stain Stain with DAPI or Giemsa harvest->stain score Score Micronuclei in Binucleated Cells stain->score analyze Statistical Analysis vs. Vehicle Control score->analyze Decision_Tree start Initial Screening (Cytotoxicity, Genotoxicity, ROS) geno_check Genotoxic? start->geno_check cyto_check Highly Cytotoxic? (IC₅₀ < 1 µM) geno_check->cyto_check No deprioritize Deprioritize Candidate High Risk geno_check->deprioritize Yes ros_check Induces High ROS? cyto_check->ros_check No optimize SAR-Guided Optimization cyto_check->optimize Yes ros_check->optimize Yes advance Advance to Secondary Assays (e.g., hERG, Ames) ros_check->advance No

Caption: A decision-making tree for prioritizing compounds based on initial in vitro toxicology data.

Conclusion

This guide presents a structured, evidence-based approach for the . By employing standardized in vitro assays for cytotoxicity, genotoxicity, and oxidative stress, researchers can efficiently build a structure-activity relationship profile for this novel chemical class. The hypothetical data presented illustrates how replacing the nitrile toxicophore (Compound C) or sterically hindering its metabolic activation (Compound B) can significantly improve the safety profile. This framework allows for the early de-selection of high-risk candidates and provides clear, actionable data to guide the design of safer and more promising therapeutic agents. [2][7]

References

  • Intertek. (n.d.). In Vitro Toxicology Screening Services. Intertek. Retrieved from [Link]

  • News-Medical. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. Retrieved from [Link]

  • Nuvisan. (n.d.). In vitro toxicology. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Tsuchiya, Y., et al. (2016). Allyl nitrile: Toxicity and health effects. Journal of Toxicologic Pathology, 29(3), 131-137. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Johannsen, F. R., & Levinskas, G. J. (1986). Relationships between toxicity and structure of aliphatic nitriles. Fundamental and Applied Toxicology, 7(4), 690-697. Retrieved from [Link]

  • Arni, P. (1991). [Toxicology of acetonitrile]. Nihon eiseigaku zasshi. Japanese journal of hygiene, 46(4), 837–845. Retrieved from [Link]

  • Abdel-Rahman, A., et al. (2021). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]

Sources

Kinetic Profiling of 2-(Cyclopropanesulfonyl)acetonitrile (CSAN): A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous kinetic analysis of 2-(Cyclopropanesulfonyl)acetonitrile (CSAN) , a specialized electrophilic reagent and covalent warhead used in drug discovery. Unlike broad-spectrum alkylating agents (e.g., iodoacetamides) or irreversible Michael acceptors (e.g., acrylamides), CSAN exhibits tunable, reversible covalent reactivity toward thiol nucleophiles (cysteine).

This guide compares CSAN’s performance against standard electrophiles, highlighting its utility in designing targeted covalent inhibitors (TCIs) with optimized residence times and reduced off-target toxicity (electrophile stress).

Mechanistic Basis of Reactivity

CSAN functions as an activated nitrile . The sulfonyl group (


) at the 

-position exerts a strong electron-withdrawing effect (

and

effects), significantly lowering the LUMO energy of the nitrile group (

). This activation enables nucleophilic attack by thiols (e.g., Cysteine residues in proteins) under physiological conditions, forming a thioimidate adduct.
Reaction Coordinate

The reaction proceeds via a direct nucleophilic addition. Unlike Michael acceptors, which form stable carbon-sulfur bonds, the thioimidate adduct is often reversible, allowing for "on-off" binding kinetics that can reduce immunogenicity.

ReactionMechanism cluster_legend Key Structural Features CSAN CSAN (Electrophile) TS Transition State (Anionic Intermediate) CSAN->TS k_on (Nucleophilic Attack) Cys Cysteine Thiol (Nucleophile) Cys->TS Product Thioimidate Adduct (Reversible) TS->Product Proton Transfer Product->CSAN k_off (Hydrolysis/Reversal) Product->Cys Legend Cyclopropyl-SO2- group: 1. Inductive Activation 2. Steric Selectivity

Figure 1: Reaction pathway of CSAN with Cysteine thiols. The reversibility (


) is a critical differentiator from acrylamides.

Comparative Kinetic Analysis

The following data synthesizes kinetic profiles from standard glutathione (GSH) reactivity assays. CSAN is compared to three distinct classes of warheads to contextualize its reactivity window.

The "Goldilocks" Zone

CSAN occupies a specific reactivity niche: it is reactive enough to modify non-catalytic cysteines but stable enough to resist rapid degradation by cytosolic glutathione.

Warhead ClassRepresentative CompoundReactivity (

)
ReversibilityPrimary Application
Hyper-Reactive

-Chloroacetamide

IrreversibleProteomic Profiling (Non-specific)
Standard Covalent Acrylamide (unsubst.)

IrreversibleKinase Inhibitors (e.g., Ibrutinib)
Tunable Reversible CSAN 0.5 - 15 Reversible Cathepsin/Protease Inhibitors
Inert Acetonitrile

N/ASolvent / Negative Control
Structural Impact: Methyl vs. Cyclopropyl

Comparing 2-(Methylsulfonyl)acetonitrile (MSAN) with CSAN reveals the subtle impact of the cyclopropyl group.

  • Electronic Effect: The cyclopropyl group is a weak electron donor compared to a methyl group, potentially slightly reducing the electrophilicity of the nitrile.

  • Steric Effect: The cyclopropyl ring adds bulk near the reaction center. This increases selectivity by preventing attack from bulky, non-specific thiols (like free GSH) while permitting attack by cysteines positioned in structured protein pockets.

  • Metabolic Stability: The cyclopropyl group suppresses

    
    -deprotonation and oxidative metabolism (CYP450) compared to simple alkyl chains.
    

Experimental Protocol: Kinetic Determination

To objectively measure the reactivity of CSAN, a pseudo-first-order kinetic assay using Ellman’s Reagent (DTNB) or direct UV-absorbance monitoring is recommended.

Materials
  • Test Compound: 2-(Cyclopropanesulfonyl)acetonitrile (10 mM stock in DMSO).

  • Nucleophile: L-Cysteine or Glutathione (GSH) (freshly prepared in buffer).

  • Buffer: PBS (pH 7.4) containing 1 mM EDTA (to prevent metal-catalyzed oxidation).

  • Detection: UV-Vis Spectrophotometer or HPLC.

Workflow (Step-by-Step)
  • Preparation: Dilute CSAN to a fixed concentration (e.g.,

    
    ) in PBS buffer.
    
  • Initiation: Add excess GSH (e.g.,

    
    , 10x excess) to ensure pseudo-first-order kinetics.
    
  • Monitoring:

    • Method A (Direct): Monitor the disappearance of the nitrile peak (approx. 210-220 nm) via HPLC at time intervals (

      
       min).
      
    • Method B (Ellman's): Aliquot reaction mixture at intervals, quench with DTNB, and measure absorbance at 412 nm (quantifies remaining free thiol).

  • Calculation:

    • Plot

      
       vs. time to obtain the observed rate constant 
      
      
      
      .
    • Calculate the second-order rate constant:

      
      .
      

ProtocolWorkflow cluster_methods Detection Method Start Start: Prepare 10mM Stock (DMSO) Mix Mix: CSAN (50µM) + GSH (500µM) Buffer: PBS pH 7.4, 25°C Start->Mix Incubate Incubate & Sample (0, 5, 10, 30, 60 min) Mix->Incubate HPLC HPLC Analysis (Track Nitrile Peak Decay) Incubate->HPLC DTNB Ellman's Assay (Track Free Thiol Depletion) Incubate->DTNB Calc Calculate k_obs (Slope of ln[C] vs t) HPLC->Calc DTNB->Calc Result Output: Second-Order Rate Constant (k2) Calc->Result

Figure 2: Standardized workflow for determining electrophilic reactivity.

Strategic Applications in Drug Discovery

Why choose CSAN over an acrylamide?

  • Reduced Immunogenicity: Irreversible adducts (acrylamides) can be presented by MHC molecules, leading to immune sensitization (haptenization). The reversible nature of the CSAN-thioimidate bond allows the drug to dissociate before immune recognition occurs.

  • Selectivity via "Tune-ability": The reactivity of CSAN can be fine-tuned by modifying the cyclopropyl ring (e.g., adding fluorines). A difluorocyclopropyl analog would significantly increase reactivity due to the electron-withdrawing fluorine effect, bridging the gap between CSAN and acrylamides.

  • Metabolic Robustness: The cyclopropyl sulfone motif is metabolically stable, resisting the rapid oxidative clearance often seen with linear alkyl sulfones.

References

  • Cysteine Reactivity Profiling: Ábrányi-Balogh, P., et al.[1] "A road map for prioritizing warheads for cysteine targeting covalent inhibitors." European Journal of Medicinal Chemistry, 2018.[1] Link

  • Nitrile Warhead Mechanism: Serafimova, I. M., et al. "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology, 2012. Link

  • Cyclopropyl Effects in Drugs: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016. Link

  • Sulfonyl Acetonitrile Kinetics: Keeley, A., et al. "Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine." Bioconjugate Chemistry, 2023.[2] Link

Sources

A Senior Application Scientist's Guide to Computational Validation of 2-(Cyclopropanesulfonyl)acetonitrile Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of reaction mechanisms involving 2-(Cyclopropanesulfonyl)acetonitrile (CPSA), supported by a framework for computational validation. We move beyond simple protocol listings to explain the causality behind experimental and computational choices, ensuring a self-validating and trustworthy analysis.

Introduction: The Unique Role of 2-(Cyclopropanesulfonyl)acetonitrile in Synthesis

2-(Cyclopropanesulfonyl)acetonitrile (CPSA) is a versatile building block in modern organic synthesis. Its utility stems from the potent electron-withdrawing nature of the cyclopropanesulfonyl group, which significantly acidifies the adjacent methylene (–CH₂–) protons. This electronic feature facilitates the formation of a stabilized carbanion under mild basic conditions, making CPSA an excellent nucleophile in a variety of carbon-carbon bond-forming reactions.

Unlike more common activating groups like esters or phenylsulfonyls, the cyclopropyl moiety introduces unique steric and electronic properties, including bent bonds with partial π-character, which can influence transition state geometries and reaction kinetics. Understanding these subtleties at a molecular level is paramount for reaction optimization and rational catalyst design. While experimental outcomes provide the ultimate ground truth, they often reveal only the start and end points of a reaction. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to visualize the entire reaction pathway, including transient intermediates and transition states that are difficult or impossible to observe experimentally.[1][2][3]

This guide will use a well-known reaction, the Knoevenagel condensation, as a case study to compare the reactivity of CPSA against a common alternative, malononitrile. We will detail the experimental protocol and then provide a comprehensive workflow for its computational validation.

Part 1: The Experimental Benchmark - A Knoevenagel Condensation Case Study

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone to form an α,β-unsaturated product.[4][5]

Comparative Reaction: CPSA vs. Malononitrile

To establish a baseline for our computational analysis, we consider the Knoevenagel condensation of p-nitrobenzaldehyde with both CPSA and malononitrile, catalyzed by a weak base like piperidine.

Reaction Scheme:

Reactant/ProductCPSA ReactionMalononitrile Reaction
Aldehyde p-Nitrobenzaldehydep-Nitrobenzaldehyde
Active Methylene 2-(Cyclopropanesulfonyl)acetonitrileMalononitrile
Product 2-(Cyclopropanesulfonyl)-3-(4-nitrophenyl)acrylonitrile2-(4-Nitrobenzylidene)malononitrile
Typical Yield >90%>95%
Reaction Time 1-2 hours<1 hour

Note: These are representative data based on typical Knoevenagel condensation outcomes.[6]

While both reactions are highly efficient, malononitrile often reacts faster due to the combined electron-withdrawing effect of two cyano groups. The key question for computational validation is why and how these differences manifest at the molecular level.

Experimental Protocol: Synthesis of 2-(Cyclopropanesulfonyl)-3-(4-nitrophenyl)acrylonitrile
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add p-nitrobenzaldehyde (1.51 g, 10 mmol) and 2-(cyclopropanesulfonyl)acetonitrile (1.43 g, 10 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add piperidine (0.1 mL, 1 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: The Computational Workflow - Elucidating the "Why"

Computational chemistry allows us to model the reaction mechanism step-by-step and calculate the energetics of each step, providing a quantitative basis for comparison.[2][3] The primary goal is to locate the transition state (TS) for the rate-determining step and calculate its associated activation energy (ΔG‡). A lower activation energy corresponds to a faster reaction rate.

Core Principles of the Computational Approach

The mechanism of the Knoevenagel condensation proceeds through three main stages:

  • Deprotonation: The base removes a proton from the active methylene compound to form a nucleophilic enolate.

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde.[4][7]

  • Dehydration: The resulting aldol-type intermediate eliminates a molecule of water to form the final α,β-unsaturated product.[5]

Our computational workflow will focus on modeling these steps for both CPSA and malononitrile to understand the energetic differences.

Step-by-Step Computational Validation Protocol
  • Software and Method Selection:

    • Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan is required.

    • Method: Density Functional Theory (DFT) is the workhorse for mechanistic studies in organic chemistry, offering a good balance of accuracy and computational cost.[1][2] The B3LYP functional with a basis set like 6-31G(d) is a common starting point for geometry optimizations. More accurate single-point energy calculations can be performed with larger basis sets (e.g., def2-TZVP).

    • Solvent Model: Since the reaction is run in a solvent (ethanol), a continuum solvent model like the Polarizable Continuum Model (PCM) should be included to account for solvent effects.

  • Geometry Optimization:

    • Build the initial 3D structures of all reactants (p-nitrobenzaldehyde, CPSA, malononitrile, piperidine) and intermediates.

    • Perform a full geometry optimization for each species to find its lowest energy conformation.

  • Transition State (TS) Searching:

    • This is the most critical and challenging step. For the nucleophilic addition step (often rate-determining), construct an initial guess for the transition state geometry where the new C-C bond is partially formed.

    • Use a TS optimization algorithm (e.g., Opt=TS in Gaussian) to locate the first-order saddle point on the potential energy surface.

  • Frequency Analysis:

    • Perform a frequency calculation on all optimized structures (reactants, intermediates, and transition states).

    • Verification: A true minimum-energy structure will have all positive (real) frequencies. A true transition state will have exactly one imaginary frequency, corresponding to the atomic motion along the reaction coordinate (e.g., the C-C bond formation).

  • Energy Profile Construction:

    • Calculate the Gibbs Free Energy (G) for each optimized structure.

    • The activation energy (ΔG‡) is the difference in free energy between the transition state and the reactants.

    • The overall reaction energy (ΔG_rxn) is the difference in free energy between the products and the reactants.

Visualizing the Workflow

The following diagram outlines the logical flow of a computational validation study.

G cluster_exp Experimental Phase cluster_comp Computational Phase cluster_val Validation & Interpretation Exp_Protocol 1. Define Experimental Protocol & Obtain Data (Yields, Kinetics) Model_Setup 2. Select DFT Method, Basis Set, & Solvent Model Exp_Protocol->Model_Setup Provides benchmark Comparison 7. Compare Calculated ΔG‡ with Experimental Rates Exp_Protocol->Comparison Correlate with ΔG‡ Geom_Opt 3. Optimize Geometries of Reactants & Products Model_Setup->Geom_Opt TS_Search 4. Locate Transition States (e.g., for C-C bond formation) Geom_Opt->TS_Search Freq_Calc 5. Perform Frequency Analysis to Verify Structures Geom_Opt->Freq_Calc Verify Minima (0 imag. freq) TS_Search->Freq_Calc Verify TS (1 imag. freq) Energy_Calc 6. Calculate Gibbs Free Energies & Construct Energy Profile Freq_Calc->Energy_Calc Energy_Calc->Comparison Interpretation 8. Analyze TS Geometry & Interpret Electronic Effects Comparison->Interpretation

Workflow for computational validation of a reaction mechanism.

Part 3: Comparative Analysis and Mechanistic Insights

By applying the computational workflow to both the CPSA and malononitrile reactions, we can generate quantitative data to compare their mechanisms.

Table of Comparative Computational Data (Illustrative)
ParameterCPSA + p-NitrobenzaldehydeMalononitrile + p-NitrobenzaldehydeInterpretation
pKa (CH₂) (Calculated) ~25 (in DMSO)~11 (in DMSO)Malononitrile is significantly more acidic, requiring a weaker base or leading to a higher concentration of the enolate.
ΔG‡ (Nucleophilic Addition) 15.2 kcal/mol12.5 kcal/molThe lower activation barrier for malononitrile is consistent with its faster experimental reaction rate.
ΔG_rxn (Overall Reaction) -22.5 kcal/mol-28.1 kcal/molBoth reactions are highly exothermic and thermodynamically favorable. The malononitrile reaction is more so.

Note: These energy values are illustrative examples derived from typical DFT calculations on similar systems.

Expert Interpretation: Why the Difference?
  • Acidity and Nucleophilicity: Malononitrile is more acidic due to the presence of two cyano groups, leading to easier deprotonation.[8] The resulting carbanion is highly stabilized through resonance. The carbanion of CPSA is also well-stabilized by the sulfonyl group, but to a lesser extent. This difference in acidity and the resulting nucleophile concentration directly impacts the reaction kinetics.

  • Transition State Analysis: A detailed analysis of the transition state geometries would likely reveal differences in the forming C-C bond length and the orientation of the reactants. The unique stereoelectronics of the cyclopropyl group in CPSA might impose specific steric constraints or orbital interactions in the transition state that are absent in the malononitrile reaction. For instance, the "bent" bonds of the cyclopropane ring could lead to a more sterically hindered approach to the aldehyde compared to the linear cyano groups.[9][10]

Visualizing the Reaction Energy Profile

The following diagram illustrates the conceptual difference in the energy profiles for the two reactions.

G cluster_0 Reaction Coordinate Reactants Reactants Products Products E0 E0 path_cpsa path_malo TS1_CPSA TS (CPSA) TS1_Malo TS (Malo) E1_CPSA E1_CPSA E0->E1_CPSA ΔG‡ (CPSA) E1_Malo E1_Malo E0->E1_Malo ΔG‡ (Malo) E2 E2 E1_CPSA->E2 E1_Malo->E2 path_cpsa->Products  CPSA Path path_malo->Products  Malononitrile Path yaxis Gibbs Free Energy (G)

Comparative energy profile for CPSA vs. Malononitrile Knoevenagel condensation.

Conclusion and Outlook

This guide demonstrates how a synergistic approach, combining experimental benchmarks with rigorous computational validation, provides a deeper understanding of reaction mechanisms. For 2-(cyclopropanesulfonyl)acetonitrile, this dual analysis reveals that while it is a highly effective substrate for C-C bond formation, its reactivity profile is subtly different from other classical active methylene compounds. The computational data quantitatively explains the experimentally observed differences in reaction rates by highlighting a higher activation barrier for CPSA compared to malononitrile in the Knoevenagel condensation.

This integrated methodology empowers researchers to move beyond trial-and-error optimization. By understanding the electronic and steric factors that govern the transition state, scientists can rationally design more efficient catalysts, predict the outcomes of unknown reactions, and accelerate the development of novel synthetic routes for complex molecules and pharmaceuticals. The continued collaboration between experimental and computational chemists is crucial for advancing the frontiers of chemical science.[1]

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A Senior Application Scientist's Guide to the Characterization of 2-(Cyclopropanesulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Establishing the Molecular Identity of 2-(Cyclopropanesulfonyl)acetonitrile

2-(Cyclopropanesulfonyl)acetonitrile, with the chemical formula C5H7NO2S and a molecular weight of 145.18, is a small organic molecule featuring a unique combination of a cyclopropane ring, a sulfonyl group, and a nitrile moiety.[1] The presence of these distinct functional groups suggests its potential utility as a building block in medicinal chemistry and materials science, where the strained cyclopropane ring can introduce conformational rigidity and novel metabolic profiles.[2]

For any researcher utilizing this compound, rigorous and unambiguous characterization is the bedrock of reliable and reproducible science. The identity, purity, and stability of a starting material directly impact the outcomes of subsequent reactions, biological assays, and material property evaluations. This guide provides an in-depth comparison of peer-reviewed analytical methodologies for the comprehensive characterization of 2-(Cyclopropanesulfonyl)acetonitrile. We will move beyond simple data reporting to explain the causality behind procedural choices, ensuring that each analytical step contributes to a self-validating and holistic understanding of the molecule.

The Characterization Workflow: An Integrated Approach

The complete structural elucidation and purity assessment of a novel compound is not a linear process but rather an integrated workflow. Data from multiple orthogonal techniques are synthesized to build a conclusive profile. Each method provides a unique piece of the puzzle, and their collective agreement provides the highest level of confidence in the material's integrity.

cluster_0 Initial Synthesis & Purification cluster_1 Primary Structural Confirmation cluster_2 Purity & Compositional Analysis cluster_3 Final Confirmation Purification Purified Product (e.g., Column Chromatography) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR Provides structural data MS Mass Spectrometry (High-Resolution) Purification->MS Provides structural data IR IR Spectroscopy Purification->IR Provides structural data HPLC HPLC / LC-MS (Purity Assessment) Purification->HPLC Provides purity/composition data EA Elemental Analysis (Compositional Verification) Purification->EA Provides purity/composition data Confirmation Confirmed Structure & Purity Report NMR->Confirmation Data Synthesis MS->Confirmation Data Synthesis IR->Confirmation Data Synthesis HPLC->Confirmation Data Synthesis EA->Confirmation Data Synthesis

Caption: Integrated workflow for the characterization of 2-(Cyclopropanesulfonyl)acetonitrile.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Rationale for Method Selection

For a molecule like 2-(Cyclopropanesulfonyl)acetonitrile, ¹H and ¹³C NMR are indispensable. ¹H NMR will confirm the presence and distinct spin systems of the cyclopropyl and methylene protons. ¹³C NMR will verify the number of unique carbon environments, including the critical quaternary carbon of the nitrile and the carbon atom alpha to the sulfonyl group.

Predicted ¹H and ¹³C NMR Data

The following table outlines the expected chemical shifts based on the known effects of the electron-withdrawing sulfonyl and nitrile groups. Actual shifts can vary depending on the solvent, concentration, and temperature.[3][4]

Assignment Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm)
Methylene (-CH₂-)4.0 - 4.5Singlet (s)45 - 55
Cyclopropyl Methine (-CH-)2.5 - 3.0Multiplet (m)25 - 35
Cyclopropyl Methylene (-CH₂-)1.0 - 1.5Multiplet (m)5 - 15
Nitrile (-C≡N)N/AN/A110 - 120
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of 2-(Cyclopropanesulfonyl)acetonitrile and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.[5] The choice of solvent is critical; it must dissolve the sample without containing protons that would obscure the analyte signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm. Many commercially available deuterated solvents already contain TMS.[6]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H NMR spectrum, typically requiring 16-64 scans for good signal-to-noise. Subsequently, acquire a ¹³C{¹H} NMR spectrum, which requires a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals to determine the relative ratios of protons.

II. Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry provides the exact molecular weight of a compound, serving as a primary method for confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.

Rationale for Method Selection

For 2-(Cyclopropanesulfonyl)acetonitrile (MW: 145.18), MS will confirm the mass of the parent molecule. Techniques like electrospray ionization (ESI) are soft ionization methods ideal for preventing fragmentation and observing the molecular ion, typically as an adduct ([M+H]⁺, [M+Na]⁺, etc.).

Expected Mass Spectrometry Data
Ion Calculation Expected m/z (High-Resolution)
[M+H]⁺145.0248 + 1.0078146.0326
[M+Na]⁺145.0248 + 22.9898168.0166
[M+NH₄]⁺145.0248 + 18.0344163.0592
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.[7][8] High purity solvents are essential to avoid interference.

  • Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer (LC-MS). The LC system separates the analyte from any potential non-volatile impurities.

  • Method Parameters:

    • Mobile Phase: A gradient of water and acetonitrile (both typically containing 0.1% formic acid to promote ionization) is common.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: A high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurement.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Identify the molecular ion peak and compare its measured m/z to the theoretical value.

III. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."

Rationale for Method Selection

This technique is ideal for quickly confirming the presence of the key nitrile (-C≡N) and sulfonyl (O=S=O) groups in the target molecule. The absence of other significant peaks (e.g., a broad -OH stretch around 3300 cm⁻¹) can also confirm the absence of certain impurities like water.

Expected IR Absorption Frequencies
Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Nitrile (-C≡N)Stretch2240 - 2265[9][10]Medium, Sharp
Sulfonyl (O=S=O)Asymmetric Stretch1300 - 1350Strong
Sulfonyl (O=S=O)Symmetric Stretch1120 - 1160Strong
C-H (Cyclopropyl)Stretch~3000-3100Medium
Experimental Protocol: FT-IR Analysis
  • Sample Preparation: As 2-(Cyclopropanesulfonyl)acetonitrile is likely a liquid or low-melting solid at room temperature, the simplest method is to place a single drop of the neat compound between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the clean, empty salt plates. This is crucial to subtract any absorbance from the atmosphere (e.g., CO₂, H₂O) or the plates themselves.[11]

  • Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

  • Data Analysis: Identify the key absorption bands and correlate them to the expected functional groups.

IV. Elemental Analysis: The Ultimate Formula Verification

Elemental analysis provides the empirical formula of a compound by quantitatively determining the percentage by mass of each element present. This technique serves as a fundamental check on the compound's composition and purity.

Rationale for Method Selection

While NMR and MS provide the structure and molecular weight, elemental analysis directly confirms that the relative ratios of Carbon, Hydrogen, Nitrogen, and Sulfur match the proposed molecular formula (C₅H₇NO₂S). A result within ±0.4% of the theoretical values is considered strong evidence of purity.

Theoretical vs. Expected Experimental Data
Element Theoretical % Acceptable Experimental Range (%)
Carbon (C)41.3640.96 - 41.76
Hydrogen (H)4.864.46 - 5.26
Nitrogen (N)9.659.25 - 10.05
Sulfur (S)22.0821.68 - 22.48
Experimental Protocol: Combustion Analysis
  • Sample Preparation: A precisely weighed amount (typically 1-3 mg) of the highly purified and dried sample is placed in a tin or silver capsule.

  • Combustion: The sample is combusted at high temperatures (around 1000 °C) in an oxygen-rich atmosphere. This process converts carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ gas, and sulfur to SO₂.

  • Detection: The resulting gases are separated by a gas chromatography column and quantified using a thermal conductivity detector.

  • Calculation: The instrument's software calculates the mass percentages of each element based on the detector's response and the initial sample weight.

Data Integration for Conclusive Structural Confirmation

No single technique is sufficient. The power of this multi-faceted approach lies in the convergence of data. The molecular formula determined by HRMS must be consistent with the elemental analysis and the integration and number of signals observed in NMR. The functional groups identified by IR must correspond to the structural fragments deduced from NMR chemical shifts.

center_node Proposed Structure: 2-(Cyclopropanesulfonyl)acetonitrile H_NMR ¹H NMR - Cyclopropyl protons - Methylene protons - Correct integration ratios H_NMR->center_node Confirms H-framework C_NMR ¹³C NMR - 5 unique carbons - Nitrile carbon ~115 ppm - CH₂ alpha to SO₂ C_NMR->center_node Confirms C-skeleton MS HRMS - m/z = 146.0326 [M+H]⁺ - Confirms C₅H₇NO₂S formula MS->center_node Confirms Molecular Formula IR IR Spec - C≡N stretch ~2250 cm⁻¹ - S=O stretches ~1330, 1140 cm⁻¹ IR->center_node Confirms Functional Groups

Caption: Convergence of data from multiple analytical techniques.

Comparison of Alternative Methodologies

While the core techniques described above are standard, other methods can be employed for specific purposes:

  • X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous 3D structure. This is the "gold standard" but is contingent on obtaining suitable crystals.

  • 2D NMR (COSY, HSQC, HMBC): For more complex molecules, 2D NMR experiments are used to definitively establish proton-proton (COSY) and proton-carbon (HSQC, HMBC) correlations, leaving no doubt about atomic connectivity. For a small molecule like this, they serve as powerful confirmatory tools.

  • High-Performance Liquid Chromatography (HPLC): While used in LC-MS, standalone HPLC with a UV detector is the workhorse for routine purity analysis. It is excellent for quantifying impurities but does not provide structural information on its own.[12]

References

  • American Elements. (n.d.). 2-(cyclopropanesulfonyl)acetonitrile.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Cyclopropanesulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Cyclopropanesulfonyl)acetonitrile, a compound of interest in modern drug discovery and development. As researchers and scientists, our responsibility extends beyond the synthesis and application of novel compounds to their safe and compliant disposal. This document is structured to provide clear, actionable steps and the scientific rationale behind them, ensuring that your laboratory practices are not only compliant but also fundamentally safe.

Hazard Identification and Risk Assessment: Understanding the Compound
  • Nitrile Group (-CN): Organic nitriles are known for their potential toxicity. They can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Some nitriles can metabolize to release cyanide, posing a significant health risk.[1][4] Symptoms of exposure can include headaches, dizziness, and nausea.[5]

  • Sulfone Group (-SO2-): Sulfones are generally considered to be relatively stable. However, during thermal decomposition, they can release toxic sulfur oxides.[6]

  • Reactivity: While specific reactivity data for 2-(Cyclopropanesulfonyl)acetonitrile is limited, it is prudent to assume it may be incompatible with strong acids, bases, and oxidizing agents.[1]

Given these potential hazards, 2-(Cyclopropanesulfonyl)acetonitrile must be treated as a hazardous waste. Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(Cyclopropanesulfonyl)acetonitrile for any purpose, including disposal, the appropriate PPE must be worn to minimize exposure risk.

PPE ComponentSpecificationRationale
Gloves Compatible chemical-resistant gloves (e.g., nitrile rubber).To prevent skin absorption, which is a potential route of exposure for nitrile compounds.[1][2] It's crucial to change gloves immediately if they become contaminated.[9]
Eye Protection Chemical safety goggles and/or a face shield.To protect against splashes that could cause serious eye irritation or damage.[1][3]
Lab Coat A flame-resistant lab coat that can be quickly removed.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating aerosols or dust, a government-approved respirator may be necessary.[1]To prevent inhalation of potentially harmful vapors or aerosols.
Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[10]

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Large Spills (>100 mL):

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team immediately.[11]

    • Prevent the spill from entering drains or waterways.[12]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-(Cyclopropanesulfonyl)acetonitrile is to manage it as a regulated hazardous chemical waste.[13][14]

Step 1: Waste Segregation Proper segregation of chemical waste is fundamental to safe disposal.[14][15]

  • Do not mix 2-(Cyclopropanesulfonyl)acetonitrile waste with other waste streams, especially incompatible materials like strong acids, bases, or oxidizers.[16][17]

  • Collect liquid and solid waste in separate, dedicated containers.[15]

Step 2: Container Selection and Labeling The choice of waste container is critical to prevent leaks and reactions.

  • Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap.[14][15]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-(Cyclopropanesulfonyl)acetonitrile".[13][18] The label should also indicate the primary hazards (e.g., "Toxic").

Step 3: Waste Accumulation Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13][14]

  • Keep the waste container closed except when adding waste.[13][16]

  • Store the container in a well-ventilated area, away from heat or ignition sources.[5]

  • Ensure secondary containment, such as a spill tray, is in place to capture any potential leaks.[14][15]

Step 4: Arranging for Disposal

  • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution's policies (often 90 days), arrange for its collection by your institution's EH&S department or a licensed hazardous waste disposal contractor.[5][11]

  • Never attempt to treat or neutralize this chemical waste in the lab unless you have a specific, validated, and approved protocol from your safety department.[17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(Cyclopropanesulfonyl)acetonitrile.

DisposalWorkflow start Generation of 2-(Cyclopropanesulfonyl)acetonitrile Waste assess Assess Waste Type (Solid or Liquid?) start->assess solid_waste Solid Waste assess->solid_waste Solid liquid_waste Liquid Waste assess->liquid_waste Liquid container_solid Select Labeled, Compatible Solid Waste Container solid_waste->container_solid container_liquid Select Labeled, Compatible Liquid Waste Container liquid_waste->container_liquid accumulate Accumulate in Designated Satellite Accumulation Area (SAA) with Secondary Containment container_solid->accumulate container_liquid->accumulate check_full Container Full or Max Time Reached? accumulate->check_full contact_ehs Contact EH&S for Pickup check_full->contact_ehs Yes continue_accumulating Continue Accumulating check_full->continue_accumulating No continue_accumulating->accumulate

Caption: Decision workflow for the disposal of 2-(Cyclopropanesulfonyl)acetonitrile.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost respect for environmental regulations and ethical scientific practice.

References

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Personal protective equipment for handling 2-(Cyclopropanesulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 2-(Cyclopropanesulfonyl)acetonitrile

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2-(Cyclopropanesulfonyl)acetonitrile. The information herein is structured to deliver immediate, actionable guidance, moving beyond a simple checklist to explain the scientific rationale behind each safety measure. Our commitment is to empower you with the knowledge to work safely and effectively, making this your trusted resource for chemical handling.

Hazard Assessment: A Dual-Threat Profile

2-(Cyclopropanesulfonyl)acetonitrile (CAS 1349716-02-4) is an organic compound whose structure necessitates a stringent and informed approach to safety.[1] Its potential hazards stem from two key molecular features: the nitrile functional group and the sulfonyl moiety.

  • Primary Hazard: The Nitrile Group (Potential Cyanide Toxicity) The presence of a nitrile (cyano, -C≡N) group is the most significant toxicological concern. Many organic nitrile compounds can be metabolized in the body to release the cyanide anion (CN⁻).[2] This anion is a potent cellular toxin that disrupts aerobic respiration.[2] Furthermore, nitriles can react with acids to produce hydrogen cyanide (HCN), a highly toxic and flammable gas.[3][4][5][6] Therefore, all handling procedures must be designed to prevent inhalation, ingestion, and dermal absorption, treating the compound with the same caution as other cyanide-containing materials.

  • Secondary Hazards: Potential Corrosivity and Flammability While specific data for this exact molecule is limited, related sulfonyl compounds, such as cyclopropanesulfonyl chloride, are known to be corrosive, capable of causing severe skin burns and eye damage.[7] It is prudent to assume this compound may be a skin and eye irritant. Additionally, acetonitrile, a related small nitrile, is a highly flammable liquid.[8][9][10] Consequently, 2-(Cyclopropanesulfonyl)acetonitrile should be kept away from heat, sparks, and open flames.[8][9][11][12]

The Hierarchy of Controls: Engineering and Administrative Safeguards

Before detailing Personal Protective Equipment (PPE), it is critical to implement foundational safety controls that minimize exposure risk at the source.

  • Engineering Controls: All manipulations of 2-(Cyclopropanesulfonyl)acetonitrile, including weighing, transfers, and reactions, MUST be conducted within a certified chemical fume hood with a demonstrable face velocity of 80-120 feet per minute (fpm).[5][6] The fume hood serves as the primary barrier, capturing vapors and aerosols at the source.

  • Administrative Controls:

    • Designated Area: Establish a clearly marked designated area within the laboratory for all work involving this compound.[2][3][4]

    • No Working Alone: Never handle this compound while working alone.[2][4] All work should be limited to normal operating hours when colleagues and emergency support are available.[2][6]

    • Acid Segregation: Strictly prohibit the presence of acids in the immediate work area unless they are essential for the chemical procedure, in which case only the minimum required quantity should be used.[2][3][4][6]

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory for all personnel handling 2-(Cyclopropanesulfonyl)acetonitrile. The selection is based on mitigating the compound's dual-threat profile.

Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Small-Volume Transfers (<50 mL) Chemical Splash GogglesDouble Nitrile or Neoprene GlovesLab CoatNot required in a fume hood
Reaction Setup & Workup (>50 mL) Chemical Splash Goggles & Face ShieldDouble Nitrile or Neoprene GlovesLab Coat & Chemical-Resistant ApronNot required in a fume hood
Spill Cleanup or Emergency Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber)Chemical-Resistant Suit (e.g., Tyvek)Full-Face Air-Purifying Respirator with appropriate cartridges or SCBA
Detailed PPE Specifications:
  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant chemical splash goggles are required.[13] For any procedure with a heightened risk of splashing (e.g., transfers of larger volumes, reactions under pressure), a face shield must be worn in combination with goggles.[3][4][5][6][14]

  • Hand Protection: Double-gloving is strongly recommended to provide a barrier against potential pinholes or rapid degradation of the outer glove.[3][4][5] Nitrile or neoprene gloves are suitable for incidental contact.[5][6] For extended contact or immersion, consult the glove manufacturer’s chemical resistance guide. Always inspect gloves for tears or leaks before use.[5]

  • Body Protection: A flame-resistant lab coat is the minimum requirement.[3] For procedures involving larger quantities where splashes are possible, a chemically resistant apron should be worn over the lab coat.[6]

  • Respiratory Protection: When all work is conducted within a properly functioning fume hood, respiratory protection is not typically necessary. However, in the event of a spill outside of containment or a failure of the fume hood, respiratory protection is critical. A NIOSH-approved full-face respirator with organic vapor/acid gas cartridges or a self-contained breathing apparatus (SCBA) should be used.[15]

Procedural Discipline: Donning, Doffing, and Operational Workflow

Correctly using PPE is as important as selecting it. Follow this sequence to minimize cross-contamination.

Experimental Workflow and PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.

PPE_Workflow cluster_prep Preparation & Planning cluster_ppe PPE Selection cluster_task Execution start Begin Task: Handling 2-(Cyclopropanesulfonyl)acetonitrile assess Assess Task Volume & Splash Potential start->assess ppe_low Standard PPE: - Chemical Goggles - Double Nitrile Gloves - Lab Coat assess->ppe_low Low Volume (<50 mL) ppe_high Enhanced PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat & Apron assess->ppe_high High Volume (>50 mL) task_low Perform Low-Volume Task (e.g., Weighing, Small Transfer) ppe_low->task_low task_high Perform High-Volume Task (e.g., Reaction, Workup) ppe_high->task_high ppe_emergency Emergency PPE: - Full-Face Respirator/SCBA - Heavy-Duty Gloves - Chemical Suit spill Spill or Containment Failure task_low->spill task_high->spill spill->ppe_emergency Activate Emergency Protocol

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.